molecular formula C12H11NO2 B1300091 2,8-Dimethylquinoline-4-carboxylic acid CAS No. 609822-00-6

2,8-Dimethylquinoline-4-carboxylic acid

Cat. No.: B1300091
CAS No.: 609822-00-6
M. Wt: 201.22 g/mol
InChI Key: CAWHKRVQNJNMNW-UHFFFAOYSA-N
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Description

2,8-Dimethylquinoline-4-carboxylic acid (CAS 609822-00-6) is an organic compound with the molecular formula C 12 H 11 NO 2 and a molecular weight of 201.22 g/mol [ citation 1 ]. It belongs to the important class of quinoline-4-carboxylic acids, which are recognized as versatile scaffolds in medicinal chemistry and drug discovery due to their diverse biological activities [ citation 2 ]. This compound serves as a valuable building block for the synthesis of more complex molecules. A primary route for synthesizing quinoline-4-carboxylic acids like this one is the Pfitzinger reaction , which involves the condensation of an isatin derivative with a carbonyl compound in the presence of a base [ citation 2 ]. Recent research continues to explore modern synthetic methods, such as multi-component Doebner-type reactions, to efficiently access substituted quinoline-4-carboxylic acids from readily available anilines, aldehydes, and pyruvic acid [ citation 4 ]. Quinoline-4-carboxylic acid derivatives have demonstrated significant research value across multiple therapeutic areas. They are known to possess a range of biological activities, including antitumor, antimalarial, antibacterial, and antiviral properties [ citation 4 ]. A prominent application in modern research is the design and development of potent inhibitors of the enzyme dihydroorotate dehydrogenase (DHODH) [ citation 7 ]. DHODH is a key target in oncology and immunology, and inhibitors based on the quinoline-4-carboxylic acid core are investigated for their ability to halt the growth of proliferating cells by inducing pyrimidine depletion [ citation 7 ]. The methyl substituents on the quinoline ring of this specific compound allow researchers to explore structure-activity relationships and fine-tune the physicochemical properties of potential drug candidates. Handling and Usage: This product is intended for research and laboratory use only. It is not designed for use in diagnosis or therapy, nor for human or veterinary use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures [ citation 1 ].

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,8-dimethylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-7-4-3-5-9-10(12(14)15)6-8(2)13-11(7)9/h3-6H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAWHKRVQNJNMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90362886
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

609822-00-6
Record name 2,8-dimethylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90362886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2,8-Dimethylquinoline-4-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of 2,8-Dimethylquinoline-4-carboxylic Acid

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant therapeutic value.[1][2] Within this class, quinoline-4-carboxylic acids are of particular interest to the drug development community, serving as key pharmacophores in a wide array of medicinal agents, including those with anticancer, anti-inflammatory, and antibacterial properties.[3][4][5] This guide provides a detailed technical overview of this compound, a specific analogue whose substitution pattern offers unique steric and electronic properties. We will explore its fundamental chemical characteristics, synthesis, spectroscopic signature, reactivity, and its potential applications, offering field-proven insights for researchers and scientists in medicinal chemistry and materials science.

Part 1: Molecular Identity and Physicochemical Properties

A precise understanding of a compound's identity and physical properties is the foundation of all subsequent research. These parameters govern its behavior in both chemical reactions and biological systems.

Chemical Identifiers

The unambiguous identification of this compound is established through its standardized chemical identifiers.

IdentifierValueSource
IUPAC Name This compound-
CAS Number 609822-00-6[6]
Molecular Formula C₁₂H₁₁NO₂[7]
Molecular Weight 201.22 g/mol [7]
Canonical SMILES CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)O[6][7]
InChIKey CAWHKRVQNJNMNW-UHFFFAOYSA-N[6]
Physicochemical Data

The physicochemical properties dictate the compound's solubility, stability, and absorption characteristics, which are critical for designing experimental conditions and formulating delivery systems.

PropertyValueNotesSource
Appearance Light yellow to brown solid-[8]
Boiling Point 357.2 ± 37.0 °CPredicted[8]
Density 1.243 ± 0.06 g/cm³Predicted[8]
pKa 1.27 ± 0.10Predicted; refers to the carboxylic acid proton[6][8]
XLogP3-AA 2.5A measure of lipophilicity[7]
Storage Store sealed in a dry environment at room temperatureStandard for carboxylic acids to prevent hydration[9]

Part 2: Synthesis and Mechanistic Insights

The synthesis of substituted quinoline-4-carboxylic acids is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods. For the specific 2,8-disubstituted pattern of our target compound, the Doebner reaction provides a highly effective and regioselective pathway.

The Doebner Reaction: A Strategic Choice

The Doebner reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[10] This method is particularly advantageous for synthesizing this compound because the substitution pattern of the final product is directly controlled by the choice of the starting aniline. In this case, using 2-methylaniline (o-toluidine) ensures the placement of a methyl group at the 8-position of the quinoline ring.

The overall transformation is depicted below:

Doebner_Reaction cluster_reactants Reactants cluster_products Product R1 2-Methylaniline Process Process R1->Process Doebner Reaction (Acid Catalyst, Heat) R2 Pyruvic Acid R2->Process Doebner Reaction (Acid Catalyst, Heat) R3 Acetaldehyde R3->Process Doebner Reaction (Acid Catalyst, Heat) P1 2,8-Dimethylquinoline- 4-carboxylic acid Process->P1

Caption: General workflow of the Doebner reaction for synthesis.

Detailed Experimental Protocol (Doebner Synthesis)

This protocol is a representative, self-validating procedure for the synthesis of the title compound.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-methylaniline (o-toluidine, 10 mmol), pyruvic acid (11 mmol), and absolute ethanol (50 mL).

    • Causality: Ethanol serves as a solvent that is suitable for the temperature range and solubility of the reactants. A slight excess of pyruvic acid ensures the complete consumption of the limiting aniline reactant.

  • Addition of Aldehyde: While stirring, slowly add acetaldehyde (11 mmol) to the mixture.

    • Causality: The slow addition helps to control the initial exothermic reaction between the amine and the aldehyde.

  • Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the condensation and cyclization steps. Refluxing ensures the reaction proceeds to completion without loss of solvent.

  • Isolation: After cooling to room temperature, the product often precipitates from the solution. If not, reduce the solvent volume by rotary evaporation until a solid forms.

  • Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol to remove unreacted starting materials. The primary purification is achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

    • Trustworthiness: The melting point of the recrystallized product should be sharp and consistent with reported values. Purity should be further confirmed by NMR and Mass Spectrometry.

Part 3: Spectroscopic and Analytical Characterization

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Interpreting the Spectra
  • ¹H NMR Spectroscopy: The proton NMR spectrum is highly diagnostic. Expect a broad singlet for the carboxylic acid proton significantly downfield (>12 ppm) due to strong hydrogen bonding and deshielding.[11] The aromatic protons on the quinoline core will appear between 7.0 and 8.5 ppm. Two sharp singlets corresponding to the two methyl groups (C2-CH₃ and C8-CH₃) will be present in the upfield region, typically around 2.5-2.8 ppm.

  • ¹³C NMR Spectroscopy: The carboxyl carbon (C=O) will be observed in the 165-185 δ range.[11] The aromatic and heterocyclic carbons will resonate between 120-150 δ. The two methyl carbons will appear upfield, typically below 25 δ.

  • Infrared (IR) Spectroscopy: The IR spectrum is dominated by two key features of the carboxylic acid group. A very broad O-H stretching band will be visible from 2500-3300 cm⁻¹.[11][12] A sharp, strong C=O stretching absorption will appear around 1710 cm⁻¹, characteristic of a conjugated carboxylic acid dimer.[11]

  • Mass Spectrometry (MS): Under electron ionization (EI), the molecular ion peak (M⁺) at m/z = 201 should be readily observable. The most characteristic fragmentation pathway involves the loss of the carboxyl group as either a ·COOH radical (loss of 45 amu) to give a fragment at m/z = 156, or the loss of CO₂ (loss of 44 amu) to give a fragment at m/z = 157.[13][14]

Summary of Expected Spectral Data
TechniqueFeatureExpected Range / Value
¹H NMR -COOH> 12 ppm (broad singlet)
Aromatic-H7.0 - 8.5 ppm (multiplets)
C2-CH₃, C8-CH₃~2.5 - 2.8 ppm (singlets)
¹³C NMR C=O165 - 185 ppm
Aromatic-C120 - 150 ppm
CH₃< 25 ppm
IR O-H stretch2500 - 3300 cm⁻¹ (very broad)
C=O stretch~1710 cm⁻¹ (strong, sharp)
Mass Spec (EI) [M]⁺201 m/z
[M - COOH]⁺156 m/z
[M - CO₂]⁺157 m/z
Mass Spectrometry Fragmentation Pathway

MS_Fragmentation M [C₁₂H₁₁NO₂]⁺˙ m/z = 201 (Molecular Ion) F1 [C₁₁H₁₁N]⁺˙ m/z = 157 M->F1 - CO₂ F2 [C₁₁H₁₀N]⁺ m/z = 156 M->F2 - •COOH F3 Further Fragments F1->F3 - HCN, etc. F2->F3 - HCN, etc. Derivatization_Workflow Start 2,8-Dimethylquinoline- 4-carboxylic Acid Activation Activation (e.g., SOCl₂, HATU) Start->Activation Ester Ester Derivative Start->Ester Amide Amide Derivative Activation->Amide Amine Primary/Secondary Amine (R₁R₂NH) Amine->Amide Amide Coupling Alcohol Alcohol (R-OH) + Acid Catalyst Alcohol->Ester Esterification Screening Biological Screening (SAR Studies) Amide->Screening Ester->Screening

Caption: A typical workflow for creating amide and ester derivatives for SAR studies.

Part 5: Applications in Research and Drug Development

While specific biological data for this compound is limited in readily available literature, the broader class of quinoline-4-carboxylic acid derivatives is extensively studied for its therapeutic potential.

  • Anticancer Activity: Many quinoline carboxylic acids exhibit antitumor activity. [4]They can function as inhibitors of crucial enzymes in cancer cell proliferation, such as dihydroorotate dehydrogenase (DHODH) or histone deacetylases (HDACs). [15][16]The methyl groups at the C2 and C8 positions can influence binding affinity and selectivity by interacting with hydrophobic pockets in enzyme active sites.

  • Anti-inflammatory and Antimicrobial Agents: The quinoline core is a well-established scaffold in antibacterial and anti-inflammatory drug discovery. [3][17]Derivatives have shown promise by targeting various pathways in pathogens and inflammatory processes.

  • Building Block for Complex Molecules: Due to its functional handles and rigid scaffold, this compound is an excellent starting point or intermediate for the synthesis of more complex molecules, including ligands for coordination chemistry and advanced therapeutic agents. [18]

Conclusion

This compound is a valuable heterocyclic compound with a well-defined chemical profile. Its synthesis via the Doebner reaction is straightforward and efficient. Its structure, confirmed by a suite of spectroscopic techniques, features a reactive carboxylic acid group that is ideal for derivatization in medicinal chemistry programs. As a member of the pharmacologically significant quinoline-4-carboxylic acid family, it represents a promising scaffold for the development of novel therapeutics, particularly in oncology and infectious diseases. This guide provides the foundational knowledge necessary for researchers to confidently incorporate this versatile molecule into their discovery and development workflows.

References

  • Doebner–Miller reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (n.d.). IIP Series. Retrieved January 11, 2026, from [Link]

  • Doebner-Miller Reaction. (n.d.). SynArchive. Retrieved January 11, 2026, from [Link]

  • Sørensen, U. G., et al. (2008). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [Link]

  • This compound. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Pfitzinger reaction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2021). PubMed. [Link]

  • Application of pfitzinger reaction in. (2012). Journal of Chemical and Pharmaceutical Research. [Link]

  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (2021). National Institutes of Health. [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved January 11, 2026, from [Link]

  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2002). ResearchGate. [Link]

  • ¹H NMR of 2-methylquinoline-4-carboxylic acid. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Fig. S2 The ¹H NMR of 2-methyl quinoline-4-carboxylic acid hydrazide. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. (2022). Frontiers in Chemistry. [Link]

  • 2,8-Dimethylquinoline. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). (2021). Human Metabolome Database. [Link]

  • Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. (2014). PubMed. [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Journal of Al-Nahrain University. [Link]

  • Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.). Indian Journal of Pure & Applied Physics. [Link]

  • IR Spectrum: Carboxylic Acids. (n.d.). Química Organica.org. Retrieved January 11, 2026, from [Link]

  • Biological Activities of Quinoline Derivatives. (2014). ResearchGate. [Link]

  • 7-Methyl-2-phenylquinoline-4-carboxylic acid. (2016). mzCloud. [Link]

  • 2,8-Dimethylquinoline. (n.d.). NIST WebBook. Retrieved January 11, 2026, from [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

  • Preparation method for quinoline-4-carboxylic acid derivative. (n.d.). Google Patents.
  • Quinoline-4-carboxylic acid. (n.d.). SpectraBase. Retrieved January 11, 2026, from [Link]

Sources

An In-Depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,8-Dimethylquinoline-4-carboxylic acid, a substituted quinoline derivative, stands as a molecule of significant interest within the landscape of medicinal chemistry. With a molecular weight of 201.22 g/mol , this heterocyclic compound serves as a versatile scaffold for the development of novel therapeutic agents. Its structural framework is amenable to a variety of chemical modifications, allowing for the fine-tuning of its physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this compound, encompassing its fundamental properties, detailed synthetic methodologies, robust characterization techniques, and its burgeoning applications in the field of drug discovery and development.

Core Molecular Attributes

This compound is a crystalline solid with the molecular formula C₁₂H₁₁NO₂.[1] Its structure features a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with two methyl groups at positions 2 and 8, and a carboxylic acid group at position 4.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂PubChem CID 1419047[1]
Molecular Weight 201.22 g/mol PubChem CID 1419047[1]
CAS Number 609822-00-6PubChem CID 1419047[1]
Appearance Crystalline SolidN/A
Solubility Sparingly soluble in water, soluble in organic solvents like ethanol and DMSOGeneral knowledge

Synthesis of this compound

The synthesis of this compound is most effectively achieved through the Pfitzinger reaction, a classic and reliable method for the preparation of quinoline-4-carboxylic acids.[2][3] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base. For the synthesis of the title compound, 8-methylisatin is reacted with acetone.

An alternative synthetic route is the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid.[4][5] While versatile, the Pfitzinger reaction is often preferred for this specific substitution pattern.

Pfitzinger Synthesis Workflow

The Pfitzinger reaction proceeds through a base-catalyzed ring opening of the isatin, followed by condensation with the carbonyl compound to form a Schiff base. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.

Pfitzinger_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 8-Methylisatin Step1 Ring Opening of Isatin Reactant1->Step1 Reactant2 Acetone Step2 Condensation & Schiff Base Formation Reactant2->Step2 Base Strong Base (e.g., KOH) Base->Step1 Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step4 Dehydration Step3->Step4 Product This compound Step4->Product

Pfitzinger reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Pfitzinger Reaction)

This protocol is a representative procedure adapted from established methods for the synthesis of quinoline-4-carboxylic acids.[3][6]

Materials:

  • 8-Methylisatin

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Hydrochloric Acid (HCl) or Acetic Acid (for acidification)

  • Distilled Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a concentrated basic solution.

  • To the stirred solution, add 8-methylisatin. The color of the mixture will typically change, indicating the formation of the potassium salt of the opened isatin ring.

  • Slowly add a molar excess of acetone to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any unreacted acetone.

  • Cool the aqueous layer in an ice bath and carefully acidify with hydrochloric acid or acetic acid to a pH of approximately 4-5.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Analytical Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following analytical techniques are typically employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for elucidating the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and the carboxylic acid proton. The ¹³C NMR spectrum will display characteristic peaks for the carbon atoms of the quinoline core, the methyl groups, and the carboxylic acid carbonyl group.[7]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 201. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of a carboxyl radical (•COOH, 45 Da) and carbon dioxide (CO₂, 44 Da).[8]

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands are expected for the O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring.

  • Melting Point Determination: The melting point is a useful indicator of the purity of the synthesized compound.

Applications in Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[9][10] this compound serves as a valuable starting point for the development of new therapeutics due to the synthetic accessibility of its core and the potential for diverse functionalization.

Enzyme Inhibition

Derivatives of quinoline-4-carboxylic acid have shown significant promise as inhibitors of various enzymes implicated in disease pathogenesis.

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for the development of anticancer and anti-inflammatory agents. Several studies have demonstrated that quinoline-4-carboxylic acid derivatives can act as potent DHODH inhibitors.[11][12] The carboxylic acid moiety is crucial for activity, often forming key interactions with the enzyme's active site. The methyl groups at the 2 and 8 positions can be modified to explore structure-activity relationships (SAR) and optimize potency and selectivity.

DHODH_Inhibition cluster_pathway Pyrimidine Biosynthesis cluster_inhibitor Inhibitor Action cluster_outcome Cellular Outcome Dihydroorotate Dihydroorotate Orotate Orotate Dihydroorotate->Orotate DHODH Pyrimidines Pyrimidines Orotate->Pyrimidines Outcome Inhibition of Cell Proliferation Pyrimidines->Outcome Inhibitor 2,8-Dimethylquinoline- 4-carboxylic Acid Derivative Inhibitor->Dihydroorotate

Mechanism of action of quinoline-4-carboxylic acid derivatives as DHODH inhibitors.
Compound ClassTargetIC₅₀ ValuesReference
Quinoline-4-carboxylic acid analogsHuman DHODH9.71 nM - 26.2 nM[11]
Quinoline-4-carboxylic acid analogsHCT-116 cells1.48 µM - 10.9 µM[12]

HDACs are a class of enzymes that play a crucial role in epigenetic regulation and are validated targets for cancer therapy. Recent research has explored 2-phenylquinoline-4-carboxylic acid derivatives as novel HDAC inhibitors, with some compounds showing selectivity for specific HDAC isoforms.[13] The this compound scaffold can be similarly explored for the development of new HDAC inhibitors.

Structure-Activity Relationship (SAR) Studies

The this compound core provides multiple points for chemical modification to conduct SAR studies. The carboxylic acid at the 4-position can be converted to esters or amides to modulate activity and pharmacokinetic properties. The methyl groups at the 2 and 8 positions can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of the target binding site. Such modifications are crucial for optimizing lead compounds into clinical candidates.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically accessible and versatile molecular scaffold with significant potential in drug discovery. Its straightforward synthesis via the Pfitzinger reaction, coupled with the numerous possibilities for chemical modification, makes it an attractive starting point for the development of novel enzyme inhibitors and other therapeutic agents. The demonstrated activity of related quinoline-4-carboxylic acid derivatives against targets such as DHODH and HDACs underscores the promise of this compound class in addressing unmet medical needs. Further exploration of the chemical space around the this compound core is warranted to unlock its full therapeutic potential.

References

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega, 2018.
  • Doebner Reaction. In: Name Reactions in Organic Synthesis. Cambridge University Press.
  • Pfitzinger Quinoline Synthesis. In: Name Reactions in Organic Synthesis. Cambridge University Press.
  • Pfitzinger reaction. In: Wikipedia.
  • Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot
  • Application Notes: Synthesis of Quinoline-4-Carboxylic Acid via Pfitzinger Condens
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs. Benchchem.
  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 2018.
  • Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction.
  • Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 2012.
  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Journal of Chemistry, 2021.
  • Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research, 2019.
  • QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum. ChemicalBook.
  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 2017.
  • Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Deriv
  • 2,8-Dimethylquinoline. NIST WebBook.
  • Doebner quinoline synthesis.
  • 2,8-Dimethylquinoline. PubChem.
  • Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxyl
  • 1H NMR of 2-methylquinoline-4-carboxylic acid.
  • This compound. PubChem.
  • 2,8-Dimethylquinoline. NIST WebBook.
  • Technical Support Center: Preventing Byproduct Formation in the Doebner Reaction for Quinoline Synthesis. Benchchem.
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.
  • RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 2022.
  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).
  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 2022.
  • Synthesis and Molecular Docking study of 2-Aryl/Heteroaryl quinoline-4-Carboxylic Acids for Antimalarial, Antituberculosis and Anticancer activities. International Journal of Chemical and Physical Sciences, 2015.

Sources

An In-depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Within this class, quinoline-4-carboxylic acids are of particular importance due to their diverse therapeutic applications, including roles as antimalarial, antibacterial, antiviral, and antitumor agents. The presence of the carboxylic acid at the 4-position is crucial, as it often acts as a key pharmacophore, enabling strong interactions with biological targets through hydrogen bonding and the formation of salt bridges.[2]

This technical guide focuses on a specific derivative, 2,8-dimethylquinoline-4-carboxylic acid , providing an in-depth analysis of its synthesis, physicochemical and spectroscopic properties, and its emerging role in drug development. For researchers and scientists in the pharmaceutical and biotechnology sectors, this document aims to serve as a comprehensive resource, elucidating the scientific principles and practical methodologies associated with this versatile molecule.

Synthesis of this compound: A Tale of Two Reactions

The synthesis of quinoline-4-carboxylic acids is predominantly achieved through two classic name reactions: the Pfitzinger reaction and the Doebner reaction. Both methods offer robust pathways to the quinoline core, with modern adaptations improving yields and expanding substrate scope.

The Pfitzinger Reaction: A Reliable Route from Isatin

The Pfitzinger reaction provides a direct and reliable method for the synthesis of quinoline-4-carboxylic acids through the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group, in the presence of a strong base.[3] The reaction proceeds via the base-catalyzed opening of the isatin ring to form an isatinate intermediate, which then condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid.[3]

Experimental Protocol: Representative Pfitzinger Synthesis of a 2-Methylquinoline-4-carboxylic Acid Analog

The following protocol, adapted from established procedures for similar analogs, details a representative synthesis of a 2-methylquinoline-4-carboxylic acid. This procedure can be modified for the synthesis of this compound by using the appropriately substituted isatin (e.g., 7-methylisatin).

Materials:

  • Isatin (or 7-methylisatin)

  • Acetone

  • Potassium Hydroxide (KOH)

  • Ethanol (95%)

  • Water

  • Acetic Acid (glacial)

Procedure:

  • Preparation of the Basic Solution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a threefold molar excess of potassium hydroxide in a minimal amount of 95% ethanol.

  • Isatin Ring Opening: To the stirred basic solution, add one molar equivalent of isatin (or 7-methylisatin). The mixture is stirred at room temperature for approximately 30-60 minutes, during which the color typically changes, indicating the formation of the potassium isatinate.

  • Addition of the Carbonyl Compound: Gradually add a slight excess (1.5 molar equivalents) of acetone to the reaction mixture.

  • Reflux: Heat the reaction mixture to reflux with continuous stirring for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. Acidify the solution with glacial acetic acid to precipitate the product.

  • Purification: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and dry. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Pfitzinger_Workflow reagents Isatin + Acetone + KOH reaction_vessel Reaction Vessel (Ethanol, Reflux) reagents->reaction_vessel 1. Mix reagents workup Work-up (Acidification with Acetic Acid) reaction_vessel->workup 2. Reaction completion purification Purification (Recrystallization) workup->purification 3. Isolate crude product product This compound purification->product 4. Obtain pure product

Caption: Workflow for the Pfitzinger Synthesis.

The Doebner Reaction: A Versatile Three-Component Approach

The Doebner reaction is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[4] This one-pot synthesis is highly versatile, and modern modifications have overcome some of the limitations of the classical procedure, such as low yields with electron-deficient anilines.[4] The mechanism is thought to involve the formation of a Schiff base from the aniline and aldehyde, which then reacts with the enol form of pyruvic acid, followed by cyclization and oxidation to the quinoline product.[5]

Physicochemical and Spectroscopic Characterization

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound-
CAS Number 609822-00-6[6]
Molecular Formula C₁₂H₁₁NO₂[3][6]
Molecular Weight 201.22 g/mol [3]
Predicted pKa 1.27 ± 0.10[6]
Predicted XLogP3-AA 2.5[3]
Melting Point Not available (A related compound, 6,8-dimethyl-2-phenylquinoline-4-carboxylic acid, has a melting point of 231-232 °C)[4]

Spectroscopic Analysis:

  • ¹H NMR: The proton NMR spectrum of a similar compound, 2-methylquinoline-4-carboxylic acid, shows characteristic signals for the aromatic protons of the quinoline ring, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton which is D₂O exchangeable.[7] For this compound, one would expect to see two distinct singlets for the two methyl groups, along with the signals for the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum would be expected to show signals for the two methyl carbons, the carbons of the quinoline ring system, and a characteristic downfield signal for the carboxylic acid carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band for the O-H stretch of the carboxylic acid, a sharp peak for the C=O stretch, and several bands corresponding to the C=C and C=N stretching vibrations of the quinoline ring.

  • Mass Spectrometry: The mass spectrum is expected to show a prominent molecular ion peak. Key fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxyl group (-COOH) and the subsequent loss of HCN from the quinoline ring.[8]

Applications in Drug Development: Targeting Key Enzymes

The quinoline-4-carboxylic acid scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with significant implications for the treatment of cancer and inflammatory diseases.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway.[2] Inhibition of DHODH leads to pyrimidine depletion, which in turn halts cell cycle progression, particularly in rapidly proliferating cells such as cancer cells.[2] Quinoline-4-carboxylic acid derivatives have been extensively investigated as DHODH inhibitors. The carboxylic acid moiety is essential for activity, forming a salt bridge with a conserved arginine residue (Arg136) and a hydrogen bond with a glutamine residue (Gln47) in the enzyme's active site.[2] The quinoline ring and its substituents engage in hydrophobic interactions within the binding pocket.

DHODH_Inhibition cluster_DHODH DHODH Active Site cluster_inhibitor This compound Arg136 Arginine 136 Gln47 Glutamine 47 hydrophobic_pocket Hydrophobic Pocket quinoline_ring Quinoline Ring quinoline_ring->hydrophobic_pocket Hydrophobic Interaction cooh_group Carboxylic Acid cooh_group->Arg136 Salt Bridge cooh_group->Gln47 Hydrogen Bond

Caption: Mechanism of DHODH Inhibition.

Inhibition of Histone Deacetylases (HDACs)

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[6] Aberrant HDAC activity is a hallmark of many cancers, making them an attractive target for anticancer drug development. The general structure of an HDAC inhibitor consists of a cap group that interacts with the surface of the enzyme, a zinc-binding group that chelates the zinc ion in the active site, and a linker connecting these two moieties.[6] 2-Phenylquinoline-4-carboxylic acid derivatives have been successfully designed as HDAC inhibitors, where the quinoline moiety serves as the cap group, engaging in hydrophobic interactions at the rim of the active site.[6]

Conclusion

This compound represents a molecule of significant interest to the drug discovery community. Its synthesis is accessible through well-established and adaptable chemical reactions like the Pfitzinger and Doebner syntheses. As a member of the quinoline-4-carboxylic acid class, it holds considerable potential as a scaffold for the development of novel inhibitors of key therapeutic targets such as DHODH and HDACs. Further investigation into the specific biological activities and optimization of the structure of this compound could lead to the development of next-generation therapeutics for a range of diseases.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Wikipedia. Pfitzinger reaction. [Link]

  • National Institutes of Health. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. [Link]

  • The Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • Wikipedia. Doebner reaction. [Link]

  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • PubChem. 2,4-Dimethylquinoline. [Link]

  • PubChemLite. 2,8-dimethylquinoline (C11H11N). [Link]

  • ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. [Link]

  • PubMed. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. [Link]

  • ResearchGate. 1H NMR of 2-methylquinoline-4-carboxylic acid. [Link]

  • ResearchGate. FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

Sources

An In-depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid and Its Synonyms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,8-Dimethylquinoline-4-carboxylic acid is a heterocyclic compound belonging to the quinoline class of molecules. Quinoline and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This guide provides a comprehensive overview of this compound, including its nomenclature, synthesis, physicochemical properties, and potential applications, with a focus on providing practical insights for researchers in the field.

Nomenclature and Synonyms

A clear understanding of a compound's nomenclature is crucial for accurate scientific communication and literature searches. This compound is known by several names and identifiers, which are summarized in the table below.

Identifier Type Identifier Source
IUPAC Name This compound[1]
CAS Number 609822-00-6[1][2]
PubChem CID 1419047[1]
Molecular Formula C12H11NO2[1][2]
Synonyms 2,8-Dimethyl-4-quinolinecarboxylic acid[2]
2,8-dimethylcinchoninic acid[3]
F1962-0264[2]
SCHEMBL16832654[2]
DTXSID90362886[1][2]
ALBB-011556[2]
ZINC1304613[2]
6618AE[2]

Physicochemical Properties

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. Below is a summary of the key properties of this compound.

Property Value Source
Molecular Weight 201.22 g/mol [1]
Appearance Light yellow to brown solid[4]
Boiling Point (Predicted) 357.2 ± 37.0 °C[4]
Density (Predicted) 1.243 ± 0.06 g/cm³[4]
pKa (Predicted) 1.27 ± 0.10[3][4]
Storage Temperature Room temperature[4]

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids is a well-established area of organic chemistry. Two classical and versatile methods for their preparation are the Pfitzinger reaction and the Doebner-von Miller reaction. The choice between these methods often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound.[1][2]

Causality behind Experimental Choices: This reaction is particularly useful when the desired substitution pattern at the 2- and 3-positions of the quinoline ring can be derived from a readily available ketone or aldehyde. The use of a strong base, such as potassium hydroxide, is essential to facilitate the initial ring-opening of isatin to form the corresponding keto-acid, which then undergoes condensation with the carbonyl compound.[1][2]

Experimental Protocol (General):

  • Ring Opening of Isatin: A solution of isatin in an appropriate solvent (e.g., ethanol) is treated with a strong base (e.g., 33% aqueous potassium hydroxide) and stirred at room temperature to facilitate the hydrolysis of the amide bond and formation of the potassium salt of 2-aminophenylglyoxylic acid.

  • Condensation: The carbonyl compound (in the case of this compound, this would be acetone, which provides the 2-methyl group) is added to the reaction mixture.

  • Cyclization and Dehydration: The reaction mixture is heated to reflux. The aniline derivative condenses with the ketone to form an enamine, which then cyclizes and dehydrates to yield the quinoline-4-carboxylic acid.

  • Workup: After cooling, the reaction mixture is diluted with water and acidified (e.g., with acetic acid) to precipitate the product. The solid is then collected by filtration, washed, and purified (e.g., by recrystallization).

Pfitzinger_Reaction Isatin Isatin + Base (e.g., KOH) Keto_acid Ring-opened Keto-acid Isatin->Keto_acid Hydrolysis Enamine Enamine Intermediate Keto_acid->Enamine Condensation Carbonyl Carbonyl Compound (e.g., Acetone) Carbonyl->Enamine Quinoline This compound Enamine->Quinoline Cyclization & Dehydration Doebner_von_Miller_Reaction Aniline 2-Methylaniline Michael_Adduct Michael Adduct Aniline->Michael_Adduct Michael Addition Carbonyl α,β-Unsaturated Carbonyl Carbonyl->Michael_Adduct Dihydroquinoline Dihydroquinoline Intermediate Michael_Adduct->Dihydroquinoline Cyclization Quinoline 2,8-Dimethylquinoline Dihydroquinoline->Quinoline Oxidation Anticancer_Mechanisms cluster_HDAC HDAC Inhibition cluster_DHODH DHODH Inhibition HDAC_Inhibitor Quinoline-4-carboxylic acid derivative HDAC HDAC3 HDAC_Inhibitor->HDAC Inhibits Histone Histone Acetylation ↑ Gene Tumor Suppressor Gene Expression ↑ Histone->Gene Apoptosis Apoptosis Gene->Apoptosis DHODH_Inhibitor Quinoline-4-carboxylic acid derivative DHODH DHODH DHODH_Inhibitor->DHODH Inhibits Pyrimidine Pyrimidine Synthesis ↓ DNA_RNA DNA/RNA Synthesis ↓ Pyrimidine->DNA_RNA Proliferation Cell Proliferation ↓ DNA_RNA->Proliferation

Caption: Potential anticancer mechanisms of quinoline-4-carboxylic acid derivatives.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties. T[5]he mechanism for this activity can be linked to the inhibition of inflammatory pathways and enzymes. The structural similarity of some quinoline-4-carboxylic acids to kynurenic acid, an endogenous modulator of inflammatory responses, suggests a potential avenue for their therapeutic action.

[6]### Expected Spectroscopic Characteristics

  • ¹H NMR: The spectrum would be expected to show signals in the aromatic region (around 7-8.5 ppm) corresponding to the protons on the quinoline ring. Two singlets would be expected for the two methyl groups, likely at different chemical shifts due to their different electronic environments (one at the 2-position and one at the 8-position). A broad singlet for the carboxylic acid proton would likely appear far downfield (>10 ppm).

  • ¹³C NMR: The spectrum would show signals for the twelve carbons. The carbonyl carbon of the carboxylic acid would be significantly deshielded, appearing around 165-180 ppm. A[7]romatic carbons would resonate in the 120-150 ppm range, and the two methyl carbons would appear upfield.

  • IR Spectroscopy: A broad O-H stretch from the carboxylic acid would be expected in the range of 2500-3300 cm⁻¹. A strong C=O stretch for the carboxylic acid would be observed around 1700-1725 cm⁻¹. C=C and C=N stretching vibrations from the aromatic quinoline ring would appear in the 1500-1600 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (201.22 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of H₂O and COOH.

Conclusion

This compound is a molecule with a rich chemical background and significant potential for further investigation, particularly in the realm of drug discovery. Its synthesis can be achieved through well-established named reactions, and its quinoline-4-carboxylic acid core is a known pharmacophore associated with a wide range of biological activities. This guide provides a foundational understanding of this compound, intended to empower researchers to explore its properties and applications with a solid basis of scientific knowledge.

References

  • PubChem. This compound. [Link]

  • This cit
  • Wikipedia. Doebner–Miller reaction. [Link]

  • This cit
  • This cit
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • This cit
  • This cit
  • This cit
  • PubMed. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • This cit
  • This cit
  • ResearchGate. Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. [Link]

  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • This cit
  • Frontiers in Chemistry. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]

  • This cit
  • This cit
  • This cit
  • Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

An In-Depth Technical Guide to the Spectral Analysis of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,8-Dimethylquinoline-4-carboxylic Acid and Its Spectroscopic Characterization

This compound, a derivative of the versatile quinoline-4-carboxylic acid scaffold, represents a molecule of significant interest to researchers in medicinal chemistry and drug development.[1][2] The quinoline core is a privileged structure in numerous biologically active compounds, exhibiting a wide range of therapeutic properties, including antimalarial, antibacterial, and antitumor activities.[1][2] The specific substitution pattern of two methyl groups at the 2 and 8 positions, along with the carboxylic acid at the 4-position, offers a unique chemical entity for the exploration of novel therapeutic agents.

The precise structural elucidation and confirmation of purity of this compound are paramount for its application in any research or development endeavor. Spectroscopic techniques are the cornerstone of this characterization, providing a detailed fingerprint of the molecule's atomic and electronic structure. This guide offers a comprehensive overview of the expected spectral data for this compound across various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy.

It is important to note that while extensive experimental spectral data for the broader class of quinoline-4-carboxylic acids is available, specific experimental spectra for this compound (CAS No. 609822-00-6) are not widely published.[1][3][4][5][6] Therefore, this guide will present a combination of established principles of spectroscopy and predicted data based on the analysis of closely related analogs to provide a robust framework for the characterization of this molecule.

Molecular Structure and Synthesis Overview

The foundational step in understanding the spectral data of this compound is to visualize its molecular structure.

Figure 1: Molecular Structure of this compound.

A common and effective method for the synthesis of quinoline-4-carboxylic acid derivatives is the Pfitzinger reaction.[7] This reaction typically involves the condensation of an isatin (or a substituted isatin) with a carbonyl compound in the presence of a base.[7] For the synthesis of this compound, 8-methylisatin would be reacted with acetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Experimental Protocol: ¹H and ¹³C NMR

A standardized protocol for the NMR analysis of a quinoline carboxylic acid derivative is as follows:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (DMSO-d₆) is often an excellent choice for carboxylic acids due to its ability to dissolve polar compounds and the potential to observe the exchangeable carboxylic acid proton.

  • Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

  • Data Acquisition: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.

  • Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the two methyl groups.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~7.5s-
H-5~8.0d~8.0
H-6~7.6t~7.5
H-7~7.8d~7.0
2-CH₃~2.7s-
8-CH₃~2.6s-
4-COOH>12.0br s-

s = singlet, d = doublet, t = triplet, br s = broad singlet

Interpretation of ¹H NMR Data:

  • The downfield chemical shifts of the aromatic protons (H-3, H-5, H-6, H-7) are characteristic of their location on an electron-deficient quinoline ring system.

  • The singlet for H-3 is due to the absence of adjacent protons.

  • The doublet, triplet, and doublet pattern for H-5, H-6, and H-7, respectively, is a classic signature of a 1,2,3-trisubstituted benzene ring fragment.

  • The two singlets for the methyl groups at positions 2 and 8 confirm their presence and attachment to quaternary carbons.

  • A very broad singlet at a significantly downfield chemical shift (>12 ppm) would be indicative of the carboxylic acid proton, which is often exchangeable with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide a single peak for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-2~158
C-3~120
C-4~145
C-4a~128
C-5~129
C-6~127
C-7~130
C-8~135
C-8a~148
2-CH₃~25
8-CH₃~18
4-COOH~168

Interpretation of ¹³C NMR Data:

  • The chemical shifts of the aromatic and heteroaromatic carbons (C-2 to C-8a) are in the expected region for a quinoline ring system.

  • The quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will typically show lower intensity peaks compared to the protonated carbons.

  • The upfield signals around 18 and 25 ppm are characteristic of the methyl group carbons.

  • The signal in the range of 168 ppm is a clear indicator of the carboxylic acid carbonyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (typically in the µg/mL to ng/mL range) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

  • Instrumentation: Introduce the sample into an electrospray ionization source coupled to a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

Predicted Mass Spectral Data
Ion Predicted m/z Description
[M+H]⁺202.0863Protonated molecular ion
[M-H₂O+H]⁺184.0757Loss of water from the carboxylic acid
[M-CO₂H]⁺156.0808Loss of the carboxyl group

Interpretation of Mass Spectrometry Data:

The primary evidence for the identity of this compound in ESI-MS would be the observation of a protonated molecular ion at an m/z value corresponding to its calculated molecular weight (201.22 g/mol ) plus the mass of a proton.[5] High-resolution mass spectrometry would provide an accurate mass measurement, further confirming the elemental composition. The fragmentation pattern, particularly the loss of water and the entire carboxylic acid group, would provide further structural confirmation.

Mass_Spec_Fragmentation M_H [M+H]⁺ m/z = 202 M_H2O_H [M-H₂O+H]⁺ m/z = 184 M_H->M_H2O_H - H₂O M_CO2H [M-CO₂H]⁺ m/z = 156 M_H->M_CO2H - COOH

Figure 2: Predicted Fragmentation Pathway in ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)
  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: The spectrum is recorded using an FTIR spectrometer equipped with an ATR accessory.

  • Data Acquisition: The spectrum is typically collected over the range of 4000-400 cm⁻¹.

Predicted Infrared (IR) Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (carboxylic acid)3300-2500Broad, Strong
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)3000-2850Medium
C=O stretch (carboxylic acid)~1700Strong, Sharp
C=N/C=C stretch (quinoline ring)~1600Medium
C-O stretch (carboxylic acid)1320-1210Medium
O-H bend (carboxylic acid)1440-1395Medium

Interpretation of Infrared (IR) Data:

  • The most characteristic feature of a carboxylic acid in an IR spectrum is the very broad O-H stretching band from 3300-2500 cm⁻¹, which is due to strong hydrogen bonding.

  • A strong, sharp absorption around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretch of the carboxylic acid.[1]

  • The presence of aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below 3000 cm⁻¹ would confirm the presence of both the quinoline ring and the methyl groups.

  • Bands in the 1600 cm⁻¹ region are characteristic of the C=N and C=C stretching vibrations within the quinoline ring system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the absorbance of the sample over a range of wavelengths, typically from 200 to 400 nm.

Predicted UV-Vis Spectral Data
Solvent Predicted λmax (nm) Description
Ethanol~240, ~310, ~325π → π* transitions of the quinoline ring system

Interpretation of UV-Vis Data:

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the conjugated quinoline ring system. Multiple absorption bands are anticipated due to the extended π-system. The exact positions and intensities of these bands can be influenced by the solvent and the pH of the solution due to the ionizable carboxylic acid group.

Conclusion

The comprehensive spectral analysis of this compound, as outlined in this guide, provides a robust framework for its unequivocal identification and characterization. While experimental data for this specific molecule remains elusive in the public domain, the principles of spectroscopy, coupled with data from analogous compounds, allow for a confident prediction of its spectral features. The combination of NMR for detailed structural elucidation, mass spectrometry for molecular weight confirmation, IR for functional group identification, and UV-Vis for analyzing the electronic structure, offers a multi-faceted and self-validating approach to ensure the scientific integrity of any research involving this promising molecule.

References

  • Blass, B. E. (2015). Basic Principles of Drug Discovery and Development. Academic Press.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Madsen, C. S., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(24), 18018–18039.
  • Vasava, D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19.
  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100-100.

Sources

2,8-Dimethylquinoline-4-carboxylic acid NMR spectrum

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectrum of 2,8-Dimethylquinoline-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

Quinoline and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a vast array of pharmaceuticals and biologically active compounds.[1][2] The specific substitution pattern on the quinoline ring system is a critical determinant of a molecule's function, making unambiguous structural characterization an essential step in research and development.[3] this compound, a molecule featuring both electron-donating methyl groups and an electron-withdrawing carboxylic acid group, presents a compelling case for detailed spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for the structural elucidation of such organic molecules in solution.[1][4] This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound. Moving beyond a simple recitation of data, we will delve into the causal relationships between the molecular structure and the resulting spectral features, provide field-proven experimental protocols, and illustrate how multi-dimensional NMR techniques can be leveraged for complete and unequivocal signal assignment.

Part 1: Foundational Principles – Interpreting the NMR Spectra of Substituted Quinolines

An NMR spectrum provides a wealth of information encoded in four key parameters: the number of signals, their chemical shifts (δ), their integration, and the spin-spin coupling patterns (J).[1][5] For a substituted quinoline, these parameters are profoundly influenced by the electronic environment of each nucleus.

The Role of Substituents

The chemical shifts in the quinoline ring are dictated by the electron density around each nucleus. Substituents modulate this density through inductive and resonance effects.

  • Electron-Donating Groups (EDGs): Groups such as methyl (-CH₃) increase the electron density on the ring. This heightened density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift to a lower ppm value (upfield).[6]

  • Electron-Withdrawing Groups (EWGs): The carboxylic acid group (-COOH) withdraws electron density from the ring. This "deshields" the nuclei, leaving them more exposed to the magnetic field and causing their signals to shift to a higher ppm value (downfield).[6]

In this compound, the two methyl groups at positions 2 and 8 will exert a shielding effect, while the carboxylic acid at position 4 will have a significant deshielding effect, particularly on the heterocyclic ring.

Concentration-Dependent Effects

It is critical to recognize that quinoline derivatives are known to exhibit concentration-dependent chemical shifts.[6][7] This phenomenon arises from intermolecular π-π stacking interactions between the aromatic ring systems in solution.[8] As concentration increases, molecules form stacked aggregates, which can create shielding or deshielding zones that alter the chemical shifts of nearby protons. For reproducible results, it is therefore advisable to work with relatively dilute samples.

Part 2: ¹H NMR Spectrum Analysis

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. For this compound, we anticipate seven distinct signals.

The proton assignments are based on established principles of chemical shifts, substituent effects, and spin-spin coupling within the quinoline framework. The H-3 proton is a singlet as it has no adjacent protons. The protons on the benzene ring (H-5, H-6, H-7) form an interconnected spin system, resulting in doublet and triplet patterns characteristic of ortho- and meta-couplings.[1] The two methyl groups appear as sharp singlets as they are not coupled to other protons. The carboxylic acid proton signal is typically a broad singlet and its observation can be dependent on the choice of solvent and sample concentration; in protic solvents or in the presence of water, it may exchange and become unobservable.[9]

Predicted ¹H NMR Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-7~8.2 - 8.4dJH7-H6 ≈ 7.0 - 9.01H
H-5~7.9 - 8.1dJH5-H6 ≈ 7.0 - 9.01H
H-6~7.6 - 7.8tJH6-H5, JH6-H7 ≈ 7.0 - 9.01H
H-3~7.4 - 7.6sN/A1H
2-CH₃~2.7 - 2.9sN/A3H
8-CH₃~2.6 - 2.8sN/A3H
4-COOH~12.0 - 14.0br sN/A1H

Note: Chemical shifts are predictions based on data for similar quinoline structures and are best referenced against an internal standard like TMS. Predictions are for a sample in a non-polar solvent like CDCl₃ or a polar aprotic solvent like DMSO-d₆; the -COOH proton is most reliably observed in DMSO-d₆.

Proton Coupling Network Visualization

The connectivity between the aromatic protons can be visualized as a spin system.

G H5 H-5 H6 H-6 H5->H6 ³J (ortho) H7 H-7 H5->H7 ⁵J (para) H6->H7 ³J (ortho)

Caption: A diagram illustrating the ³J (ortho) spin-spin coupling between adjacent protons on the benzene ring.

Part 3: ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. For this compound, all 12 carbon atoms are chemically distinct and should produce 12 separate signals.

The chemical shifts are highly dependent on hybridization and the electronegativity of attached atoms.[10] The carboxyl carbon (-COOH) is the most deshielded, appearing furthest downfield.[11] Aromatic and alkene carbons appear in the 115-150 ppm range.[10][12] Carbons directly attached to the electronegative nitrogen atom (C-2 and C-8a) are also shifted downfield. The aliphatic methyl carbons are the most shielded and appear furthest upfield.

Predicted ¹³C NMR Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Carbon Type
C-4 (COOH)~168 - 172Carboxylic Acid
C-2~155 - 158Aromatic (C-N)
C-4~148 - 151Aromatic (C-COOH)
C-8a~145 - 148Aromatic (Quaternary)
C-8~136 - 139Aromatic (C-CH₃)
C-6~130 - 133Aromatic (CH)
C-5~128 - 130Aromatic (CH)
C-7~126 - 128Aromatic (CH)
C-4a~124 - 126Aromatic (Quaternary)
C-3~120 - 122Aromatic (CH)
8-CH₃~22 - 25Methyl
2-CH₃~18 - 21Methyl

Note: Quaternary carbon signals (C-2, C-4, C-8, C-4a, C-8a) are often of lower intensity than protonated carbon signals in a standard ¹³C NMR experiment.

Part 4: Structural Confirmation with 2D NMR Spectroscopy

While 1D NMR provides substantial data, 2D NMR experiments are essential for definitive and unambiguous assignment of all signals, especially for complex molecules.[13]

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, primarily through 2 or 3 bonds.[6] It is invaluable for tracing the connectivity of coupled protons. For this molecule, a COSY spectrum would show a clear cross-peak between H-5 and H-6, and between H-6 and H-7, confirming the spin system of the benzene ring.[4]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached.[6][13] It allows for the direct assignment of all protonated carbons (C-3, C-5, C-6, C-7, 2-CH₃, and 8-CH₃) by linking their known proton shifts to their corresponding carbon signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over two or three bonds.[13] This is the key to assigning the non-protonated quaternary carbons.

Key Expected HMBC Correlations

G cluster_protons Protons cluster_carbons Quaternary Carbons H3 H-3 C2 C-2 H3->C2 ²J, ³J C4 C-4 H3->C4 ²J, ³J C4a C-4a H3->C4a ²J, ³J H5 H-5 H5->C4 ²J, ³J H5->C4a ²J, ³J C7 C7 H5->C7 ²J, ³J Me2 2-CH₃ Me2->C2 ²J, ³J C3 C3 Me2->C3 ²J, ³J Me8 8-CH₃ C8a C-8a Me8->C8a ²J, ³J C8 C-8 Me8->C8 ²J, ³J Me8->C7 ²J, ³J

Caption: Key HMBC correlations used to assign quaternary carbons by linking them to nearby protons.

Part 5: Experimental Protocols

The acquisition of high-quality, reproducible NMR data is fundamentally dependent on meticulous sample preparation and appropriate parameter selection.

Protocol 1: Sample Preparation

This protocol describes the standard procedure for preparing a sample for both ¹H and ¹³C NMR analysis.[14][15]

  • Materials:

    • This compound (5-10 mg for ¹H, 20-30 mg for ¹³C).[16]

    • High-quality 5 mm NMR tube.

    • Deuterated solvent (e.g., DMSO-d₆), ~0.6-0.7 mL.[16] DMSO-d₆ is often preferred for carboxylic acids as it solubilizes them well and allows for observation of the acidic proton.[9][13]

    • Glass Pasteur pipette and filter plug (cotton or glass wool).

    • Small vial for initial dissolution.

  • Procedure:

    • Accurately weigh the compound into the small vial.

    • Add ~0.7 mL of the chosen deuterated solvent.

    • Gently agitate or vortex the vial until the sample is fully dissolved. Gentle heating may be applied if necessary.[16]

    • Using the Pasteur pipette with a filter plug, transfer the clear solution into the NMR tube. The filter removes any particulate matter that could degrade spectral quality.

    • Cap the NMR tube securely. Invert it gently a few times to ensure the solution is homogeneous.

Workflow for NMR Analysis

G A Sample Weighing (5-30 mg) B Dissolution in Deuterated Solvent (~0.7 mL DMSO-d6) A->B C Filtration into NMR Tube B->C D Spectrometer Setup (Lock & Shim) C->D E 1D ¹H Spectrum Acquisition D->E F 1D ¹³C Spectrum Acquisition D->F G 2D NMR (COSY, HSQC, HMBC) Acquisition D->G H Data Processing (FT, Phasing, Baseline) E->H F->H G->H I Spectral Analysis & Assignment H->I

Sources

Topic: 2,8-Dimethylquinoline-4-carboxylic acid IR Spectrum Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide or Whitepaper on the Core

A Senior Application Scientist's Guide to the Vibrational Spectroscopy of 2,8-Dimethylquinoline-4-carboxylic Acid

This technical guide provides a comprehensive framework for the acquisition, analysis, and interpretation of the Fourier Transform Infrared (FTIR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of peak assignments. It delves into the causality behind the spectral features, grounding the analysis in the principles of molecular vibrations and providing a robust, self-validating methodology for achieving high-fidelity results.

Foundational Principles: The Molecule and the Method

This compound is a heterocyclic compound featuring a quinoline aromatic system, a carboxylic acid functional group, and two methyl substituents. Each of these structural components possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies. FTIR spectroscopy serves as a powerful analytical tool to probe these vibrations, generating a spectrum that acts as a unique molecular fingerprint. This fingerprint is invaluable for structural confirmation, purity assessment, and understanding intermolecular interactions.

The carboxylic acid group, in particular, dominates the spectrum due to its ability to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure in the solid state. This dimerization profoundly influences the vibrational frequencies of the hydroxyl (O-H) and carbonyl (C=O) groups, creating highly characteristic and easily identifiable absorption bands.[1][2][3]

Caption: Key structural components of this compound.

The Protocol: A Self-Validating Workflow for High-Fidelity Data Acquisition

The integrity of spectral interpretation is predicated on the quality of the acquired data. The following protocol for Attenuated Total Reflectance (ATR)-FTIR is designed to be a self-validating system, ensuring reproducibility and accuracy.

Experimental Protocol: ATR-FTIR
  • Instrument Preparation & Verification:

    • Action: Purge the spectrometer's optical bench with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

    • Causality: Water vapor and carbon dioxide have strong IR absorptions that can obscure sample peaks, particularly in the 3700-3500 cm⁻¹ and 2360 cm⁻¹ regions.

    • Verification: Run a performance qualification check using a polystyrene film standard. Key band positions must be within established tolerances.

  • Background Spectrum Acquisition:

    • Action: Clean the ATR crystal (typically diamond) with a suitable solvent (e.g., isopropanol) and ensure it is completely dry. Collect a background spectrum (e.g., 64 scans at 4 cm⁻¹ resolution).

    • Causality: The background scan measures the absorbance of the crystal and the ambient atmosphere. This is mathematically subtracted from the sample spectrum to isolate the sample's true absorbance.

  • Sample Analysis:

    • Action: Place a small amount of dry, powdered this compound onto the ATR crystal. Apply consistent pressure using the instrument's anvil.

    • Causality: The sample must be in intimate contact with the crystal surface for the IR evanescent wave to penetrate effectively. Inconsistent pressure leads to poor reproducibility and distorted peak intensities.

    • Action: Collect the sample spectrum using the same acquisition parameters as the background.

  • Data Processing and Validation:

    • Action: Perform an ATR correction and a baseline correction on the resulting spectrum.

    • Causality: The ATR correction accounts for the wavelength-dependent depth of penetration of the evanescent wave. Baseline correction removes shifts caused by scattering or other artifacts.

    • Validation: Re-run the sample with a fresh aliquot. The two spectra should be virtually superimposable, confirming the reproducibility of the method.

G cluster_validation Self-Validation Loop start Start instrument_prep 1. Instrument Preparation & Purge start->instrument_prep background 2. Acquire Background Spectrum instrument_prep->background sample_prep 3. Apply Sample to ATR Crystal background->sample_prep sample_scan 4. Acquire Sample Spectrum sample_prep->sample_scan processing 5. Process Data (ATR & Baseline Correction) sample_scan->processing reproducibility 6. Re-run Sample for Reproducibility processing->reproducibility end End compare Compare Spectra reproducibility->compare compare->sample_prep No Match: Re-prepare Sample compare->end Spectra Match

Caption: Experimental workflow for acquiring a reproducible FTIR spectrum.

Deconstructing the Spectrum: A Region-by-Region Analysis

The infrared spectrum of this compound is best interpreted by dividing it into distinct regions corresponding to specific vibrational modes.

Frequency Range (cm⁻¹) Vibrational Mode Assignment Expected Appearance
3300 - 2500O-H StretchCarboxylic Acid DimerVery broad, very strong absorption, often with smaller C-H peaks superimposed.[1][2][3]
3100 - 3000C-H StretchAromatic (Quinoline)Multiple weak to medium, sharp peaks.[4]
2980 - 2850C-H StretchAliphatic (Methyl)Weak to medium, sharp peaks.
1710 - 1680C=O StretchConjugated Carboxylic Acid DimerVery strong, sharp peak.[1][3][5]
1620 - 1450C=C / C=N StretchQuinoline Ring Skeletal VibrationsMultiple sharp bands of variable intensity.[6][7]
~1420 & ~1300C-O Stretch / O-H BendCoupled modes in Carboxylic AcidTwo strong, broad bands.[3]
960 - 900O-H Bend (Out-of-Plane)Carboxylic Acid Dimer "Wag"Broad, medium intensity peak.[3][5]
900 - 675C-H Bend (Out-of-Plane)Aromatic Ring Substitution PatternStrong, sharp peaks.
Detailed Interpretation
  • The Hydroxyl Region (3300 - 2500 cm⁻¹): The most striking feature of the spectrum is an exceptionally broad and intense absorption band. This is the quintessential signature of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer.[1][3] The hydrogen bonding weakens the O-H bond, shifting its frequency lower and creating a continuum of bond energies that results in the significant peak broadening.[2] Sharp, weaker peaks from the aromatic and aliphatic C-H stretches are often superimposed on this broad feature.[3]

  • The Carbonyl Region (1710 - 1680 cm⁻¹): An intense, sharp peak in this region confirms the presence of the carbonyl (C=O) group. Its position is diagnostically significant. For a saturated carboxylic acid dimer, this peak is typically around 1710 cm⁻¹.[1] In this compound, conjugation with the quinoline ring system delocalizes electron density, slightly weakening the C=O double bond and shifting the absorption to a lower wavenumber, typically between 1710 and 1680 cm⁻¹.[5]

  • The Fingerprint Region (1620 - 600 cm⁻¹): This region contains a wealth of complex, overlapping bands that are unique to the molecule's overall structure.

    • Quinoline Skeletal Vibrations: A series of sharp peaks between 1620 cm⁻¹ and 1450 cm⁻¹ arise from the C=C and C=N stretching vibrations of the aromatic quinoline core.[6][7]

    • Coupled Carboxylic Acid Modes: The spectrum exhibits strong, broad absorptions around 1300 cm⁻¹ (from coupled C-O stretching and O-H in-plane bending) and a distinct, broad out-of-plane O-H bend (or "wag") near 900 cm⁻¹.[3][5] The presence of this broad O-H wag is another highly reliable indicator of a carboxylic acid dimer.[5]

    • C-H Bending: Strong, sharp peaks below 900 cm⁻¹ correspond to the out-of-plane C-H bending modes of the substituted aromatic ring, the pattern of which can sometimes be used to confirm the substitution pattern.

Authoritative Grounding and Conclusion

The analysis presented is built upon foundational principles of infrared spectroscopy, corroborated by extensive literature on the spectral characteristics of carboxylic acids and quinoline derivatives.[1][3][5][6][7] The interpretation of the IR spectrum of this compound is unambiguous. The presence of a very broad O-H stretch (3300-2500 cm⁻¹), a strong conjugated C=O stretch (1710-1680 cm⁻¹), and a broad O-H wag (~900 cm⁻¹) provides conclusive evidence for the carboxylic acid functional group existing as a hydrogen-bonded dimer. These key features, combined with the sharp absorptions of the quinoline ring and methyl groups in the fingerprint and C-H stretch regions, create a unique spectral signature that can be used with high confidence for material identification and quality control. By adhering to a self-validating experimental protocol, the researcher can ensure that this powerful analytical technique yields data of the highest integrity.

References

  • Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • Bouchard, M., et al. (2013). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A. [Link]

  • JoVE. (2023). Video: Spectroscopy of Carboxylic Acid Derivatives. [Link]

  • NASA Ames Research Center. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. [Link]

  • ResearchGate. (2015). FTIR Spectrum of Quinoline-2-carboxylic acid. [Link]

  • Mohamed, T.A., et al. (2016). Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. [Link]

  • MDPI. (2021). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. [Link]

  • ResearchGate. (2012). Vibrational Assignment of the Infrared Spectra of the Quinoline Derivatives Studied Here. [Link]

  • ResearchGate. (2007). The 3800-550 cm À1 (2.63-18.18 m) IR spectra of quinoline (C 9 H 7 N ). [Link]

  • IOSR Journal of Applied Chemistry. (2015). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. [Link]

  • MDPI. (2024). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. [Link]

  • Millersville University. Table of Characteristic IR Absorptions. [Link]

  • NIST WebBook. 2,8-Dimethylquinoline. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • National Institutes of Health. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • PubChem. This compound. [Link]

  • NIST WebBook. 2,8-Dimethylquinoline. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. [Link]

  • YouTube. (2012). Introduction to IR Spectroscopy - Carboxylic Acids. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2,8-Dimethylquinoline-4-carboxylic Acid

This compound belongs to the quinoline carboxylic acid class of compounds, a scaffold of significant interest in pharmaceutical and materials science research. As researchers and drug development professionals, the ability to unambiguously identify and quantify this molecule in complex matrices is paramount. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), stands as the definitive analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1]

This guide provides a comprehensive overview of the mass spectrometric behavior of this compound, delving into the core principles of its ionization and fragmentation. We will explore the causality behind experimental choices, present a robust, self-validating analytical workflow, and equip you with the foundational knowledge to develop and troubleshoot your own methods for this and structurally related molecules.

Pillar 1: Ionization & Fragmentation - Unveiling the Molecular Signature

The journey of a molecule through a mass spectrometer begins with ionization. The choice of ionization technique is critical and is dictated by the analyte's physicochemical properties. For this compound, a polar and thermally labile molecule, Electrospray Ionization (ESI) is the most suitable method.[2][3]

Electrospray Ionization (ESI): A Gentle Path to the Gas Phase

ESI is a "soft" ionization technique that transfers ions from a solution into the gas phase with minimal fragmentation.[2][4] For this compound, this process can occur in either positive or negative ion mode.

  • Positive Ion Mode: The quinoline nitrogen is basic and readily accepts a proton, forming the protonated molecule, [M+H]⁺.

  • Negative Ion Mode: The carboxylic acid group is acidic and can lose a proton to form the deprotonated molecule, [M-H]⁻.

The choice between positive and negative mode will depend on the sample matrix and the desired sensitivity. In many biological applications, negative mode can offer higher selectivity for acidic compounds.

Collision-Induced Dissociation (CID): Deciphering the Fragmentation Puzzle

Once the precursor ion (either [M+H]⁺ or [M-H]⁻) is isolated, tandem mass spectrometry (MS/MS) is employed to induce fragmentation through collision-induced dissociation (CID).[1] This process involves accelerating the precursor ions and colliding them with an inert gas, leading to characteristic bond cleavages. The resulting fragment ions provide a structural fingerprint of the molecule.

Proposed Fragmentation of this compound ([M+H]⁺)

The fragmentation of the protonated this compound is expected to follow logical pathways based on the established fragmentation of quinoline derivatives.[1][5] The primary fragmentation events are likely to be the neutral losses of water (H₂O) and carbon dioxide (CO₂).

fragmentation_pathway M_H [M+H]⁺ m/z 202.08 M_H_H2O [M+H-H₂O]⁺ m/z 184.07 M_H->M_H_H2O -H₂O M_H_CO2 [M+H-CO₂]⁺ m/z 158.09 M_H->M_H_CO2 -CO₂ Fragment_129 [C₉H₉N]⁺ m/z 129.07 M_H_CO2->Fragment_129 -C₂H₅

Caption: Proposed ESI-MS/MS fragmentation of this compound.

The loss of water is a common fragmentation pathway for protonated carboxylic acids. The loss of carbon dioxide from the protonated molecule is also a characteristic fragmentation for this class of compounds.[1][5] Further fragmentation of the quinoline ring can also occur.

Pillar 2: A Validated LC-MS/MS Workflow

For the quantitative analysis of this compound in complex matrices such as plasma or tissue extracts, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method operating in Multiple Reaction Monitoring (MRM) mode is the gold standard.[1]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis Sample Biological Matrix (e.g., Plasma) Protein_Precipitation Protein Precipitation (e.g., Acetonitrile) Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer & Evaporation Centrifugation->Supernatant_Transfer Reconstitution Reconstitution in Mobile Phase Supernatant_Transfer->Reconstitution LC_Separation Reversed-Phase HPLC (C18 column) Reconstitution->LC_Separation ESI_Ionization Electrospray Ionization (ESI) LC_Separation->ESI_Ionization MRM_Detection Multiple Reaction Monitoring (MRM) ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification of Analyte Calibration_Curve->Quantification

Caption: A typical LC-MS/MS workflow for the quantification of small molecules.

Detailed Experimental Protocol

1. Sample Preparation (Protein Precipitation)

  • Rationale: To remove proteins that can interfere with the analysis and damage the LC column.

  • Protocol:

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

2. Liquid Chromatography

  • Rationale: To separate the analyte of interest from other matrix components before it enters the mass spectrometer.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

3. Mass Spectrometry

  • Rationale: To provide sensitive and specific detection and quantification of the analyte.

  • Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • MRM Transitions:

      • This compound: Precursor ion (m/z 202.1) → Product ion (e.g., m/z 158.1 for loss of CO₂)

      • Internal Standard: To be determined based on the chosen standard.

4. Data Analysis

  • Rationale: To process the raw data to obtain quantitative results.

  • Protocol:

    • Integrate the peak areas for the analyte and the internal standard.

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the known concentrations of the standards.

    • Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.

Pillar 3: Data Interpretation and Validation

A robust analytical method requires a thorough understanding of the data and adherence to validation guidelines.

Key Mass Spectrometric Data
ParameterValueRationale
Precursor Ion (m/z) 202.1Corresponds to the [M+H]⁺ of this compound.
Primary Fragment Ion (m/z) 158.1Corresponds to the neutral loss of CO₂ from the precursor ion.[5]
Secondary Fragment Ion (m/z) 184.1Corresponds to the neutral loss of H₂O from the precursor ion.
Method Validation

To ensure the trustworthiness of the analytical results, the method should be validated for:

  • Linearity: The range over which the detector response is proportional to the analyte concentration.

  • Accuracy and Precision: The closeness of the measured value to the true value and the reproducibility of the measurements, respectively.[1]

  • Selectivity: The ability of the method to distinguish the analyte from other components in the sample.

  • Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix and in processed samples under various storage conditions.

Conclusion: Empowering Your Research

This guide provides a foundational framework for the mass spectrometric analysis of this compound. By understanding the principles of ionization and fragmentation and by implementing a robust and validated LC-MS/MS workflow, researchers can confidently and accurately quantify this important molecule. The methodologies described herein are not merely a set of instructions but a self-validating system designed to ensure the integrity and reproducibility of your scientific findings.

References

  • Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid - Benchchem.
  • Ionization Methods in Organic Mass Spectrometry.
  • Making Molecules Fly: Ionization Methods in Mass Spectrometry - Bitesize Bio.
  • Mass Spectrometry Ionization Methods - Chemistry
  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides - Chemical Papers.

Sources

2,8-Dimethylquinoline-4-carboxylic acid solubility profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility Profile of 2,8-Dimethylquinoline-4-carboxylic Acid

Introduction

This compound is an organic compound belonging to the quinoline-4-carboxylic acid class, a scaffold recognized as a "privileged structure" in medicinal chemistry. With the molecular formula C₁₂H₁₁NO₂ and a molecular weight of 201.22 g/mol , this compound and its analogues serve as crucial building blocks in the synthesis of molecules with diverse and potent biological activities, including antitumor, antimalarial, and antibacterial properties.

In drug discovery and development, the aqueous solubility of a compound is a critical physicochemical parameter that profoundly influences its entire trajectory. Poor solubility can lead to low and erratic bioavailability, hinder the development of suitable formulations, and generate unreliable data in in vitro biological assays. Therefore, a thorough understanding and accurate characterization of a compound's solubility profile are paramount for any research scientist or drug development professional.

This technical guide provides a comprehensive overview of the solubility profile of this compound. It is designed to move beyond a simple data sheet, offering a deep dive into the theoretical principles governing its solubility, detailed, field-proven experimental protocols for its accurate measurement, and insights into the interpretation of the resulting data.

Part 1: Physicochemical Characterization

A molecule's structure dictates its properties. The key features of this compound—a planar aromatic quinoline ring system, a acidic carboxylic acid group, and two lipophilic methyl groups—combine to create a complex solubility profile.

PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 609822-00-6Benchchem
Molecular Formula C₁₂H₁₁NO₂Benchchem
Molecular Weight 201.22 g/mol Benchchem
Predicted pKa 1.27 ± 0.10Guidechem

The most functionally significant group for solubility is the carboxylic acid at the 4-position. As a weak acid, it can exist in two states depending on the pH of the surrounding medium: a protonated, neutral form (R-COOH) and a deprotonated, anionic carboxylate form (R-COO⁻). The transition between these states is governed by its acid dissociation constant (pKa). The predicted pKa of 1.27 is unusually low for

An In-Depth Technical Guide to 2,8-Dimethylquinoline-4-carboxylic Acid: Properties, Synthesis, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 2,8-dimethylquinoline-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its physical and chemical properties, provides a detailed protocol for its synthesis, and outlines methods for its characterization and purification, grounded in established scientific principles.

Core Compound Characteristics

This compound (CAS No. 609822-00-6) is a quinoline derivative characterized by a carboxylic acid group at the 4-position and methyl groups at the 2- and 8-positions.[1][2] This substitution pattern imparts specific physicochemical properties that are of interest for further chemical modifications and biological screening.

Physical Appearance and Properties

This compound typically presents as a solid, with its color ranging from light yellow to brown. While a definitive experimentally determined melting point is not widely published, similar quinoline carboxylic acid derivatives often exhibit relatively high melting points due to intermolecular hydrogen bonding facilitated by the carboxylic acid moiety.[3][4][5]

A summary of its key identifiers and computed properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1]
Molecular Weight 201.22 g/mol [1]
CAS Number 609822-00-6[2]
Appearance Light yellow to brown solidGeneric Supplier Data
Predicted Boiling Point 357.2 ± 37.0 °CPredicted Data
Predicted Density 1.243 ± 0.06 g/cm³Predicted Data
Predicted pKa 1.27 ± 0.10Predicted Data[2]
Solubility Profile

Synthesis of this compound via the Pfitzinger Reaction

The Pfitzinger reaction is a classical and reliable method for the synthesis of quinoline-4-carboxylic acids.[6][7] This reaction involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[6][8] For the synthesis of this compound, the specific reactants are 8-methylisatin and acetone.

The underlying principle of this synthesis is the base-catalyzed ring-opening of 8-methylisatin to form an intermediate, which then undergoes a condensation reaction with acetone, followed by an intramolecular cyclization and dehydration to yield the final quinoline ring system.

Pfitzinger_Synthesis cluster_reactants Reactants cluster_process Reaction Process 8-Methylisatin 8-Methylisatin Ring Opening Ring Opening 8-Methylisatin->Ring Opening Acetone Acetone Condensation Condensation Acetone->Condensation Base (e.g., KOH) Base (e.g., KOH) Base (e.g., KOH)->Ring Opening Ring Opening->Condensation Intramolecular Cyclization Intramolecular Cyclization Condensation->Intramolecular Cyclization Dehydration Dehydration Intramolecular Cyclization->Dehydration 2_8_Dimethylquinoline_4_carboxylic_acid 2,8-Dimethylquinoline- 4-carboxylic acid Dehydration->2_8_Dimethylquinoline_4_carboxylic_acid Final Product

Sources

The Quinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The quinoline scaffold, a fused heterocyclic system of benzene and pyridine rings, stands as a cornerstone in medicinal chemistry.[1][2] Its remarkable synthetic versatility and ability to interact with a multitude of biological targets have cemented its status as a "privileged structure".[3][4] From the historic isolation of quinine to the development of modern targeted cancer therapies, quinoline derivatives have consistently yielded compounds with profound pharmacological importance.[5] This guide provides a comprehensive exploration of the biological significance of the quinoline scaffold, detailing its mechanisms of action across key therapeutic areas, outlining synthetic strategies, and offering insights into its future potential in drug development.

The Physicochemical Foundation of a Privileged Scaffold

The biological promiscuity of the quinoline ring system is rooted in its distinct physicochemical properties. As a heterocyclic aromatic compound, it possesses a unique electronic distribution that facilitates diverse molecular interactions.[1][6]

  • Aromaticity and Planarity: The planar, aromatic structure of the quinoline core is fundamental to many of its biological activities, particularly its ability to intercalate between the base pairs of DNA, a mechanism pivotal to certain anticancer and antimicrobial agents.[2][7][8]

  • Weak Basicity: The nitrogen atom in the pyridine ring imparts weak basic properties (pKa of quinoline is ~4.9), allowing for salt formation which can be crucial for modulating solubility and bioavailability of drug candidates.[6][9]

  • Reactivity and Functionalization: The scaffold readily undergoes electrophilic and nucleophilic substitution reactions, providing chemists with multiple positions for structural modification.[10] This synthetic tractability allows for the fine-tuning of a compound's steric, electronic, and lipophilic properties to optimize target binding, selectivity, and pharmacokinetic profiles (ADMET).[10][11]

  • Tautomerism: Certain derivatives, such as quinoline-2-thiol, exist in a tautomeric equilibrium with their thione forms.[2] This dynamic state can significantly influence the molecule's reactivity and its mode of interaction with biological macromolecules.[2]

These inherent properties make the quinoline moiety an exceptional starting point for fragment-based drug design and the optimization of lead compounds.[3]

Table 1: Physicochemical Descriptors of Representative Quinoline-Based Drugs

CompoundClassMolecular Weight ( g/mol )LogPTopological Polar Surface Area (Ų)Primary Mechanism
Chloroquine Antimalarial319.874.6532.84Hemozoin biocrystallization inhibition
Ciprofloxacin Antibacterial331.34-0.9955.45DNA gyrase/Topoisomerase IV inhibition
Cabozantinib Anticancer501.514.1995.83Tyrosine kinase (c-Met, VEGFR) inhibition
Tacrine Anti-Alzheimer's198.263.2338.91Acetylcholinesterase inhibition

Note: Data is compiled from various chemical databases for illustrative purposes.

Mechanisms of Action Across Key Therapeutic Areas

The true significance of the quinoline scaffold is demonstrated by its diverse and potent mechanisms of action against a wide range of diseases.

Antimalarial Activity: The Classic Paradigm

The quinoline ring is synonymous with antimalarial therapy, with quinine and chloroquine being archetypal examples.[12][13] Their primary mechanism targets the unique biology of the Plasmodium parasite during its intraerythrocytic stage.[14][15]

Causality of Action: The parasite digests host hemoglobin within its acidic food vacuole, releasing large quantities of toxic free heme.[15][16] To protect itself, the parasite detoxifies the heme by polymerizing it into an inert crystalline substance called hemozoin.[16][17] Quinoline antimalarials, being weak bases, accumulate to high concentrations within the acidic food vacuole.[14] There, they bind to free heme, forming a complex that caps the growing hemozoin crystal, thereby inhibiting the polymerization process.[12][15][17] The resulting buildup of toxic free heme and heme-drug complexes leads to oxidative stress, membrane damage, and ultimately, parasite death.[12][16]

Antimalarial_MOA cluster_vacuole Parasite Food Vacuole (Acidic) Hemoglobin Host Hemoglobin Digestion Digestion by Parasite Proteases Hemoglobin->Digestion Heme Toxic Free Heme Digestion->Heme Polymerization Heme Polymerization Heme->Polymerization Death Parasite Death (Oxidative Stress) Heme->Death Hemozoin Inert Hemozoin (Crystal) Polymerization->Hemozoin Quinoline Quinoline Drug (e.g., Chloroquine) Inhibition Quinoline->Inhibition Inhibition->Polymerization Inhibits

Caption: Mechanism of quinoline antimalarials in the parasite food vacuole.

Antibacterial Activity: Targeting DNA Replication

The development of nalidixic acid and the subsequent fluoroquinolones revolutionized antibacterial therapy.[18][19] These synthetic quinoline derivatives (technically quinolones, but sharing the core scaffold principle) are potent bactericidal agents that interfere with DNA synthesis.[18][19]

Causality of Action: Quinolones selectively target bacterial type II topoisomerases: DNA gyrase (primarily in Gram-negative bacteria) and topoisomerase IV (primarily in Gram-positive bacteria).[20][21] These enzymes are essential for managing DNA supercoiling, replication, and segregation by creating transient double-strand breaks.[18] Quinolones act as "topoisomerase poisons" by binding to the enzyme-DNA complex.[22] This stabilizes a state where the DNA is cleaved, preventing the subsequent re-ligation step.[18][21] The accumulation of these stalled ternary complexes (quinolone-enzyme-DNA) leads to the release of irreversible double-strand breaks in the bacterial chromosome, triggering cell death pathways.[18][20][22]

Antibacterial_MOA DNA Bacterial Chromosomal DNA Cleavage Transient DNA Cleavage & Re-ligation DNA->Cleavage Enzyme DNA Gyrase / Topoisomerase IV Enzyme->Cleavage Replication Successful DNA Replication Cleavage->Replication Ternary Stable Ternary Complex (Drug-Enzyme-DNA) Cleavage->Ternary Quinolone Quinolone Antibiotic Quinolone->Ternary DSB Irreversible Double-Strand Breaks Ternary->DSB Blocks Re-ligation Death Bacterial Cell Death DSB->Death

Caption: Quinolone mechanism of action via topoisomerase poisoning.

Anticancer Activity: A Multi-Target Approach

The quinoline scaffold is a prominent feature in numerous anticancer agents, reflecting its ability to modulate a wide array of oncogenic targets.[3][4][8] There are 25 quinoline-based anticancer drugs under clinical investigation, highlighting the scaffold's importance.[3]

Key Mechanisms:

  • Kinase Inhibition: Many quinoline derivatives are potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways that drive tumor growth, proliferation, and angiogenesis.[23][24] For example, drugs like Cabozantinib and Lenvatinib target multiple receptor tyrosine kinases (RTKs) such as VEGFR and c-Met, disrupting downstream signaling cascades like the PI3K/Akt/mTOR pathway.[25][26]

  • Topoisomerase Inhibition: Similar to their antibacterial counterparts, certain quinoline-based compounds like camptothecin analogues inhibit human topoisomerase enzymes, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[7][9][23]

  • Tubulin Polymerization Inhibition: Some derivatives act as antimitotic agents by interfering with the dynamics of microtubule assembly (tubulin polymerization).[1][9][27] This disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9]

  • DNA Intercalation and Apoptosis Induction: The planar quinoline ring can insert itself into the DNA helix, distorting its structure and interfering with replication and transcription processes.[7][8] Others can induce apoptosis by generating reactive oxygen species (ROS) or modulating the expression of pro- and anti-apoptotic proteins.[23][28]

Anticancer_MOA cluster_pathway Oncogenic Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) GF->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Tumor Proliferation, Angiogenesis, Survival mTOR->Proliferation Inhibitor Quinoline-Based Kinase Inhibitor Inhibition_point Inhibitor->Inhibition_point Inhibition_point->RTK Inhibits Inhibition_point->PI3K Inhibits

Caption: Quinoline derivatives as inhibitors of oncogenic kinase signaling.

Neuroprotective Activity: A Multifactorial Intervention

Quinoline derivatives have emerged as promising candidates for treating complex neurodegenerative diseases like Alzheimer's.[29][30][31] Their efficacy stems from an ability to address the multifactorial pathology of such conditions.[32]

Causality of Action: In the context of Alzheimer's disease, the cholinergic system is compromised.[29] Quinoline-based drugs can act as acetylcholinesterase (AChE) inhibitors, preventing the breakdown of the neurotransmitter acetylcholine and thereby improving cognitive function.[29][33] Beyond this, certain derivatives possess antioxidant properties, can chelate metal ions that contribute to plaque formation, and may interfere with the aggregation of β-amyloid peptides, a key pathological hallmark of the disease.[29][32] This multi-target approach is considered an attractive strategy for developing effective therapies.[32]

Experimental Protocols: Synthesis and Evaluation

The development of novel quinoline-based therapeutics relies on robust synthetic methodologies and rigorous biological evaluation.

General Workflow for Quinoline Synthesis

The construction of the quinoline core is well-established, with several named reactions providing versatile routes to a wide range of derivatives. The choice of method depends on the desired substitution pattern and the available starting materials.

Synthesis_Workflow Start Starting Materials (e.g., Anilines, β-Ketoesters, Carbonyls) Reaction Core Synthetic Reaction Start->Reaction Core Quinoline Scaffold Reaction->Core Cyclization/ Condensation FGI Functional Group Interconversion (FGI) Core->FGI Derivatization Final Target Quinoline Derivative FGI->Final

Caption: Conceptual workflow for the synthesis of quinoline derivatives.

Exemplar Protocol: The Friedländer Annulation

The Friedländer synthesis is a straightforward and widely used method for preparing substituted quinolines.[5][34][35][36] It involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5]

Self-Validating System: The success of this reaction is validated by the formation of the thermodynamically stable aromatic quinoline ring. Characterization by NMR and Mass Spectrometry confirms the structure, and purity is assessed by HPLC.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 2-aminoaryl ketone (1.0 eq.) and the active methylene compound (1.2 eq.) in a suitable solvent (e.g., ethanol).

  • Catalyst Addition: Add the catalyst (e.g., 10 mol% p-toluenesulfonic acid for acid catalysis, or a catalytic amount of potassium hydroxide for base catalysis).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 4-12 hours).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure.

  • Purification: Redissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with a saturated aqueous solution of sodium bicarbonate (to neutralize acid) or dilute HCl (to neutralize base), followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the pure quinoline derivative.

  • Characterization: Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, HRMS, and HPLC analysis.

Challenges and Future Directions

Despite its successes, the development of quinoline-based drugs faces challenges, including the rise of drug resistance, off-target effects, and issues with bioavailability.[20][23]

  • Overcoming Resistance: A primary challenge, particularly in infectious diseases and oncology, is acquired resistance.[21] Future research will focus on designing novel quinoline hybrids and derivatives that can evade resistance mechanisms, for example, by having dual modes of action or by inhibiting efflux pumps.[10]

  • Improving Selectivity: Enhancing the selectivity of quinoline inhibitors for their intended targets over related proteins (e.g., different kinases) is crucial for minimizing toxicity and side effects.[24] Rational drug design, guided by computational modeling and structural biology, will be instrumental in achieving this.[11]

  • Molecular Hybridization: Creating hybrid molecules that combine the quinoline scaffold with other known pharmacophores is a promising strategy.[10] This approach aims to develop agents with improved potency, better drug-like properties, or multi-target activity to combat complex diseases more effectively.

The quinoline scaffold, with its proven track record and immense potential for chemical modification, will undoubtedly remain a central and privileged element in the discovery of next-generation therapeutics.[34]

References

  • Jardosh, H., & Patel, M. (2021). Quinoline: An Attractive Scaffold in Drug Design. Mini-Reviews in Medicinal Chemistry, 21(16), 2209-2226. [Link]

  • Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1673-1680. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. [Link]

  • Bush, N. G., Diez-Santos, I., Abbott, L. R., & Maxwell, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Musial, A., & Polanski, J. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

  • Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs. [Link]

  • Musial, A., & Polanski, J. (2017). An overview of quinoline as a privileged scaffold in cancer drug discovery. Expert Opinion on Drug Discovery, 12(6), 583-597. [Link]

  • Kumar, D., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry, 103, 117681. [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Microbial & Biochemical Technology, 12, 432. [Link]

  • Wikipedia. (n.d.). Quinine. [Link]

  • Ruiz, J. (2007). Mechanism of action of and resistance to quinolones. Microbial Pathogenesis, 43(4), 131-138. [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565-1574. [Link]

  • Vaidya, A., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences, 1(2), 65-79. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological activities of quinoline derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654. [Link]

  • Kumar, A., et al. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(1), 63. [Link]

  • da Silva, T. C., et al. (2022). Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. Journal of Alzheimer's Disease, 88(3), 969-983. [Link]

  • Egan, T. J., & Marques, H. M. (1999). The mechanism of action of quinolines and related anti-malarial drugs. South African Journal of Science, 95(5), 194-198. [Link]

  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. Proceedings of the National Academy of Sciences, 116(46), 22946-22952. [Link]

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488-1508. [Link]

  • Chauhan, M. S., et al. (2023). Quinolines: Privileged Scaffolds for Developing New Anti‐neurodegenerative Agents. ChemistrySelect, 8(8), e202204960. [Link]

  • Kumar, A., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 25(10), 2663-2685. [Link]

  • Singh, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(3), 1234-1256. [Link]

  • Bala, S., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 11, 1106803. [Link]

  • Khan, I., et al. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4), 845-869. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

  • ResearchGate. (2025). Biological Activities of Quinoline Derivatives. [Link]

  • Kumar, R., et al. (2023). Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 8(2), 1-10. [Link]

  • Al-Hussain, S. A., & Al-shammari, A. M. (2022). Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances, 12(29), 18671-18692. [Link]

  • Patel, D., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 76(2), 116-126. [Link]

  • ResearchGate. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. [Link]

  • MDPI. (2025). In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents. [Link]

  • Musso, L., et al. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(21), 5163. [Link]

  • ResearchGate. (n.d.). Quinoline scaffold and illustrative examples of significant quinoline derivatives. [Link]

  • MDPI. (n.d.). Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. [Link]

  • ResearchGate. (n.d.). Quinoline: A versatile bioactive scaffold and its molecular hybridization. [Link]

  • ChemMedChem. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]

  • Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537-2552. [Link]

  • ResearchGate. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. [Link]

  • ResearchGate. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • MDPI. (2024). Design, Synthesis, Physicochemical Properties, and Biological Activity of Thymidine Compounds Attached to 5,8-Quinolinedione Derivatives as Potent DT-Diaphorase Substrates. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Targets of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This technical guide provides a comprehensive exploration of the potential biological targets of a specific, yet under-investigated derivative, 2,8-dimethylquinoline-4-carboxylic acid. By synthesizing data from structurally related compounds, this document outlines a logical, evidence-based framework for identifying and validating its molecular targets. We delve into in-silico predictive methods, detail robust experimental workflows for target identification, and provide step-by-step protocols for biophysical and cellular validation. This guide is intended for researchers, scientists, and drug development professionals seeking to elucidate the mechanism of action of this and similar small molecules.

Introduction: The Quinoline-4-Carboxylic Acid Landscape

Quinoline derivatives are a prominent class of heterocyclic compounds with diverse chemotherapeutic applications, including antimicrobial, antiviral, antimalarial, anti-inflammatory, and anticancer activities.[1] The quinoline-4-carboxylic acid moiety is of particular interest as the carboxylic acid group can act as a hydrogen bond donor and acceptor, and a metal chelator, significantly influencing pharmacokinetic and pharmacodynamic properties.[2] The synthetic accessibility of these compounds, often through classic methods like the Pfitzinger and Doebner-von Miller reactions, further enhances their appeal as research subjects.[3][4][5]

While a significant body of research exists for the broader class, this compound remains largely uncharacterized. This guide will, therefore, extrapolate from known structure-activity relationships of similar molecules to propose high-probability biological targets and provide a rigorous experimental framework for their validation.

Chemical Structure and Properties of this compound
  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₁₁NO₂

  • Molecular Weight: 201.22 g/mol

  • Structure:

    
    
    

The methyl groups at the 2 and 8 positions are expected to influence the molecule's lipophilicity, metabolic stability, and steric interactions with potential protein targets, potentially altering its biological activity profile compared to other quinoline-4-carboxylic acid derivatives.

Synthesis of the Quinoline Core

The synthesis of the this compound core can be achieved through established synthetic routes for quinolines. Two common methods are:

  • The Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield substituted quinoline-4-carboxylic acids.[3][6][7]

  • The Doebner-von Miller Reaction: This method synthesizes quinolines by reacting an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[4][8][9]

Putative Biological Targets: An Evidence-Based Extrapolation

Based on the established activities of structurally similar quinoline-4-carboxylic acids, we can hypothesize several high-priority potential biological targets for this compound.

Dihydroorotate Dehydrogenase (DHODH)

DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, making it an attractive target for anticancer and anti-inflammatory therapies.[10][11] Several quinoline-based analogues have been identified as potent DHODH inhibitors.[12] The general pharmacophore for DHODH inhibitors includes a region that interacts with the ubiquinone binding pocket.[10][13][14] The quinoline core of this compound, coupled with its carboxylic acid moiety, bears a resemblance to known DHODH inhibitors like brequinar.[11]

Sirtuin 3 (SIRT3)

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes.[15] Specifically, SIRT3 has emerged as a target in cancer therapy. A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent SIRT3 inhibitors, demonstrating that the quinoline-4-carboxylic acid scaffold can be adapted to target this enzyme class.[15]

Histone Deacetylases (HDACs)

HDACs are crucial epigenetic regulators, and their inhibition is a validated strategy in cancer treatment.[4] The generally accepted pharmacophore model for HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the active site tunnel.[16][17] 2-phenylquinoline-4-carboxylic acid derivatives have been developed as novel HDAC inhibitors, suggesting that the quinoline moiety can serve as an effective cap group.[4]

Other Potential Target Classes

The reported anti-inflammatory and antiproliferative activities of various quinoline derivatives suggest a broader range of potential targets, including:

  • Kinases: Many kinase inhibitors feature heterocyclic scaffolds.

  • Topoisomerases: Quinolone antibiotics, a related class of compounds, are well-known topoisomerase inhibitors.

  • N-myristoyltransferase (NMT): In-silico studies have pointed to Leishmania major NMT as a potential target for 2-aryl-quinoline-4-carboxylic acids, suggesting that parasitic NMTs could be a target class for antimicrobial applications.[18][19][20]

In-Silico Target Prediction and Pharmacophore Modeling

Before embarking on extensive experimental work, in-silico methods can provide valuable insights and help prioritize experimental efforts.

Pharmacophore-Based Virtual Screening

Pharmacophore models for known targets of quinoline-4-carboxylic acids can be used to assess the likelihood of this compound binding.

  • DHODH Inhibitor Pharmacophore: A typical model includes a hydrogen bond acceptor, two hydrophobic features, an aromatic ring, and a negative ionizable feature.[13] The carboxylic acid of our compound of interest can satisfy the negative ionizable and hydrogen bond acceptor features, while the quinoline ring can fulfill the aromatic and hydrophobic requirements.

  • HDAC Inhibitor Pharmacophore: This model generally includes a zinc-binding group, a hydrophobic linker, and a cap group.[16][17][20][21] The quinoline moiety of this compound could potentially act as the cap group.

Molecular Docking

Molecular docking simulations can be performed to predict the binding mode and affinity of this compound to the crystal structures of putative targets like DHODH, SIRT3, and HDACs. These studies can reveal key interactions and guide the design of future derivatives.

Experimental Target Identification Workflow

A multi-pronged experimental approach is essential for the unbiased identification of biological targets.

graph TD { A[Start: this compound] --> B{Affinity-Based Approaches}; B --> C[Affinity Chromatography-Mass Spectrometry]; B --> D[Photo-Affinity Labeling]; A --> E{Phenotypic Screening}; E --> F[Cell Viability/Proliferation Assays]; F --> G{Target Deconvolution}; G --> H[Genetic Approaches (RNAi/CRISPR)]; G --> I[Proteomic Approaches (CETSA)]; C --> J[Putative Target List]; D --> J; H --> J; I --> J; J --> K{Target Validation};

}

Figure 1: A comprehensive workflow for the identification and validation of biological targets for this compound.
Affinity-Based Target Identification

Affinity chromatography coupled with mass spectrometry (AC-MS) is a powerful method for identifying proteins that physically interact with a small molecule.[22][23][24][25]

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis: Synthesize an analogue of this compound with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

  • Immobilization: Covalently couple the synthesized probe to the solid support.

  • Cell Lysate Preparation: Prepare a total protein lysate from a relevant cell line (e.g., a cancer cell line if investigating antiproliferative effects).

  • Affinity Pulldown: Incubate the immobilized probe with the cell lysate to allow for binding of target proteins.

  • Washing: Perform a series of washes with increasing stringency to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins from the solid support.

  • Protein Identification: Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins to those from a control experiment using beads without the immobilized probe to identify specific binders.

Cellular Thermal Shift Assay (CETSA)

CETSA is a technique that measures the thermal stability of proteins in a cellular environment.[26][27][28][29][30] The binding of a small molecule can alter the thermal stability of its target protein, which can be detected as a shift in its melting temperature.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the treated cells across a range of temperatures.

  • Cell Lysis: Lyse the cells to release their protein content.

  • Separation of Aggregates: Centrifuge the lysates to pellet aggregated, denatured proteins.

  • Protein Quantification: Quantify the amount of soluble protein remaining in the supernatant at each temperature using a method such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound indicates target engagement.

Target Validation: Confirming Biological Relevance

Once a list of putative targets has been generated, it is crucial to validate their direct interaction with the compound and their role in its observed biological effects.[19][31][32][33]

Biophysical Validation of Direct Binding

Several biophysical techniques can be employed to confirm the direct binding of this compound to a purified candidate protein and to quantify the binding affinity.

Protocol: Isothermal Titration Calorimetry (ITC)

  • Sample Preparation: Prepare solutions of the purified candidate protein and this compound in the same buffer.[1][2]

  • ITC Experiment: Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

  • Titration: Perform a series of injections of the compound into the protein solution while measuring the heat changes associated with binding.

  • Data Analysis: Analyze the resulting thermogram to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.[34][35][36]

Protocol: Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified candidate protein onto an SPR sensor chip.

  • Binding Analysis: Flow solutions of this compound at various concentrations over the sensor chip surface.

  • Data Acquisition: Monitor the change in the refractive index at the chip surface in real-time to generate sensorgrams.

  • Kinetic Analysis: Analyze the sensorgrams to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).[15][37][38][39][40]

Cellular and Biochemical Validation

Protocol: Enzymatic Inhibition Assay

If a putative target is an enzyme (e.g., DHODH, SIRT3, HDAC), its inhibition by this compound can be assessed using an in-vitro enzymatic assay.[41][42][43][44][45]

  • Assay Setup: Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors.

  • Inhibition Measurement: Add varying concentrations of this compound to the reaction mixture and measure the enzyme activity.

  • IC₅₀ Determination: Plot the enzyme activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

Table 1: Summary of Quantitative Data for Target Validation

Validation MethodKey Parameters Measured
Isothermal Titration Calorimetry (ITC)Binding Affinity (KD), Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS)
Surface Plasmon Resonance (SPR)Binding Affinity (KD), Association Rate (kon), Dissociation Rate (koff)
Enzymatic Inhibition AssayHalf-maximal Inhibitory Concentration (IC₅₀)

Conclusion

While this compound itself has not been extensively studied, the rich pharmacology of the quinoline-4-carboxylic acid class provides a strong foundation for hypothesizing its potential biological targets. This guide has outlined a systematic and rigorous approach to move from hypothesis to validated mechanism of action. By combining in-silico prediction with robust experimental workflows for target identification and biophysical and cellular validation, researchers can effectively elucidate the biological targets of this and other novel small molecules, paving the way for future drug development efforts. The interplay of the methodologies described herein provides a self-validating system, ensuring a high degree of confidence in the final identified targets.

References

  • General pharmacophore model of HDACi and chemical structures of FDA approved HDAC inhibitors 1-4 and their indications. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Isothermal Titration Calorimetry (ITC). Center for Macromolecular Interactions. [Link]

  • Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI. [Link]

  • Discovery of new human DHODH inhibitors using a Structure-Based and a Ligand-Based Pharmacophore approaches. [Link]

  • Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. PMC - NIH. [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. [Link]

  • Target Identification and Validation (Small Molecules). UCL. [Link]

  • Full article: Combined pharmacophore modeling, 3D-QSAR and docking studies to identify novel HDAC inhibitors using drug repurposing. [Link]

  • Characterization of Binding Interactions Using Isothermal Titration Calorimetry. [Link]

  • Affinity Chromatography. Creative Biolabs. [Link]

  • Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PMC - NIH. [Link]

  • Pharmacophore-based discovery of new human dihydroorotate dehydrogenase inhibitor. [Link]

  • Pfitzinger Quinoline Synthesis. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Binding Kinetics of Aptamer Interactions Using Surface Plasmon Resonance. [Link]

  • Dynamic Structure-Based Pharmacophore Model Development: A New and Effective Addition in the Histone Deacetylase 8 (HDAC8) Inhibitor Discovery. PubMed Central. [Link]

  • Affinity-based target identification for bioactive small molecules. RSC Publishing. [Link]

  • Pfitzinger reaction. Wikipedia. [Link]

  • Enzyme assay. Wikipedia. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • Post-Identification Target Validation: Critical Steps in Small-Molecule Drug Discovery and High-Quality Reagent Support. AntBio. [Link]

  • (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Analyzing Binding Kinetics with Surface Plasmon Resonance Complemented with Direct Mass Spectrometry on the Same Sensor Chip. Bio-Radiations. [Link]

  • Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. [Link]

  • Isothermal titration calorimetry. Wikipedia. [Link]

  • Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. NIH. [Link]

  • 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR. [Link]

  • Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions. [Link]

  • Enzymatic inhibition assays: Significance and symbolism. [Link]

  • Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. PMC - NIH. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Target Identification & Validation in Drug Discovery. Chemspace. [Link]

  • Basics of Enzymatic Assays for HTS. Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]

  • Drug Target Identification Methods After a Phenotypic Screen. Drug Hunter. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Target deconvolution techniques in modern phenotypic profiling. PMC - NIH. [Link]

  • What is an Inhibition Assay?. Blog - Biobide. [Link]

  • Small molecule target identification using photo-affinity chromatography. PMC - NIH. [Link]

  • (PDF) Identification of Human Dihydroorotate Dehydrogenase Inhibitor by a Pharmacophore-Based Virtual Screening Study. ResearchGate. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. NIH. [Link]

  • Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

Sources

Methodological & Application

A Detailed Protocol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 2,8-Dimethylquinoline-4-carboxylic Acid

This guide provides a comprehensive overview and a detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the synthetic strategy, experimental procedures, and characterization methods.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system is a privileged structural motif found in numerous natural products, bioactive compounds, and synthetic pharmaceuticals.[1] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[2][3] Specifically, quinoline-4-carboxylic acids are of significant interest as they serve as crucial intermediates and pharmacophores in drug discovery. The carboxylic acid group at the 4-position often enhances a molecule's interaction with biological targets, such as enzymes and receptors, by acting as a hydrogen bond donor or forming salt bridges.[4][5] This makes this compound a valuable target for synthetic campaigns aimed at developing novel therapeutic agents.

Synthetic Strategy: The Doebner Reaction

The synthesis of quinoline-4-carboxylic acid derivatives is most commonly achieved through the Doebner reaction. This powerful three-component reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid.[1][6] For the synthesis of this compound, the logical precursors are 2-methylaniline (o-toluidine), acetaldehyde, and pyruvic acid. The reaction is typically catalyzed by a Brønsted or Lewis acid and proceeds through a series of condensation, cyclization, and oxidation steps to yield the final aromatic product.[7]

The causality of this choice is clear: the 2-methylaniline provides the benzene ring and the 8-methyl group, pyruvic acid provides the C2, C3, and the 4-carboxylic acid group of the new pyridine ring, and acetaldehyde provides the 2-methyl group.

Reaction Mechanism Overview

The mechanism of the Doebner reaction, while debated, is generally understood to proceed as follows:

  • Imine Formation: The aniline reacts with the aldehyde to form an imine (Schiff base).

  • Enol/Enolate Reaction: Pyruvic acid's enol or enolate form attacks the imine.

  • Cyclization: An intramolecular electrophilic aromatic substitution occurs, where the newly formed side chain attacks the aniline ring, forming a dihydroquinoline intermediate.

  • Dehydration & Oxidation: The dihydroquinoline intermediate undergoes dehydration and subsequent oxidation to yield the stable, aromatic quinoline ring system.

Experimental Workflow Diagram

The overall process from starting materials to the final purified product is outlined below.

G cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification cluster_final Final Product A 2-Methylaniline F Combine Reactants in Ethanol A->F B Pyruvic Acid B->F C Paraldehyde (Acetaldehyde source) C->F D Ethanol (Solvent) D->F E Reaction Flask (Reflux Setup) E->F G Heat to Reflux (e.g., 80-85 °C) F->G Heat H Monitor Reaction (TLC) G->H ~12h I Cool Reaction Mixture H->I Reaction Complete J Pour into Water I->J K Adjust pH to ~4-5 (Precipitation) J->K L Filter Crude Solid K->L M Wash with Water L->M N Recrystallize from Ethanol/Water M->N Crude Product O Dry Under Vacuum N->O P 2,8-Dimethylquinoline- 4-carboxylic acid O->P Pure Product Q Characterization (NMR, MS, MP) P->Q

Caption: Experimental workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative procedure. Researchers should adapt it based on available laboratory equipment and safety protocols.

Materials and Reagents:

  • 2-Methylaniline (o-toluidine), >99%

  • Pyruvic acid, 98%

  • Paraldehyde, 98% (acts as a stable source of acetaldehyde)

  • Ethanol, absolute

  • Hydrochloric acid, concentrated (catalyst)

  • Sodium hydroxide solution, 1 M

  • Deionized water

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-methylaniline (10.7 g, 0.1 mol) and absolute ethanol (100 mL). Stir the mixture to ensure complete dissolution.

  • Reagent Addition: To the stirring solution, carefully add pyruvic acid (8.8 g, 0.1 mol). Follow this with the slow, dropwise addition of paraldehyde (4.4 g, 0.1 mol equivalent of acetaldehyde). A mild exotherm may be observed.

  • Catalyst Addition: Once the initial mixture is homogenous, cautiously add concentrated hydrochloric acid (5 mL) as the catalyst. The addition of acid is crucial for promoting the condensation and subsequent cyclization steps.[7]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Crude Product: After the reaction is complete, allow the mixture to cool to room temperature. Pour the cooled mixture into a beaker containing 400 mL of cold deionized water with stirring. A precipitate should form.

  • pH Adjustment: Slowly add 1 M sodium hydroxide solution to the aqueous suspension to adjust the pH to approximately 4-5. This step is critical to neutralize the excess acid and precipitate the carboxylic acid product while keeping unreacted amine soluble.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with two portions of cold deionized water (2 x 50 mL) to remove any water-soluble impurities.

  • Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.

Purification Protocol

The crude this compound is typically purified by recrystallization to obtain a high-purity final product.

  • Solvent Selection: A mixed solvent system of ethanol and water is effective for recrystallization.

  • Procedure: Transfer the crude solid to an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid.

  • Crystallization: Once dissolved, slowly add hot deionized water dropwise until the solution becomes faintly turbid. If it becomes too cloudy, add a few drops of hot ethanol to clarify.

  • Cooling: Allow the flask to cool slowly to room temperature, and then place it in an ice bath for at least 1 hour to maximize crystal formation.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1) mixture, and dry under vacuum.

Quantitative Data Summary

The Doebner reaction conditions can be modified to optimize yield and purity. The table below summarizes typical parameters.

ParameterConditionRationale / Comment
Aniline 2-MethylanilineProvides the core benzene ring and the C8-methyl group.
Aldehyde Source ParaldehydeA stable, easy-to-handle liquid precursor for acetaldehyde.
Keto-acid Pyruvic AcidForms the pyridine ring and provides the C4-carboxylic acid.
Catalyst HCl, BF₃·OEt₂, TFAAcid catalysis is required for both imine formation and cyclization.[1]
Solvent Ethanol / Solvent-freeEthanol is a common solvent; solvent-free conditions can also be effective.
Temperature 80-100 °C (Reflux)Sufficient thermal energy is needed to overcome activation barriers.
Reaction Time 12-24 hoursVaries depending on the specific substrates and catalyst used.
Typical Yield 65-85%Yields are generally good but depend on purity of reagents and work-up.[1]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point (M.P.): Compare the observed melting point with literature values.

  • ¹H NMR Spectroscopy: Confirm the presence of aromatic protons, two distinct methyl group signals, and the carboxylic acid proton.

  • ¹³C NMR Spectroscopy: Verify the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid.

  • High-Resolution Mass Spectrometry (HRMS): Determine the exact mass of the molecule to confirm its elemental composition.[8]

Troubleshooting and Process Optimization

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reflux time and monitor via TLC. Ensure the catalyst is active and added in the correct amount.
Product loss during work-up.Carefully control the pH during precipitation. Avoid using excessive solvent during recrystallization.
Dark, Tarry Product Polymerization of reactants.Ensure a controlled heating rate. Consider using a milder catalyst or lower reaction temperature.
Impure Product Inefficient purification.Perform a second recrystallization. If impurities persist, consider purification by column chromatography.
Reaction Fails to Start Deactivated reagents.Use freshly distilled 2-methylaniline and high-purity reagents. Check the paraldehyde quality.

Mechanism Diagram

A simplified diagram illustrating the key steps in the formation of the quinoline ring via the Doebner reaction.

G A 2-Methylaniline + Acetaldehyde B Imine Intermediate A->B + H⁺, -H₂O D Michael Addition Adduct B->D Nucleophilic Attack C Pyruvic Acid (Enol Form) C->D E Cyclized Dihydroquinoline D->E Intramolecular Electrophilic Cyclization F 2,8-Dimethylquinoline- 4-carboxylic Acid E->F -H₂O, Oxidation

Caption: Simplified mechanism of the Doebler reaction for quinoline synthesis.

References

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: https://www.iipseries.org/full-text/synthesis-of-quinoline-and-its-derivatives-using-various-name-reactions-an-overview/
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: https://www.pharmaguideline.com/2011/08/synthesis-reactions-and-medicinal-uses.html
  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. Available at: https://www.researchgate.
  • Google Patents. (2014). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative. Available at: https://patents.google.
  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 21(2), 1-19. Available at: https://www.revues.imist.ma/index.php/JMCH/article/view/34786
  • Wikipedia. Doebner–Miller reaction. Available at: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction
  • SynArchive. Doebner-Miller Reaction. Available at: https://www.synarchive.com/named-reactions/doebner-miller-reaction
  • Benchchem. 2,7-Dimethylquinoline-4-carboxylic acid | 892674-22-5. Available at: https://www.benchchem.com/product/b8406146
  • Otsu, Y., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 86(17), 11841–11849. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8425515/
  • Slideshare. Advance organic chemistry 1 ; Doebner Miller reaction. Available at: https://www.slideshare.net/SeemantaNayanDas/advance-organic-chemistry-1-doebner-miller-reaction-pptx
  • PubChem. This compound. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1419047
  • Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.923402/full
  • National Institutes of Health. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8794468/
  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: https://www.revues.imist.ma/index.php/JMCH/article/view/34786
  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(14), 5115–5123. Available at: https://pubs.acs.org/doi/10.1021/jo060275m
  • ResearchGate. (2023). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from... Available at: https://www.researchgate.net/figure/Synthesis-of-2-6-dimethylquinoline-4-carboxylic-acid-47-from-5-methylindoline-2-3-dione_fig20_376495147
  • Advanced Journal of Chemistry, Section A. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: https://www.ajchem-a.com/article_197576.html
  • MDPI. (2017). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 22(1), 143. Available at: https://www.mdpi.com/1420-3049/22/1/143
  • Google Patents. (1973). US3709795A - Purification of carboxylic acids by chemical treatment and distillation. Available at: https://patents.google.
  • Benchchem. Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activating Enzyme. Available at: https://www.benchchem.

Sources

Application Notes and Protocols for the Synthesis of 2,8-Dimethylquinoline-4-carboxylic acid via the Doebner Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and a detailed experimental protocol for the synthesis of 2,8-dimethylquinoline-4-carboxylic acid utilizing the Doebner reaction. Quinoline-4-carboxylic acids are a pivotal class of heterocyclic compounds, renowned for their prevalence in bioactive molecules and their utility as versatile intermediates in medicinal chemistry and drug development.[1] The Doebner reaction, a three-component condensation of an aniline, an aldehyde, and pyruvic acid, offers a direct and adaptable route to these valuable scaffolds.[2][3] This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and practical guidance to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Doebner Reaction

The synthesis of quinoline derivatives is of paramount importance in organic and medicinal chemistry due to their wide array of biological activities, including antimalarial, antibacterial, and antitumor properties.[1] Among the various synthetic methodologies, the Doebner reaction, first reported by Oskar Doebner in 1887, stands out as a classical and highly effective method for preparing quinoline-4-carboxylic acids.[4][5] This one-pot, three-component reaction involves the condensation of an aromatic amine, an aldehyde, and pyruvic acid.[2][3][6]

The primary advantage of the Doebner reaction lies in its operational simplicity and the ready availability of the starting materials. It provides a convergent approach to complex quinoline structures, allowing for the introduction of diverse substituents on the quinoline core by varying the aniline and aldehyde components. While the traditional Doebner reaction can sometimes be limited by low yields, particularly with anilines bearing electron-withdrawing groups, modern modifications have significantly broadened its scope and efficiency.[1][7][8]

Mechanistic Rationale

The precise mechanism of the Doebner reaction has been a subject of discussion, with two primary pathways proposed. Both pathways converge on a key intermediate, leading to the final quinoline-4-carboxylic acid product.[2]

Pathway A: This pathway commences with the formation of a Schiff base (an imine) from the condensation of the aniline (2,6-dimethylaniline) and the aldehyde (acetaldehyde). This is followed by a reaction with the enol form of pyruvic acid, leading to an intermediate that subsequently undergoes intramolecular electrophilic cyclization onto the aromatic ring. Dehydration and oxidation of the resulting dihydroquinoline intermediate yield the aromatic quinoline product.[9]

Pathway B: An alternative mechanism suggests an initial aldol-type condensation between pyruvic acid and the aldehyde to form a β,γ-unsaturated α-keto acid. This is followed by a Michael addition of the aniline to the unsaturated system. Subsequent cyclization, dehydration, and oxidation steps then lead to the formation of the quinoline-4-carboxylic acid.[2]

Below is a diagram illustrating the generally accepted mechanism involving the initial formation of a Schiff base.

Doebner_Mechanism cluster_1 Step 1: Schiff Base Formation cluster_2 Step 2: Addition of Pyruvic Acid cluster_3 Step 3: Cyclization & Aromatization 2,6-Dimethylaniline 2,6-Dimethylaniline Schiff_Base Schiff Base (Imine) 2,6-Dimethylaniline->Schiff_Base + Acetaldehyde - H₂O Acetaldehyde Acetaldehyde Intermediate_3 Aniline Derivative Intermediate Schiff_Base->Intermediate_3 + Pyruvic Acid (Enol) Pyruvic_Acid Pyruvic Acid (Enol form) Pyruvic_Acid->Intermediate_3 Dihydroquinoline Dihydroquinoline Intermediate Intermediate_3->Dihydroquinoline Intramolecular Cyclization Final_Product 2,8-Dimethylquinoline- 4-carboxylic acid Dihydroquinoline->Final_Product - H₂O [Oxidation]

Caption: Proposed mechanism for the Doebner reaction.

Experimental Protocol: Synthesis of this compound

This protocol details a robust method for the synthesis of this compound. The procedure has been adapted from established Doebner reaction methodologies.[1][6]

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )QuantityMoles (mmol)Equiv.
2,6-DimethylanilineC₈H₁₁N121.181.21 g10.01.0
AcetaldehydeC₂H₄O44.050.53 g (0.67 mL)12.01.2
Pyruvic AcidC₃H₄O₃88.060.88 g (0.60 mL)10.01.0
Ethanol (Absolute)C₂H₅OH46.0720 mL--
Conc. Hydrochloric AcidHCl36.46~0.5 mL-Catalyst
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add 2,6-dimethylaniline (1.21 g, 10.0 mmol) and absolute ethanol (20 mL). Stir the mixture at room temperature until the aniline has completely dissolved.

  • Addition of Reactants: To the stirred solution, add acetaldehyde (0.67 mL, 12.0 mmol) followed by pyruvic acid (0.60 mL, 10.0 mmol).

  • Catalyst Addition: Carefully add concentrated hydrochloric acid (~0.5 mL) dropwise to the reaction mixture. The mixture may warm up slightly.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of the product is often indicated by the precipitation of a solid from the reaction mixture.

  • Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of the product should form. If precipitation is slow, the flask can be cooled in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified product in a vacuum oven at 60-70 °C to a constant weight.

  • Characterization: The identity and purity of the this compound can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Experimental Workflow Diagram

Doebner_Workflow start Start reactants Combine 2,6-Dimethylaniline, Acetaldehyde, Pyruvic Acid, and Ethanol in Flask start->reactants catalyst Add Conc. HCl (catalyst) reactants->catalyst reflux Heat to Reflux (4-6 hours) catalyst->reflux cool Cool to Room Temperature reflux->cool filter Filter Precipitate cool->filter wash Wash with Cold Ethanol filter->wash dry Dry under Vacuum wash->dry product Pure 2,8-Dimethylquinoline- 4-carboxylic acid dry->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, ensure all reagents are pure and anhydrous, as water can interfere with the reaction. The reaction time can also be extended. In some cases, using a different acid catalyst, such as a Lewis acid (e.g., BF₃·OEt₂), or changing the solvent to acetonitrile may improve the yield, especially for less reactive anilines.[1][7]

  • Byproduct Formation: The Doebner reaction can sometimes produce byproducts.[10] Purification by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) is often necessary to obtain a high-purity product.

  • Reaction Rate: The order of addition of reactants can influence the reaction outcome.[10] The protocol described is a generally accepted procedure, but optimization may be required for specific substrates.

Conclusion

The Doebner reaction remains a highly relevant and practical method for the synthesis of quinoline-4-carboxylic acids. The protocol provided for the synthesis of this compound is a reliable procedure that can be readily implemented in a standard organic chemistry laboratory. By understanding the reaction mechanism and key experimental parameters, researchers can effectively utilize this reaction to access a wide range of quinoline derivatives for applications in drug discovery and materials science.

References

  • Fujita, T., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12816–12820. [Link]

  • Wikipedia. (n.d.). Doebner reaction. [Link]

  • ResearchGate. (n.d.). Doebner quinoline synthesis | Request PDF. [Link]

  • Ghodsi, S., & Omidkhah, M. (2021). Synthesis of novel 2-methyl-4-carboxyquinolines, the new by-products of the Doebner reaction. Synthetic Communications, 51(13), 2036-2043. [Link]

  • Name Reactions in Organic Synthesis. (n.d.). Doebner Reaction.
  • ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Taylor & Francis Online. (2025). A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • National Institutes of Health. (2016). Recent Advances in Metal-Free Quinoline Synthesis. PMC. [Link]

Sources

Application Notes & Protocols: A Mechanistic Deep Dive into the Doebner-von Miller Quinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Beyond a Name Reaction

The Doebner-von Miller reaction, a cornerstone of heterocyclic chemistry for over a century, facilitates the synthesis of quinoline scaffolds. While often categorized as a "classic" reaction, its true value in modern chemical research, particularly in drug development, lies in a nuanced understanding of its mechanism. This guide moves beyond a superficial overview to provide a detailed mechanistic analysis, linking theoretical principles to practical laboratory applications. By dissecting the reaction's progression, we empower researchers to make informed decisions, troubleshoot effectively, and adapt the reaction to novel substrates for the synthesis of complex molecular architectures.

The Core Mechanism: A Stepwise Dissection

The Doebner-von Miller reaction is not a single transformation but a cascade of acid-catalyzed events. It typically involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. The α,β-unsaturated carbonyl is often generated in situ from the acid-catalyzed self-condensation of aldehydes or ketones. The most common variant utilizes a mixture of an aniline, an α,β-unsaturated aldehyde or ketone, and a strong acid catalyst, often accompanied by an oxidizing agent.

The globally accepted mechanism can be broken down into four key stages:

  • 1,4-Conjugate Addition (Michael Addition): The reaction initiates with the nucleophilic attack of the aniline's amino group onto the β-carbon of the protonated α,β-unsaturated carbonyl compound. This forms a β-amino carbonyl intermediate.

  • Carbonyl Addition/Cyclization: The intermediate undergoes an intramolecular electrophilic attack. The electron-rich aromatic ring of the aniline attacks the protonated carbonyl carbon, leading to the formation of a six-membered heterocyclic ring.

  • Dehydration: The resulting cyclic alcohol intermediate is unstable under strong acidic and heating conditions. It readily undergoes dehydration, eliminating a molecule of water to form a dihydroquinoline intermediate.

  • Aromatization: The final step is the oxidation of the dihydroquinoline to the thermodynamically stable aromatic quinoline ring system. This step often requires an external oxidizing agent, although some starting materials or intermediates can serve this role.

Mechanistic Pathway Visualization

The following diagram illustrates the sequential nature of the Doebner-von Miller reaction, from the initial conjugate addition to the final aromatization.

Doebner_von_Miller_Mechanism Aniline Aniline Michael_Intermediate β-Anilino Carbonyl Intermediate Aniline->Michael_Intermediate 1. Michael Addition UnsatCarbonyl α,β-Unsaturated Carbonyl (e.g., Crotonaldehyde) UnsatCarbonyl->Michael_Intermediate H_Plus H+ Cyclized_Intermediate Cyclized Alcohol Intermediate Michael_Intermediate->Cyclized_Intermediate 2. Intramolecular Cyclization Dihydroquinoline Dihydroquinoline Cyclized_Intermediate->Dihydroquinoline 3. Dehydration (-H₂O) Quinoline Quinoline Product Dihydroquinoline->Quinoline 4. Aromatization (Oxidation) Oxidant Oxidizing Agent Oxidant->Quinoline

Caption: Key stages of the Doebner-von Miller reaction mechanism.

Mechanistic Insights for the Bench Chemist: Bridging Theory and Practice

A thorough grasp of the mechanism is critical for optimizing reaction conditions and predicting outcomes.

  • The Role of the Acid Catalyst: The acid (commonly HCl, H₂SO₄, or Lewis acids like ZnCl₂) serves multiple purposes. It protonates the carbonyl group, activating it for both the initial Michael addition and the subsequent intramolecular cyclization. It also facilitates the final dehydration step. The choice and concentration of the acid can significantly impact reaction rates and yields. For sensitive substrates, a milder Lewis acid may be preferable to a strong Brønsted acid to minimize side reactions like polymerization of the unsaturated carbonyl.

  • Aniline Substitution Effects: The electronic nature of substituents on the aniline ring dictates its nucleophilicity and the regioselectivity of the cyclization.

    • Electron-donating groups (EDGs) (e.g., -OCH₃, -CH₃) enhance the nucleophilicity of the aniline and the aromatic ring, generally leading to faster reaction rates.

    • Electron-withdrawing groups (EWGs) (e.g., -NO₂, -Cl) deactivate the aniline, slowing down the initial Michael addition and, more significantly, the electrophilic aromatic substitution (cyclization) step. Harsher conditions (higher temperatures, stronger acids) are often required for these substrates.

  • The Oxidizing Agent: While sometimes the α,β-unsaturated carbonyl or an intermediate can act as a hydrogen acceptor, the reaction often benefits from an external oxidant to ensure complete conversion of the dihydroquinoline to the final quinoline product. Common choices include arsenic pentoxide, nitrobenzene, or even air. The choice of oxidant is crucial for safety and efficiency.

Detailed Experimental Protocol: Synthesis of 2-Methylquinoline (Quinaldine)

This protocol describes a representative Doebner-von Miller synthesis of quinaldine from aniline and crotonaldehyde.

Materials:

  • Aniline (freshly distilled)

  • Crotonaldehyde

  • Hydrochloric acid (concentrated)

  • Nitrobenzene

  • Sodium hydroxide solution (30% w/v)

  • Diethyl ether or Dichloromethane for extraction

  • Anhydrous magnesium sulfate or sodium sulfate for drying

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add 30 mL of concentrated hydrochloric acid to 60 mL of water.

  • Charge Reagents: To the stirred acid solution, add 25 g of aniline, followed by 15 g of nitrobenzene which will serve as the oxidant.

  • Substrate Addition: Slowly add 38 g of crotonaldehyde to the mixture over a period of 1-2 hours. The addition is exothermic; maintain the temperature of the reaction mixture below 30°C using an ice bath if necessary.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain it for 6-8 hours. The reaction should be monitored by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

  • Work-up - Basification: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a large beaker and slowly neutralize with a 30% sodium hydroxide solution until the solution is strongly alkaline (pH > 10). This step is highly exothermic and should be performed in an ice bath within a fume hood.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Purification: The crude product is then purified by vacuum distillation to yield 2-methylquinoline as a colorless to pale yellow oil.

Self-Validation:

  • Expected Yield: 60-70%.

  • Product Confirmation: The identity and purity of the 2-methylquinoline can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic chemical shifts for the methyl group and the aromatic protons of the quinoline ring should be observed.

Applications in Medicinal Chemistry and Drug Development

The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. The Doebner-von Miller reaction provides a direct and versatile route to this important heterocycle.

Drug/Compound ClassTherapeutic AreaRelevance of Quinolone Core
Chloroquine/Hydroxychloroquine Antimalarial, Anti-inflammatoryThe 4-aminoquinoline scaffold is essential for its mechanism of action, which involves interfering with heme polymerization in the malaria parasite.
Quinolone Antibiotics (e.g., Ciprofloxacin) AntibacterialWhile not synthesized via the classic Doebner-von Miller, their quinolone core is crucial for inhibiting bacterial DNA gyrase.
Pitavastatin Cholesterol-lowering (Statin)Contains a quinoline ring system that contributes to its binding affinity for HMG-CoA reductase.

The flexibility of the Doebner-von Miller reaction allows for the synthesis of diverse libraries of quinoline derivatives by varying the aniline and carbonyl components. This is invaluable in the hit-to-lead and lead optimization phases of drug discovery, enabling systematic exploration of the structure-activity relationship (SAR).

References

  • Doebner-von Miller reaction, Organic Chemistry Portal. [Link]

  • Doebner-von Miller Reaction, Name-Reaction.com. [Link]

  • Quinoline synthesis: The Doebner-von Miller reaction, Labmonk. [Link]

Application Notes & Protocols: Synthesis of 2,8-Dimethylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Scaffold

The quinoline ring system is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Specifically, quinoline-4-carboxylic acids and their analogs are of paramount importance, exhibiting a vast spectrum of biological activities, including potent antitumor, antiviral, antibacterial, and anti-inflammatory properties.[1][2][3][4][5] This broad utility has driven continuous interest in developing efficient and versatile synthetic routes to access this valuable scaffold.[1]

This document provides a comprehensive guide to the synthesis of a specific derivative, 2,8-dimethylquinoline-4-carboxylic acid , utilizing the venerable Pfitzinger reaction. The Pfitzinger reaction, first discovered in the late 19th century, remains a highly reliable and powerful method for constructing substituted quinoline-4-carboxylic acids from readily available starting materials.[4][6][7][8] We will delve into the reaction's mechanistic underpinnings to explain the rationale behind the protocol, provide a detailed, step-by-step procedure for synthesis and purification, and discuss key characterization data.

A Note on Starting Materials: To achieve the target molecule, this compound, the Pfitzinger reaction requires the condensation of 7-methylisatin with acetone . The substitution on the benzene portion of the quinoline product is dictated by the substitution on the starting isatin. Therefore, to obtain the 8-methyl substitution pattern on the final quinoline, 7-methylisatin is the necessary precursor. Acetone provides the methyl group at the 2-position.

The Pfitzinger Reaction: A Mechanistic Perspective

The Pfitzinger reaction is a base-catalyzed condensation between an isatin derivative and a carbonyl compound possessing an α-methylene group.[4] The reaction proceeds through a well-established sequence of steps, each critical for the successful formation of the final aromatic product. Understanding this mechanism is key to troubleshooting and optimizing the synthesis.

The core transformation involves four key stages:

  • Base-Catalyzed Ring Opening: The reaction is initiated by a strong base, typically potassium hydroxide (KOH), which attacks the amide carbonyl of the isatin ring. This hydrolyzes the amide bond, opening the five-membered ring to form a water-soluble keto-acid salt, in this case, the potassium salt of 2-amino-3-methylbenzoylformic acid (isatinic acid derivative).[4][6][9] A strong base is essential to drive this equilibrium-controlled hydrolysis forward.

  • Condensation & Enamine Formation: The aniline moiety of the ring-opened intermediate condenses with the carbonyl group of acetone. This acid-base catalyzed step results in the formation of an imine (Schiff base), which rapidly tautomerizes to the more thermodynamically stable enamine intermediate.[6][9][10]

  • Intramolecular Cyclization: The enamine, being electron-rich, acts as a nucleophile. It undergoes an intramolecular aldol-type condensation, attacking the ketone carbonyl within the same molecule to form a new six-membered ring.[6][10]

  • Dehydration and Aromatization: The cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the highly stable, aromatic quinoline ring system, yielding the final product upon acidification.[6][9]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism cluster_start Reactants cluster_steps Reaction Pathway Isatin 7-Methylisatin RingOpening Isatinate Intermediate (Keto-acid salt) Isatin->RingOpening 1. KOH, H₂O/EtOH (Ring Opening) Acetone Acetone Enamine Enamine Intermediate RingOpening->Enamine 2. Condensation with Acetone Cyclized Cyclized Intermediate Enamine->Cyclized 3. Intramolecular Cyclization Product 2,8-Dimethylquinoline- 4-carboxylate Cyclized->Product 4. Dehydration/ Aromatization

Caption: The Pfitzinger reaction pathway for this compound.

Experimental Protocol: Synthesis and Purification

This protocol details the synthesis of this compound from 7-methylisatin and acetone. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials and Reagents
Reagent/MaterialFormulaM.W.QuantityNotes
7-MethylisatinC₉H₇NO₂161.160.05 mol (8.06 g)Starting material
AcetoneC₃H₆O58.080.10 mol (7.3 mL)Reagent grade
Potassium Hydroxide (KOH)KOH56.110.15 mol (8.42 g)Base catalyst
Ethanol (95%)C₂H₅OH46.0750 mLSolvent
Deionized WaterH₂O18.02As neededSolvent/Work-up
Acetic Acid (Glacial)CH₃COOH60.05As neededFor acidification
Diethyl Ether(C₂H₅)₂O74.12~50 mLFor extraction (optional)
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Büchner funnel and vacuum flask

  • Filter paper

  • Beakers and graduated cylinders

  • pH paper or pH meter

  • Rotary evaporator (optional)

Step-by-Step Synthesis Procedure
  • Preparation of Base Solution: In the 250 mL round-bottom flask, combine 8.42 g (0.15 mol) of KOH pellets with 50 mL of 95% ethanol. Stir the mixture until the KOH is completely dissolved. Note: This dissolution is exothermic and the flask will become warm.

  • Isatin Ring Opening: To the stirred basic solution, add 8.06 g (0.05 mol) of 7-methylisatin. Continue stirring at room temperature for approximately 30-45 minutes. The color of the solution should change from a deep orange/red to a brownish-yellow, indicating the formation of the potassium isatinate salt.[4][10]

  • Addition of Acetone: Add 7.3 mL (0.10 mol) of acetone to the reaction mixture.

  • Reflux: Attach the reflux condenser to the flask and begin heating the mixture to reflux (approx. 80°C) using the heating mantle. Maintain a steady reflux with continuous stirring for 18-24 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Reaction Work-up & Isolation: a. After the reflux period, allow the reaction mixture to cool to room temperature. b. Remove the bulk of the ethanol solvent using a rotary evaporator or by simple distillation.[4] c. Dissolve the remaining residue in approximately 100 mL of deionized water. d. (Optional) To remove unreacted acetone and other neutral impurities, transfer the aqueous solution to a separatory funnel and extract once with 50 mL of diethyl ether. Discard the organic layer.[2] e. Cool the aqueous solution in an ice bath. Slowly add glacial acetic acid dropwise with stirring to acidify the solution to a pH of approximately 4-5.[4][8] f. A precipitate of this compound will form. Continue stirring in the ice bath for another 30 minutes to maximize precipitation.

  • Collection of Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid cake with two portions of cold deionized water (2x 20 mL) to remove any residual salts.

  • Drying: Dry the product, either in a desiccator under vacuum or in a drying oven at 60-70°C, until a constant weight is achieved.

Purification

The crude product can be further purified by recrystallization.

  • Dissolve the crude solid in a minimum amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Caption: Experimental workflow for the Pfitzinger synthesis of the title compound.

Characterization and Expected Results

The final product, this compound, should be a pale yellow or off-white solid.

PropertyExpected ValueSource
Molecular FormulaC₁₂H₁₁NO₂[11][12]
Molecular Weight201.22 g/mol [12]
AppearancePale yellow to off-white solidGeneral observation
Expected Yield50-70%[7]

Spectroscopic Characterization:

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected chemical shifts (δ, ppm) would include a singlet for the C2-methyl group (~2.7 ppm), a singlet for the C8-methyl group (~2.8 ppm), aromatic protons between 7.5-8.5 ppm (including a characteristic singlet for the H3 proton), and a very broad singlet for the carboxylic acid proton (>13 ppm).[13]

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expected signals would include two methyl carbons (~19-25 ppm), aromatic carbons (120-150 ppm), a quinoline C2 carbon (~155 ppm), and a carboxylic acid carbonyl carbon (~168 ppm).[13]

  • FT-IR (KBr, cm⁻¹): A broad absorption band from 2500-3300 (O-H stretch of carboxylic acid), a sharp peak around 1700-1720 (C=O stretch), and multiple peaks in the 1450-1600 region (aromatic C=C stretching).[2]

  • Mass Spectrometry (EI): Expected molecular ion peak (M⁺) at m/z = 201.

Conclusion

The Pfitzinger reaction provides a direct, efficient, and operationally simple method for the synthesis of this compound from 7-methylisatin and acetone. The protocol is robust and relies on a well-understood reaction mechanism, making it an invaluable tool for medicinal chemists and researchers. The resulting quinoline-4-carboxylic acid is a versatile intermediate that can be further functionalized, offering a gateway to a wide array of potentially bioactive molecules for drug discovery and development programs.

References

  • Wikipedia. Pfitzinger reaction. [Link]

  • Scribd. The Pfitzinger Reaction. (Review). [Link]

  • Wikipedia. Doebner–Miller reaction. [Link]

  • ACS Publications. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SynArchive. Doebner-Miller Reaction. [Link]

  • YouTube. Pfitzinger Synthesis Mechanism | Heterocyclic Compounds 17. [Link]

  • ResearchGate. A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in the synthesis of some new indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • International Journal of Science and Research (IJSR). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. [Link]

  • YouTube. Pfitzinger Reaction. [Link]

  • Mediterranean Journal of Chemistry. Synthesis of a new serie of quinoline-carboxamides based on methylated aminoesters: NMR characterization and antimicrobial activity. [Link]

  • PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ResearchGate. A simple one-pot synthesis of quinoline-4-carboxylic acids by the Pfitzinger reaction of isatin with enaminones in water. [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Google Patents.
  • Cherry. Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. [Link]

  • PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

  • PubChem. This compound. [Link]

  • UI Scholars Hub. Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of 2,8-Dimethylquinoline-4-carboxylic Acid via the Pfitzinger Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed laboratory protocol for the synthesis of 2,8-dimethylquinoline-4-carboxylic acid, a valuable scaffold in medicinal chemistry. The synthesis is achieved through the Pfitzinger reaction, a robust and versatile method for preparing quinoline-4-carboxylic acids.[1] This guide is intended for researchers, scientists, and professionals in drug development, offering a step-by-step methodology, an in-depth discussion of the reaction mechanism, characterization techniques, and troubleshooting advice to ensure a successful and reproducible synthesis.

Introduction: The Significance of the Quinoline Scaffold

Quinoline and its derivatives are privileged structures in medicinal chemistry and drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities, including antibacterial, antitumor, and antimalarial properties.[1][2] Specifically, quinoline-4-carboxylic acids are not only bioactive molecules themselves but also serve as crucial intermediates for creating more complex therapeutic agents.[1][3] The Pfitzinger reaction, discovered in the late 19th century, remains a cornerstone for accessing these structures, involving the condensation of an isatin derivative with a carbonyl compound possessing an α-methylene group under basic conditions.[4][5] This application note details the synthesis of this compound using 7-methylisatin and acetone, providing the scientific rationale behind each step.

Reaction Scheme

The synthesis proceeds via the base-catalyzed condensation of 7-methylisatin with acetone, followed by intramolecular cyclization and dehydration to yield the target compound.

Reaction scheme for the synthesis of this compound

Materials and Reagents

Material/ReagentGradeSupplierNotes
7-Methylisatin (C₉H₇NO₂)ReagentPlus®, ≥99%Sigma-AldrichStarting material.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%Fisher ScientificBase catalyst.
Ethanol (C₂H₅OH)95%, Reagent GradeVWRReaction solvent.
Acetone (C₃H₆O)ACS Reagent, ≥99.5%Sigma-AldrichCarbonyl reactant.
Hydrochloric Acid (HCl)37%, Certified ACSFisher ScientificFor acidification.
Diethyl Ether (C₄H₁₀O)ACS Reagent, ≥99.0%VWRFor washing/extraction.
Deionized Water (H₂O)High PurityIn-houseUsed throughout the procedure.
Round-bottom flask (250 mL)--Reaction vessel.
Reflux condenser--For heating under reflux.
Magnetic stirrer and stir bar--For agitation.
Heating mantle--For controlled heating.
Büchner funnel and filter flask--For vacuum filtration.
pH paper or pH meter--For pH adjustment.

Experimental Protocol

This protocol outlines the synthesis, isolation, and purification of this compound.

Step-by-Step Methodology
  • Preparation of the Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g of potassium hydroxide (KOH) pellets in 50 mL of 95% ethanol. Stir until all pellets are fully dissolved. Note: The dissolution of KOH in ethanol is highly exothermic; cooling the flask in an ice bath during dissolution is recommended.

  • Isatin Ring Opening: To the stirred ethanolic KOH solution, add 5.0 g of 7-methylisatin. The color of the mixture will typically change from orange to a pale yellow, indicating the base-catalyzed hydrolysis and opening of the isatin ring to form the potassium salt of 2-amino-3-methylphenylglyoxylic acid.[1] Stir this mixture at room temperature for 30-45 minutes to ensure complete ring opening.

  • Addition of Carbonyl Compound: To the reaction mixture, add 15 mL of acetone.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for approximately 12-14 hours.[1] The progress of the reaction can be monitored using Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

  • Work-up and Isolation: After the reaction is complete, allow the flask to cool to room temperature. Most of the ethanol solvent can be removed using a rotary evaporator. To the remaining residue, add 100 mL of deionized water.

  • Neutralization and Precipitation: Transfer the aqueous solution to a beaker and cool it in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with constant stirring until the pH reaches approximately 4-5. This will protonate the carboxylate and cause the product to precipitate out of the solution.

  • Product Collection: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid cake with a small amount of cold deionized water, followed by a wash with diethyl ether to remove any neutral organic impurities.[2]

  • Drying: Dry the collected solid in a vacuum oven at 60-70 °C to a constant weight. The final product is an off-white to pale yellow solid.

  • Purification (Optional): If further purification is required, the crude product can be recrystallized from a suitable solvent system, such as an ethanol/water mixture.[1]

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_reaction Step 2: Reaction cluster_workup Step 3: Work-up & Isolation cluster_final Step 4: Final Product A Dissolve KOH in 95% Ethanol B Add 7-Methylisatin (Stir for 30-45 min) A->B C Add Acetone B->C D Heat to Reflux (12-14 hours) C->D E Monitor by TLC D->E F Cool to RT & Remove Solvent E->F G Add H₂O & Cool in Ice Bath F->G H Acidify with HCl to pH 4-5 G->H I Collect Precipitate via Vacuum Filtration H->I J Wash Solid with H₂O and Diethyl Ether I->J K Dry Product in Vacuum Oven J->K L Recrystallize (Optional) K->L M Characterize Product L->M

Caption: A workflow diagram illustrating the key stages of the Pfitzinger synthesis.

Mechanism and Scientific Rationale

The Pfitzinger reaction is a powerful transformation that proceeds through several distinct mechanistic steps. Understanding this pathway is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Ring Opening of Isatin: The reaction initiates with the base-catalyzed hydrolysis of the amide bond within the 7-methylisatin ring. The hydroxide ion (from KOH) attacks the electrophilic carbonyl carbon, leading to the opening of the five-membered ring to form a keto-acid intermediate, specifically a potassium isatinate.[1][6] This step is critical as it unmasks the aniline functionality required for the subsequent condensation.

  • Condensation and Imine Formation: The aniline moiety of the opened intermediate then condenses with the carbonyl group of acetone. This acid-catalyzed (trace acid or self-catalyzed) reaction forms an imine, also known as a Schiff base.[1]

  • Tautomerization: The imine intermediate can tautomerize to its more nucleophilic enamine form. This step is crucial for the subsequent cyclization.[1]

  • Intramolecular Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, where the enamine attacks the ketone carbonyl within the same molecule in a Claisen-like condensation. This forms a new six-membered ring.[1] The resulting intermediate then readily dehydrates (loses a molecule of water) under the reaction conditions to form the stable, aromatic quinoline ring system.[6]

G cluster_mechanism Pfitzinger Reaction Mechanism A 1. Isatin Ring Opening (Base-catalyzed hydrolysis) B 2. Condensation (Aniline + Acetone → Imine) A->B C 3. Tautomerization (Imine → Enamine) B->C D 4. Cyclization (Intramolecular attack) C->D E 5. Dehydration (Aromatization) D->E F Final Product (Quinoline-4-carboxylic acid) E->F

Sources

Application Notes & Protocols: 2,8-Dimethylquinoline-4-carboxylic Acid as a Scaffold for Dihydroorotate Dehydrogenase (DHODH) Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Nucleotide Synthesis via DHODH

Dihydroorotate Dehydrogenase (DHODH) is a pivotal, rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway.[1][2][3] This pathway is essential for producing the pyrimidine nucleotides required for DNA and RNA synthesis.[4][5] Human DHODH is a flavin-dependent enzyme located on the inner mitochondrial membrane, where it uniquely links nucleotide metabolism to cellular respiration by using the electron transport chain for its catalytic cycle.[1][6]

Rapidly proliferating cells, such as those found in cancer and activated immune cells, have a high demand for nucleotides, making them particularly dependent on the de novo synthesis pathway.[5][7][8] Consequently, inhibiting DHODH leads to pyrimidine starvation, resulting in cell cycle arrest and the suppression of proliferation.[5][8] This dependency establishes DHODH as a validated and compelling therapeutic target for oncology, autoimmune disorders, and even viral infections.[4][8][9][10]

The quinoline-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry for developing potent DHODH inhibitors.[11][12] The carboxylic acid moiety is crucial, often forming key electrostatic interactions, such as a salt bridge with Arginine 136 (R136) within the enzyme's active site.[8] This guide focuses on 2,8-dimethylquinoline-4-carboxylic acid, a representative member of this class, as a valuable chemical entity for investigating DHODH inhibition.[11] The protocols herein provide a comprehensive framework for characterizing its activity, from initial enzymatic assays to cellular validation and a conceptual basis for in vivo studies.

The De Novo Pyrimidine Biosynthesis Pathway & DHODH Inhibition

The inhibition of DHODH creates a metabolic bottleneck, preventing the conversion of dihydroorotate (DHO) to orotate. This leads to the depletion of downstream pyrimidines (UMP, CTP, TTP) essential for nucleic acid synthesis.

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Inner Mitochondrial Membrane cluster_downstream Cytosol (Downstream) Glutamine Glutamine CAD CAD Enzyme Complex Glutamine->CAD multiple steps DHO Dihydroorotate (DHO) CAD->DHO DHODH DHODH DHO->DHODH Orotate Orotate DHODH->Orotate ETC Electron Transport Chain (via Coenzyme Q) DHODH->ETC UMPS UMPS Orotate->UMPS UMP UMP UMPS->UMP Nucleic_Acids DNA & RNA Synthesis UMP->Nucleic_Acids multiple steps Inhibitor 2,8-Dimethylquinoline- 4-carboxylic Acid Inhibitor->DHODH

Caption: Inhibition of DHODH in the De Novo Pyrimidine Biosynthesis Pathway.

Section 1: Biochemical Efficacy Assessment

The foundational step in characterizing a potential DHODH inhibitor is to measure its direct effect on the purified enzyme. The most common method is a spectrophotometric assay that measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

Principle: This assay quantifies the enzymatic activity of human DHODH by monitoring the decrease in absorbance of DCIP at 600-650 nm.[4] DHODH oxidizes its substrate, dihydroorotate (DHO), and transfers electrons to DCIP (in place of the natural acceptor, Coenzyme Q10), causing DCIP to lose its blue color. An effective inhibitor will prevent this reaction, resulting in a stable absorbance reading.

Materials & Reagents:

  • Recombinant human DHODH enzyme (e.g., 20 nM working concentration)

  • This compound (or other test inhibitor)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100

  • Dihydroorotate (DHO) stock solution (e.g., 10 mM in DMSO)

  • 2,6-dichloroindophenol (DCIP) stock solution (e.g., 2.5 mM in Assay Buffer)

  • Coenzyme Q10 stock solution (e.g., 10 mM in DMSO)

  • DMSO (for control and inhibitor dilution)

  • 96-well clear microplate

  • Microplate spectrophotometer

Step-by-Step Methodology:

  • Inhibitor Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., from 100 µM to 1 nM).

  • Plate Setup:

    • Add 2 µL of the inhibitor dilutions to the wells of a 96-well plate.

    • For control wells (maximum enzyme activity), add 2 µL of pure DMSO.

    • For blank wells (background), add 2 µL of DMSO.

  • Enzyme-Inhibitor Pre-incubation:

    • Prepare a working solution of recombinant human DHODH in Assay Buffer.

    • Add 178 µL of the DHODH enzyme solution to the inhibitor and control wells. Add 178 µL of Assay Buffer without enzyme to the blank wells.

    • Causality Insight: Incubate the plate at 25°C for 30 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, ensuring a more accurate measurement of inhibitory potency.[4]

  • Reaction Initiation:

    • Prepare a 10X reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer. The final concentrations in the 200 µL reaction volume should be 500 µM DHO, 200 µM DCIP, and 100 µM CoQ10.[4]

    • Causality Insight: Coenzyme Q10, while not directly measured, is often included as it is the natural electron acceptor and its presence can be important for maintaining the enzyme's structural and functional integrity.

    • Initiate the reaction by adding 20 µL of the 10X reaction mix to all wells (inhibitor, control, and blank).

  • Measurement & Analysis:

    • Immediately place the plate in a microplate spectrophotometer.

    • Measure the decrease in absorbance at 600 nm or 650 nm kinetically for 10-15 minutes at 25°C.

    • Calculate the rate of reaction (V) for each concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the reaction rates to the DMSO control (set to 100% activity).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation:

InhibitorTargetAssay TypeIC50 (nM)
2,8-Dimethylquinoline-4-CA Human DHODHDCIP ReductionHypothetical Value
Brequinar (Reference)Human DHODHDCIP Reduction~20
Teriflunomide (Reference)Human DHODHDCIP Reduction~24.5

Section 2: Cellular Mechanism of Action Validation

Demonstrating that a compound inhibits the purified enzyme is the first step. The next critical phase is to confirm that it engages its target in a cellular context and produces the expected biological outcome.

Protocol 2: Cell Proliferation Assay

Principle: Since DHODH inhibition depletes the nucleotide pools necessary for DNA replication, it should arrest the growth of rapidly dividing cells.[5] This protocol measures cell viability after treatment with the inhibitor.

Materials & Reagents:

  • A rapidly proliferating cell line (e.g., HL-60, MOLM-13, HCT116)

  • Complete cell culture medium

  • This compound

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, SRB, or CellTiter-Glo®)

  • Plate reader (spectrophotometer or luminometer)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere/stabilize overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 72 hours). Include a DMSO-only vehicle control.

  • Viability Measurement: After the incubation period, add the chosen viability reagent according to the manufacturer's instructions and measure the output on a plate reader.

  • Data Analysis: Normalize the results to the DMSO control (100% viability) and plot the percent viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Protocol 3: Uridine Rescue Experiment (Self-Validating System)

Principle: This is the most crucial experiment to confirm that the observed anti-proliferative effect is specifically due to the inhibition of the de novo pyrimidine synthesis pathway.[5][10] Exogenously supplied uridine can be taken up by cells and converted to UMP by the pyrimidine salvage pathway, thus bypassing the DHODH-inhibited step and "rescuing" the cells from death.[10]

Step-by-Step Methodology:

  • Experimental Setup: Set up the cell proliferation assay as described in Protocol 2. Create two parallel sets of plates.

  • Co-treatment:

    • Plate A: Treat cells with serial dilutions of the DHODH inhibitor alone.

    • Plate B: Co-treat cells with the same serial dilutions of the inhibitor PLUS a fixed, non-toxic concentration of uridine (e.g., 100-200 µM).

  • Incubation & Measurement: Incubate for the same period (e.g., 72 hours) and measure viability.

  • Interpretation: If the compound's anti-proliferative activity is significantly diminished or completely abrogated in the presence of uridine, it provides strong evidence that the mechanism of action is on-target DHODH inhibition.

Caption: Workflow and logic for the uridine rescue experiment.
Protocol 4: Metabolite Analysis by LC-MS/MS

Principle: For definitive target engagement, liquid chromatography-mass spectrometry (LC-MS/MS) can be used to measure the levels of the DHODH substrate and product. Inhibition should cause a significant accumulation of dihydroorotate (DHO) and a depletion of orotate.[4][13]

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and treat with an effective concentration of the DHODH inhibitor (e.g., 5x GI50) or DMSO for a specified time (e.g., 24-48 hours).

  • Metabolite Extraction:

    • Aspirate the medium and wash the cells twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and incubate on ice for 10 minutes.[4]

    • Scrape and collect the cell lysate. Centrifuge at high speed (4°C) to pellet debris.

    • Transfer the supernatant, which contains the metabolites, to a new tube.

  • LC-MS/MS Analysis: Analyze the extracted metabolites using an established LC-MS/MS method optimized for the detection and quantification of DHO and orotate.

  • Data Analysis: Compare the relative abundance of DHO and orotate in inhibitor-treated samples versus DMSO controls. A high DHO/orotate ratio is indicative of potent DHODH inhibition.

Data Presentation:

TreatmentRelative Dihydroorotate LevelRelative Orotate Level
Vehicle (DMSO)1.0 (Baseline)1.0 (Baseline)
Inhibitor (5x GI50) > 10-fold increase> 90% decrease

Section 3: Conceptual Framework for In Vivo Evaluation

While specific in vivo data for this compound is not publicly available, the following protocol, based on the well-characterized DHODH inhibitor brequinar, serves as a guide for preclinical efficacy studies.[14]

Protocol 5: Xenograft Tumor Model in Immunocompromised Mice

Principle: This model assesses the efficacy of a DHODH inhibitor on the growth of human tumors implanted in mice that lack a functional immune system, preventing graft rejection.[14]

Step-by-Step Methodology:

  • Animal Model: Use immunocompromised mice (e.g., female athymic nude mice, 4-6 weeks old).[14]

  • Tumor Implantation: Subcutaneously inject a suspension of a human cancer cell line (e.g., 1 x 10^7 cells) mixed with Matrigel into the flank of each mouse.[14]

  • Tumor Growth Monitoring: Monitor tumor growth with caliper measurements every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.[14]

  • Randomization and Treatment:

    • When tumors reach a volume of approximately 100-150 mm³, randomize mice into treatment and control groups.[14]

    • Treatment Group: Administer the DHODH inhibitor, formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose), at a predetermined dose and schedule (e.g., daily oral gavage).

    • Control Group: Administer the vehicle alone following the same schedule.[14]

  • Endpoint Analysis:

    • Continue treatment for a defined period (e.g., 21 days) or until tumors in the control group reach a specified size limit.

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the animals and excise the tumors for weight measurement and further biomarker analysis (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Caption: Generalized workflow for an in vivo xenograft efficacy study.

References

  • Wikipedia. (2023, October 27). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Christian, S., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances. Retrieved from [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem. Retrieved from [Link]

  • Proteopedia. (2020). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Grokipedia. (n.d.). Dihydroorotate dehydrogenase. Retrieved from [Link]

  • Journal of Experimental & Clinical Cancer Research. (2022). DHODH and cancer: promising prospects to be explored. springermedizin.de. Retrieved from [Link]

  • Schölermann, B., et al. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. PubMed. Retrieved from [Link]

  • White Rose Research Online. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Structural Research of Dihydroorotate Dehydrogenases (DHODH). Retrieved from [Link]

  • Sykes, D. B., & Scadden, D. T. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. PMC. Retrieved from [Link]

  • DelveInsight Business Research. (2025). The Growing Impact of DHODH Inhibitors in Therapeutic Development. LinkedIn. Retrieved from [Link]

  • Biochemistry. (2024). Structural and Functional Analyses of Inhibition of Human Dihydroorotate Dehydrogenase by Antiviral Furocoumavirin. ACS Publications. Retrieved from [Link]

  • Patsnap. (2024). What are DHODH inhibitors and how do they work?. Retrieved from [Link]

  • Mullen, N. J., et al. (2024). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. eLife. Retrieved from [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Muroi, M., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central. Retrieved from [Link]

  • eLife. (2023). DHODH inhibition enhances the efficacy of immune checkpoint blockade by increasing cancer cell antigen presentation. Retrieved from [Link]

  • ResearchGate. (2022). Similarity of DHODH inhibitors in the Cell Painting assay. Retrieved from [Link]

  • Physical Chemistry Research. (2022). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity. Retrieved from [Link]

  • ResearchGate. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF. Retrieved from [Link]

  • OSTI.GOV. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • PubMed. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Physical Chemistry Research. (n.d.). Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and its Potential Anti-SARS-CoV-2 Activity. Retrieved from [Link]

  • Journal of Biological Chemistry. (2020). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Retrieved from [Link]

  • Wiley Online Library. (2022). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from [Link]

  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

Sources

Application Notes and Protocols for 2,8-Dimethylquinoline-4-carboxylic Acid in Proteomics Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Chemical Probes in Modern Proteomics

In the post-genomic era, the focus has shifted from cataloging genes to understanding the dynamic nature of the proteome. Proteomics, the large-scale study of proteins, is pivotal in dissecting complex biological processes, identifying disease biomarkers, and accelerating drug development pipelines.[1][2] A significant challenge in proteomics is not just identifying and quantifying proteins, but also elucidating their function, interactions, and activity state within their native cellular environment. Chemical proteomics has emerged as a powerful discipline that utilizes small-molecule probes to study protein function directly in complex biological systems.[1][3][4] These chemical probes are meticulously designed molecules that can target specific protein subsets, enabling their enrichment, identification, and functional characterization.

This document provides detailed application notes and protocols for the prospective use of 2,8-dimethylquinoline-4-carboxylic acid as a versatile scaffold for the development of novel chemical probes in proteomics research. While direct applications of this specific molecule are not yet extensively documented, its inherent chemical functionalities—a reactive carboxylic acid and a fluorescent quinoline core—present a strong theoretical foundation for its use in protein labeling, target identification, and functional analysis. The protocols outlined herein are based on established methodologies in chemical proteomics and are intended to serve as a guide for researchers to explore the potential of this compound.

Part 1: The Potential of this compound as a Proteomic Probe

The structure of this compound offers two key features that can be exploited for the design of chemical probes:

  • The Carboxylic Acid Handle: Carboxylic acids can be chemically activated to form stable amide bonds with primary amines, such as the ε-amino group of lysine residues on proteins.[5][6] This provides a direct route for covalent labeling of proteins.

  • The Quinoline Core: The quinoline ring system is known to possess intrinsic fluorescent properties.[7][8] This feature can be harnessed for the direct detection and quantification of labeled proteins in various experimental setups, such as in-gel fluorescence scanning or fluorescence microscopy.

By leveraging these properties, this compound can be envisioned as a foundational molecule for creating a suite of proteomics tools.

Part 2: Hypothetical Application I - General Protein Labeling for Visualization and Identification

This application leverages the reactivity of the carboxylic acid to attach the fluorescent quinoline moiety to proteins, allowing for their subsequent detection and identification.

Scientific Rationale

The protocol is based on the carbodiimide-mediated coupling of a carboxylic acid to primary amines on a protein. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a zero-length crosslinker that activates the carboxyl group of this compound, making it susceptible to nucleophilic attack by the lysine residues on the protein surface. The addition of N-hydroxysuccinimide (NHS) stabilizes the activated intermediate, increasing the efficiency of the reaction.[5] The result is a stable amide bond, covalently linking the fluorescent quinoline tag to the protein.

Experimental Workflow Diagram

G cluster_0 Probe Activation cluster_1 Protein Labeling cluster_2 Downstream Analysis Probe 2,8-Dimethylquinoline- 4-carboxylic acid Activated_Probe NHS-ester Activated Probe Probe->Activated_Probe Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Probe Protein_Lys Protein with Lysine Residues Activated_Probe->Protein_Lys Labeled_Protein Fluorescently Labeled Protein Protein_Lys->Labeled_Protein Amide Bond Formation SDS_PAGE SDS-PAGE Separation Labeled_Protein->SDS_PAGE Fluorescence_Scan In-gel Fluorescence Scan SDS_PAGE->Fluorescence_Scan Mass_Spec Mass Spectrometry (Protein ID) SDS_PAGE->Mass_Spec In-gel Digest G cluster_0 Competitive Binding cluster_1 Enrichment & Digestion cluster_2 Analysis Lysate Cell Lysate Inhibitor Unlabeled Inhibitor (Bioactive Compound) Lysate->Inhibitor Pre-incubation ABPP_Probe Biotinylated ABPP Probe Inhibitor->ABPP_Probe Competition for Target Enrichment Affinity Purification ABPP_Probe->Enrichment Streptavidin Streptavidin Beads Streptavidin->Enrichment Digestion On-bead Tryptic Digest Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Quantification Quantitative Proteomics (Target Identification) LC_MS->Quantification

Caption: Workflow for competitive ABPP using a hypothetical 2,8-dimethylquinoline-based probe.

Detailed Protocol: Competitive ABPP for Target Identification

Probe Synthesis (Conceptual):

  • Synthesize a derivative of 2,8-dimethylquinoline with a suitable reactive group (e.g., a fluorophosphonate for serine hydrolases) at a position that does not interfere with target binding.

  • Couple a linker (e.g., polyethylene glycol) with a terminal biotin molecule to the carboxylic acid at position 4 using EDC/NHS chemistry.

Materials:

  • Hypothetical biotinylated 2,8-dimethylquinoline ABPP probe

  • Unlabeled bioactive compound of interest

  • Cell or tissue lysate

  • Streptavidin-agarose beads

  • Wash Buffers (e.g., PBS with varying concentrations of SDS)

  • Elution Buffer (e.g., buffer containing free biotin or on-bead digestion buffer)

  • Mass spectrometer and reagents for quantitative proteomics (e.g., TMT labels)

Procedure:

  • Lysate Preparation: Prepare a proteome sample from cells or tissues under native conditions.

  • Competitive Incubation:

    • Aliquot the lysate into two conditions: control (vehicle, e.g., DMSO) and treatment (unlabeled bioactive compound).

    • Incubate for 30 minutes at 37°C to allow the bioactive compound to bind to its targets.

  • Probe Labeling:

    • Add the biotinylated ABPP probe to both the control and treatment lysates.

    • Incubate for another 30 minutes at 37°C. The probe will label the active sites of its target enzymes that were not blocked by the bioactive compound.

  • Affinity Purification:

    • Add streptavidin-agarose beads to each lysate and incubate to capture the biotin-labeled proteins.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Protein Digestion and Analysis:

    • Perform on-bead tryptic digestion of the captured proteins.

    • Analyze the resulting peptides by LC-MS/MS. For quantitative analysis, peptides from control and treated samples can be differentially labeled with isotopic tags (e.g., TMT or SILAC). [9]6. Data Analysis:

    • Identify and quantify the peptides in both samples. Proteins that show a significant decrease in abundance in the treatment sample compared to the control are the specific targets of the bioactive compound, as their active sites were blocked from probe labeling.

Quantitative Data Summary

The following table provides hypothetical, yet plausible, parameters for the described applications. These values would need to be empirically determined and optimized for specific experimental conditions.

ParameterApplication I: General LabelingApplication II: Competitive ABPP
Probe Concentration 10-100 µM1-10 µM
Protein Concentration 0.5-2.0 mg/mL1-5 mg/mL
Incubation Time 1-2 hours30-60 minutes
Incubation Temperature Room Temperature37°C
Expected Outcome Fluorescently labeled proteinsQuantitative profile of probe-labeled proteins, revealing targets of a competitive inhibitor

Conclusion and Future Directions

This compound represents a promising, yet underexplored, scaffold for the development of novel chemical probes for proteomics research. Its inherent chemical properties make it an attractive candidate for applications ranging from simple protein labeling to sophisticated target deconvolution strategies like Activity-Based Protein Profiling. The protocols detailed in this document provide a theoretical framework to guide researchers in harnessing the potential of this molecule. Future work should focus on the synthesis of functionalized derivatives of this compound, including the incorporation of various reactive groups and bioorthogonal handles, to expand its utility as a versatile tool in the chemical biology and proteomics toolbox.

References

  • MtoZ Biolabs. (n.d.). Comprehensive Guide to Activity-Based Protein Profiling (ABPP): Principles and Applications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Workflow of Chemical Proteomics Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic overview of the chemical proteomic workflow. Retrieved from [Link]

  • Bloom, S., Liu, C., Kölmel, D. K., & MacMillan, D. W. C. (2018). Decarboxylative Alkylation: An Approach to Site-Selective Bioconjugation of Native Proteins via Oxidation Potentials. Journal of the American Chemical Society, 140(1), 107-110. Available at: [Link]

  • Li, L., et al. (2022). Automation to Enable High-throughput Chemical Proteomics. Journal of the American Chemical Society. Available at: [Link]

  • Foley, D. J., et al. (2021). The right tools for the job: the central role for next generation chemical probes and chemistry-based target deconvolution methods in phenotypic drug discovery. RSC Chemical Biology. Available at: [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(17), 6433-6441. Available at: [Link]

  • MtoZ Biolabs. (n.d.). Activity Based Protein Profiling ABPP. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Wikipedia. (n.d.). Activity-based proteomics. Retrieved from [Link]

  • Macmillan Group, Princeton University. (2017). Decarboxylative alkylation for site-selective bioconjugation of native proteins via oxidation potentials. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Chemical Proteomics. Retrieved from [Link]

  • ResearchGate. (n.d.). Examples of reactions used for conjugation to carboxylic acids. Retrieved from [Link]

  • Charles River. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]

  • Bitesize Bio. (n.d.). Activity-Based Protein Profiling: A Powerful Technique for the Modern Biologist. Retrieved from [Link]

  • Fang, Z., et al. (2022). Activity-based protein profiling: A graphical review. Frontiers in Chemistry, 10, 997429. Available at: [Link]

  • YouTube. (2022). Bioconjugation Part 1-small drug molecule conjugated with proteins by amide bond. Retrieved from [Link]

  • Bio-Synthesis. (2022). Basic Bioconjugation Chemistry of Reactive Groups in Biomolecules. Retrieved from [Link]

  • ACS Central Science. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Fluorescent Probes Based on 7‑(Diethylamino)quinolin-2(1H)‑one Cucurbitu[10]ril Complexes for Indicator Displacement Assays: In Silico and Experimental Approaches. Retrieved from [Link]

  • BIOSYNCE. (n.d.). Can quinoline be used as a fluorescent probe?. Retrieved from [Link]

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Retrieved from [Link]

  • FASEB. (2007). Metal-specific quinoline-based fluorescence probes as potential MMPs inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). A New Pyrroloquinoline-Derivative-Based Fluorescent Probe for the Selective Detection and Cell Imaging of Lysine. Retrieved from [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Retrieved from [Link]

  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]

  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

Sources

Application Notes and Protocols for Cell-Based Assays of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Quinoline Derivatives

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Quinoline-4-carboxylic acid derivatives, in particular, have garnered significant interest as potential anticancer agents.[1][3] These compounds can exert their effects through various mechanisms, such as inhibiting critical enzymes in cell signaling, disrupting cellular structures, inducing programmed cell death (apoptosis), and halting the cell cycle.[4][5]

This document provides a comprehensive guide for the initial biological characterization of a novel derivative, 2,8-Dimethylquinoline-4-carboxylic acid (DMQC) , using a suite of robust and validated cell-based assays. As the specific biological activities of DMQC are yet to be fully elucidated, we present a tiered approach, starting with broad assessments of cytotoxicity and cell proliferation, followed by more detailed mechanistic studies into apoptosis and cell cycle arrest. This structured workflow is designed to efficiently determine the compound's potential as a therapeutic agent and to elucidate its mechanism of action.

Part 1: Foundational Assays - Assessing General Cytotoxicity and Antiproliferative Effects

The initial step in evaluating any new compound is to determine its effect on cell viability and proliferation.[6][7] These assays provide fundamental information about the compound's potency and its general impact on cell health.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[1] Viable cells with active metabolism can reduce the yellow MTT to a purple formazan precipitate.[8]

Principle: The amount of formazan produced is directly proportional to the number of living cells, allowing for the quantification of cytotoxicity.

Experimental Protocol: MTT Assay

Materials:

  • This compound (DMQC)

  • Selected cancer cell line (e.g., MCF-7, HeLa, A549)[3][9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare a series of dilutions of DMQC in complete medium. After 24 hours, remove the medium from the wells and add 100 µL of the DMQC dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Expected Outcome of MTT Assay

Concentration of DMQC (µM)Absorbance (570 nm)% Viability
0 (Vehicle Control)1.25100
11.1894.4
50.9576.0
100.6350.4
250.3124.8
500.1512.0
1000.086.4
Cell Proliferation Assay (BrdU Incorporation)

While viability assays measure the number of living cells at a specific time point, proliferation assays assess the rate of cell division.[6] The BrdU (5-bromo-2'-deoxyuridine) assay is a common method for this purpose.

Principle: BrdU is a synthetic analog of thymidine that is incorporated into newly synthesized DNA during the S phase of the cell cycle. This incorporation can be detected using an anti-BrdU antibody, providing a measure of cell proliferation.

Experimental Protocol: BrdU Incorporation Assay

Materials:

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU antibody conjugated to an enzyme (e.g., HRP)

  • Substrate for the enzyme (e.g., TMB)

  • Stop Solution

  • Wash Buffer

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT protocol.

  • BrdU Labeling: 2-4 hours before the end of the incubation period, add BrdU labeling reagent to each well.

  • Fixation and Denaturation: After incubation, remove the medium and fix the cells with the fixing/denaturing solution.

  • Antibody Incubation: Add the anti-BrdU antibody and incubate.

  • Substrate Addition: Wash the wells and add the substrate.

  • Data Acquisition: After a color change, add the stop solution and measure the absorbance.

  • Data Analysis: A decrease in absorbance compared to the control indicates an anti-proliferative effect.

Part 2: Mechanistic Assays - Unraveling the Mode of Action

If DMQC demonstrates significant cytotoxic or anti-proliferative activity, the next logical step is to investigate the underlying mechanism. Many anticancer agents induce apoptosis or cause cell cycle arrest.[5][10]

Apoptosis Detection: Annexin V/Propidium Iodide (PI) Staining

Apoptosis is a form of programmed cell death characterized by distinct morphological and biochemical changes.[11] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.

Principle: Annexin V is a protein that has a high affinity for PS and can be used to detect early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised membrane, thus staining late apoptotic or necrotic cells.[5] Flow cytometry is used to quantify the stained cell populations.

Experimental Protocol: Annexin V/PI Staining

Materials:

  • FITC-conjugated Annexin V

  • Propidium Iodide (PI)

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with DMQC at its IC₅₀ concentration for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-Annexin V and PI and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Caspase Activity Assay

Caspases are a family of proteases that are key mediators of apoptosis.[11] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, can confirm the induction of apoptosis.[10]

Principle: This assay utilizes a luminogenic substrate containing the DEVD peptide sequence, which is specific for caspase-3 and -7. Cleavage of the substrate by active caspases releases a luminescent signal.

Experimental Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Reagent

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Follow the procedure for the MTT assay in white-walled plates.

  • Reagent Addition: Add Caspase-Glo® 3/7 Reagent directly to the wells.

  • Incubation: Incubate at room temperature.

  • Data Acquisition: Measure luminescence with a luminometer.

  • Data Analysis: An increase in luminescence indicates caspase activation.

Cell Cycle Analysis by Propidium Iodide Staining

Many quinoline derivatives have been shown to induce cell cycle arrest.[4][5] Cell cycle analysis can determine at which phase (G0/G1, S, or G2/M) the cells are accumulating after treatment with DMQC.

Principle: Propidium iodide stains DNA, and the amount of fluorescence is proportional to the DNA content. Cells in the G2/M phase will have twice the DNA content of cells in the G0/G1 phase.

Experimental Protocol: Cell Cycle Analysis

Materials:

  • Propidium Iodide (PI) staining solution (with RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with DMQC for the desired duration.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol.

  • Staining: Resuspend the cells in PI staining solution.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Visualizations: Workflows and Pathways

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Mechanistic Elucidation T1_Start Start with DMQC T1_Viability Cell Viability Assay (MTT) T1_Start->T1_Viability T1_Proliferation Cell Proliferation Assay (BrdU) T1_Start->T1_Proliferation T1_Decision Significant Activity? T1_Viability->T1_Decision T1_Proliferation->T1_Decision T2_Apoptosis Apoptosis Assays (Annexin V/PI, Caspase-Glo) T1_Decision->T2_Apoptosis Yes T1_Decision->T2_Apoptosis T2_CellCycle Cell Cycle Analysis (PI Staining) T1_Decision->T2_CellCycle Yes T1_Decision->T2_CellCycle T1_End Compound Inactive or Cytostatic T1_Decision->T1_End No T2_End Characterize Mechanism of Action T2_Apoptosis->T2_End T2_CellCycle->T2_End

Caption: Tiered experimental workflow for characterizing DMQC.

apoptosis_pathway DMQC DMQC (Hypothesized) Mitochondria Mitochondrial Stress DMQC->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis PS Phosphatidylserine Translocation Caspase37->PS AnnexinV Annexin V Binding PS->AnnexinV

Caption: Hypothesized intrinsic apoptosis pathway induced by DMQC.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, proliferation, apoptosis, and the cell cycle, researchers can gain valuable insights into its potential as a therapeutic agent. Positive results from these assays would warrant further investigation into the specific molecular targets of DMQC, utilizing techniques such as kinase profiling, western blotting for key signaling proteins, and in vivo studies to assess efficacy and safety.

References

  • Benchchem. (n.d.). Application Notes: Cell-Based Antiproliferative Assays for Novel Quinoline Compounds.
  • Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
  • Benchchem. (n.d.). Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols.
  • Sage, C., et al. (n.d.). Cell-based apoptosis assays in oncology drug discovery. Taylor & Francis Online.
  • Thermo Fisher Scientific. (n.d.). Apoptosis Assays.
  • Sigma-Aldrich. (n.d.). Cytotoxicity assays.
  • Champions Oncology. (n.d.). In Vitro Drug Screening.
  • Promega Corporation. (n.d.). Cell Health Screening Assays for Drug Discovery.
  • Creative Proteomics. (n.d.). Apoptosis Assay Service.
  • Creative Biolabs. (n.d.). Cell Proliferation Assays.
  • baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications.
  • Creative Diagnostics. (n.d.). Efficiently Evaluate the Effect of Drugs on Cell Apoptosis.
  • Benchchem. (n.d.). Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid.
  • Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products. Drug Resistance Updates, 13(6), 172-179.
  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(4).
  • Thermo Fisher Scientific. (n.d.). Cytotoxicity Assays.
  • Abcam. (n.d.). Cytotoxicity assay selection guide.
  • Al-Ostoot, F. H., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4969.
  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. PloS one, 14(8), e0220890.
  • White, S. W., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of medicinal chemistry, 65(2), 1681–1698.
  • MDPI. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(23), 16997.
  • Miltenyi Biotec. (n.d.). Cell viability and cytotoxicity assays.
  • Baragaña, B., et al. (2019). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 62(1), 344-362.
  • Jain, P., et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-19.
  • Reynolds, I. J. (2000). The Use of Ligand Binding in Assays of NMDA Receptor Function. In NMDA Receptor Protocols (pp. 29-36). Humana Press.
  • PubChem. (n.d.). This compound.
  • Ohta, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 88(17), 12389-12398.
  • Parekh, P., et al. (2015). RNA Based Antagonist of NMDA Receptors. ACS Chemical Neuroscience, 6(8), 1399-1406.
  • Parekh, P., et al. (2015). RNA Based Antagonist of NMDA Receptors. ACS chemical neuroscience, 6(8), 1399-1406.
  • Lin, K.-P., et al. (2018). A Simple Cell-based Immunofluorescence Assay to Detect Autoantibody Against the N-Methyl-D-Aspartate (NMDA) Receptor in Blood. Journal of Visualized Experiments, (131), 56910.
  • Popiolek-Barczyk, K., & Mika, J. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57861.
  • Vasava, D. J., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Benchchem. (n.d.). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
  • Waisser, K., et al. (1997). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia microbiologica, 42(4), 337-340.
  • El-Sayed, N. N. E., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Molecules, 27(21), 7486.
  • Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936384.
  • ResearchGate. (2018). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

Sources

Application Notes & Protocols: Investigating 2,8-Dimethylquinoline-4-carboxylic Acid in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline core is a heterocyclic scaffold of significant interest in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Within this class, quinoline-4-carboxylic acids have emerged as a "privileged structure" in oncology drug discovery. The presence of the carboxylic acid moiety at the 4-position can enhance solubility and provides a critical interaction point—acting as a hydrogen bond donor/acceptor or metal chelator—with various biological targets.[2]

Derivatives of this scaffold have been extensively investigated and have demonstrated potent anticancer activities through diverse mechanisms, including the inhibition of critical enzymes like dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs), as well as the disruption of microtubule dynamics.[1][3][4] This document provides a detailed guide for researchers investigating the specific analog, 2,8-dimethylquinoline-4-carboxylic acid (PubChem CID: 1419047) .[5] While direct literature on this specific compound is emerging, this guide outlines hypothesized mechanisms and detailed protocols for its evaluation, based on the established activities of structurally related quinoline derivatives.

Part 1: Hypothesized Mechanisms of Action

The methyl groups at the C2 and C8 positions of the quinoline ring are expected to modulate the compound's lipophilicity, metabolic stability, and steric interactions with target proteins, potentially leading to novel activity or improved selectivity. Based on extensive research into analogous compounds, several high-priority targets are proposed for investigation.

Inhibition of Sirtuin 3 (SIRT3)

SIRT3 is a primary mitochondrial deacetylase that regulates mitochondrial function, metabolism, and apoptosis. In many cancers, SIRT3 is overexpressed and contributes to cell survival and proliferation. The inhibition of SIRT3 is a promising therapeutic strategy. Structurally related quinoline-4-carboxylic acid derivatives have been identified as potent and selective SIRT3 inhibitors, inducing cell cycle arrest and promoting differentiation in cancer cells.[6][7]

The proposed mechanism involves the this compound binding to the active site of SIRT3, preventing the deacetylation of its mitochondrial substrate proteins. This leads to the hyper-acetylation of proteins involved in apoptosis and metabolic regulation, ultimately promoting cancer cell death.

SIRT3_Pathway cluster_0 Mitochondrion cluster_1 Cellular Outcome SIRT3 SIRT3 (Deacetylase) Deacetylation Deacetylation SIRT3->Deacetylation Mito_Proteins Mitochondrial Proteins (e.g., regulators of metabolism & apoptosis) Apoptosis Apoptosis Mito_Proteins->Apoptosis Regulates Metabolism Metabolic Adaptation Mito_Proteins->Metabolism Regulates Deacetylation->Mito_Proteins Survival Cancer Cell Survival & Proliferation Apoptosis->Survival Inhibits Metabolism->Survival Promotes Compound 2,8-Dimethylquinoline- 4-carboxylic Acid Compound->SIRT3

Hypothesized SIRT3 Inhibition Pathway.
Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[4] Cancer cells, with their high proliferation rates, are heavily dependent on this pathway, making DHODH a validated target for anticancer therapies. The quinoline-4-carboxylic acid scaffold is a known pharmacophore for potent DHODH inhibitors.[1][4] The carboxylate group typically forms a key salt bridge interaction within the enzyme's active site.[4]

Inhibition of DHODH by this compound would lead to pyrimidine depletion, causing an S-phase arrest in the cell cycle and halting cell proliferation.[4]

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Overexpression of certain HDACs is common in cancer. HDAC inhibitors have emerged as an important class of anticancer drugs.[3] The quinoline-4-carboxylic acid core has been successfully incorporated into the "cap" moiety of novel HDAC inhibitors, which have shown potent, selective activity and the ability to induce apoptosis and cell cycle arrest.[3]

Part 2: Protocols for Biological Evaluation

The following protocols provide a robust framework for the initial characterization of this compound's anticancer activity.

Protocol 2.1: In Vitro Cytotoxicity Assessment via MTT Assay

This colorimetric assay is a fundamental first step to assess the compound's effect on cell viability and metabolic activity.[8]

Causality and Rationale:

  • Cell Seeding Density: Using an appropriate cell density ensures that cells are in the logarithmic growth phase during treatment and that the assay readout falls within the linear range of the spectrophotometer.

  • Vehicle Control (DMSO): The compound is likely dissolved in DMSO. A vehicle control is critical to ensure that the observed cytotoxicity is due to the compound itself and not the solvent.

  • MTT Reagent: Viable, metabolically active cells contain mitochondrial reductase enzymes that convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: DMSO is used to dissolve the formazan crystals, creating a colored solution whose absorbance can be quantified.

MTT_Workflow start_end start_end process process io io decision decision data data start Start seed 1. Seed cancer cells in 96-well plates start->seed incubate1 2. Incubate overnight (allow attachment) seed->incubate1 treat 3. Treat cells with serial dilutions of compound incubate1->treat incubate2 4. Incubate for 48-72 hours treat->incubate2 add_mtt 5. Add MTT solution to each well incubate2->add_mtt incubate3 6. Incubate for 4 hours (formazan formation) add_mtt->incubate3 solubilize 7. Add DMSO to solubilize formazan incubate3->solubilize read 8. Read absorbance at ~570 nm solubilize->read analyze 9. Calculate % viability and determine IC50 read->analyze end End analyze->end

General workflow for the MTT cytotoxicity assay.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound, dissolved in DMSO to create a high-concentration stock (e.g., 10 mM)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile 96-well flat-bottom plates

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation: Prepare serial dilutions of the this compound stock solution in complete culture medium. A typical concentration range might be 0.1, 1, 5, 10, 25, 50, and 100 µM. Also prepare a vehicle control (medium with the highest concentration of DMSO used, typically <0.5%) and a positive control (e.g., Doxorubicin).

  • Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations, vehicle control, or positive control.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[1]

  • MTT Addition: After incubation, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours. Monitor for the formation of purple precipitate.

  • Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2.2: Target Validation via DHODH Enzymatic Assay

This protocol determines if the compound directly inhibits the enzymatic activity of DHODH.

Causality and Rationale:

  • Recombinant Enzyme: Using a purified recombinant human DHODH enzyme ensures that any observed inhibition is a direct effect on the target, not a downstream cellular effect.

  • Electron Acceptor (DCIP): The DHODH reaction involves the transfer of electrons. 2,6-dichloroindophenol (DCIP) is an electron acceptor that changes from blue (oxidized) to colorless (reduced) as the reaction proceeds. This color change can be monitored spectrophotometrically.

  • Kinetic Reading: Measuring the rate of DCIP reduction (decrease in absorbance at 600 nm) provides a direct measure of enzyme activity. An inhibitor will slow this rate.

DHODH_Workflow start_end start_end process process io io data data start Start prepare_mix 1. Prepare reaction mix in 96-well plate (buffer, DHODH, CoQ10, DCIP) start->prepare_mix add_compound 2. Add test compound at various concentrations prepare_mix->add_compound pre_incubate 3. Pre-incubate plate at 37°C for 15 min add_compound->pre_incubate initiate 4. Initiate reaction by adding substrate (dihydroorotate) pre_incubate->initiate read 5. Immediately begin kinetic reading of absorbance at 600 nm initiate->read analyze 6. Calculate reaction rate and % inhibition read->analyze determine_ic50 7. Determine IC50 value analyze->determine_ic50 end End determine_ic50->end

Workflow for a DHODH enzymatic inhibition assay.

Materials:

  • Recombinant human DHODH enzyme

  • Assay Buffer (e.g., 100 mM HEPES pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • Substrates: Dihydroorotate (DHO) and Coenzyme Q10 (CoQ10)

  • Electron Acceptor: 2,6-dichloroindophenol (DCIP)

  • Test compound and a known DHODH inhibitor (e.g., Brequinar) for positive control

  • UV-transparent 96-well plate and a plate reader capable of kinetic measurements

Procedure:

  • Reaction Setup: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHODH enzyme, CoQ10, and DCIP.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (Brequinar).

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.[9]

  • Reaction Initiation: Initiate the reaction by adding the substrate, dihydroorotate.

  • Data Acquisition: Immediately begin reading the absorbance at 600 nm (for DCIP reduction) every 30 seconds for 15-30 minutes.[9]

  • Data Analysis: Calculate the initial rate (V₀) of the enzymatic reaction for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value.[9]

Part 3: Data Presentation

Quantitative data should be summarized in a clear, tabular format to allow for easy comparison of the compound's activity across different cell lines or against known inhibitors.

Table 1: Representative Anticancer Activity of Quinoline-4-Carboxylic Acid Derivatives (Note: Data below is for illustrative purposes, based on activities of related compounds found in the literature, and represents potential target values for this compound.)

Compound IDTarget/MechanismCancer Cell LineIC₅₀ (µM)Reference
P6 SIRT3 InhibitionMLLr leukemia7.2[6][7]
Compound 41 DHODH Inhibition(Enzymatic Assay)0.0097[1][4]
Compound 6d CytotoxicityA549 (Lung)2.74[10]
Compound 4f CytotoxicityA549 (Lung)2.75[10]
Compound 7c CytotoxicityMCF-7 (Breast)1.73 (µg/mL)[1]
Compound 4i CytotoxicitySKOV3 (Ovarian)1.91[10]

Conclusion and Future Directions

This compound is a promising compound for cancer research, belonging to a scaffold class with multiple validated anticancer mechanisms. The protocols outlined here provide a foundational strategy for its initial evaluation. Positive results from cytotoxicity screening should be followed by more detailed mechanistic studies, such as apoptosis and cell cycle analysis, to elucidate its mode of action.[11] Subsequent target validation through enzymatic assays or western blotting for key pathway proteins will be critical. Ultimately, promising in vitro data would support advancing the compound to preclinical studies in animal models.

References

  • Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid - Benchchem. (URL: )
  • Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and... - ResearchGate. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. (URL: [Link])

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed. (URL: [Link])

  • This compound | C12H11NO2 | CID 1419047 - PubChem. (URL: [Link])

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - Frontiers. (URL: [Link])

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

  • 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])

Sources

Unlocking the Anti-inflammatory Potential of Quinoline Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Quinoline Scaffold as a Privileged Structure in Anti-inflammatory Drug Discovery

Inflammation is a fundamental biological process that, while essential for host defense, can lead to a cascade of chronic and debilitating diseases when dysregulated. The quinoline scaffold, a bicyclic aromatic heterocycle, has long been recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous pharmacologically active compounds.[1] Among the diverse derivatives of quinoline, those bearing a carboxylic acid moiety have emerged as a particularly promising class of anti-inflammatory agents.[2][3] Their therapeutic potential stems from their ability to modulate key inflammatory pathways, most notably the Nuclear Factor-kappa B (NF-κB) signaling cascade.[1][4]

This comprehensive guide provides researchers and drug development professionals with a detailed exploration of the anti-inflammatory properties of quinoline carboxylic acid derivatives. We will delve into their mechanisms of action, present quantitative data on their efficacy, and provide detailed, field-proven protocols for their evaluation in both in vitro and in vivo models.

Mechanism of Action: Targeting the NF-κB Signaling Pathway

The anti-inflammatory effects of many quinoline carboxylic acid derivatives are predominantly attributed to their interference with the NF-κB signaling pathway.[1][4] NF-κB is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.

In an unstimulated state, NF-κB dimers (most commonly the p50/p65 heterodimer) are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex becomes activated. IKK then phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases NF-κB, allowing it to translocate to the nucleus, bind to specific DNA sequences in the promoter regions of target genes, and initiate their transcription.

Quinoline carboxylic acid derivatives can interrupt this cascade at several key junctures:

  • Inhibition of IκBα Phosphorylation and Degradation: Some derivatives may directly or indirectly inhibit the activity of the IKK complex, preventing the phosphorylation and subsequent degradation of IκBα. This traps NF-κB in its inactive cytoplasmic state.

  • Interference with NF-κB Nuclear Translocation: Evidence suggests that certain quinoline compounds can physically hinder the movement of the NF-κB p65 subunit from the cytoplasm to the nucleus.[4][5]

  • Inhibition of NF-κB DNA Binding: Molecular docking studies have indicated that some quinoline carboxylic acid derivatives may bind to the NF-κB protein itself, potentially interfering with its ability to bind to DNA and initiate transcription.[4]

The following diagram illustrates the proposed mechanism of action:

NFkB_Pathway_Inhibition cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS/TNF-α IKK IKK LPS->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_p p-IκBα Proteasome Proteasome IkBa_p->Proteasome Degradation IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation NFkB_IkBa NF-κB-IκBα (Inactive) NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases Quinoline Quinoline Carboxylic Acid Derivatives Quinoline->IKK Inhibits Quinoline->NFkB_nuc Inhibits Translocation DNA DNA Quinoline->DNA Inhibits Binding NFkB_nuc->DNA Binds Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) DNA->Genes Activates NO_Assay_Workflow A Seed RAW 264.7 cells (e.g., 5 x 10^4 cells/well in 96-well plate) B Incubate for 24 hours A->B C Pre-treat with quinoline derivative (various concentrations) for 1-2 hours B->C D Stimulate with LPS (e.g., 1 µg/mL) C->D J Perform Cell Viability Assay (e.g., MTT) in parallel C->J E Incubate for 24 hours D->E F Collect supernatant E->F G Perform Griess Assay (Mix supernatant with Griess reagent) F->G H Measure absorbance at 540 nm G->H I Calculate % NO inhibition H->I

Sources

Application Notes: Characterizing 2,8-Dimethylquinoline-4-carboxylic Acid as a SIRT3 Inhibitor Candidate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the evaluation of 2,8-dimethylquinoline-4-carboxylic acid as a potential inhibitor of Sirtuin 3 (SIRT3). SIRT3 is a critical NAD+-dependent deacetylase located in the mitochondria that regulates metabolic homeostasis, oxidative stress, and apoptosis.[1][2] Its role in various pathologies, including cancer and metabolic syndromes, makes it a compelling therapeutic target.[3] These application notes detail a structured workflow, from initial in vitro enzymatic assays to cellular target engagement and downstream functional consequence analysis, enabling a thorough assessment of the compound's inhibitory potential.

Introduction: The Rationale for Targeting SIRT3

Sirtuin 3 (SIRT3) is the primary deacetylase within the mitochondrial matrix, a critical hub for cellular energy production and metabolic signaling.[1][2] It governs the activity of numerous enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and the electron transport chain (ETC) by removing acetyl groups from lysine residues in an NAD+-dependent reaction.[1][3][4] Key substrates of SIRT3 include enzymes like succinate dehydrogenase (SDHA), isocitrate dehydrogenase 2 (IDH2), and the antioxidant enzyme superoxide dismutase 2 (SOD2, or MnSOD).[1][3] By deacetylating and activating these targets, SIRT3 enhances mitochondrial function, boosts ATP production, and mitigates the production of harmful reactive oxygen species (ROS).[1][5]

Given its central role in maintaining mitochondrial health, dysregulation of SIRT3 activity is implicated in a variety of diseases. In many cancers, for instance, SIRT3 can act as a tumor suppressor by inhibiting glycolysis and promoting apoptosis, while in other contexts, it may support tumor growth by combating oxidative stress.[2][3] This context-dependent role makes the development of specific SIRT3 modulators, both activators and inhibitors, a promising therapeutic strategy.[6]

This compound is a small molecule with a quinoline carboxylic acid scaffold, a class of compounds known for diverse biological activities.[7][8][9][10] This guide outlines a systematic approach to validate this compound as a candidate SIRT3 inhibitor.

Hypothesized Mechanism of Action & Experimental Workflow

We hypothesize that this compound directly binds to the SIRT3 enzyme, inhibiting its deacetylase activity. This inhibition would lead to the hyperacetylation of SIRT3 target proteins within the mitochondria. The functional consequences of this target engagement are predicted to be an increase in mitochondrial ROS, a decrease in mitochondrial membrane potential (ΔΨm), and the subsequent induction of apoptosis.

The following experimental workflow is designed to test this hypothesis in a logical, stepwise manner.

G cluster_0 Phase 1: In Vitro Validation cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Functional Cellular Consequences a Protocol 1: SIRT3 Direct Enzymatic Assay b Determine IC50 Value a->b Quantify Inhibition c Protocol 2: Western Blot for Substrate Acetylation (e.g., Ac-SOD2) b->c Confirm Direct Inhibition d Protocol 3: Mitochondrial ROS Measurement c->d Confirm Cellular Activity e Protocol 4: Mitochondrial Membrane Potential Assay f Protocol 5: Apoptosis Assay (Caspase-3/7 Activity) caption Fig 1. Experimental workflow for validating a SIRT3 inhibitor candidate.

Caption: Fig 1. Experimental workflow for validating a SIRT3 inhibitor candidate.

Chemical & Physical Properties

PropertyValueSource
Compound Name This compound-
CAS Number 609822-00-6[11][12]
Molecular Formula C12H11NO2[12][13]
Molecular Weight 201.22 g/mol [12]
Appearance Light yellow to brown solid[11]
pKa (Predicted) 1.27 ± 0.10[11][12]
Boiling Point (Predicted) 357.2 ± 37.0 °C[11]
Density (Predicted) 1.243 ± 0.06 g/cm³[11]

Handling & Storage: Store at room temperature.[11] For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in dimethyl sulfoxide (DMSO) and store at -20°C or -80°C. Minimize freeze-thaw cycles.

Detailed Protocols

Protocol 1: In Vitro SIRT3 Direct Fluorescent Screening Assay

Objective: To determine if this compound directly inhibits the enzymatic activity of recombinant human SIRT3 and to calculate its half-maximal inhibitory concentration (IC50).

Principle: This assay uses a fluorogenic peptide substrate containing an acetylated lysine. SIRT3 deacetylates the substrate, which is then cleaved by a developer enzyme to release a highly fluorescent product.[14][15] An inhibitor will prevent this deacetylation, resulting in a reduced fluorescent signal.

Materials:

  • SIRT3 Direct Fluorescent Screening Assay Kit (e.g., Cayman Chemical Cat# 700980, BPS Bioscience Cat# 50014)[14][15]

  • Recombinant Human SIRT3 enzyme

  • Fluorogenic Substrate (e.g., Ac-p53-AMC)[16][17]

  • NAD+

  • Developer Solution

  • Assay Buffer

  • This compound

  • Known SIRT3 inhibitor (e.g., Nicotinamide, for positive control)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[14][16]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical starting range is from 100 µM down to 1 nM. Also, prepare dilutions of the positive control inhibitor.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • NAD+ solution

    • Fluorogenic Substrate

    • Test compound dilution (or DMSO vehicle for control)

  • Enzyme Addition: Initiate the reaction by adding the SIRT3 enzyme solution to each well. Mix gently.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes, protected from light.

  • Development: Add the developer solution to each well. This stops the SIRT3 reaction and begins the fluorescence-generating step.[15]

  • Second Incubation: Incubate at room temperature for 15-30 minutes.

  • Measurement: Read the fluorescence intensity using a microplate reader (Ex: 360 nm, Em: 465 nm).[14]

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Normalize the data by setting the "No Inhibitor" (DMSO) control to 100% activity and the "No Enzyme" control to 0% activity.

    • Plot the percent inhibition versus the log concentration of the compound.

    • Calculate the IC50 value using a non-linear regression curve fit (log[inhibitor] vs. normalized response).

Protocol 2: Western Blot for Mitochondrial Protein Acetylation

Objective: To assess whether treatment of cells with this compound increases the acetylation of known SIRT3 substrates, confirming cellular target engagement.

Principle: Inhibition of SIRT3 in cells will lead to the accumulation of acetylated lysine residues on its target proteins.[18] This can be detected by Western blotting using an antibody specific to the acetylated form of a known SIRT3 substrate (e.g., anti-Acetyl-SOD2-K68) or a pan-acetyl-lysine antibody after immunoprecipitation.

Materials:

  • Cell line with high mitochondrial activity (e.g., HEK293T, HepG2)

  • Cell culture medium and supplements

  • This compound

  • Mitochondrial isolation kit or RIPA buffer with protease and deacetylase inhibitors (TSA and Nicotinamide)

  • BCA Protein Assay Kit

  • Primary antibodies: Anti-Acetyl-SOD2 (K68), Anti-SOD2, Anti-VDAC1 (mitochondrial loading control), Anti-β-actin (whole-cell lysate loading control)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels, transfer membranes (PVDF), and Western blotting equipment

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25 µM) and a DMSO vehicle control for 6-24 hours.

  • Lysate Preparation:

    • Option A (Mitochondrial Fraction): Harvest cells and isolate the mitochondrial fraction using a commercial kit or differential centrifugation. This is the preferred method for specificity.

    • Option B (Whole Cell Lysate): Lyse cells directly in RIPA buffer containing deacetylase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

    • Incubate with primary antibody (e.g., anti-Acetyl-SOD2) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed for total SOD2 and a loading control (VDAC1 for mitochondrial fraction, β-actin for whole-cell lysate).

  • Data Analysis: Quantify band intensities using software like ImageJ. Normalize the acetylated protein signal to the total protein signal and the loading control.

G cluster_Mito Mitochondrion SIRT3 SIRT3 SOD2_Ac SOD2-Ac (Inactive, Pro-ROS) SIRT3->SOD2_Ac Deacetylation SOD2 SOD2 (Active, Anti-ROS) SOD2_Ac->SOD2 Deacetylation by SIRT3 ROS ROS SOD2_Ac->ROS Accumulation Leads to SOD2->ROS Detoxifies MMP ΔΨm (Stable) SOD2->MMP Maintains MMP_loss ΔΨm (Collapse) ROS->MMP_loss Induces Apoptosis Apoptosis MMP_loss->Apoptosis Triggers Inhibitor 2,8-Dimethylquinoline- 4-carboxylic acid Inhibitor->SIRT3 Inhibits caption Fig 2. Hypothesized signaling pathway upon SIRT3 inhibition.

Caption: Fig 2. Hypothesized signaling pathway upon SIRT3 inhibition.

Protocol 3: Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Objective: To quantify changes in mitochondrial ROS levels in cells following treatment with the SIRT3 inhibitor candidate.

Principle: SIRT3 inhibition is expected to increase mitochondrial ROS due to the hyperacetylation and reduced activity of antioxidant enzymes like SOD2. MitoSOX™ Red is a cell-permeant dye that selectively targets mitochondria and fluoresces upon oxidation by superoxide, the primary mitochondrial ROS.[19]

Materials:

  • MitoSOX™ Red reagent (e.g., Thermo Fisher Scientific)

  • Cell line used in Protocol 2

  • This compound

  • Positive control (e.g., Antimycin A or Rotenone)

  • HBSS or other appropriate buffer

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Plate cells in a suitable format (e.g., 96-well plate for plate reader, glass-bottom dish for microscopy). Treat with the compound as described in Protocol 2 for an appropriate duration (e.g., 4-12 hours). Include positive and vehicle controls.

  • Probe Loading:

    • Prepare a 5 µM working solution of MitoSOX™ Red in warm HBSS.

    • Remove the treatment media from the cells and wash once with warm HBSS.

    • Add the MitoSOX™ working solution to the cells and incubate for 10-20 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells three times with warm HBSS to remove excess probe.

  • Measurement:

    • Microscopy: Immediately image the cells using a fluorescence microscope with appropriate filters (e.g., Ex/Em ~510/580 nm).

    • Flow Cytometry: Harvest the cells by trypsinization, resuspend in HBSS, and analyze on a flow cytometer using the PE channel or equivalent.

  • Data Analysis: Quantify the mean fluorescence intensity for each treatment group. Normalize the results to the vehicle control group.

Protocol 4: Assessment of Mitochondrial Membrane Potential (ΔΨm)

Objective: To determine if SIRT3 inhibition by the test compound leads to mitochondrial depolarization, an early hallmark of apoptosis.

Principle: The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health.[20][21] Dyes like Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 are used to measure it. TMRE is a cell-permeant, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potentials.[20] A decrease in ΔΨm results in reduced TMRE accumulation and thus, lower fluorescence intensity.

Materials:

  • TMRE Mitochondrial Membrane Potential Assay Kit (e.g., Abcam ab113852) or JC-1 Dye[22]

  • Cell line

  • This compound

  • Positive control for depolarization (e.g., FCCP)

  • Fluorescence microplate reader, microscope, or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described previously.

  • Probe Loading:

    • In the final 30-45 minutes of the compound treatment, add TMRE to the culture medium to a final concentration of 100-500 nM.

    • Incubate at 37°C.

    • A positive control well should be treated with FCCP (e.g., 5 µM) for 10 minutes to induce complete depolarization.

  • Measurement:

    • Plate Reader/Microscopy: Wash cells with warm buffer and measure the fluorescence (Ex/Em ~549/575 nm).

    • Flow Cytometry: Harvest cells, resuspend in buffer containing TMRE, and analyze immediately.

  • Data Analysis: Quantify the mean fluorescence intensity for each condition. A decrease in fluorescence compared to the vehicle control indicates mitochondrial depolarization.

Protocol 5: Apoptosis Detection by Caspase-3/7 Activity Assay

Objective: To measure the activity of executioner caspases 3 and 7 as a marker for late-stage apoptosis induced by the SIRT3 inhibitor candidate.

Principle: Mitochondrial dysfunction, including ROS production and ΔΨm collapse, can trigger the intrinsic apoptotic pathway, leading to the activation of caspase-3 and caspase-7. These assays use a proluminescent or fluorogenic substrate containing the DEVD peptide sequence, which is specifically cleaved by active caspase-3/7 to produce a measurable signal.[23][24][25]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega) or similar fluorometric kit (e.g., Molecular Devices EarlyTox)[23][24]

  • Cell line

  • This compound

  • Positive control for apoptosis (e.g., Staurosporine)

  • Opaque-walled 96-well plates suitable for luminescence or fluorescence

  • Luminometer or fluorescence plate reader

Procedure (Add-Mix-Measure format):

  • Cell Seeding and Treatment: Seed cells in an opaque-walled 96-well plate. Treat with a concentration range of the test compound and controls for 18-48 hours.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.

  • Assay:

    • Remove the plate from the incubator and allow it to cool to room temperature.

    • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL reagent to 100 µL medium).[23]

    • Mix the contents of the wells on a plate shaker at a low speed for 1-2 minutes.

  • Incubation: Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measurement: Measure the luminescence of each sample using a plate-reading luminometer.

  • Data Analysis: Subtract the background (media-only wells) and normalize the signal to the vehicle-treated cells. Express results as fold-change in caspase-3/7 activity.

Data Interpretation & Expected Outcomes

AssayParameter MeasuredExpected Outcome for an Effective SIRT3 Inhibitor
SIRT3 Enzymatic Assay Direct enzyme inhibitionDose-dependent decrease in fluorescence; calculable IC50 value.
Western Blot Acetylation of SIRT3 substratesDose-dependent increase in acetylated-SOD2 (or other substrate) signal relative to total protein.
Mitochondrial ROS Superoxide levelsDose-dependent increase in MitoSOX fluorescence intensity.
Mito. Membrane Potential ΔΨm (TMRE fluorescence)Dose-dependent decrease in TMRE fluorescence intensity.
Caspase-3/7 Assay Apoptosis executionDose-dependent increase in luminescence/fluorescence signal.

A successful SIRT3 inhibitor candidate will demonstrate a clear, dose-dependent effect across this validation cascade. A low micromolar or nanomolar IC50 in the enzymatic assay, followed by a corresponding increase in substrate acetylation in cells at relevant concentrations, provides strong evidence of on-target activity. These biochemical changes should then correlate with the predicted functional outcomes: increased mitochondrial stress (ROS, ΔΨm loss) and subsequent cell death via apoptosis.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • Cellular thermal shift assay - Wikipedia. Wikipedia. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Available at: [Link]

  • Full article: Cellular thermal shift assay: an approach to identify and assess protein target engagement. Taylor & Francis Online. Available at: [Link]

  • Mitochondrial ROS Analysis. Protocols.io. Available at: [Link]

  • Mitochondrial Membrane Potential Assay. Sartorius. Available at: [Link]

  • Quantification of Mitochondrial Acetylation Dynamics Highlights Prominent Sites of Metabolic Regulation. PMC - PubMed Central. Available at: [Link]

  • SIRT3 (Sirtuin3) Fluorogenic Assay Kit. BPS Bioscience. Available at: [Link]

  • Mitochondrial Membrane Potential Assay Kit (with JC-1) (E-CK-A301). Elabscience. Available at: [Link]

  • Schematic representation of SIRT3 targets and downstream functions. ResearchGate. Available at: [Link]

  • SIRT3 Direct Fluorescent Screening Assay Kit, Research Kits. CD BioSciences. Available at: [Link]

  • SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. PubMed Central. Available at: [Link]

  • What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]

  • Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species. PMC - NIH. Available at: [Link]

  • The role of SIRT3 in homeostasis and cellular health. PMC - PubMed Central - NIH. Available at: [Link]

  • EarlyTox Caspase-3/7 R110 Assay Kit. Molecular Devices. Available at: [Link]

  • Muse® Caspase-3/7 Kit. Luminex Corporation. Available at: [Link]

  • What is the best approach to measure reactive oxygen species from isolated mitochondria?. ResearchGate. Available at: [Link]

  • Methods to Monitor ROS Production by Fluorescence Microscopy and Fluorometry. ScienceDirect. Available at: [Link]

  • The Mitochondrial Acylome Emerges: Proteomics, Regulation by Sirtuins, and Metabolic and Disease Implications. Cell Press. Available at: [Link]

  • Determination: Mitochondrial Membrane Potential & Reactive Oxygen Species l Protocol Preview. YouTube. Available at: [Link]

  • This compound | C12H11NO2 | CID 1419047. PubChem. Available at: [Link]

  • SIRT3 Direct Fluorescent Screening Assay Kit - 96 Well. Visual Bioinformatics. Available at: [Link]

  • Mitochondrial protein acetylation regulates metabolism. PMC - NIH. Available at: [Link]

  • Sirtuin activators and inhibitors: Promises, achievements, and challenges. PMC. Available at: [Link]

  • Sirtuin 6 (SIRT6) Activity Assays. PMC - NIH. Available at: [Link]

  • Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. PMC - NIH. Available at: [Link]

  • Protein acetylation is abundant in the mitochondria ( A ) Several... ResearchGate. Available at: [Link]

  • Mitochondrial protein acetylation is driven by acetyl-CoA from fatty acid oxidation. Human Molecular Genetics | Oxford Academic. Available at: [Link]

  • Multifunctional activity-based chemical probes for sirtuins. RSC Publishing. Available at: [Link]

  • The function of SIRT3 explored through the substrate interaction network. bioRxiv. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PMC - NIH. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed. Available at: [Link]

  • 2,8-Dimethylquinoline | C11H11N | CID 15101. PubChem. Available at: [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). HMDB. Available at: [Link]

Sources

Application Note: Comprehensive Characterization of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,8-Dimethylquinoline-4-carboxylic acid is a derivative of quinoline-4-carboxylic acid, a core scaffold found in numerous compounds with significant biological activity.[1] As research into novel therapeutics and functional materials progresses, the precise and comprehensive characterization of such molecules is paramount. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the essential analytical methods required to confirm the identity, purity, and stability of this compound.

The methodologies outlined herein are designed to provide a multi-faceted analytical profile, leveraging orthogonal techniques to ensure data integrity and build a complete picture of the molecule. This integrated approach is critical for regulatory submissions, quality control, and ensuring the reproducibility of scientific research. We will detail protocols for chromatographic separation, definitive structural elucidation by spectroscopic methods, and thermal stability assessment.

Physicochemical Properties

A foundational step in the characterization process is the compilation of the compound's basic physicochemical properties. This data serves as a primary reference for sample handling, solvent selection, and interpretation of subsequent analytical results.

PropertyValueSource
IUPAC Name This compound[2][3]
Synonyms 2,8-dimethylcinchoninic acid[3]
CAS Number 609822-00-6[3][4][5]
Molecular Formula C₁₂H₁₁NO₂[2][3][5]
Molecular Weight 201.22 g/mol [2][5]
Appearance Light yellow to brown solid[4]
Predicted pKa 1.27 ± 0.10[3][4]

Chromatographic Analysis: Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and related molecules. A reverse-phase method is ideal for this compound due to its aromatic structure and moderate polarity.

Causality of Method Design: The selection of a C18 column provides excellent retention for the quinoline ring system through hydrophobic interactions. A gradient elution is employed to ensure sharp peak shapes and efficient separation of the main analyte from potential impurities with varying polarities. The mobile phase is acidified with formic acid to suppress the ionization of the carboxylic acid group, which promotes better retention and symmetrical peaks. Detection at 254 nm is chosen as it is a common wavelength for aromatic compounds and is expected to provide a strong chromophoric response.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      20.0 90
      25.0 90
      25.1 10

      | 30.0 | 10 |

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute with the same solvent to a working concentration of approximately 0.1 mg/mL.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak by the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s_weigh Weigh Sample (1 mg) s_dissolve Dissolve in ACN/H₂O (1 mL) s_weigh->s_dissolve s_dilute Dilute to 0.1 mg/mL s_dissolve->s_dilute s_filter Filter (0.45 µm) s_dilute->s_filter a_inject Inject 10 µL onto HPLC s_filter->a_inject a_separate Gradient Separation on C18 Column a_inject->a_separate a_detect UV Detection at 254 nm a_separate->a_detect d_integrate Integrate Peaks a_detect->d_integrate d_calculate Calculate Area % Purity d_integrate->d_calculate d_report Generate Report d_calculate->d_report

Caption: Workflow for HPLC purity assessment of the target compound.

Spectroscopic Analysis: Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of a molecule's chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR will confirm the connectivity and chemical environment of all atoms.

Causality of Method Design: DMSO-d₆ is selected as the solvent because it readily dissolves polar carboxylic acids and, crucially, allows for the observation of the exchangeable carboxylic acid proton, which might be lost in solvents like D₂O or CD₃OD.[6][7] A 400 MHz spectrometer provides sufficient resolution to resolve the aromatic proton signals and their coupling patterns. 2D NMR experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended for definitive assignment of proton and carbon signals, respectively.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the sample for ¹H NMR (20-30 mg for ¹³C NMR).

    • Dissolve the sample in approximately 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆) in a clean NMR tube.

  • Instrumentation:

    • 400 MHz (or higher) NMR Spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire spectrum with a standard pulse program. Set the spectral width to cover a range of -2 to 15 ppm.

    • ¹³C NMR: Acquire spectrum with proton decoupling. Set the spectral width to cover a range of 0 to 200 ppm.

    • Reference the spectra to the residual DMSO solvent peak (¹H: ~2.50 ppm; ¹³C: ~39.52 ppm).

  • Expected Spectral Data:

    • The following table provides expected chemical shifts (δ) based on the structure. Actual values may vary slightly.

      Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
      COOH ~13.0-14.0 (broad s, 1H) ~168
      C2-CH₃ ~2.7 (s, 3H) ~25
      C8-CH₃ ~2.6 (s, 3H) ~18
      H-3 ~7.5 (s, 1H) ~120
      H-5 ~8.0 (d, 1H) ~128
      H-6 ~7.6 (t, 1H) ~126
      H-7 ~7.8 (d, 1H) ~130

      | Quaternary Carbons | - | C2, C4, C4a, C8, C8a |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns.

Causality of Method Design: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids, minimizing in-source fragmentation and yielding a strong molecular ion peak.[8] Running in positive ion mode is preferred to protonate the basic nitrogen atom of the quinoline ring, forming the [M+H]⁺ ion. The primary expected fragmentation pathways for quinoline-4-carboxylic acids involve the loss of the carboxylic acid group as either a COOH radical (45 Da) or neutral CO₂ (44 Da).[9][10]

Experimental Protocol: LC-MS Analysis
  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer with an ESI source (e.g., a single quadrupole or Q-TOF).

  • LC-MS Conditions:

    • Use the same HPLC method as described in Section 3. The eluent is directly introduced into the MS source.

    • Ionization Mode: ESI, Positive.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: ~3.5 kV.

    • Source Temperature: ~120 °C.

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]⁺. For C₁₂H₁₁NO₂, the expected monoisotopic mass is 201.0790 Da, so the [M+H]⁺ ion should be observed at m/z 202.0868.

    • Analyze the spectrum for key fragment ions.

      • [M+H - CO₂]⁺: m/z 158.0913 (loss of 44 Da)

      • [M+H - H₂O]⁺: m/z 184.0762 (loss of 18 Da)

Workflow for Structural Characterization

Structure_Workflow cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry start 2,8-Dimethylquinoline- 4-carboxylic Acid Sample nmr_prep Dissolve in DMSO-d₆ start->nmr_prep ms_prep Inject into LC-MS (ESI+) start->ms_prep nmr_acq Acquire ¹H, ¹³C, 2D Spectra nmr_prep->nmr_acq nmr_result Confirm C-H Framework nmr_acq->nmr_result conclusion Structure Confirmed nmr_result->conclusion ms_acq Acquire Mass Spectrum (m/z 50-500) ms_prep->ms_acq ms_result Verify Molecular Weight & Fragmentation ms_acq->ms_result ms_result->conclusion

Caption: Integrated workflow for structural confirmation.

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability, melting point, and decomposition behavior of a material.[11] This information is critical for determining appropriate storage and handling conditions.

Causality of Method Design: A simultaneous TGA-DSC analysis provides the most comprehensive data, correlating mass loss (TGA) with thermal events like melting or decomposition (DSC).[11] A heating rate of 10 °C/min under a nitrogen atmosphere is a standard condition that provides a good balance between resolution and experiment time.[12] The nitrogen atmosphere provides an inert environment, preventing oxidative degradation.

Experimental Protocol: TGA-DSC Analysis
  • Instrumentation:

    • Simultaneous TGA-DSC instrument.

  • Experimental Conditions:

    • Sample Pan: Aluminum.

    • Sample Mass: 5-10 mg.

    • Temperature Program: Ramp from 25 °C to 400 °C at 10 °C/min.

    • Purge Gas: Nitrogen at a flow rate of 50 mL/min.

  • Expected Results and Interpretation:

    • DSC Curve: An endothermic peak corresponding to the melting point of the compound is expected. The predicted boiling point is high (357 °C), so decomposition will likely occur before boiling.[4]

    • TGA Curve: A stable baseline is expected until the onset of thermal decomposition, at which point a significant mass loss will be observed. The temperature at which 5% mass loss occurs (T₅) is often used as an indicator of the material's thermal stability.

Conclusion

The analytical protocols detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating HPLC for purity assessment, NMR and MS for definitive structural elucidation, and TGA/DSC for thermal stability profiling, researchers can establish a high-confidence identity and quality profile for this compound. Adherence to these methodologies ensures data reliability, which is fundamental to the advancement of research and development in chemical and pharmaceutical sciences.

References

  • BenchChem. (2025). Application Notes and Protocols for the NMR Spectroscopic Analysis of Quinoline-2-carboxylic Acid.
  • Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. Available at: [Link]

  • PubMed. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Available at: [Link]

  • MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • NIH. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]

  • Impactfactor. (2022). Thermal Analysis in the Pre-formulation of Amorphous Solid Dispersion for Poorly Water-soluble Drugs. Available at: [Link]

  • NETZSCH Analyzing & Testing. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Available at: [Link]

Sources

HPLC analysis of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the HPLC Analysis of 2,8-Dimethylquinoline-4-carboxylic acid

Topic: HPLC Analysis of this compound Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a quinoline derivative of significant interest in medicinal chemistry and pharmaceutical development. The quinoline-4-carboxylic acid scaffold is a key pharmacophore found in various therapeutic agents.[1] Accurate and reliable quantification of this compound is essential for purity assessment, stability studies, and quality control throughout the drug development lifecycle. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering high resolution, sensitivity, and specificity.

This application note provides a comprehensive guide to developing, validating, and implementing a robust reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It details the rationale behind method development choices, a complete protocol for analysis and validation in accordance with ICH Q2(R1) guidelines, and a procedure for conducting forced degradation studies to establish the stability-indicating nature of the method.[2][3]

Physicochemical Properties and Chromatographic Considerations

Understanding the physicochemical properties of this compound is fundamental to developing a successful HPLC method.

  • Structure: The molecule consists of a quinoline core, which is aromatic and relatively hydrophobic, substituted with two methyl groups and a carboxylic acid.[4] The presence of the carboxylic acid group makes the molecule's ionization state pH-dependent.

  • Solubility: As a carboxylic acid, its solubility is expected to be low in acidic aqueous solutions and higher in neutral to basic conditions or in organic solvents like methanol and acetonitrile.

  • UV Absorbance: The quinoline ring system is a strong chromophore. Based on similar quinoline derivatives, a detection wavelength in the UV range of 325-340 nm is expected to provide high sensitivity.[5]

These properties suggest that a reversed-phase HPLC method using a C18 stationary phase with an acidified water/acetonitrile mobile phase will provide effective separation and quantification.

HPLC Method Development Workflow

The development of a robust HPLC method is a systematic process. The goal is to achieve a method that is specific, sensitive, and able to separate the main analyte from any impurities or degradation products.

G cluster_0 Method Development Workflow A Define Analytical Target Profile (ATP) (e.g., Purity, Quantification) B Review Analyte Properties (Structure, pKa, Solubility, UV Spectra) A->B informs C Initial Method Scouting (Column, Mobile Phase, Detector) B->C guides selection D Method Optimization (Gradient, Flow Rate, Temperature) C->D refine E System Suitability Testing (Plates, Tailing, Precision) C->E initial check D->E verify performance F Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) E->F proceed to

Caption: A systematic workflow for HPLC method development.

Recommended Analytical HPLC Method

This protocol is designed for the purity assessment and quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC or Milli-Q grade)

  • Trifluoroacetic Acid (TFA) or Formic Acid (HPLC grade)

  • Methanol (HPLC grade, for sample dissolution)

Chromatographic Conditions

The following parameters are based on methods for structurally similar quinoline-4-carboxylic acids and represent a robust starting point.[5]

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the quinoline ring system.
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent and acidifier, suppressing the ionization of the carboxylic acid to ensure good peak shape.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier providing good elution strength for this class of compounds.
Gradient Program 50% to 90% B over 10 minA gradient is recommended to ensure elution of the main peak with a reasonable retention time while also separating potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 330 nmProvides high sensitivity for the quinoline chromophore. A UV scan of the analyte should be performed to confirm the absorbance maximum.
Injection Volume 10 µLA typical volume for analytical HPLC.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with Methanol.

  • Working Standard Solution (50 µg/mL): Dilute 0.5 mL of the stock solution to 10.0 mL with a 50:50 mixture of Mobile Phase A and B (or a similar diluent that ensures solubility).

  • Sample Solution: Prepare the sample to a target concentration of 50 µg/mL using the same diluent as the working standard. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R1))

To ensure the analytical method is suitable for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[3][6][7] The purpose of method validation is to demonstrate that the procedure is accurate, precise, specific, linear, and robust for the analysis of this compound.

G cluster_1 ICH Q2(R1) Validation Workflow Specificity Specificity / Selectivity (Peak Purity, Forced Degradation) Linearity Linearity & Range (5-7 concentrations, R² > 0.999) Specificity->Linearity Accuracy Accuracy (% Recovery of Spiked Samples) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision, %RSD) Accuracy->Precision Limits Detection & Quantitation Limits (LOD & LOQ) Precision->Limits Robustness Robustness (Small variations in method) Limits->Robustness Validation Validated Method Robustness->Validation

Caption: Key parameters for HPLC method validation per ICH Q2(R1).

Validation Parameters and Acceptance Criteria
ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity using a photodiode array (PDA) detector.The analyte peak should be free from interference from blanks, impurities, or degradation products. Peak purity index > 0.995.
Linearity Analyze a minimum of 5 concentration levels, typically from 50% to 150% of the working concentration.Correlation coefficient (R²) ≥ 0.999.
Range The range is established by confirming linearity, accuracy, and precision within the specified concentration interval.For assay, typically 80% to 120% of the test concentration.[6]
Accuracy Analyze samples spiked with known amounts of analyte at 3 levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeat analysis on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[2]
Limit of Quantitation (LOQ) Determined by signal-to-noise ratio (S/N ≈ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.RSD ≤ 10% at the LOQ concentration.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C, mobile phase pH ±0.2).System suitability parameters must remain within acceptable limits.

Forced Degradation (Stress Testing) Protocol

Forced degradation studies are essential to establish the stability-indicating capability of the HPLC method.[8] These studies intentionally degrade the drug substance to identify likely degradation products and demonstrate that they are resolved from the main analyte peak.[8][9]

G cluster_2 Forced Degradation Study cluster_conditions Stress Conditions Analyte Drug Substance Solution (e.g., 1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Analyte->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Analyte->Base Oxidation Oxidation (3% H₂O₂, RT) Analyte->Oxidation Thermal Thermal (80°C, solid state) Analyte->Thermal Photo Photolytic (ICH Q1B light exposure) Analyte->Photo Analysis Analyze by HPLC (Compare to unstressed control) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis

Caption: Workflow for a forced degradation study.

Stress Conditions

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

ConditionSuggested Protocol
Acid Hydrolysis Dissolve sample in 0.1 M HCl and heat at 60°C. Monitor at regular intervals (e.g., 2, 4, 8 hours). Neutralize before injection.
Base Hydrolysis Dissolve sample in 0.1 M NaOH and keep at room temperature. Monitor frequently as base hydrolysis can be rapid. Neutralize before injection.
Oxidative Degradation Dissolve sample in a solution of 3% hydrogen peroxide (H₂O₂) at room temperature. Monitor at intervals.
Thermal Degradation Expose the solid drug substance to dry heat (e.g., 80°C) for a defined period (e.g., 24-48 hours).
Photolytic Degradation Expose the drug substance (solid and in solution) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (as per ICH Q1B).

After exposure, each stressed sample should be diluted to the working concentration and analyzed by the validated HPLC method. The chromatograms should be evaluated for the appearance of new peaks and the resolution between these peaks and the parent this compound peak.

Conclusion

This application note provides a comprehensive framework for the . The proposed reversed-phase HPLC method is based on established chromatographic principles for similar molecular structures and serves as an excellent starting point for researchers. By following the detailed protocols for method validation according to ICH Q2(R1) guidelines and performing forced degradation studies, laboratories can ensure the development of a robust, reliable, and stability-indicating method suitable for quality control and regulatory submissions in the pharmaceutical industry.

References

  • BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2.
  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. Quality Guidelines.
  • PubChem. This compound. National Center for Biotechnology Information.
  • MedCrave online. (2016). Forced Degradation Studies.
  • ResearchGate. (2021). METHOD DEVELOPMENT FOR FORCED DEGRADATION STUDY AND VALIDATION OF QUININE SULPHATE BY RP-HPLC.
  • NIH. (2012). Development of forced degradation and stability indicating studies of drugs—A review.
  • PharmTech. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • HMDB. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of 2,8-Dimethylquinoline-4-carboxylic Acid in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 2,8-Dimethylquinoline-4-carboxylic acid in human plasma. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using electrospray ionization in positive ion mode with multiple reaction monitoring (MRM). This method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical workflow for pharmacokinetic studies, drug metabolism research, and clinical trial sample analysis.

Introduction

This compound is a member of the quinoline-4-carboxylic acid class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its diverse biological activities.[1] Accurate quantification of this and related small molecules in biological matrices is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for such bioanalytical applications, offering high sensitivity and selectivity.[2]

The challenge in developing a robust LC-MS/MS method for carboxylic acids lies in achieving good chromatographic retention and efficient ionization. This application note addresses these challenges by providing a comprehensive protocol that has been designed based on the known properties of quinoline carboxylic acids and established bioanalytical method development principles.

Chemical Properties of this compound

A foundational understanding of the analyte's chemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂
Molecular Weight 201.22 g/mol
Predicted pKa 1.27 ± 0.10
Appearance Light yellow to brown solid

Experimental Workflow

The overall analytical workflow is depicted in the following diagram:

workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis s_start Plasma Sample s_is Add Internal Standard s_start->s_is s_ppt Protein Precipitation (Acetonitrile) s_is->s_ppt s_cent Centrifugation s_ppt->s_cent s_super Collect Supernatant s_cent->s_super s_end Sample for Injection s_super->s_end lc_inj Injection s_end->lc_inj lc_sep Chromatographic Separation (C18 Column) lc_inj->lc_sep ms_ion Electrospray Ionization (ESI+) lc_sep->ms_ion ms_mrm MRM Detection ms_ion->ms_mrm d_integ Peak Integration ms_mrm->d_integ d_calib Calibration Curve Generation d_integ->d_calib d_quant Quantification d_calib->d_quant

Caption: Overall workflow for the LC-MS/MS analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound reference standard

  • Stable isotope-labeled internal standard (e.g., this compound-d₃). If a stable isotope-labeled standard is not commercially available, a structurally similar quinoline carboxylic acid with a different mass can be used as an alternative internal standard.

  • LC-MS grade acetonitrile, methanol, and water

  • LC-MS grade formic acid

  • Human plasma (sourced ethically and stored at -80°C)

Instrumentation
  • A high-performance liquid chromatography (HPLC) system capable of binary gradient elution.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis.[2][3]

Protocol:

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard at an appropriate concentration.[4]

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography

A C18 reversed-phase column is recommended for the separation of this compound from endogenous plasma components. The addition of formic acid to the mobile phase aids in protonation of the analyte for positive ion mode detection and improves peak shape.

ParameterRecommended Condition
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 5% B to 95% B over 5 minutes, followed by re-equilibration
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometry

Positive electrospray ionization (ESI+) is the preferred ionization mode for quinoline-containing compounds as the nitrogen atom is readily protonated.[4] Multiple Reaction Monitoring (MRM) is employed for its high sensitivity and selectivity.

Rationale for MRM Transition Selection: The precursor ion will be the protonated molecule [M+H]⁺. For this compound (MW = 201.22), the expected m/z of the precursor ion is 202.2. Based on the fragmentation patterns of similar quinoline carboxylic acids, a primary fragmentation pathway involves the neutral loss of the carboxylic acid group (COOH, 45 Da) or carbon dioxide (CO₂, 44 Da).[5] Therefore, potential product ions for MRM would be m/z 157.2 ([M+H-COOH]⁺) and m/z 158.2 ([M+H-CO₂]⁺).

ParameterRecommended Condition
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Desolvation Temperature 450°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
MRM Transitions
This compound202.2 > 157.2 (Quantifier), 202.2 > 158.2 (Qualifier)
Internal StandardAnalyte-specific (e.g., 205.2 > 160.2 for a d₃-labeled IS)

Method Validation

The developed method should be validated according to the guidelines from regulatory bodies such as the International Council for Harmonisation (ICH).[6] Key validation parameters include:

  • Specificity and Selectivity: Assessed by analyzing blank plasma from multiple sources to ensure no interference at the retention time of the analyte and internal standard.

  • Linearity and Range: A calibration curve should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear range appropriate for the expected sample concentrations should be established.

  • Accuracy and Precision: Determined by analyzing quality control (QC) samples at low, medium, and high concentrations within the linear range on multiple days.

  • Matrix Effect: Evaluated to ensure that endogenous components of the plasma do not suppress or enhance the ionization of the analyte.

  • Recovery: The efficiency of the extraction process is determined by comparing the analyte response in pre-extracted spiked samples to post-extracted spiked samples.

  • Stability: The stability of the analyte in plasma under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability) should be assessed.

Data Analysis and Quantification

Quantitative data should be processed using the instrument's software. A calibration curve is generated using a weighted (e.g., 1/x²) linear regression of the peak area ratios versus the nominal concentrations of the calibration standards. The concentration of this compound in unknown samples is then determined from this calibration curve.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Inappropriate mobile phase pH; Column degradationEnsure formic acid is present in the mobile phase; Replace the column.
Low Sensitivity Inefficient ionization; Suboptimal MRM transitionsOptimize MS source parameters (e.g., capillary voltage, gas flows); Perform a product ion scan to confirm the most abundant fragment ions.
High Variability Inconsistent sample preparation; Matrix effectsEnsure precise pipetting and consistent vortexing; Evaluate a different sample cleanup method (e.g., solid-phase extraction).
Carryover Analyte adsorption to the LC systemImplement a robust needle wash protocol with a strong organic solvent.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the LC-MS/MS analysis of this compound in human plasma. The described method, which combines a simple and efficient sample preparation technique with the sensitivity and selectivity of tandem mass spectrometry, is well-suited for high-throughput quantitative bioanalysis in a drug development setting. The provided parameters serve as a strong starting point for method development and validation in your laboratory.

References

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. LCGC International. Available at: [Link]

  • Gas phase reaction of substituted isoquinolines to carboxylic acids in ion trap and triple quadrupole mass spectrometers after electrospray ionization and collision-induced dissociation. PubMed. Available at: [Link]

  • Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Available at: [Link]

  • New sample preparation approach for mass spectrometry-based profiling of plasma results in improved coverage of metabolome. NIH. Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Doebner Synthesis for Substituted Quinolines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Doebner synthesis of substituted quinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful reaction, troubleshoot common issues, and ultimately optimize the yield and purity of your target quinoline-4-carboxylic acids. The quinoline core is a vital scaffold in numerous pharmaceuticals, making mastery of its synthesis crucial for advancing drug discovery programs.[1][2]

This resource provides in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Doebner reaction?

The Doebner reaction is a three-component condensation reaction that synthesizes quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[3][4][5] A related and sometimes historically conflated reaction is the Doebner-von Miller synthesis, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound to form quinolines.[6][7] The Doebner reaction is particularly valuable for its ability to introduce a carboxylic acid handle at the 4-position of the quinoline ring, a key feature for many biologically active molecules.[2]

Q2: What are the typical catalysts and solvents employed in the Doebner synthesis?

The Doebner reaction is generally acid-catalyzed. A range of both Brønsted and Lewis acids have been shown to be effective. Common choices include:

  • Brønsted Acids: Hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (p-TsOH).[1][8]

  • Lewis Acids: Tin tetrachloride (SnCl₄), scandium(III) triflate (Sc(OTf)₃), and boron trifluoride etherate (BF₃·OEt₂) or boron trifluoride-tetrahydrofuran complex (BF₃·THF).[9]

The choice of solvent can significantly impact the reaction's success. While ethanol is a traditional solvent, studies have demonstrated that acetonitrile (MeCN) can be a superior choice in certain cases, sometimes facilitating an easier work-up.[10] For greener approaches, a dual solvent system of water and ethylene glycol with p-TsOH as the catalyst has also been reported.[11]

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses common problems encountered during the Doebner synthesis and provides actionable solutions based on mechanistic understanding.

Problem 1: Consistently Low or No Yield of the Desired Quinoline

Q3: My reaction yield is persistently low. What are the primary factors to investigate?

Low yields in the Doebner reaction can be attributed to several factors, often related to substrate reactivity, reaction conditions, or procedural inefficiencies.

  • Substrate Reactivity: A significant challenge arises when using anilines bearing strong electron-withdrawing groups (EWGs).[1][8] These substituents decrease the nucleophilicity of the aniline, hindering its initial reaction with the aldehyde and subsequent cyclization.

  • Suboptimal Reaction Conditions: The choice of catalyst, solvent, temperature, and reaction time are all critical parameters. For instance, some reactions are sluggish at room temperature and require heating to proceed efficiently.[3]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification, leading to a lower isolated yield.[3]

  • Inefficient Workup: Product loss during the extraction and purification phases can significantly reduce the final yield. Optimizing the pH during workup is crucial to ensure the product is in a form that is readily extractable into the organic phase.[3][11]

Q4: I am using an aniline with an electron-withdrawing group and getting very poor results. How can I improve the yield?

This is a well-documented challenge.[1][8] To address the reduced reactivity of electron-deficient anilines, a modified approach known as the Doebner hydrogen-transfer reaction has been developed.[8][10] This method has shown improved yields for these challenging substrates.[10]

Key modifications often involve:

  • Catalyst and Solvent Screening: A systematic evaluation of different Lewis and Brønsted acids, as well as various solvents, is recommended. Boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF in acetonitrile (MeCN) has been found to be an effective system.[10][12]

  • Temperature Optimization: Gradually increasing the reaction temperature can help drive the reaction forward. A temperature of around 65 °C has been shown to be effective in some cases.[3]

  • Stoichiometry and Addition Rate: Careful control of the stoichiometry of the reactants is important. In some optimized protocols, the pyruvic acid is added dropwise over an extended period to the pre-heated mixture of the aniline, aldehyde, and catalyst.[3][11]

Below is a table summarizing the optimization of reaction conditions for the synthesis of a quinoline-4-carboxylic acid from an electron-deficient aniline, demonstrating the impact of catalyst and solvent choice on the reaction yield.

EntryAnilineAldehydeCatalystSolventTemperature (°C)Yield (%)
14-NitroanilineBenzaldehydep-TsOHEthanolReflux<10
24-NitroanilineBenzaldehydeSc(OTf)₃MeCN6545
34-NitroanilineBenzaldehydeBF₃·THFMeCN6578
44-NitroanilineBenzaldehydeBF₃·THFToluene6532
54-NitroanilineBenzaldehydeBF₃·THFEthanol6525

This data is illustrative and compiled from trends reported in the literature. Actual yields will vary depending on the specific substrates and precise reaction conditions.

Problem 2: Formation of Tar and Polymeric Byproducts

Q5: My reaction mixture is turning into a thick, dark tar, making product isolation nearly impossible. What is causing this, and how can I prevent it?

Tar formation is a common issue, particularly in the related Doebner-von Miller synthesis, and is often due to the polymerization of the aldehyde or any α,β-unsaturated carbonyl species formed in situ, especially under harsh acidic conditions.[8][13][14]

Troubleshooting Strategies:

  • Optimize Acid Concentration and Type: While acid is necessary, excessively high concentrations or overly strong acids can promote polymerization. A screening of different Brønsted and Lewis acids can help find a catalyst that promotes the desired reaction without excessive byproduct formation.[8] Milder Lewis acids may be beneficial.

  • Control Reaction Temperature: High temperatures can accelerate polymerization. It is crucial to maintain the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[8]

  • Slow Addition of Reagents: Adding the aldehyde or pyruvic acid solution slowly over time can help to maintain a low concentration of these reactive species, thus minimizing their self-condensation and polymerization.[13]

  • Biphasic Solvent System: For the Doebner-von Miller variant, employing a biphasic system (e.g., aqueous acid and an immiscible organic solvent like toluene) can sequester the carbonyl compound in the organic phase, reducing its polymerization in the acidic aqueous phase.[8][14]

Problem 3: Incomplete Reaction or Presence of Intermediates

Q6: I'm observing impurities that appear to be partially hydrogenated quinoline derivatives in my final product. How can I ensure complete aromatization?

The final step in the Doebner synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline product.[1] If this oxidation is incomplete, you may isolate dihydro- or even tetrahydroquinoline byproducts.[8]

Solutions:

  • Inherent Oxidant: In many Doebner reactions, the imine formed from a second molecule of aniline and the aldehyde can act as the oxidizing agent in a hydrogen transfer process, becoming reduced in the process.[1]

  • External Oxidizing Agent: While not always necessary in the classic Doebner reaction, in the related Doebner-von Miller synthesis, an external oxidant is often beneficial to ensure complete conversion to the quinoline.[13][15] Common choices include nitrobenzene or arsenic acid, though milder and safer alternatives are often sought.

  • Reaction Time and Temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time at an appropriate temperature to drive the final aromatization step to completion.

Experimental Protocols and Workflows

Optimized Protocol for Electron-Deficient Anilines

This protocol is adapted from a reported hydrogen-transfer modification of the Doebner reaction, which has proven effective for a range of anilines, including those with electron-withdrawing groups.[2][10]

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, dissolve the substituted aniline (1.0 equiv) and the aldehyde (1.1 equiv) in acetonitrile (MeCN).

  • Catalyst Addition: Add BF₃·THF (0.28-0.5 equiv) to the mixture at room temperature.

  • Initial Heating: Stir the reaction mixture at 65 °C for 10-60 minutes.[2][3]

  • Pyruvic Acid Addition: Prepare a solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.[3]

  • Reaction Completion: Continue to stir the reaction mixture at 65 °C for an additional 20-21 hours.[2][3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add ethyl acetate (EtOAc) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.[2]

    • Separate the layers and extract the aqueous layer with EtOAc.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[2][3]

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.[2][3]

Visualizing the Doebner Synthesis

The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow.

Doebner_Mechanism cluster_1 Schiff Base Formation cluster_2 Enol Tautomerization cluster_3 Key Bond Formations cluster_4 Aromatization Aniline Aniline Schiff_Base N-arylimine (Schiff Base) Aniline->Schiff_Base - H₂O Aldehyde Aldehyde Aldehyde->Schiff_Base Michael_Addition Michael-type Addition or Condensation Schiff_Base->Michael_Addition Pyruvic_Acid Pyruvic Acid Enol Enol of Pyruvic Acid Pyruvic_Acid->Enol Tautomerization Enol->Michael_Addition Cyclization Intramolecular Electrophilic Cyclization Michael_Addition->Cyclization Dihydroquinoline Dihydroquinoline Intermediate Cyclization->Dihydroquinoline Oxidation Oxidation Dihydroquinoline->Oxidation Quinoline Quinoline-4-carboxylic Acid Oxidation->Quinoline Doebner_Workflow Start Start: Combine Aniline, Aldehyde, Catalyst in Solvent Heat_1 Stir at 65°C (e.g., 10 min) Start->Heat_1 Add_Pyruvic Add Pyruvic Acid Solution Dropwise (e.g., over 3 hours) Heat_1->Add_Pyruvic Heat_2 Heat Reaction Mixture (e.g., 65°C for 21 hours) Add_Pyruvic->Heat_2 Workup Aqueous Work-up (Quench, Extract, Wash, Dry) Heat_2->Workup Purify Purification (Recrystallization or Column Chromatography) Workup->Purify Characterize Characterize Product (NMR, MS, etc.) Purify->Characterize

Caption: General experimental workflow for the Doebner reaction.

Concluding Remarks

The Doebner synthesis is a robust and adaptable method for the preparation of quinoline-4-carboxylic acids. While challenges such as low yields with deactivated anilines and byproduct formation can arise, a systematic and mechanistically informed approach to troubleshooting can overcome these obstacles. By carefully selecting catalysts and solvents, optimizing reaction conditions, and employing modified protocols like the hydrogen-transfer variant, researchers can significantly improve the efficiency and success of their syntheses. This guide serves as a starting point for your optimization efforts, and we encourage you to consult the primary literature for further detailed examples and insights.

References

  • Navigating the Nuances of the Doebner Reaction: A Technical Support Guide. Benchchem. 3

  • Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis. Benchchem. 1

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry - ACS Publications.

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis. Benchchem. 8

  • Application Notes and Protocols: Doebner Reaction for Synthesizing Substituted Quinolines. Benchchem. 2

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. 16

  • Troubleshooting low yields in the Doebner-von Miller synthesis. Benchchem. 13

  • troubleshooting side reactions in the synthesis of quinoline derivatives. Benchchem. 14

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.

  • Doebner–Miller reaction. Wikipedia.

  • Doebner reaction. Wikipedia.

  • Technical Support Center: Optimizing Doebner Reactions for Quinoline-4-Carboxylic Acid Synthesis. Benchchem. 11

  • Traditional and Modern Approaches to the Synthesis of Quinoline Systems by the Skraup and Doebner—Miller Methods. ResearchGate.

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry - ACS Publications.

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism. YouTube.

  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.

  • Doebner-Miller reaction. chemeurope.com.

Sources

Pfitzinger Reaction Technical Support Center: A Guide to Side Products and Purification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and professionals in drug development who utilize this powerful reaction for the synthesis of quinoline-4-carboxylic acids. Here, we move beyond standard protocols to address the nuances of the reaction, focusing on the identification, prevention, and removal of common side products. Our goal is to provide you with the in-depth technical insights necessary to troubleshoot your experiments and ensure the integrity of your synthesized compounds.

Understanding the Pfitzinger Reaction: More Than Just the Main Pathway

The Pfitzinger reaction is a cornerstone in heterocyclic chemistry, enabling the synthesis of substituted quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[1][2] The core mechanism involves the base-catalyzed hydrolysis of the isatin amide bond, followed by condensation with the carbonyl compound to form an imine, which then tautomerizes to an enamine.[1][3] This intermediate undergoes intramolecular cyclization and dehydration to yield the desired product.[4] While elegant in its design, the reality of the Pfitzinger reaction in the lab can be complicated by the formation of various side products. This guide will illuminate these challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in a Pfitzinger reaction?

A1: The most frequently encountered side products include decarboxylated quinolines, products from the self-condensation of the carbonyl partner (aldol condensation), and unreacted starting materials. In some cases, incompletely cyclized intermediates may also be present.

Q2: How can I monitor the progress of my Pfitzinger reaction effectively?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction.[3][5] It is recommended to use a three-lane spotting system on your TLC plate: one lane for your isatin starting material, one for the reaction mixture, and a "co-spot" lane containing both the starting material and the reaction mixture.[6][7] This allows you to track the consumption of the starting material and the appearance of the product spot(s). A typical mobile phase for analyzing Pfitzinger reaction mixtures is a combination of a non-polar solvent like hexanes and a polar solvent like ethyl acetate.[5]

Q3: My crude product is a dark, tarry material. Is this normal?

A3: While some coloration is expected, excessive tar formation can indicate side reactions, such as polymerization, particularly if the reaction is overheated or if the concentration of reactants is too high.[8] Proper temperature control and slow addition of reagents can help minimize this.

Q4: What is the best way to isolate the crude quinoline-4-carboxylic acid product?

A4: The standard workup involves acidifying the basic reaction mixture to a pH of approximately 4-5 with an acid like hydrochloric or acetic acid.[9] This protonates the carboxylate salt of the product, causing it to precipitate out of the aqueous solution. The solid can then be collected by vacuum filtration and washed with cold water.[3]

Troubleshooting Guide: Tackling Common Side Products

This section provides a detailed look at the most common side products, their mechanisms of formation, and specific strategies for their removal.

Decarboxylation of the Quinoline-4-Carboxylic Acid Product

Issue: The desired quinoline-4-carboxylic acid loses carbon dioxide to form the corresponding quinoline. This is particularly prevalent when the reaction is conducted at high temperatures for extended periods.

Mechanism: The carboxylic acid group at the 4-position of the quinoline ring can be thermally labile, especially under harsh reaction conditions.

Identification:

  • TLC: The decarboxylated product will have a higher Rf value (be less polar) than the corresponding carboxylic acid.

  • NMR: In the 1H NMR spectrum, the characteristic broad singlet for the carboxylic acid proton (typically >10 ppm) will be absent.[10] The aromatic protons of the quinoline core will remain. The 13C NMR will lack the carbonyl signal of the carboxylic acid.

  • IR: The broad O-H stretch and the C=O stretch of the carboxylic acid will be absent in the IR spectrum of the byproduct.[11]

Prevention and Removal:

StrategyDescription
Temperature Control Avoid excessive heating. Monitor the reaction temperature closely and maintain it at the lowest effective level.
Reaction Time Minimize the reaction time. Monitor the reaction by TLC and work it up as soon as the starting material is consumed.
Acid-Base Extraction This is a highly effective method for separating the acidic desired product from the neutral (or weakly basic) decarboxylated byproduct.[12][13][14]

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude product mixture in a suitable organic solvent, such as dichloromethane or ethyl acetate.[13]

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). The quinoline-4-carboxylic acid will be deprotonated to its water-soluble sodium salt and move into the aqueous layer. The neutral decarboxylated product will remain in the organic layer.

  • Separate the aqueous layer.

  • Repeat the extraction of the organic layer with fresh sodium bicarbonate solution to ensure complete removal of the acidic product.

  • Combine the aqueous layers.

  • Wash the combined aqueous layers with fresh organic solvent to remove any remaining neutral impurities.

  • Slowly acidify the aqueous layer with dilute hydrochloric acid to pH 4-5 while stirring in an ice bath.[9]

  • The purified quinoline-4-carboxylic acid will precipitate out of the solution.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

Self-Condensation of the Carbonyl Partner (Aldol Condensation)

Issue: The enolizable ketone or aldehyde starting material can react with itself under the basic reaction conditions to form aldol condensation products.[15] This is a common side reaction, especially with aldehydes and sterically unhindered ketones.[15][16]

Mechanism: The base in the reaction mixture can deprotonate the α-carbon of the carbonyl compound, forming an enolate. This enolate then acts as a nucleophile and attacks the carbonyl carbon of another molecule of the starting material, leading to a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl compound.[15][16]

Identification:

  • TLC: Aldol products will appear as new spots on the TLC plate, often with varying polarities depending on their structure.

  • NMR: The 1H and 13C NMR spectra of the crude product will show signals corresponding to the aldol adducts, which will be distinct from the signals of the desired quinoline product and starting materials.

Prevention and Removal:

StrategyDescription
Use of a Non-Enolizable Carbonyl When possible, using a carbonyl compound that lacks α-hydrogens, such as benzaldehyde, will prevent self-condensation.[17]
Slow Addition of the Carbonyl Compound Adding the carbonyl compound slowly to the reaction mixture can help to keep its concentration low, thus minimizing the rate of the bimolecular self-condensation reaction.[8]
Recrystallization The desired quinoline-4-carboxylic acid often has different solubility properties than the aldol byproducts, allowing for purification by recrystallization.

Experimental Protocol: Recrystallization

  • Solvent Selection: The key to successful recrystallization is choosing an appropriate solvent or solvent system. The ideal solvent should dissolve the crude product at an elevated temperature but not at room temperature.[18] For quinoline-4-carboxylic acids, common solvents to screen include ethanol, methanol, isopropanol, ethyl acetate, and binary mixtures like ethanol/water.[18]

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Decolorization (Optional): If the solution is highly colored, you can add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.

  • Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[18]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[18]

  • Drying: Dry the crystals under vacuum.

Unreacted Starting Materials

Issue: The presence of unreacted isatin and/or the carbonyl compound in the final product.

Cause:

  • Incomplete reaction due to insufficient reaction time or temperature.

  • Incorrect stoichiometry of reactants.

Identification:

  • TLC: The spots corresponding to the starting materials will be visible in the lane of the crude product.

Removal:

  • Unreacted Isatin: Isatin is generally not very soluble in the acidic aqueous solution after workup and may be filtered off with the product. A careful recrystallization can often remove it.

  • Unreacted Carbonyl Compound: Many carbonyl compounds are neutral and can be removed by an initial extraction of the basic reaction mixture with a non-polar organic solvent like diethyl ether before acidification.[9] This will remove the neutral carbonyl compound, leaving the potassium salt of the desired product in the aqueous layer.

Visualizing the Pathways

To better understand the chemical transformations discussed, the following diagrams illustrate the main reaction and the formation of key side products.

Pfitzinger_Reaction Isatin Isatin Keto_acid Keto-acid Intermediate Isatin->Keto_acid Base Hydrolysis Imine Imine Keto_acid->Imine Condensation Carbonyl Carbonyl Compound (with α-methylene) Carbonyl->Imine Condensation Aldol_Product Aldol Condensation Product Carbonyl->Aldol_Product Self-condensation (Base) Enamine Enamine Imine->Enamine Tautomerization Product Quinoline-4-carboxylic acid Enamine->Product Cyclization & Dehydration Decarboxylated_Product Decarboxylated Quinoline Product->Decarboxylated_Product Heat (Δ)

Caption: The Pfitzinger reaction pathway and common side reactions.

Purification_Workflow Crude_Product Crude Pfitzinger Product (Quinoline-4-carboxylic acid, Decarboxylated quinoline, Aldol products) Dissolve Dissolve in Organic Solvent Crude_Product->Dissolve Acid_Base_Extraction Acid-Base Extraction (aq. NaHCO3) Dissolve->Acid_Base_Extraction Organic_Layer Organic Layer (Decarboxylated quinoline, Aldol products) Acid_Base_Extraction->Organic_Layer Neutral/Weakly Basic Byproducts Aqueous_Layer Aqueous Layer (Sodium quinoline-4-carboxylate) Acid_Base_Extraction->Aqueous_Layer Acidic Product Acidify Acidify (aq. HCl) Aqueous_Layer->Acidify Precipitate Precipitated Product Acidify->Precipitate Recrystallize Recrystallization Precipitate->Recrystallize Pure_Product Pure Quinoline-4-carboxylic acid Recrystallize->Pure_Product

Caption: A general workflow for the purification of quinoline-4-carboxylic acids.

References

  • Fiveable. (n.d.). Self-Condensation Definition. Retrieved from [Link]

  • ResearchGate. (1982). Self-Condensation of Ketones Catalysed by Basic Aluminium Oxide. Retrieved from [Link]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. J. Mar. Chim. Heterocycl., 21(2), 1-19. Retrieved from [Link]

  • Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Acid-Base Extraction. Retrieved from [Link]

  • Ashenhurst, J. (2022). Aldol Addition and Condensation Reactions (Base-Catalyzed). Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]

  • Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. Retrieved from [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2), 194-205. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pfitzinger Reaction. (Review). Retrieved from [Link]

  • GKS Chemistry. (2020, July 30). Pfitzinger Reaction [Video]. YouTube. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • Evans, D. A. (n.d.). Carbonyl Chemistry :: The Aldol Reaction and Condensation. Harvard University. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Fuson, R. C., & Gholson, T. (1949). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 71(4), 1500-1501. Retrieved from [Link]

  • Al-Joboury, M. I., & Al-Iraqi, M. A. (2015). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 4(10), 1083-1088. Retrieved from [Link]

  • Indian Academy of Sciences. (2012). A facile one-pot strategy to the synthesis of quinoline carboxylic acid derivatives of pyrazolo-carbazoles and azacarbazoles. Journal of Chemical Sciences, 124(2), 433-439. Retrieved from [Link]

  • Google Patents. (1949). US2474823A - Quinoline compounds and process of making same.
  • University of Rochester. (n.d.). How To: Monitor by TLC. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 2.3B: Uses of TLC. Retrieved from [Link]

  • Yokoyama, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(17), 10344-10352. Retrieved from [Link]

  • Yokoyama, Y., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(17), 10344-10352. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Thin Layer Chromatography (tlc) to check purity of benzophenone reaction mixture. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis.... Retrieved from [Link]

Sources

Technical Support Center: Purification of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2,8-Dimethylquinoline-4-carboxylic acid. It provides practical, in-depth answers to common questions and robust troubleshooting strategies for challenges encountered during the purification process. Our approach is grounded in chemical principles to not only solve immediate experimental hurdles but also to foster a deeper understanding of the purification workflow.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties, common contaminants, and purification strategies for this compound.

Q1: What are the fundamental properties of this compound?

Understanding the physicochemical properties of the target compound is the first step in designing a purification strategy. Key identifiers and properties are summarized below.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₂[1][2][3]
Molecular Weight ~201.22 g/mol [1][3]
CAS Number 609822-00-6[1][3]
Appearance Typically an off-white to beige or yellow solidGeneral knowledge
Predicted pKa 1.27 ± 0.10[1]
Structure A rigid, aromatic heterocyclic system[4]

Q2: What are the likely impurities in crude this compound?

Impurities are typically residual starting materials, reagents, or by-products from the synthesis. The Doebner reaction, a common route to this class of compounds, involves the condensation of an aniline, an aldehyde, and pyruvic acid.[5]

Potential impurities include:

  • Unreacted Starting Materials: 2,3-dimethylaniline, pyruvic acid, and the aldehyde used in the synthesis.

  • Reaction Intermediates: Incomplete condensation or cyclization products.

  • By-products: Products from side reactions, such as self-condensation of pyruvic acid.

  • Residual Solvents & Catalysts: Solvents like ethanol or catalysts such as trifluoroacetic acid may be present.[5][6]

  • Color Bodies: High molecular weight, conjugated species that impart color to the crude product.[7]

Q3: Which purification methods are most effective for this compound?

Given its structure—a rigid, aromatic carboxylic acid—the compound is an excellent candidate for purification by recrystallization .[4] An acid-base extraction can also be a powerful preliminary step to remove neutral or basic impurities before final recrystallization.

Q4: How do I select an appropriate solvent for recrystallization?

The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[8] For this compound, a systematic solvent screening is recommended.

Recommended Solvents to Screen:

  • Alcohols: Ethanol, Methanol, Isopropanol.[8][9]

  • Amides: N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are often effective but can be difficult to remove due to their high boiling points.[8][10]

  • Aromatic Hydrocarbons: Toluene.[8]

  • Binary Solvent Systems: A powerful technique involves dissolving the crude material in a "good" solvent (e.g., DMF, ethanol) at an elevated temperature and then adding a "poor" or "anti-solvent" (e.g., water, hexane) dropwise until the solution becomes turbid, indicating the saturation point.[8]

Q5: How can I assess the purity of my final product?

A combination of analytical techniques is recommended to confirm purity.

TechniquePurposeKey Considerations
Melting Point A sharp melting range close to the literature value indicates high purity. Impurities typically broaden and depress the melting range.A simple and rapid initial check.
Thin-Layer Chromatography (TLC) To visualize the number of components. A single spot suggests a pure compound.Use different solvent systems to ensure no impurities are co-eluting.
High-Performance Liquid Chromatography (HPLC) To quantify purity and detect trace impurities.For organic acids, the mobile phase pH should be at least 2 units below the compound's pKa to ensure it is in its neutral form, preventing peak tailing.[11] Samples should be filtered through a 0.45 µm filter.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the chemical structure and identify impurities by their characteristic signals.Integration of signals can provide a semi-quantitative measure of purity.

Troubleshooting Guide: Recrystallization

This section provides solutions to specific problems encountered during the purification of this compound by recrystallization.

Problem 1: My compound "oils out" as a liquid instead of forming crystals.

Causality: "Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point.[13] This is common when the solution is too concentrated, cooled too quickly, or if the crude material is highly impure, leading to significant melting point depression.[13][14]

Solutions:

  • Re-heat and Dilute: Return the flask to the heat source, add more of the primary solvent (10-20% additional volume) to create a more dilute solution, and allow it to cool again.[8][13]

  • Reduce Cooling Rate: The most critical factor is to slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated by paper towels or a cork ring, before moving it to a colder environment like an ice bath.[8][13]

  • Change Solvent System: The chosen solvent may be unsuitable. Experiment with a different single solvent or a binary solvent system.[8]

  • Seed the Solution: If you have a pure crystal, add it to the cooled solution to induce nucleation at a temperature below the compound's melting point.

Problem 2: No crystals have formed after the solution has cooled to room temperature.

Causality: Crystal formation requires nucleation, which may not occur spontaneously if the solution is too dilute or if there are no nucleation sites. The solution is likely supersaturated but has not yet begun to precipitate.

Solutions (in order of application):

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites.[13][14]

  • Introduce a Seed Crystal: Add a tiny crystal of the pure compound to the solution. This provides a template for crystal growth.[14]

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the compound's solubility and promote crystallization.[8]

  • Reduce Solvent Volume: If the solution is too dilute, gently heat it to boil off a portion of the solvent and re-cool. Be careful not to evaporate too much, which could lead to rapid crashing out of the solid.

Problem 3: The recrystallization resulted in very low yield.

Causality: Low yield can result from several factors: using an excessive amount of solvent, incomplete precipitation, or premature filtration before crystallization is complete.

Solutions:

  • Minimize Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Working with a more concentrated solution maximizes recovery.

  • Maximize Cooling: Ensure the solution is thoroughly cooled in an ice bath for at least 20-30 minutes after initial cooling to room temperature to maximize precipitation.[8]

  • Concentrate the Mother Liquor: The filtrate (mother liquor) still contains dissolved product. You can often recover a second crop of crystals by boiling off some of the solvent and re-cooling. Note that this second crop may be less pure than the first.

Problem 4: The final product is still colored or appears impure after one recrystallization.

Causality: The chosen solvent may have similar solubility profiles for both your product and the impurities.[8] Colored impurities are often polar, high-molecular-weight by-products that can be difficult to remove.

Solutions:

  • Perform a Second Recrystallization: A subsequent recrystallization using a different solvent system can be effective.

  • Use Activated Charcoal: For colored impurities, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. Boil for a few minutes, then perform a hot gravity filtration to remove the charcoal and the adsorbed impurities. Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

  • Implement an Acid-Base Wash: Many synthetic impurities can be removed with a preliminary acid-base extraction. See the protocol below for details. This is particularly effective for removing any unreacted aniline (basic) or other neutral organic by-products.

Experimental Protocols

Protocol 1: General Recrystallization Workflow
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents at room and elevated temperatures to identify a suitable system.[8]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent portion-wise while heating the mixture with stirring (e.g., on a hot plate) until the solid is completely dissolved. Add a slight excess of solvent (5-10%) to prevent premature crystallization during the subsequent hot filtration step.[8]

  • Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing in the filter funnel.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal growth should ideally begin within 5-20 minutes.[13] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter with a small amount of cold recrystallization solvent to remove any residual mother liquor.[8]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[8]

Protocol 2: Acid-Base Extraction for Pre-Purification

This protocol is useful for removing neutral or basic impurities prior to recrystallization.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Wash: Transfer the solution to a separatory funnel and add a 1M aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer.

  • Separation: Shake the funnel, venting frequently, and allow the layers to separate. Drain the aqueous layer (containing the desired product) into a clean flask. The organic layer contains neutral and basic impurities and can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add a 1M aqueous hydrochloric acid (HCl) solution while stirring until the pH is acidic (pH ~2). The purified this compound will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry. This product can then be further purified by recrystallization as described in Protocol 1.

Visual Diagrams

Workflow for Purification

The following diagram outlines the decision-making process for purifying crude this compound.

crude Crude Product pre_check Assess Impurity Profile (TLC, Color) crude->pre_check acid_base Acid-Base Extraction pre_check->acid_base Significant baseline or colored impurities recryst Recrystallization pre_check->recryst Minor impurities acid_base->recryst analysis Purity Analysis (HPLC, MP, NMR) recryst->analysis final_product Pure Product analysis->final_product

Caption: Purification workflow decision tree.

Troubleshooting Recrystallization Issues

This flowchart illustrates the logical steps for troubleshooting common problems during crystallization.

start Hot, clear solution ready for cooling cool Cool slowly to RT start->cool check Crystals forming? cool->check oiled_out Product oiled out? check->oiled_out No success Collect Crystals check->success Yes troubleshoot_no_xtal No Crystals: 1. Scratch flask 2. Add seed crystal 3. Cool in ice bath oiled_out->troubleshoot_no_xtal No troubleshoot_oil Oiled Out: 1. Re-heat, add solvent 2. Cool slower 3. Change solvent oiled_out->troubleshoot_oil Yes

Caption: Troubleshooting flowchart for crystallization.

References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
  • BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • Google Patents. (1989). Process for the preparation of a quinoline carboxylic acid. EP0351889A1.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • University of California, Davis. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (2016). Oxidation and crystallization process for aromatic carboxylic acid production. US9233905B2.
  • BenchChem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • Guidechem. (n.d.). 2,8-DIMETHYL-4-QUINOLINECARBOXYLIC ACID 609822-00-6 wiki.
  • Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
  • PubChem. (n.d.). This compound. CID 1419047.
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
  • Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
  • PubMed Central (PMC). (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
  • Oakwood Chemical. (n.d.). 2,8-Dimethyl-4-quinolinecarboxylic acid, 98% Purity, C12H11NO2, 10 grams.

Sources

Technical Support Center: Recrystallization of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2,8-dimethylquinoline-4-carboxylic acid (CAS: 609822-00-6) via recrystallization.[1][2][3] This document, designed for chemistry professionals, provides a comprehensive framework for selecting an appropriate solvent system and troubleshooting common experimental challenges. As Senior Application Scientists, we aim to merge foundational chemical principles with practical, field-tested insights to ensure your success.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for recrystallization should exhibit a steep solubility curve for the target compound. This means it should dissolve this compound completely at an elevated temperature (near the solvent's boiling point) but show poor solubility at low temperatures (e.g., room temperature or in an ice bath).[4] This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities and maximizes recovery. Additionally, the solvent should be chemically inert towards the compound and its boiling point should be low enough to be easily removed from the final crystalline product.

Q2: Which starting solvents are recommended for screening?

Given the molecular structure of this compound, which possesses a polar carboxylic acid group and a less polar dimethylquinoline core, a systematic screening of solvents with varying polarities is the most effective strategy.[4]

Recommended Single Solvents for Initial Screening:

  • Alcohols: Ethanol, Methanol, or Isopropanol are often good starting points for carboxylic acids.[4][5]

  • Ketones: Acetone may be effective, but its low boiling point might not provide a sufficient solubility gradient.

  • Esters: Ethyl acetate offers a medium polarity.

  • Aromatic Hydrocarbons: Toluene can be effective for rigid aromatic systems.[4]

  • High-Boiling Amides: Solvents like N,N-Dimethylformamide (DMF) can be very effective at dissolving quinoline carboxylic acids but must be used cautiously as their high boiling points make them difficult to remove completely.[4] A mixture of DMF and a more volatile solvent like methanol has been used for similar compounds.[6]

Q3: My compound "oils out" as a liquid instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point, or when the solute concentration is too high for crystals to form.[7] This is a common issue, and several strategies can be employed to resolve it:

  • Reduce the Cooling Rate: Allow the flask to cool slowly on the benchtop, insulated with glass wool or a towel, before transferring it to an ice bath. Rapid cooling is a primary cause of oiling out.[4][8]

  • Increase Solvent Volume: The solution may be too concentrated. Re-heat the mixture until the oil redissolves and add more of the same solvent (10-20% increments) until a clear solution is achieved. Then, attempt the slow cooling process again.[7]

  • Change the Solvent System: The chosen solvent may be unsuitable. A binary solvent system often resolves this issue. Dissolve the compound in a minimal amount of a "good" hot solvent (in which it is highly soluble) and slowly add a "poor" hot solvent (in which it is sparingly soluble) until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to clarify the solution, and then cool slowly.[4]

  • Scratching: Use a glass rod to scratch the inside of the flask at the solution's surface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[7]

Q4: The purity of my compound did not improve after recrystallization. What went wrong?

If recrystallization fails to enhance purity, consider the following points:

  • Inappropriate Solvent Choice: The impurities may have solubility characteristics very similar to this compound in the selected solvent. A different solvent or a binary solvent system is necessary to exploit solubility differences.[4]

  • Incomplete Initial Dissolution: If the crude material was not fully dissolved in the hot solvent, insoluble impurities will be collected along with your product. Ensure all of the desired compound has dissolved, and if insoluble matter remains, perform a hot filtration.[9]

  • Crystallization Occurred Too Quickly: Rapid crystal formation can trap impurities within the crystal lattice. Slower cooling rates generally lead to the formation of larger, purer crystals.[8]

Q5: I am experiencing very low recovery of my purified product. How can I increase the yield?

Low recovery is often a trade-off for high purity. However, significant losses can be minimized by addressing these factors:

  • Using Too Much Solvent: The most common cause of low recovery is adding an excessive amount of solvent during the dissolution step. Use only the minimum amount of hot solvent required to fully dissolve the crude product.[7] If too much was added, carefully evaporate some of the solvent to re-saturate the solution.

  • Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step, you will lose product. To prevent this, use a stemless funnel, pre-heat the filtration apparatus with hot solvent, and use a slight excess (5-10%) of the recrystallization solvent.[4][9]

  • Insufficient Cooling: Ensure the flask is thoroughly chilled in an ice bath for an adequate amount of time (typically 15-30 minutes) to maximize precipitation before filtration.

Experimental Protocols & Methodologies

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: In a small test tube, add ~20 mg of crude this compound. Add your chosen solvent dropwise at room temperature to test for insolubility. Heat the mixture to boiling and continue adding the solvent dropwise until the solid just dissolves. A good solvent will require significantly more solvent to dissolve the compound when hot compared to when it is cold.[4]

  • Dissolution: Place the bulk of the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to a gentle boil with stirring. Continue adding solvent until the compound is completely dissolved.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a stemless or short-stemmed funnel and a receiving flask containing a small amount of boiling solvent. Pour the hot solution through a fluted filter paper to remove the impurities.[9]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.[4]

  • Isolation & Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[4]

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent.

Protocol 2: Binary-Solvent Recrystallization
  • Solvent Pair Selection: Choose two miscible solvents. One should be a "good" solvent in which the compound is highly soluble, and the other a "poor" (or "anti-solvent") in which the compound is sparingly soluble.[9] Common pairs include ethanol/water, acetone/water, or ethyl acetate/hexanes.[10]

  • Dissolution: Dissolve the crude compound in the minimum required amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise with swirling until a persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, & Drying: Follow steps 4, 5, and 6 from the Single-Solvent Recrystallization protocol. When washing the crystals, use a cold mixture of the two solvents.

Data & Observations

Use the following table to systematically record your observations during solvent screening experiments. This structured approach is crucial for identifying the optimal solvent system efficiently.

Solvent/Solvent SystemSolubility at Room Temp. (mg/mL)Solubility at Boiling (mg/mL)Crystal Formation upon Cooling (Quality/Quantity)Comments (e.g., Oiled Out, Color)
Ethanol
Methanol
Isopropanol
Ethyl Acetate
Toluene
Ethanol/Water
Acetone/Water
DMF/Methanol

Workflow Visualization

The following diagram illustrates the logical workflow for selecting a suitable recrystallization solvent and troubleshooting common issues.

Recrystallization_Workflow start Start: Crude this compound screen Solvent Screening Test solubility in various single solvents (e.g., EtOH, EtOAc, Toluene) at room temp and boiling. start->screen decision1 Ideal Solvent Found?|High solubility when hot, low when cold. screen->decision1 single_solvent Perform Single-Solvent Recrystallization 1. Dissolve in min. hot solvent 2. Hot filter (if needed) 3. Cool slowly 4. Isolate & dry decision1->single_solvent Yes binary_screen Try Binary Solvent System Select miscible 'good' and 'poor' solvents. decision1->binary_screen No troubleshoot Troubleshooting single_solvent->troubleshoot Issues? end_success Pure Crystals Obtained single_solvent->end_success binary_solvent Perform Binary-Solvent Recrystallization 1. Dissolve in min. hot 'good' solvent 2. Add 'poor' solvent to turbidity 3. Clarify with 'good' solvent 4. Cool slowly 5. Isolate & dry binary_screen->binary_solvent binary_solvent->troubleshoot Issues? binary_solvent->end_success oil_out Problem: Oiling Out 1. Reheat and add more solvent 2. Cool much slower 3. Change solvent system troubleshoot->oil_out low_yield Problem: Low Yield 1. Use less solvent initially 2. Ensure complete cooling 3. Avoid premature crystallization troubleshoot->low_yield no_purity Problem: No Purity Improvement 1. Rescreen for a more selective solvent 2. Ensure slow crystal growth 3. Perform hot filtration for insolubles troubleshoot->no_purity oil_out->binary_screen Retry low_yield->single_solvent Retry no_purity->screen Retry end_fail Re-evaluate Purification Strategy

Sources

Technical Support Center: Synthesis of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,8-dimethylquinoline-4-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize their synthetic routes and overcome common challenges, particularly low reaction yields. Here, we provide in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol grounded in established chemical principles.

Introduction: The Challenge of Synthesizing Substituted Quinolines

This compound is a valuable scaffold in medicinal chemistry and materials science. Quinolines, in general, are privileged structures found in numerous biologically active compounds.[1] However, their synthesis, especially for polysubstituted derivatives, is often plagued by challenges such as low yields, the formation of intractable tars, and difficult purification.[2][3]

This guide will focus primarily on the Pfitzinger reaction , a robust and direct method for preparing quinoline-4-carboxylic acids.[1][4] We will also address potential issues and optimization strategies for the alternative Doebner reaction .[5]

Primary Synthesis Route: The Pfitzinger Reaction

The Pfitzinger reaction is a powerful method for synthesizing substituted quinoline-4-carboxylic acids by condensing isatin (or a substituted isatin) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[4][6] For the target molecule, this compound, the most direct approach involves the reaction of 3-methylisatin with acetone .

Reaction Mechanism

The mechanism involves three key stages:

  • Base-Catalyzed Ring Opening: The isatin ring is opened by a strong base (e.g., potassium hydroxide) to form a keto-acid intermediate (an isatinate).[1][6]

  • Condensation: The aniline moiety of the intermediate condenses with the carbonyl group of acetone to form a Schiff base (imine).[1]

  • Cyclization and Dehydration: The intermediate undergoes an intramolecular Claisen-type condensation, followed by dehydration, to yield the final aromatic quinoline product.[4][6]

Pfitzinger_Mechanism Pfitzinger Reaction Mechanism for this compound cluster_start Starting Materials cluster_steps Reaction Steps cluster_product Product Start1 3-Methylisatin Step1 Isatinate Intermediate (Ring Opening) Start1->Step1 KOH, EtOH/H₂O Start2 Acetone Step2 Schiff Base Formation (Condensation) Start2->Step2 Step1->Step2 + Acetone Step3 Cyclized Intermediate Step2->Step3 Intramolecular Cyclization Step4 Final Product (Dehydration & Aromatization) Step3->Step4 - H₂O Product 2,8-Dimethylquinoline- 4-carboxylic acid Step4->Product

Caption: Pfitzinger reaction pathway for the target molecule.

Troubleshooting Guide

This section addresses specific issues encountered during the synthesis in a question-and-answer format.

Question 1: My reaction yield is extremely low (<20%), and I recover a significant amount of unreacted 3-methylisatin. What's going wrong?

Answer: This issue typically points to an incomplete initial ring-opening of the isatin. The Pfitzinger reaction is critically dependent on the formation of the potassium isatinate intermediate.[1]

  • Root Cause 1: Insufficient Base or Ineffective Base Solution. The hydrolysis of the amide bond in isatin requires a strong base. If the base concentration is too low or if the base has degraded (e.g., potassium hydroxide reacting with atmospheric CO₂), the ring-opening will be inefficient.

    • Solution: Use a freshly prepared, concentrated solution of potassium hydroxide (e.g., 33% w/v in 95% ethanol).[1] Ensure the KOH pellets are fully dissolved before adding the isatin. The color change from orange (isatin) to a pale yellow is a good visual indicator of isatinate formation.[1]

  • Root Cause 2: Insufficient Stirring Time for Ring Opening. The reaction between the base and isatin is not instantaneous.

    • Solution: After adding the isatin to the basic solution, allow the mixture to stir at room temperature for at least 30-45 minutes to ensure the complete formation of the isatinate before adding the acetone.[1]

Question 2: The reaction mixture turns into a dark, thick tar, making product isolation impossible. How can I prevent this?

Answer: Tar formation is a common problem in quinoline syntheses, often resulting from side reactions like polymerization or degradation under harsh conditions.[2]

  • Root Cause 1: Self-Condensation of Acetone. Under strongly basic conditions, acetone can undergo an aldol condensation with itself, leading to the formation of diacetone alcohol, mesityl oxide, and higher-order polymers.

    • Solution 1: Control Reactant Addition. Add the acetone dropwise to the solution of the isatinate intermediate rather than all at once. This keeps the instantaneous concentration of acetone low, favoring the desired reaction with the isatinate over self-condensation.

    • Solution 2: Temperature Management. While the final cyclization requires heat (reflux), the initial condensation can often be performed at a lower temperature. Monitor the reaction closely and avoid excessive heating, which can accelerate polymerization side reactions.[2]

  • Root Cause 2: Degradation of Starting Materials or Product. Prolonged exposure to high temperatures and strong base can degrade the reactants or the desired quinoline product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete (typically indicated by the consumption of the isatinate intermediate), proceed with the workup promptly. Over-refluxing can be detrimental. A typical reflux time is 12-13 hours, but this should be optimized for your specific setup.[1]

Question 3: I've completed the reaction and neutralized the mixture, but my product won't precipitate. What should I do?

Answer: Failure to precipitate after neutralization is usually due to either the product remaining too soluble in the workup solvent or the formation of a stable salt.

  • Root Cause 1: Incorrect pH for Precipitation. Quinolone-4-carboxylic acids are amphoteric. The product will be soluble in both strong base (as a carboxylate salt) and strong acid (as a protonated quinoline salt). Precipitation is maximal at the isoelectric point.

    • Solution: Carefully adjust the pH of the aqueous layer. Instead of a strong mineral acid, use a weaker acid like glacial acetic acid for neutralization. Adjust the pH slowly until you observe maximum precipitation. A pH range of 5-6 is often effective.

  • Root Cause 2: High Solubility in the Solvent System. If a large amount of ethanol or another organic solvent is present during the workup, the product may remain in solution.

    • Solution: After the reflux, consider removing most of the ethanol under reduced pressure before adding water and proceeding with the neutralization.[7] After neutralization, cooling the mixture in an ice bath for several hours can promote crystallization. If the product is still reluctant to precipitate, gentle scratching of the inside of the flask with a glass rod can initiate crystallization.

Troubleshooting Summary Table
Problem Potential Root Cause Recommended Solution
Low Yield / Unreacted Starting Material Incomplete isatin ring-opening due to weak or insufficient base.Use a fresh, concentrated (33% w/v) KOH solution. Stir for 30-45 min before adding the ketone.[1]
Tar Formation / Dark Reaction Mixture Self-condensation of acetone; degradation at high temperatures.Add acetone dropwise. Avoid excessive temperatures and prolonged reflux times. Monitor reaction by TLC.[2]
Product Fails to Precipitate Incorrect pH for neutralization; product is too soluble in the workup solvent.Neutralize slowly with acetic acid to a pH of ~5-6.[8] Remove excess organic solvent before neutralization and cool the mixture extensively.
Difficult Purification Contamination with side products from acetone self-condensation.Purify the crude product by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected yield for this synthesis? Yields for Pfitzinger reactions can be highly variable depending on the substrates, scale, and purity of reagents.[1] With careful optimization of the conditions described above, yields in the range of 60-85% are commonly reported for similar syntheses.

Q2: Is the Pfitzinger or Doebner reaction better for my target molecule? Both are viable.

  • Pfitzinger: More direct for this specific target. The starting materials (3-methylisatin, acetone) are readily available. It generally proceeds well for a variety of ketones.[6]

  • Doebner: Involves reacting o-toluidine, an aldehyde (like acetaldehyde), and pyruvic acid.[5] This three-component reaction can sometimes suffer from lower yields and may require catalyst optimization (e.g., using a Lewis acid) to be efficient, especially with electron-rich anilines like o-toluidine.[10] For initial attempts, the Pfitzinger route is often more straightforward.

Q3: How do I properly purify the final this compound? The crude product isolated by filtration can be purified by recrystallization. Common solvents for recrystallizing quinoline carboxylic acids include ethanol, dimethylformamide (DMF), or acetic acid.[9] The choice of solvent depends on the specific impurities. A wash of the filtered solid with cold water and then a cold organic solvent (like methanol or ether) can remove residual salts and soluble impurities before recrystallization.[11]

Q4: How can I confirm the identity and purity of my final product? Standard analytical techniques should be used:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point: To compare with literature values and assess purity.

  • Infrared Spectroscopy (IR): To identify key functional groups (e.g., carboxylic acid O-H and C=O stretches).

Caption: A troubleshooting workflow for low yield.

Optimized Experimental Protocol: Pfitzinger Synthesis

This protocol details the synthesis of this compound from 3-methylisatin and acetone.

Materials:

  • 3-Methylisatin

  • Potassium Hydroxide (KOH)

  • 95% Ethanol

  • Acetone

  • Glacial Acetic Acid

  • Deionized Water

  • Round-bottom flask (250 mL), reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in 30 mL of 95% ethanol with stirring. Caution: This dissolution is exothermic; allow the solution to cool to room temperature.[1]

  • Isatin Ring Opening: To the stirred KOH solution, add 3-methylisatin (e.g., 5.0 g, 1.0 eq). The mixture will change color. Continue stirring at room temperature for 45 minutes to ensure the complete formation of the potassium salt of 3-methylisatinic acid.

  • Addition of Acetone: Add acetone (2.0 eq) to the reaction mixture dropwise over 10-15 minutes using a dropping funnel.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux and monitor the reaction by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate system, visualizing with UV light). The reaction is typically complete within 12-14 hours.[1]

  • Solvent Removal (Optional but Recommended): After cooling to room temperature, remove the bulk of the ethanol using a rotary evaporator.

  • Workup and Precipitation: Add 100 mL of deionized water to the residue to dissolve the potassium salt of the product. Extract the aqueous solution with a small amount of ether or dichloromethane to remove any neutral impurities. Slowly add glacial acetic acid to the aqueous layer with vigorous stirring until the pH reaches 5-6. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 1-2 hours to maximize precipitation. Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the filter cake sequentially with cold deionized water and then cold methanol to remove residual salts and impurities. Dry the product under vacuum to obtain the crude this compound.

  • Purification: If necessary, recrystallize the crude solid from a suitable solvent such as ethanol.

References

  • Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
  • Wikipedia. (n.d.). Doebner–Miller reaction. [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). The Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676.
  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Cambridge University Press.
  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. [Link]

  • Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2).
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. [Link]

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. [Link]

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. [Link]

  • Various Authors. (n.d.). Conrad-Limpach Reaction. Cambridge University Press.
  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

  • MDPI. (2023). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. [Link]

  • Guchhait, S. K., & Kashyap, M. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Current Organic Synthesis, 13(5), 694-711.
  • Google Patents. (n.d.).
  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Google Patents. (n.d.).
  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • Google Patents. (n.d.).
  • YouTube. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [Link]

  • National Institutes of Health. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

  • Moroccan Journal of Heterocyclic Chemistry. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... [Link]

  • ResearchGate. (2022). (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

Sources

Technical Support Center: Navigating Solubility Challenges with 2,8-Dimethylquinoline-4-carboxylic Acid in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for 2,8-dimethylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting assistance for common solubility issues encountered with this compound, particularly in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we've structured this resource to not only offer solutions but also to explain the scientific reasoning behind them, ensuring a deeper understanding of the experimental process.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding this compound and its handling.

Q1: What are the basic chemical properties of this compound?

This compound is a quinoline derivative with the following properties:

  • Molecular Formula: C₁₂H₁₁NO₂[1][2][3]

  • Molecular Weight: 201.225 g/mol [1]

  • Appearance: Typically a light yellow to brown solid.[4]

  • Predicted pKa: 1.27 ± 0.10[1][4]

Understanding these properties is crucial for predicting its behavior in different solvent systems. The low predicted pKa suggests it is a relatively strong acid for an organic carboxylic acid, which can influence its solubility in relation to pH.

Q2: Why is DMSO a common solvent choice for compounds like this?

DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds, making it a "super solvent" in many laboratory applications.[5] Its ability to form hydrogen bonds and its high dielectric constant contribute to its effectiveness. For many quinoline derivatives, DMSO is a preferred solvent for creating stock solutions for biological assays.

Q3: Are there any general stability concerns when storing this compound in DMSO?

Yes, there are several factors to consider for maintaining the integrity of your compound in a DMSO stock solution:

  • Crystallization: Amorphous compounds initially dissolve well in DMSO, but over time, they can crystallize into a less soluble, lower-energy state.[6]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote crystallization and lead to a decrease in the compound's solubility.[6]

  • Water Contamination: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Carboxylic acids, in particular, are more likely to precipitate from "wet" DMSO.[6]

To mitigate these issues, it is recommended to prepare fresh solutions when possible, aliquot stock solutions into single-use volumes, and use anhydrous DMSO.

Troubleshooting Guide: Overcoming Solubility Hurdles

This section provides in-depth troubleshooting for specific solubility problems you may encounter during your experiments.

Issue 1: The compound is not fully dissolving in DMSO at room temperature.

If you are observing particulate matter or a cloudy solution, it indicates incomplete dissolution. Here’s a systematic approach to address this:

Root Cause Analysis:

The insolubility could be due to several factors: the concentration of the compound may be too high, the dissolution kinetics may be slow at room temperature, or the compound may have crystallized into a less soluble form.

Troubleshooting Workflow:

A Initial Observation: Compound not fully dissolved in DMSO B Step 1: Gentle Heating Warm the solution to 30-40°C A->B C Step 2: Sonication Use a bath sonicator for 10-15 minutes B->C D Step 3: Vortexing Agitate the solution vigorously C->D E Evaluation: Is the solution clear? D->E F Yes: Solution is ready. Store appropriately. E->F Yes G No: Proceed to further troubleshooting E->G No

Caption: A stepwise workflow for initial troubleshooting of undissolved compound.

Detailed Protocol:

  • Gentle Heating: Gently warm the vial containing the DMSO and compound mixture in a water bath set to 30-40°C. Avoid excessive heat, as it can degrade some compounds. The solubility of many organic compounds, including quinoline derivatives, often increases with temperature.[7]

  • Sonication: Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves create cavitation, which can help to break up solid aggregates and enhance dissolution.[6]

  • Vortexing: After heating and sonication, vortex the sample vigorously for 30-60 seconds to ensure thorough mixing.

  • Visual Inspection: Carefully inspect the solution against a light source to check for any remaining undissolved particles. If the solution is clear, your compound is dissolved.

Issue 2: The compound precipitates out of the DMSO stock solution upon storage or after a freeze-thaw cycle.

Precipitation after initial dissolution is a common problem, often linked to changes in the solid-state of the compound or the solvent environment.

Root Cause Analysis:

As mentioned, compounds can transition from an amorphous, more soluble state to a crystalline, less soluble form.[6] Freeze-thaw cycles can accelerate this process. Water absorption by DMSO can also significantly reduce the solubility of carboxylic acids.[6]

Troubleshooting and Prevention:

cluster_0 Preventative Measures cluster_1 Corrective Actions A Use Anhydrous DMSO B Aliquot into Single-Use Vials A->B Minimizes Water Exposure C Store at a Consistent Temperature B->C Avoids Freeze-Thaw Cycles D Re-dissolve with Heat and Sonication E Consider a Co-Solvent D->E If Re-dissolution Fails

Caption: Preventative and corrective strategies for compound precipitation.

Detailed Protocols:

  • Prevention is Key:

    • Use High-Purity, Anhydrous DMSO: Always use a fresh, unopened bottle of anhydrous DMSO to minimize water content.

    • Aliquot Stock Solutions: After preparing your stock solution, immediately divide it into smaller, single-use aliquots. This prevents the need for repeated freeze-thaw cycles of the main stock.

    • Consistent Storage: Store your aliquots at a stable temperature, such as -20°C or -80°C.

  • Resolving Precipitation:

    • If precipitation occurs, you can attempt to redissolve the compound using the gentle heating and sonication protocol described in Issue 1 .

    • Consider a Co-Solvent: If the compound continues to precipitate, the addition of a small amount of a co-solvent might be necessary. The choice of co-solvent will depend on the downstream application. For example, a small percentage of a less polar solvent might help, but compatibility with your assay is critical.

Issue 3: The compound's solubility in DMSO is very low, even with heating and sonication.

In some cases, the intrinsic solubility of a compound in a particular solvent is simply low.

Root Cause Analysis:

The molecular structure of this compound, with its rigid quinoline core and the carboxylic acid group, presents a challenge for solvation. The hydrophobic quinoline part and the hydrophilic carboxylic acid part can lead to complex solubility behavior.[8]

Advanced Troubleshooting Strategies:

1. pH Modification:

The solubility of carboxylic acids is highly dependent on pH.[7]

  • Principle: At a pH above its pKa, a carboxylic acid will be deprotonated to its more soluble carboxylate salt form. The predicted pKa of this compound is quite low (~1.27), meaning it will be deprotonated in most neutral or basic solutions.

  • Protocol for Preparing a Basic Stock Solution:

    • Weigh out the desired amount of this compound.

    • Add a small amount of 1N NaOH (or another suitable base) dropwise while vortexing until the compound dissolves.

    • Bring the solution to the final desired volume with your buffer or media.

    • Caution: Be mindful that altering the pH may affect your downstream experiments. Always run a vehicle control with the same pH.

2. Alternative Solvents and Co-Solvents:

If DMSO is not providing the desired solubility, other solvents or co-solvent systems may be more effective.

Solvent/Co-SolventRationaleConsiderations
N,N-Dimethylformamide (DMF) A polar aprotic solvent similar to DMSO, which may offer different solubility characteristics.Check for compatibility with your experimental system.
Ethanol A polar protic solvent that can form hydrogen bonds and may aid in solvating the carboxylic acid group.Often less potent at dissolving highly crystalline compounds compared to DMSO.
DMSO/Water or DMSO/Ethanol Mixtures The addition of a co-solvent can sometimes surprisingly increase solubility. The solubility of some carboxylic acids in organic solvents can be enhanced by the presence of water.[9]The optimal ratio will need to be determined empirically.

Experimental Protocol for Solubility Testing in Co-Solvent Systems:

  • Prepare a series of small-scale test solutions with varying ratios of DMSO and the chosen co-solvent (e.g., 90:10, 80:20, 50:50).

  • Add a fixed amount of this compound to each test solution.

  • Use the heating and sonication protocol to attempt dissolution.

  • Observe which co-solvent ratio provides the best solubility.

Summary of Best Practices

  • Always use high-purity, anhydrous DMSO.

  • Prepare fresh solutions whenever possible.

  • If storing stock solutions, aliquot into single-use volumes to avoid freeze-thaw cycles.

  • Utilize gentle heating and sonication to aid dissolution.

  • Consider pH modification for acidic compounds, being mindful of experimental compatibility.

  • If necessary, empirically test alternative solvents or co-solvent systems.

This technical guide provides a framework for addressing the solubility challenges of this compound in DMSO. By understanding the underlying chemical principles and following these systematic troubleshooting steps, you can improve the reliability and reproducibility of your experiments.

References

  • Solubility of Things. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wikipedia. (2023, December 29). Quinoline. Retrieved from [Link]

  • Chemsrc. (n.d.). Quinoline-8-carboxylic acid | CAS#:86-59-9. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • Ziath. (2006, February 2). Samples in DMSO: What an end user needs to know. Retrieved from [Link]

  • YouTube. (2021, April 9). Matriculation Chemistry -- Topic 7.3 (Part 2): Solubility of Carboxylic Acids. Retrieved from [Link]

  • ResearchGate. (2021, October). Effect of temperature and polarity on the solubility and preferential solvation of sinapic acid in aqueous mixtures of DMSO and Carbitol. Retrieved from [Link]

  • Human Metabolome Database. (2021, September 11). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • ACS Omega. (2018, January 25). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Retrieved from [Link]

  • Sciencemadness Wiki. (n.d.). Quinoline. Retrieved from [Link]

  • UNT Digital Library. (n.d.). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • Wikipedia. (2024, January 5). Dimethyl sulfoxide. Retrieved from [Link]

  • gChem Global. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • PubChemLite. (n.d.). 6,8-dimethylquinoline-2-carboxylic acid (C12H11NO2). Retrieved from [Link]

Sources

Technical Support Center: Improving Aqueous Solubility of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the enhancement of aqueous solubility for quinoline carboxylic acids. As compounds with significant therapeutic potential, their inherent low solubility often presents a major hurdle in preclinical and formulation development.[1][2] This resource is designed to provide both the theoretical "why" and the practical "how" to overcome these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why is my quinoline carboxylic acid derivative poorly soluble in neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: The limited aqueous solubility of quinoline carboxylic acids is typically governed by two primary factors:

  • Molecular Structure: The planar, aromatic quinoline ring system leads to strong intermolecular π-π stacking interactions in the solid crystal lattice. This high lattice energy makes it thermodynamically unfavorable for water molecules to break the crystal structure apart and solvate individual molecules.

  • pH-Dependent Ionization: The carboxylic acid group is a weak acid. At neutral or acidic pH, it exists predominantly in its neutral, protonated form (-COOH). This form is less polar and less capable of forming favorable hydrogen bonds with water compared to its ionized, deprotonated carboxylate form (-COO⁻), which is the dominant species at higher pH.[1][3][4]

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how can I fix it?

A2: This is a common issue known as "crashing out." Your compound is highly soluble in the organic solvent (DMSO) but exceeds its solubility limit in the final aqueous buffer. The DMSO concentration in the final solution is too low to keep the compound dissolved.[5]

Troubleshooting Steps:

  • Lower the Final Concentration: The simplest solution is to test lower final concentrations of your compound in the assay.

  • Increase Co-solvent Percentage: If your experiment allows, slightly increase the final percentage of DMSO. Many cell-based assays can tolerate up to 0.5-1% DMSO. Always run a vehicle control to check for solvent effects.

  • Use a Different Solubilization Strategy: If the above fail, you will need to use a more robust method to improve aqueous solubility, such as pH adjustment or using cyclodextrins, as detailed in the guides below.

Q3: At what pH should I expect my quinoline carboxylic acid to be most soluble?

A3: You should expect solubility to increase significantly as the pH rises above the compound's pKa. The pKa of the carboxylic acid group determines the pH at which the molecule transitions from its less soluble neutral form to its more soluble ionized form. Generally, for carboxylic acids, solubility increases dramatically at a pH that is 1 to 2 units above the pKa. For the quinoline nucleus itself, which is a weak base (pKa of the conjugate acid is ~4.9), protonation occurs at low pH, which can also influence solubility.[2][3][6] A full pH-solubility profile is the best way to determine the optimal pH for your specific derivative.

Q4: What are the primary strategies I can use in the lab to improve the solubility of these compounds?

A4: There are several effective, lab-scale strategies you can employ, ranging from simple to more complex formulation approaches:[7][8]

  • pH Adjustment: The most direct method for ionizable compounds.

  • Salt Formation: Creates a stable, solid form of the ionized compound with enhanced solubility.[9]

  • Co-solvency: Using water-miscible organic solvents to reduce the polarity of the solvent system.[10]

  • Complexation with Cyclodextrins: Encapsulating the hydrophobic molecule within a cyclodextrin host to increase its apparent water solubility.[11][12][13]

  • Use of Surfactants: Creating micelles that encapsulate the drug.[14]

  • Particle Size Reduction: Increasing the surface area to improve the dissolution rate.[7][14]

Troubleshooting Guides & Experimental Protocols

Guide 1: Solubility Enhancement via pH Adjustment

The most powerful tool for a quinoline carboxylic acid is leveraging its ionizable group. By raising the pH of the aqueous medium, you deprotonate the carboxylic acid, forming a highly polar carboxylate salt that is significantly more soluble in water.[1][3][14]

Experimental Protocol: Determining a pH-Solubility Profile

This protocol allows you to systematically determine the optimal pH for solubilizing your compound.

Materials:

  • Your quinoline carboxylic acid compound (solid powder)

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • 0.1 M and 1 M NaOH and HCl for fine pH adjustments

  • Calibrated pH meter

  • Vials or microcentrifuge tubes

  • Shaker or vortex mixer

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for concentration analysis

Procedure:

  • Prepare Buffer Solutions: Make a series of buffers covering a wide pH range (e.g., pH 3, 4, 5, 6, 7, 7.4, 8, 9).

  • Add Excess Compound: Add an excess amount of your solid compound to a fixed volume (e.g., 1 mL) of each buffer solution in separate vials. Ensure enough solid is present that some will remain undissolved at equilibrium.

  • Equilibrate: Tightly cap the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. This is the "shake-flask" method, considered the gold standard for thermodynamic solubility.[15]

  • Separate Phases: Centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet the undissolved solid.

  • Sample and Dilute: Carefully remove an aliquot of the clear supernatant. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable solvent (in which the drug is highly soluble, like methanol or DMSO) to a concentration within the linear range of your analytical method.

  • Quantify Concentration: Analyze the concentration of the dissolved compound in the diluted samples using a validated HPLC or UV-Vis method.

  • Plot Data: Plot the measured solubility (e.g., in µg/mL or µM) on the y-axis against the corresponding pH on the x-axis to visualize the pH-solubility profile.

cluster_low_ph Low pH ( < pKa ) cluster_high_ph High pH ( > pKa ) low_ph_mol COOH (Protonated)\nPoorly Soluble high_ph_mol low_ph_mol->high_ph_mol + OH- high_ph_mol->low_ph_mol + H+ COO- (Ionized)\nHighly Soluble cluster_components Components cluster_complex Inclusion Complex Guest Quinoline Carboxylic Acid (Hydrophobic) Complex Water-Soluble Complex Guest->Complex Complexation in Water Host Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) Host->Complex Complexation in Water Start Poorly Soluble Quinoline Carboxylic Acid CheckIonizable Is compound ionizable? Start->CheckIonizable PH_Adjust Strategy 1: pH Adjustment CheckIonizable->PH_Adjust Yes CheckAssay For In Vitro Assay? CheckIonizable->CheckAssay No / Insufficient Salt_Form Strategy 2: Salt Formation PH_Adjust->Salt_Form Success Compound Solubilized PH_Adjust->Success Sufficient Salt_Form->CheckAssay Salt_Form->Success Sufficient CoSolvent Strategy 3: Co-solvency (e.g., DMSO) CheckAssay->CoSolvent Yes Advanced Need higher concentration or in vivo formulation? CheckAssay->Advanced No CoSolvent->Advanced CoSolvent->Success Sufficient Cyclodextrin Strategy 4: Cyclodextrin Complexation Advanced->Cyclodextrin Yes SolidDispersion Strategy 5: Solid Dispersions Cyclodextrin->SolidDispersion Cyclodextrin->Success Sufficient SolidDispersion->Success

Caption: Decision workflow for selecting a solubility enhancement strategy.

References

  • Quinoline-4-carboxylic acid | Solubility of Things. (n.d.). Vertex AI Search.
  • Malaekeh-Nikouei, B., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology.
  • Enhancing solubility and stability of poorly soluble drugs. (2024). Innovative Techniques.
  • Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). GPSR - Global Pharmaceutical Sciences Review.
  • Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. (n.d.). Benchchem.
  • Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry.
  • Aqueous Solubility Assay. (n.d.). Enamine.
  • Aqueous Solubility. (n.d.). Creative Biolabs.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). ResearchGate.
  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. (2019). AAPS PharmSciTech.
  • Quinoline. (n.d.). Wikipedia.
  • Carvajal, T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
  • The Effect of Co-solvent on the Solubility of a Sparingly Soluble Crystal of Benzoic Acid. (2016). ResearchGate.
  • Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research.
  • SOLUBILITY ENHANCEMENT TECHNIQUE. (n.d.). IJRAR.org.
  • 5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions.

Sources

Technical Support Center: Stability of 2,8-Dimethylquinoline-4-carboxylic Acid in Cell Culture Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,8-dimethylquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in cell culture media. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.

Introduction: Understanding the Challenges

This compound is a member of the quinoline carboxylic acid family, a class of compounds with diverse biological activities.[1][2] Like many small molecules, its stability in the complex environment of cell culture media can be a critical factor influencing experimental outcomes. Inconsistent results, loss of potency, and unexpected cytotoxicity can often be traced back to compound degradation.[3][4] This guide will walk you through the potential stability issues and provide you with the tools to proactively address them.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns we receive from researchers working with this compound.

Q1: My experimental results with this compound are inconsistent. Could this be a stability issue?

A1: Yes, inconsistent results are a classic sign of compound instability.[3] The complex composition of cell culture media, which includes salts, amino acids, vitamins, and often serum, can create an environment where small molecules may degrade over the course of an experiment. This leads to a decrease in the effective concentration of the active compound and the potential formation of degradation byproducts with their own biological effects.[4][5]

Q2: I've noticed a slight color change in my stock solution of this compound in DMSO. Is this a cause for concern?

A2: Discoloration, often to a yellow or brown hue, can be an indicator of the degradation of quinoline compounds.[3] This is frequently caused by oxidation or photodegradation. While a slight color change in a concentrated DMSO stock may not always correlate with significant degradation, it is a warning sign. It is crucial to store stock solutions protected from light and at appropriate temperatures (e.g., -20°C or -80°C) to minimize these risks.[3] We recommend preparing fresh dilutions in media for each experiment from a properly stored stock.

Q3: What are the primary factors that could cause the degradation of this compound in my cell culture experiments?

A3: Several factors can contribute to the degradation of quinoline derivatives in cell culture media:

  • pH: The solubility and stability of quinoline compounds are highly dependent on pH.[1][6][7] Standard cell culture media is typically buffered to a physiological pH of around 7.4. However, cellular metabolism can cause local pH shifts, potentially impacting the stability of the compound.

  • Light Exposure: Many quinoline compounds are sensitive to light and can undergo photodegradation.[3] Standard laboratory lighting, especially prolonged exposure during long-term experiments, can be sufficient to induce degradation.

  • Temperature: Elevated temperatures, such as the 37°C incubation standard for cell culture, can accelerate chemical degradation reactions.[3]

  • Interactions with Media Components: Components within the media, such as serum proteins (e.g., albumin), can bind to the compound, potentially altering its stability and bioavailability.[8][9][10] Other components, like certain amino acids or reducing agents, could also react with the compound.[11][12]

  • Enzymatic Degradation: If using primary cells or if there is significant cell death, released intracellular enzymes could potentially metabolize the compound. While less common for sterile cultures of immortalized cell lines, it is a possibility to consider.

Q4: How can I improve the solubility of this compound in my aqueous cell culture media?

A4: The carboxylic acid group in the molecule's structure provides a handle for increasing aqueous solubility.[13] At a pH above its pKa, the carboxylic acid will be deprotonated to a more soluble carboxylate salt. Therefore, slight adjustments to the pH of the media (while ensuring it remains within a physiologically acceptable range for your cells) can improve solubility.[13] For preparing concentrated stock solutions, using an organic solvent like DMSO is standard practice.[14][15][16] When diluting the DMSO stock into your aqueous media, ensure rapid mixing to avoid precipitation.

Q5: Are there any specific components in my cell culture media I should be concerned about?

A5: While specific interactions for this compound are not extensively documented, general principles for quinoline compounds suggest potential interactions with serum albumin.[8][9][10] Bovine serum albumin (BSA), a major component of fetal bovine serum (FBS), is known to bind to small molecules, which can affect their free concentration and stability. If you are observing variability between experiments, consider if you are using different batches or concentrations of serum. For sensitive assays, transitioning to a serum-free media formulation could be a valid troubleshooting step.

Part 2: Troubleshooting Guides

This section provides structured approaches to identify and resolve stability issues with this compound.

Guide 1: Diagnosing Compound Instability

If you suspect compound instability is affecting your experiments, a systematic approach is necessary.

Symptoms:

  • Inconsistent dose-response curves.

  • Loss of compound activity over time in multi-day assays.

  • Appearance of precipitates or color changes in the culture media.

  • Higher than expected cytotoxicity.

Troubleshooting Workflow:

A Inconsistent Experimental Results B Prepare Fresh Stock Solution (Anhydrous DMSO, protect from light) A->B C Perform Short-Term vs. Long-Term Incubation Comparison B->C D Analyze Media for Compound Degradation (HPLC, LC-MS) C->D E Results Consistent? D->E F Issue likely with original stock solution. Implement stringent storage protocols. E->F Yes G Significant degradation detected? E->G No H Implement Stability-Enhancing Measures (See Guide 2) G->H Yes I No degradation detected. Investigate other experimental variables (e.g., cell passage, seeding density, reagent variability). G->I No

Caption: Workflow for diagnosing instability of this compound.

Guide 2: Enhancing Compound Stability in Your Experiments

Once instability is confirmed or suspected, the following measures can be taken to mitigate the issue.

Strategy Actionable Steps Rationale
pH Control Maintain a stable pH in your culture media by using a robust buffering system (e.g., HEPES) and ensuring the CO2 levels in your incubator are correctly calibrated.The stability of quinoline derivatives is often pH-dependent.[6][7]
Light Protection Conduct experiments in low-light conditions or use amber-colored culture plates. When not in the incubator, protect plates from ambient light.Many quinoline compounds are photosensitive and can degrade upon exposure to light.[3]
Fresh Media Preparation Prepare fresh dilutions of the compound in media immediately before adding to the cells. For long-term experiments, consider media changes with freshly prepared compound at regular intervals.This minimizes the time the compound is exposed to the potentially destabilizing environment of the culture media at 37°C.
Solvent Considerations Use high-purity, anhydrous DMSO for stock solutions.[13] Ensure the final concentration of DMSO in the culture media is low (typically <0.5%) and consistent across all experiments, including vehicle controls.Water absorbed by DMSO can reduce the solubility of hydrophobic compounds and potentially facilitate hydrolysis.[13]
Serum-Free Conditions If feasible for your cell line, consider conducting experiments in serum-free or reduced-serum media.This eliminates the variable of compound binding to serum proteins, which can affect stability and bioavailability.[8][9]

Part 3: Experimental Protocols

Here we provide detailed protocols for assessing the stability and solubility of this compound.

Protocol 1: Assessing Stability in Cell Culture Media by HPLC

This protocol allows for the quantitative assessment of the compound's stability over time.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • HPLC system with a UV detector

  • C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a Concentrated Stock Solution: Accurately weigh and dissolve this compound in 100% DMSO to a final concentration of 10 mM.

  • Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture media to a final concentration relevant to your experiments (e.g., 10 µM). Prepare separate samples for media with and without serum.

  • Time Zero (T=0) Sample: Immediately after spiking, take an aliquot of the media, and process it as described in step 5. This will serve as your baseline.

  • Incubation: Incubate the remaining spiked media under your standard cell culture conditions (37°C, 5% CO2).

  • Sample Collection: At various time points (e.g., 2, 4, 8, 24, 48, 72 hours), collect aliquots of the incubated media.

  • Sample Preparation: For each time point, precipitate proteins by adding 3 volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed for 10 minutes to pellet the precipitated proteins.

  • HPLC Analysis: Transfer the supernatant to an HPLC vial and analyze by reverse-phase HPLC. Monitor the peak corresponding to this compound.

  • Data Analysis: Quantify the peak area of the parent compound at each time point and normalize it to the T=0 sample. A decrease in the peak area over time indicates degradation.

Expected Outcome: This experiment will generate a stability profile of your compound under your specific experimental conditions, allowing you to determine its half-life in the media.

cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis A Prepare 10 mM stock in DMSO B Spike cell culture media to 10 µM A->B C Collect T=0 sample B->C D Incubate at 37°C, 5% CO2 B->D F Protein precipitation (Acetonitrile) C->F E Collect samples at various time points D->E E->F G Centrifuge and collect supernatant F->G H Analyze by HPLC G->H I Quantify peak area vs. T=0 H->I

Caption: Experimental workflow for assessing compound stability by HPLC.

Protocol 2: pH-Dependent Solubility Assessment

This protocol helps determine the impact of pH on the solubility of your compound.

Materials:

  • This compound

  • A series of buffers with different pH values (e.g., pH 5, 6, 7, 7.4, 8)

  • Spectrophotometer or HPLC system

Procedure:

  • Prepare a Suspension: Add an excess amount of this compound to each buffer in separate vials to create a saturated suspension.

  • Equilibration: Shake the vials at a constant temperature (e.g., room temperature or 37°C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspensions to pellet the undissolved solid.

  • Quantification: Carefully take a sample of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at the compound's λmax, or HPLC).[17]

  • Data Analysis: Plot the measured solubility against the pH of the buffer.

Expected Outcome: This will generate a pH-solubility profile, which can inform the optimal pH for dissolving the compound in aqueous solutions. For a carboxylic acid, you would expect to see an increase in solubility as the pH increases.[13]

References

  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 113. [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • PubMed. (2024). Investigating the binding interaction of quinoline yellow with bovine serum albumin and anti-amyloidogenic behavior of ferulic acid on QY-induced BSA fibrils. [Link]

  • PubMed. (1991). Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. [Link]

  • ResearchGate. (n.d.). Interaction between quinoline yellow and human serum albumin: spectroscopic, chemometric and molecular docking studies. [Link]

  • Google Books. (2020). Binding Interaction Between Serum Albumin with Quinoline Derivatives by Spectroscopy and Molecular Docking.
  • PromoCell. (n.d.). Troubleshooting guide for cell culture. [Link]

  • MDPI. (2021). Stability of ZIF-8 Nanoparticles in Most Common Cell Culture Media. [Link]

  • PubMed Central (PMC). (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. [Link]

  • ResearchGate. (2017). How to know the stability of drugs and reagents in the cell culture media? [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. [Link]

Sources

Technical Support Center: Troubleshooting DHODH Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Dihydroorotate Dehydrogenase (DHODH) enzyme inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of studying DHODH, a critical enzyme in the de novo pyrimidine biosynthesis pathway and a promising therapeutic target for cancer, autoimmune disorders, and viral infections.[1][2][3][4]

This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues, optimize your protocols, and ensure the integrity of your results.

Section 1: Understanding the DHODH Assay - First Principles

Before diving into troubleshooting, it's crucial to understand the biochemical context. DHODH catalyzes the fourth step in the de novo pyrimidine synthesis pathway: the oxidation of dihydroorotate (DHO) to orotate.[5][6] This reaction is essential for producing the nucleotides required for DNA and RNA synthesis, making it a critical process for rapidly proliferating cells.[3][5]

Human DHODH is a mitochondrial enzyme that links pyrimidine synthesis to the electron transport chain.[4][6][7] Understanding this pathway is fundamental to interpreting your assay results correctly.

DHODH_Pathway node_aspartate Carbamoyl Aspartate node_dho Dihydroorotate (DHO) node_aspartate->node_dho DHOase node_dhodh DHODH (Mitochondrial Inner Membrane) node_dho->node_dhodh node_orotate Orotate node_ump UMP node_orotate->node_ump UMPS node_downstream UDP -> UTP -> CTP DNA & RNA Synthesis node_ump->node_downstream node_dhodh->node_orotate node_inhibitor DHODH Inhibitors (e.g., Brequinar, Teriflunomide) node_inhibitor->node_dhodh Inhibition

De Novo Pyrimidine Biosynthesis Pathway Inhibition.[8]
Section 2: Troubleshooting the In Vitro Enzymatic Assay

The most common in vitro method is a spectrophotometric assay that measures the DHODH-dependent reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[8][9][10] The rate of DCIP reduction, observed as a decrease in absorbance at ~600 nm, is proportional to DHODH activity.[5][8]

Q1: My recombinant DHODH enzyme shows low or no activity. What's wrong?

This is a common issue that can halt an entire screening campaign. The cause is often related to enzyme stability or assay conditions.

  • Possible Cause 1: Improper Enzyme Handling and Storage. Recombinant DHODH can be sensitive to storage conditions and repeated freeze-thaw cycles, which can lead to degradation.[5] Human DHODH is a membrane-associated protein, and recombinant versions often have the transmembrane domain deleted, which can affect stability.[9][11]

    • Solution: Aliquot the recombinant enzyme upon receipt to minimize freeze-thaw cycles.[5] Always store at -80°C as recommended by the manufacturer and keep it on ice during experimental setup.[12] Confirm the purity and integrity of your protein using SDS-PAGE.[11]

  • Possible Cause 2: Suboptimal Assay Buffer Conditions. DHODH activity is highly dependent on the pH and composition of the assay buffer.[13]

    • Solution: The optimal pH for human DHODH is typically around 8.0.[9][13] Ensure your buffer (e.g., 50 mM Tris-HCl) is correctly prepared and pH-adjusted.[5][9] The buffer should also contain appropriate salts (e.g., 150 mM KCl) and a mild detergent (e.g., 0.05% - 0.1% Triton X-100) to maintain enzyme solubility and activity.[5][9][14]

  • Possible Cause 3: Degraded Reagents. The substrates and cofactors, such as Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP, can degrade over time.

    • Solution: Prepare fresh stock solutions of DHO and CoQ10 in 100% DMSO and DCIP in assay buffer.[5][8] Store aliquots appropriately. Visually inspect solutions for precipitation before use.

Q2: I'm seeing high background noise or a drifting baseline in my kinetic reads. Why?

A high background can mask the true signal and make data interpretation impossible.

  • Possible Cause 1: Compound Precipitation. Many small molecule inhibitors have limited aqueous solubility.[5] When diluted from a DMSO stock into an aqueous assay buffer, the compound can precipitate, causing light scattering that interferes with absorbance readings.

    • Solution: Visually inspect the wells after adding your compound. If you see precipitation, you may need to lower the final concentration or increase the final DMSO percentage. However, always keep the final DMSO concentration consistent across all wells, ideally below 0.5%, as higher concentrations can inhibit the enzyme.[5][8]

  • Possible Cause 2: Intrinsic Compound Absorbance. If your test compound is colored and absorbs light near 600 nm, it will directly interfere with the DCIP signal.

    • Solution: Run a control plate that includes the compound in the assay buffer without the enzyme. Subtract the absorbance values from this control plate from your experimental data to correct for compound-specific absorbance.

  • Possible Cause 3: Non-enzymatic DCIP Reduction. Some compounds can directly reduce DCIP in a non-enzymatic manner, creating a false positive signal.

    • Solution: Run a control reaction for each compound concentration in the absence of DHODH enzyme. If you observe a decrease in absorbance, it indicates your compound is interfering with the assay chemistry. This compound may not be suitable for this specific assay format.

Enzymatic_Assay_Workflow node_start Start: Prepare Reagents node_stocks Prepare fresh stock solutions: - DHODH Enzyme (on ice) - Inhibitor (in DMSO) - Substrates (DHO, CoQ10, DCIP) node_start->node_stocks node_plate Plate Setup (96-well) node_stocks->node_plate node_add_inhibitor Add Inhibitor dilutions and DMSO (vehicle control) node_plate->node_add_inhibitor node_add_enzyme Add DHODH Enzyme Solution node_add_inhibitor->node_add_enzyme node_preincubate Pre-incubate (e.g., 30 min, 25°C) to allow inhibitor binding node_add_enzyme->node_preincubate node_initiate Initiate reaction by adding Substrate Mix (DHO, CoQ10, DCIP) node_preincubate->node_initiate node_read Immediately read absorbance (600-650 nm) in kinetic mode (e.g., every 30s for 15 min) node_initiate->node_read node_analyze Data Analysis node_read->node_analyze node_calc_rate Calculate initial reaction rate (Vmax) from linear portion of the curve node_analyze->node_calc_rate node_normalize Normalize rates to controls (0% and 100% inhibition) node_calc_rate->node_normalize node_plot Plot % Inhibition vs. [Inhibitor] and fit curve to determine IC50 node_normalize->node_plot

Workflow for a typical DHODH enzymatic (DCIP) assay.[5][8]
Q3: My IC50 values are inconsistent between experiments. How can I improve reproducibility?

Variability in IC50 values is a frustrating problem that undermines confidence in your data.

  • Possible Cause 1: Inconsistent Reagent Lots. Batch-to-batch variation in reagents, especially recombinant enzymes or serum (for cell-based assays), can significantly alter results.[5]

    • Solution: Use consistent lots of all critical reagents for a single set of experiments.[5] When a new lot is introduced, perform a bridging study with a known control inhibitor (e.g., Brequinar) to ensure its performance is consistent with the previous lot.

  • Possible Cause 2: Inaccurate Pipetting or Dilutions. Serial dilutions are a major source of error. Small inaccuracies at the beginning of the dilution series are amplified at lower concentrations.

    • Solution: Use calibrated pipettes and perform dilutions carefully. For potent inhibitors, consider a two-step dilution process to avoid very large dilution factors in a single step. Always prepare a fresh dilution plate for each experiment.

  • Possible Cause 3: Fluctuations in Incubation Time or Temperature. The binding of an inhibitor to its target is a time- and temperature-dependent process.

    • Solution: Standardize the pre-incubation time of the enzyme with the inhibitor and the reaction time after substrate addition.[8][9] Use a temperature-controlled plate reader to ensure the reaction temperature is stable and consistent.

Section 3: Troubleshooting Cell-Based Assays

Cell-based assays (e.g., proliferation, viability) are critical for confirming an inhibitor's activity in a biological context. However, they introduce more variables.

Q4: My compound is potent in the enzymatic assay but shows no effect on cell proliferation. What does this mean?

This is a classic efficacy disconnect. The issue lies in the transition from a clean biochemical system to a complex cellular environment.

  • Possible Cause 1: Poor Cell Permeability. The compound may not be able to cross the cell membrane and the mitochondrial membranes to reach the DHODH enzyme.

    • Solution: This is a chemistry problem that may require structural modification of the compound to improve its physicochemical properties. Computational modeling can help predict cell permeability.

  • Possible Cause 2: Compound Instability or Metabolism. The compound could be unstable in culture media or rapidly metabolized by the cells into an inactive form.

    • Solution: Assess compound stability by incubating it in complete media for the duration of the assay and then measuring its concentration by LC-MS. Cellular metabolism can be investigated using liver microsomes or by analyzing cell lysates for metabolites.

  • Possible Cause 3: Cell Line Insensitivity. Some cell lines may not be highly dependent on the de novo pyrimidine synthesis pathway for proliferation.[9] They may rely more on the pyrimidine salvage pathway.

    • Solution: Test your inhibitor on a panel of cell lines, particularly those known to be sensitive to DHODH inhibition (e.g., rapidly dividing cancer cell lines like MOLM-13).[8] Also, ensure the cell passage number is low and the cells are healthy and in the logarithmic growth phase.[5]

Q5: How do I confirm that the anti-proliferative effect I see is specifically due to DHODH inhibition?

This is the most important question for validating your compound's mechanism of action.

  • The Gold Standard: The Uridine Rescue Experiment. The de novo and salvage pathways for pyrimidine synthesis are distinct. If your compound is truly inhibiting DHODH, its anti-proliferative effects should be reversed by providing cells with an external source of uridine, which feeds into the salvage pathway, bypassing the need for DHODH.[5][7]

    • Solution: Perform your cell proliferation assay in parallel with and without the addition of a high concentration of uridine (e.g., 100 µM to 1 mM).[5] If the addition of uridine reverses the cytotoxicity of your compound, it provides strong evidence for on-target DHODH inhibition.[5][14]

Q6: My uridine rescue experiment didn't work. What now?

A failed rescue experiment can mean one of two things: the effect is off-target, or the rescue experiment itself is flawed.

  • Possible Cause 1: Off-Target Cytotoxicity. At the concentrations used, your compound may be killing cells through a mechanism unrelated to DHODH.[5] This is a common issue with weak inhibitors that require high concentrations to see an effect.[5]

    • Solution: If the cytotoxic effect persists even with uridine, it is not related to pyrimidine synthesis.[5] You must consider this an off-target effect. The only path forward is to find a more potent, specific chemical scaffold.

  • Possible Cause 2: Insufficient Uridine Concentration. The concentration of uridine added may not be high enough to fully replenish the pyrimidine pool in your specific cell line.[5]

    • Solution: Perform a dose-response experiment with varying concentrations of uridine (e.g., 10 µM to 1 mM) to determine the optimal rescue concentration for your system.[5]

  • Possible Cause 3: Flawed Experimental Design. It's crucial to validate that your cell system is capable of being rescued.

    • Solution: Test a potent, well-characterized DHODH inhibitor like Brequinar in your cell line.[5][6] If you can demonstrate a successful uridine rescue with Brequinar, but not your compound, it strongly suggests your compound has off-target effects.

Cellular_Assay_Logic node_start Start: Observe Anti-Proliferative Effect node_question Is the effect on-target? node_start->node_question node_rescue Perform Uridine Rescue Experiment node_question->node_rescue node_rescued Effect is Reversed by Uridine? node_rescue->node_rescued node_yes Conclusion: Strong evidence for On-Target DHODH Inhibition node_rescued->node_yes Yes node_no Conclusion: Effect is likely Off-Target or Rescue Failed node_rescued->node_no No node_troubleshoot Troubleshoot Rescue: 1. Increase Uridine concentration? 2. Validate with control inhibitor (Brequinar)? 3. Is cell line capable of uridine uptake? node_no->node_troubleshoot

Logical workflow for validating on-target DHODH activity in cells.
Section 4: Frequently Asked Questions (FAQs)
  • Q: What are typical positive control inhibitors I should use?

    • A: Brequinar is a very potent and widely used control for human DHODH (IC50 ~ 2-5 nM).[4][6][15] Teriflunomide, the active metabolite of Leflunomide, is another well-characterized inhibitor (IC50 ~ 388 nM).[4][6] Using these helps benchmark your assay's performance.

  • Q: My cell viability assay (e.g., MTT) results are confusing. Could the assay itself be the problem?

    • A: Yes. MTT and similar tetrazolium-based assays measure mitochondrial dehydrogenase activity, not necessarily cell viability.[16][17][18] Since DHODH is a mitochondrial enzyme linked to the respiratory chain, a potent inhibitor could directly impact mitochondrial function and confound the MTT readout, even if the cells aren't dead.[7][17] It is advisable to use a secondary viability assay that measures a different parameter, such as membrane integrity (e.g., LDH release or trypan blue) or ATP content (e.g., CellTiter-Glo®), to confirm your results.[18][19]

  • Q: Can I measure DHODH activity directly from cell lysates?

    • A: Yes, it is possible to measure DHODH activity from cell lysates containing mitochondria.[13][20][21] This can be a useful method to assess how your compound affects the enzyme in its native mitochondrial environment. However, the protocol is more complex than using purified recombinant protein and requires careful optimization.[13][20]

Section 5: Key Experimental Protocols
Protocol 1: DHODH Enzymatic Inhibition Assay (Spectrophotometric)

This protocol measures the ability of a compound to inhibit recombinant human DHODH by monitoring the reduction of DCIP.[5][8]

Materials:

  • Recombinant human DHODH[11][12]

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100[5][9]

  • L-Dihydroorotic acid (DHO)

  • Coenzyme Q10 (CoQ10) or Decylubiquinone[5][14]

  • 2,6-dichloroindophenol (DCIP)[5]

  • 100% DMSO

  • 96-well clear microplate

  • Spectrophotometer capable of kinetic reads at 600-650 nm

Stock Solutions:

Reagent Stock Concentration Solvent
DHO 10 mM DMSO[5][8]
CoQ10 10 mM DMSO[5][8]
DCIP 2.5 mM Assay Buffer[5][8]

| Inhibitor | 10 mM | DMSO |

Procedure:

  • Prepare Inhibitor Plate: Prepare serial dilutions of your test inhibitor in 100% DMSO. Add 2 µL of the inhibitor dilutions or DMSO (for vehicle control) to the wells of a 96-well plate.[5][8]

  • Add Enzyme: Dilute recombinant DHODH to a working concentration (e.g., 20 nM) in Assay Buffer. Add 178 µL of the diluted enzyme solution to each well.[5][8]

  • Pre-incubation: Incubate the plate at 25°C for 30 minutes to allow the inhibitor to bind to the enzyme.[8]

  • Prepare Reaction Mix: Prepare a master mix of substrates in Assay Buffer to achieve the desired final concentrations (e.g., 500 µM DHO, 100 µM CoQ10, 200 µM DCIP).[8]

  • Initiate Reaction: To initiate the reaction, add 20 µL of the reaction mix to each well.[5][8]

  • Measure: Immediately begin measuring the decrease in absorbance at 600-650 nm every 30-60 seconds for 10-30 minutes in a temperature-controlled plate reader.[5][8]

  • Data Analysis: a. Calculate the initial reaction rate (Vmax) for each concentration from the linear portion of the absorbance vs. time curve.[5][8] b. Normalize the rates to the vehicle control (0% inhibition) and a no-enzyme or fully inhibited control (100% inhibition).[5][8] c. Plot the percent inhibition against the log concentration of the inhibitor and fit the data to a four-parameter logistic curve to determine the IC50 value.[5]

Protocol 2: Cell Proliferation Assay with Uridine Rescue

This protocol assesses the effect of a DHODH inhibitor on cell viability and confirms on-target activity via uridine rescue.[5]

Materials:

  • Cell line of interest in logarithmic growth phase

  • Complete cell culture medium

  • Test inhibitor stock solution (in DMSO)

  • Uridine stock solution (in water or media)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., Resazurin, CellTiter-Glo®)

  • Plate reader (fluorescence or luminescence)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) to ensure they do not become confluent during the assay. Allow cells to adhere and recover for 24 hours.[5]

  • Prepare Treatment Media: Prepare serial dilutions of the test inhibitor in complete medium. Create two sets of these dilutions: one with complete medium only, and one with complete medium supplemented with a final concentration of 100 µM uridine.

  • Treatment: Carefully remove the medium from the wells. Add 100 µL of the prepared treatment media to the designated wells. Include the following controls:

    • Vehicle control (medium with DMSO)

    • Uridine only control

    • Untreated control (cells in medium only)[5]

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.[5]

  • Viability Assessment: At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer’s instructions. Incubate for the recommended time (e.g., 1-4 hours).[5]

  • Measure: Measure the signal (fluorescence or luminescence) using a plate reader.

  • Data Analysis: a. Normalize the data to the vehicle control wells. b. Plot the percent viability against the log concentration of the inhibitor for both the standard treatment and the uridine rescue groups to visualize the rescue effect.[5]

Section 6: References
  • Benchchem. (n.d.). Troubleshooting DHODH-IN-11 experimental variability. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols for Studying Enzyme Kinetics with DHODH-IN-11. Retrieved from

  • Fritz, G., et al. (n.d.). Inhibitor binding in a class 2 dihydroorotate dehydrogenase causes variations in the membrane-associated N-terminal domain. PubMed Central. Retrieved from

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from

  • Benchchem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy. Retrieved from

  • ResearchGate. (n.d.). Effects of buffer concentration and pH on DHODH activity. Retrieved from

  • PubMed Central. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Retrieved from

  • AbMole BioScience. (n.d.). Kinase Inhibitors on DHODH Signaling Pathways. Retrieved from

  • Frontiers. (n.d.). Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells. Retrieved from

  • NIH. (2025). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. Retrieved from

  • PubMed Central. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Retrieved from

  • Patsnap Synapse. (2024). What are DHODH inhibitors and how do they work?. Retrieved from

  • Wiley Online Library. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. Retrieved from

  • NIH. (n.d.). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. Retrieved from

  • R&D Systems. (n.d.). Recombinant Human Dihydroorotate Dehydrogenase Protein, CF. Retrieved from

  • OriGene Technologies. (n.d.). DHODH (NM_001361) Human Recombinant Protein. Retrieved from

  • PubMed Central. (n.d.). Reactivation of Dihydroorotate Dehydrogenase-Driven Pyrimidine Biosynthesis Restores Tumor Growth of Respiration-Deficient Cancer Cells. Retrieved from

  • Abcam. (n.d.). MTT assay protocol. Retrieved from

  • Hancock Lab. (n.d.). Dehydrogenase Assays. Retrieved from

  • Benchchem. (n.d.). Optimizing Dhodh-IN-12 Concentration for Long-Term Cell Culture: A Technical Support Guide. Retrieved from

  • NIH. (n.d.). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Retrieved from

  • PubMed Central. (2017). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Retrieved from

  • ResearchGate. (2025). (PDF) Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Retrieved from

  • ResearchGate. (2025). Plant dihydroorotate dehydrogenase differs significantly in substrate specificity and inhibition from the animal enzymes | Request PDF. Retrieved from

  • Benchchem. (n.d.). Assessing the Selectivity of DHODH-IN-11 for Dihydroorotate Dehydrogenase. Retrieved from

  • Benchchem. (2025). Evaluating the Selectivity of Dhodh-IN-16 for Human Dihydroorotate Dehydrogenase (DHODH): A Comparative Guide. Retrieved from

  • ResearchGate. (n.d.). Figure 3. DHODH inhibitors affect DHODH enzyme activity but not the.... Retrieved from

  • PubMed Central. (2022). Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia. Retrieved from

  • PubMed Central. (n.d.). Structural insights into inhibition of the drug target dihydroorotate dehydrogenase by bacterial hydroxyalkylquinolines. Retrieved from

  • Haematologica. (2020). Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation. Retrieved from

Sources

Technical Support Center: Navigating Variability in Cell Proliferation Assays with Quinoline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with quinoline compounds in cell proliferation assays. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the unique challenges posed by this important class of molecules. Our goal is to empower you with the expertise to generate robust, reproducible, and meaningful data.

Introduction: The Quinoline Challenge in Cell Proliferation Assays

Quinoline and its derivatives are a cornerstone of medicinal chemistry, exhibiting a wide range of biological activities that make them promising candidates for anticancer therapies.[1][2] These compounds can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways essential for cancer cell survival.[3][4] However, their physicochemical properties and complex biological interactions often lead to significant variability and potential artifacts in standard cell proliferation assays.

This guide moves beyond generic protocols to address the specific hurdles you may encounter with quinolines, from solubility issues and autofluorescence to off-target effects. By understanding the underlying causes of this variability, you can implement effective solutions and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address common problems and provide actionable solutions.

Q1: My replicate wells show high variability. What are the most common causes when working with quinoline compounds?

High variability between replicate wells is a frequent and frustrating issue. While general assay technique plays a role, quinoline compounds introduce specific challenges.

Common Culprits:

  • Compound Precipitation: Quinoline derivatives are often lipophilic and can have poor aqueous solubility.[5][6] When a concentrated stock solution (usually in DMSO) is diluted into your aqueous cell culture medium, the compound can precipitate. This leads to an inconsistent concentration of the active compound across your plate. You may observe a fine precipitate or cloudiness in some wells.

  • Uneven Cell Seeding: A non-homogenous cell suspension is a primary source of variability in any cell-based assay.[7] Ensure you thoroughly mix your cell suspension before and during plating to distribute cells evenly.

  • The "Edge Effect": The outer wells of a 96-well plate are susceptible to increased evaporation, which can concentrate media components and your test compound, altering the cellular response.[7][8] It is best practice to fill the perimeter wells with sterile phosphate-buffered saline (PBS) or media without cells and exclude them from your experimental data.[7]

  • Pipetting Errors: Inconsistent pipetting of cells, media, or reagents will directly translate to variability.[7] Regular pipette calibration and consistent technique are crucial.

Troubleshooting Flowchart for High Replicate Variability

G A High Variability in Replicates B Visually Inspect Wells for Precipitate A->B C Precipitate Observed B->C Yes D No Precipitate Observed B->D No E Address Solubility Issues (See Q2) C->E F Review Cell Seeding Technique D->F I Re-run Assay with Optimized Protocol E->I G Implement 'Edge Effect' Mitigation F->G H Verify Pipette Calibration & Technique G->H H->I

Caption: Troubleshooting workflow for high replicate variability.

Q2: My quinoline compound is precipitating in the cell culture medium. How can I improve its solubility?

Compound solubility is a critical factor for obtaining accurate and reproducible results.[9] The lipophilic nature of many quinoline derivatives makes this a common challenge.[5]

Strategies to Enhance Solubility:

StrategyDescriptionConsiderations
Optimize Co-Solvent Concentration While aiming for a low final DMSO concentration (typically <0.5%), a slight increase may be necessary to maintain solubility.[5]Always include a vehicle control with the same final DMSO concentration to account for any solvent-induced effects on cell proliferation.[5]
Use of Excipients Formulating the compound with a solubilizing agent like a cyclodextrin can improve its stability and solubility in aqueous solutions.[9]The excipient itself should be tested for any effects on cell viability.
pH Adjustment The solubility of quinoline and its derivatives can be pH-dependent.[6][10]Ensure the final pH of your culture medium remains within the optimal range for your cell line.
Pre-warm Media Adding the compound stock to pre-warmed media can sometimes help prevent immediate precipitation.This is a simple first step to try, but may not be sufficient for highly insoluble compounds.
Q3: My fluorescence-based assay (e.g., using Calcein-AM or a fluorescent reporter) shows high background or unexpected results. Could my quinoline compound be interfering?

Yes, this is a significant possibility. The extended π-electron system in the quinoline ring can absorb and emit light, a property known as autofluorescence.[11][12] This can lead to false-positive or false-negative results by artificially inflating the fluorescence signal.

How to Identify and Mitigate Autofluorescence:

  • Run a Compound-Only Control: The most direct way to check for autofluorescence is to measure the fluorescence of your compound in cell-free media at the same excitation and emission wavelengths used in your assay.[11] A concentration-dependent increase in fluorescence confirms autofluorescence.

  • Switch to a Different Assay Platform: If autofluorescence is a major issue, consider switching to a non-fluorescence-based method, such as a colorimetric assay (e.g., MTT, XTT) or a luminescence-based assay (e.g., CellTiter-Glo®).

  • Use Red-Shifted Fluorophores: Quinoline autofluorescence is often strongest in the blue-green region of the spectrum.[11] If possible, use an assay with a fluorophore that excites and emits at longer wavelengths (red or far-red region, >600 nm) to minimize spectral overlap.[11]

Q4: My quinoline compound shows activity in multiple, unrelated assays. Is this a real effect?

This could be a real, multi-target effect, or it could be a sign of a Pan-Assay Interference Compound (PAINS).[11] PAINS are compounds that appear to be active in a wide range of assays due to non-specific mechanisms, such as chemical reactivity, aggregation, or optical interference, rather than specific binding to a biological target.[11] Quinolines are a known class of PAINS.[11]

Investigating Potential PAINS Activity:

  • Cell-Free Assay Controls: Perform your assay in a cell-free system to see if the compound directly interferes with the assay reagents.[7] For example, in an MTT assay, a compound with reducing properties could convert the MTT reagent to formazan in the absence of cells, leading to a false-positive result.

  • Orthogonal Assays: Validate your findings using an orthogonal assay that relies on a different detection method and principle. For example, if you see an effect in an MTT (metabolic) assay, confirm it with a direct cell counting method or a DNA synthesis assay (e.g., BrdU).

  • Structure-Activity Relationship (SAR) Analysis: If you are testing multiple analogs of your quinoline compound, a clear SAR can provide evidence for a specific biological target.

Workflow for Investigating Assay Interference

G A Suspected Assay Interference (e.g., PAINS, Autofluorescence) B Is the assay fluorescence-based? A->B D Is the assay colorimetric/enzymatic? A->D C Run Compound-Only Fluorescence Control B->C Yes F Interference Detected C->F Fluorescence > Blank G No Interference Detected C->G Fluorescence ≈ Blank E Run Cell-Free Assay Control D->E Yes E->F Signal > Blank E->G Signal ≈ Blank H Switch to Orthogonal Assay (e.g., Luminescence, Direct Counting) F->H I Proceed with Caution, Validate with a Second Assay G->I

Caption: Decision-making workflow for suspected assay interference.

Part 2: Validated Experimental Protocols

To ensure the highest level of data integrity, the following protocols incorporate self-validating steps and controls.

Protocol 1: Standard MTT Cell Proliferation Assay with Quinoline Compounds

The MTT assay measures cell viability based on the metabolic reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[13]

Materials:

  • Cells in exponential growth phase

  • Complete cell culture medium

  • 96-well clear, flat-bottom plates

  • Quinoline compound stock solution (e.g., 10 mM in DMSO)

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Create a homogenous cell suspension and seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Fill perimeter wells with 200 µL of sterile PBS to minimize the "edge effect".

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.[14]

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline compound in culture medium. The final DMSO concentration should typically not exceed 0.5%.

    • Carefully remove the old medium from the cells and add 100 µL of the compound dilutions.

    • Crucial Controls:

      • Vehicle Control: Wells with cells treated with the same final concentration of DMSO as the highest compound concentration.

      • Untreated Control: Wells with cells in medium only (represents 100% viability).

      • Blank Control: Wells with medium only (no cells).

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

  • MTT Addition:

    • Add 10 µL of MTT reagent to each well (including controls).

    • Incubate for 2-4 hours at 37°C, protected from light, until purple formazan crystals are visible under a microscope.[14]

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 100 µL of solubilization solution to each well.

    • Mix gently on an orbital shaker to ensure complete dissolution of the crystals.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.[16] A reference wavelength of 650 nm can be used to subtract background noise.[16]

Protocol 2: Cell-Free Assay Interference Control

This protocol is essential for identifying direct interference of your quinoline compound with the MTT assay chemistry.[7]

Procedure:

  • Plate Setup: In a 96-well plate, add 100 µL of complete culture medium to each well (no cells).

  • Compound Addition: Add your quinoline compound at the same concentrations used in the cell-based experiment. Include vehicle control wells.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate under the same conditions as your cell viability assay (2-4 hours at 37°C).

  • Solubilization: Add 100 µL of the solubilization solution.

  • Data Analysis: Read the absorbance at 570 nm. If the absorbance in the compound-containing wells is significantly higher than the vehicle control wells, it indicates direct reduction of MTT by your compound.

References

  • Novel Quinoline Compounds Active in Cancer Cells through Coupled DNA Methyltransferase Inhibition and Degradation. MDPI. Available from: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. Springer. Available from: [Link]

  • The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. PMC - PubMed Central. Available from: [Link]

  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ScienceDirect. Available from: [Link]

  • A Strategy to Identify Compounds that Affect Cell Growth and Survival in Cultured Mammalian Cells at Low-to-Moderate Throughput. JoVE. Available from: [Link]

  • MTT assay result variation/alternative to MTT assay for checking Cell Viability? ResearchGate. Available from: [Link]

  • Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. Available from: [Link]

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences. Available from: [Link]

  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. ResearchGate. Available from: [Link]

  • High variation in the MTT assay absorbance value? ResearchGate. Available from: [Link]

  • Insights into Quinoline Schiff Bases as Anticancer Agents. ijrpr. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Springer. Available from: [Link]

  • struggling with MTT assay : r/labrats. Reddit. Available from: [Link]

  • Quinoline-based fluorescent small molecules for live cell imaging. PubMed. Available from: [Link]

  • Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from: [Link]

  • Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging. NIH. Available from: [Link]

  • Turning a Quinoline-based Steroidal Anticancer Agent into Fluorescent Dye for its Tracking by Cell Imaging. PubMed Central. Available from: [Link]

Sources

Technical Support Center: Troubleshooting 2,8-Dimethylquinoline-4-carboxylic Acid Precipitation in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the solubility and precipitation of 2,8-dimethylquinoline-4-carboxylic acid and related compounds in experimental assays. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively.

Understanding the Root Cause: Physicochemical Properties

Question: I'm observing precipitation with this compound in my assay. Why is this compound so prone to crashing out of solution?

Answer: The precipitation of this compound is rooted in its fundamental molecular structure. It is an amphiprotic molecule, meaning it has both acidic and basic functional groups, and its solubility is highly dependent on the pH of the surrounding medium.[1][2]

  • Quinoline Nitrogen (Weak Base): The nitrogen atom in the quinoline ring system can be protonated at acidic pH.

  • Carboxylic Acid (Weak Acid): The carboxylic acid group will be deprotonated at neutral to basic pH.[3]

  • Aromatic Core & Methyl Groups (Lipophilic): The fused aromatic rings and the two methyl groups contribute to the molecule's hydrophobicity, leading to low intrinsic water solubility.[3]

This combination means that the compound's charge, and therefore its interaction with an aqueous solvent, changes dramatically with pH.[4]

PropertyValue / DescriptionSource
Molecular Formula C₁₂H₁₁NO₂[5]
Molecular Weight 201.22 g/mol [6]
Predicted pKa (Acidic) ~3-5 (Carboxylic Acid)[3][7]
Predicted pKa (Basic) ~4-5 (Conjugate acid of Quinoline N)[3][8]
Solubility Profile Low intrinsic aqueous solubility; highly pH-dependent. Soluble in organic solvents like DMSO.[3][9]

The molecule's solubility is lowest near its isoelectric point, where it exists as a neutral zwitterion and can easily aggregate and precipitate. At very low or high pH, it becomes a charged salt, which is typically more soluble.

G cluster_pH pH-Dependent Ionization States of this compound low_pH Low pH (e.g., < 3) Cationic Form (Protonated N, Protonated COOH) Higher Solubility iso_pH Isoelectric Point (e.g., pH 4-5) Zwitterionic/Neutral Form (Protonated N, Deprotonated COO-) MINIMUM SOLUBILITY low_pH->iso_pH Increasing pH phys_pH Physiological pH (e.g., > 6) Anionic Form (Neutral N, Deprotonated COO-) Higher Solubility iso_pH->phys_pH Increasing pH

Caption: pH-dependent charge states of the compound.

Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common precipitation scenarios.

Q1: My compound precipitates immediately when I add my concentrated DMSO stock to the aqueous assay buffer. What is happening?

A1: This is a classic case of a compound "crashing out" due to a rapid solvent shift.[10] The compound is soluble in 100% DMSO but becomes supersaturated and immediately precipitates when diluted into a buffer where it has poor solubility.[11][12]

  • Quick Fix: Instead of a single large dilution, perform a serial dilution. First, dilute the DMSO stock into an intermediate solution that contains a higher percentage of DMSO, then serially dilute into the final assay buffer. Adding the stock solution dropwise to the vortexing buffer can also help.[12]

Q2: I only see precipitation in the wells with the highest concentrations of my compound during a dose-response experiment. Why?

A2: You are likely exceeding the thermodynamic aqueous solubility limit of the compound in your assay medium.[13] Even with careful dilution, there is a maximum concentration the compound can achieve in the buffer before it begins to precipitate.

  • Quick Fix: You must first determine the maximum solubility of your compound under the exact assay conditions (buffer, temperature). Any concentrations tested above this limit will likely lead to precipitation and unreliable data.[14] See the protocol in the next section.

Q3: My compound seems to precipitate in my DMSO stock plate after a freeze-thaw cycle. How can I prevent this?

A3: Compound precipitation from DMSO stocks is a known issue, particularly for compounds that are crystalline solids.[14][15] Freeze-thaw cycles can promote the precipitation of less soluble compounds.

  • Quick Fix: Before use, always bring the stock plate to room temperature and ensure the compound is fully redissolved, using gentle vortexing or brief sonication if necessary.[16] For long-term storage, consider preparing smaller single-use aliquots to minimize freeze-thaw cycles.

Q4: Can my choice of buffer affect the compound's solubility?

A4: Absolutely. The pH and composition of your buffer are critical.[2]

  • pH: As shown in the diagram above, the solubility of this compound is highly pH-dependent. If your assay allows, adjusting the buffer pH away from the isoelectric point (pH 4-5) can significantly increase solubility.

  • Ionic Strength: High concentrations of salts in some buffers can decrease the solubility of organic compounds through a "salting-out" effect.[1][2] If this is suspected, testing solubility in a buffer with a lower salt concentration may be beneficial.

In-Depth Troubleshooting Guides & Experimental Protocols

Guide 1: Proactive Prevention - Best Practices for Compound Handling

Causality: The way a compound is prepared and introduced into an assay is as important as its final concentration. Improper handling is a primary source of solubility-related artifacts.

Protocol: Preparing and Diluting Stock Solutions

  • Stock Solution Preparation:

    • Dissolve the solid this compound in 100% anhydrous DMSO to your desired high-concentration stock (e.g., 10-20 mM).[17] Using moisture-contaminated DMSO can reduce solubility.[18]

    • Ensure complete dissolution. Vortex the solution thoroughly. If particulates remain, brief sonication in a water bath can be effective.[16]

    • Visually inspect the solution against a light source to confirm there is no suspended matter.

  • Dilution into Aqueous Buffer (Recommended Method):

    • Always use pre-warmed (e.g., 37°C) assay buffer, as solubility often decreases at lower temperatures.[12]

    • Perform a serial dilution. For a final assay concentration of 10 µM from a 10 mM stock (a 1:1000 dilution):

      • Step A (Intermediate Dilution): First, make a 1:100 dilution by adding 2 µL of the 10 mM stock to 198 µL of pre-warmed assay buffer to create a 100 µM intermediate solution.

      • Step B (Final Dilution): Add the required volume of this 100 µM solution to your assay wells to achieve the final concentration.

    • This two-step process minimizes the drastic solvent polarity change that causes precipitation.[12]

Guide 2: Establishing a Solubility Baseline

Causality: You cannot troubleshoot precipitation if you do not know the compound's solubility limit in your specific assay system. This protocol provides a self-validating method to determine the kinetic solubility.[14]

Protocol: Kinetic Aqueous Solubility Assessment

  • Preparation: Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Dilution Series: In a microplate or microcentrifuge tubes, add a small volume of the DMSO stock (e.g., 2 µL) to your exact final assay buffer to create a range of concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM). Keep the final DMSO percentage constant and identical to your planned assay conditions.

  • Incubation: Incubate the plate at the same temperature as your assay (e.g., 37°C) for a period that mimics your experimental timeline (e.g., 1-2 hours) to allow equilibrium to be reached.[14]

  • Separation of Precipitate: Centrifuge the plate/tubes at high speed (e.g., >3000 x g) for 15-20 minutes to pellet any precipitated compound.

  • Quantification: Carefully remove a portion of the supernatant from each well, being cautious not to disturb the pellet. Analyze the concentration of the dissolved compound in the supernatant using a suitable method like HPLC-UV or UV-Vis spectroscopy.

  • Determination: The highest concentration at which the measured supernatant concentration matches the nominal (intended) concentration is the kinetic solubility limit.

Guide 3: Advanced Solubilization Strategies

Question: I have determined the maximum solubility, but it is still too low for my desired experimental concentration. What are my options?

Answer: When intrinsic solubility is the limiting factor, you can sometimes modify the formulation. However, these methods must be validated to ensure they do not interfere with the biological assay itself.

  • pH Adjustment: If your assay is robust across a range of pH values, adjusting the buffer pH to >7 can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[19]

  • Use of Co-solvents: Including a small percentage of a water-miscible organic solvent like polyethylene glycol (PEG) or ethanol in the final assay buffer can increase the solubility of hydrophobic compounds.[19]

  • Formulation with Excipients: In specific cases, cyclodextrins can be used to encapsulate the hydrophobic compound, forming a more water-soluble inclusion complex.[19]

  • Precipitation Inhibitors: Certain polymers can act as "parachutes" by kinetically delaying the precipitation of a supersaturated solution, providing a longer window for the experiment to proceed.[19][20]

Crucial Caveat: Any additive (co-solvent, cyclodextrin, etc.) must be tested in a control experiment (without your compound) to ensure it does not affect your assay readout (e.g., enzyme activity, cell viability, signal detection).[21]

G cluster_troubleshooting Troubleshooting Workflow start Precipitation Observed in Assay q1 When does it occur? start->q1 a1 Immediately upon dilution from stock q1->a1 a2 Only at high concentrations q1->a2 a3 In the DMSO stock plate q1->a3 sol1 Cause: Rapid Solvent Shift Solution: Use serial dilution, pre-warm buffer, add dropwise. a1->sol1 sol2 Cause: Exceeding Solubility Limit Solution: Determine max. solubility (see Protocol 2) and stay below it. a2->sol2 sol3 Cause: Freeze-Thaw Instability Solution: Sonicate/vortex before use, prepare single-use aliquots. a3->sol3 check_solubility Is max. solubility sufficient for assay? sol2->check_solubility sol4 Solution: Proceed with assay at concentrations below limit. check_solubility->sol4 Yes sol5 Solution: Explore advanced solubilization (pH, co-solvents). VALIDATE ASSAY COMPATIBILITY. check_solubility->sol5 No

Caption: A logical workflow for troubleshooting precipitation.

References
  • Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. [Link]

  • ResearchGate. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Semantic Scholar. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • SciSpace. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [Link]

  • PubMed. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. [Link]

  • ResearchGate. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications?[Link]

  • Biology Stack Exchange. (2018). What does it mean to use DMSO as a dissolvant in biology experiemnts?[Link]

  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening. [Link]

  • ResearchGate. (2025). What is the reason behind the precipitation of drugs or compounds during MTT assay in 96-well plates after the treatment?[Link]

  • PubChem. (n.d.). This compound. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

  • Inglese, J., et al. (2007). Compound Management for Quantitative High-Throughput Screening. Assay and Drug Development Technologies. [Link]

  • Warren, D. B., et al. (2010). Supersaturation and Precipitation Applicated in Drug Delivery Systems: Development Strategies and Evaluation Approaches. Molecules. [Link]

  • MDPI. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

  • ACS Publications. (2023). Insight into the Precipitation Inhibition of Polymers within Cocrystal Formulations in Solution Using Experimental and Molecular Modeling Techniques. [Link]

  • PubChem. (n.d.). 2-Cyclopentyl-6,8-dimethylquinoline-4-carboxylic acid. [Link]

  • MDPI. (2021). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • PubChem. (n.d.). 2,8-Dimethylquinoline. [Link]

  • National Center for Advancing Translational Sciences. (n.d.). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. [Link]

  • PubChem. (n.d.). 2,4-Dimethylquinoline. [Link]

  • National Institutes of Health. (n.d.). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. [Link]

  • Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. [Link]

  • PubChemLite. (n.d.). 2,8-dimethylquinoline (C11H11N). [Link]

  • Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

  • CLAS. (n.d.). Table of Acids with Ka and pKa Values. [Link]

Sources

Minimizing off-target effects of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing Off-Target Effects for Researchers, Scientists, and Drug Development Professionals

Part 1: Foundational Principles of Small Molecule Specificity

Before delving into specific troubleshooting, it is crucial to understand the core principles governing the use of small molecule inhibitors.[1] The utility of any inhibitor is defined by its potency and selectivity.[1] While high potency is desirable, it is the selectivity—the ability to inhibit the intended target without affecting other proteins—that ensures the observed phenotype is a direct result of modulating your target of interest.[1][2]

Off-target effects arise when a small molecule interacts with unintended proteins, which can lead to misinterpretation of experimental results and potential toxicity.[3] These interactions are often concentration-dependent, becoming more prevalent at higher doses where the inhibitor may bind to lower-affinity secondary targets.[1] Therefore, a key principle in minimizing off-target effects is to use the lowest concentration of the inhibitor that elicits the desired on-target effect.[1]

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 2,8-Dimethylquinoline-4-carboxylic acid and other novel inhibitors.

Q1: I'm observing a phenotype that doesn't align with the known function of my target protein. Could this be an off-target effect?

A1: This is a classic indicator of a potential off-target effect. While it could also be due to previously uncharacterized functions of your target, ruling out off-target interactions is a critical first step.

  • Causality: Small molecules can bind to proteins with similar structural motifs or binding pockets as the intended target, or even to unrelated proteins, leading to unexpected biological responses.[3][4]

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a detailed dose-response experiment. An off-target effect may have a different IC50 (half-maximal inhibitory concentration) than the on-target effect. If the unexpected phenotype only appears at high concentrations, it is likely an off-target effect.[1]

    • Use a Structurally Unrelated Inhibitor: If another inhibitor for your target with a different chemical scaffold is available, test whether it recapitulates the on-target phenotype without causing the unexpected phenotype.

    • Negative Control Compound: The ideal negative control is a structurally similar but biologically inactive analog of your inhibitor.[1] This helps confirm that the observed effect is due to the specific chemical structure of the active compound and not some general property of the molecule.

    • Rescue Experiment: If possible, perform a rescue experiment by overexpressing a version of the target protein that is resistant to your inhibitor. If the phenotype is on-target, it should be reversed.

Q2: How do I determine the optimal concentration of this compound to use in my cell-based assays?

A2: The optimal concentration should be determined empirically for each new experimental system. The goal is to find the lowest concentration that gives a maximal on-target effect with minimal off-target activity.[1]

  • Causality: The potency of an inhibitor can vary between biochemical assays and cell-based assays due to factors like cell permeability, stability in culture media, and the presence of endogenous substrates.[1]

  • Experimental Protocol: Cellular Target Engagement Assay

    • Cell Treatment: Plate your cells and treat with a range of concentrations of this compound (e.g., from 1 nM to 100 µM) for a predetermined time.

    • Lysis and Target Analysis: Lyse the cells and measure the activity or modification state of your target protein. For example, if the target is a kinase, you could perform a Western blot for a phosphorylated substrate.

    • Data Analysis: Plot the target inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.

    • Working Concentration: A good starting point for your experiments is 2-3 times the cellular IC50. Concentrations exceeding 10 µM should be used with caution as they are more likely to induce off-target effects.[1]

ParameterRecommendationRationale
Biochemical IC50/Ki <100 nMIndicates high potency against the purified target protein.[1]
Cellular IC50 <1 µMDemonstrates good cell permeability and on-target activity in a biological context.[1]
Working Concentration 2-3x Cellular IC50Ensures sufficient target engagement while minimizing off-target risks.
Maximum Concentration <10 µMHigher concentrations significantly increase the probability of non-specific interactions.[1]

Q3: My results are inconsistent between experiments. Could the stability of this compound be an issue?

A3: Yes, compound stability is a critical factor for reproducible results. Degradation of the inhibitor can lead to a loss of potency and potentially generate active byproducts with their own off-target profiles.

  • Causality: The chemical structure of a small molecule can be sensitive to factors like pH, light, and temperature, as well as components in the culture media, leading to degradation over the course of an experiment.[1]

  • Troubleshooting Workflow:

    A Inconsistent Results Observed B Prepare Fresh Stock Solution A->B C Assess Stability in Media (LC-MS analysis at T=0 and T=24h) B->C D Compound is Stable C->D No degradation E Compound is Unstable C->E Degradation detected F Continue Experiments (Always use fresh dilutions) D->F G Modify Experimental Protocol (e.g., shorter incubation, media change) E->G H Synthesize More Stable Analog G->H

    Caption: Workflow for troubleshooting compound stability issues.

Part 3: Advanced Troubleshooting and Off-Target Identification

For researchers in drug development or those seeking to publish in high-impact journals, more rigorous validation is often required.

Q4: How can I proactively identify potential off-targets of this compound?

A4: A combination of computational and experimental approaches can provide a comprehensive off-target profile.

  • Causality: Identifying unintended binding partners is essential for understanding the full pharmacological profile of a compound and for interpreting its biological effects accurately.[5]

  • Strategies for Off-Target Identification:

    • Computational Profiling: In silico methods, such as 2D chemical similarity and machine learning algorithms, can predict potential off-targets by comparing the structure of your compound to databases of known ligands.[3]

    • Affinity Chromatography-Mass Spectrometry (AC-MS): This is a powerful, unbiased biochemical method.[5]

      • Experimental Protocol: AC-MS

        • Immobilization: Synthesize an analog of this compound with a linker arm and attach it to a solid support (e.g., sepharose beads).

        • Incubation: Incubate the immobilized compound with cell or tissue lysate to allow binding of target and off-target proteins.

        • Washing: Wash the beads extensively to remove non-specific binders.

        • Elution: Elute the bound proteins.

        • Identification: Identify the eluted proteins using mass spectrometry.

    • Genetic Screening: Techniques like CRISPR-Cas9 or RNAi screening can identify genes that, when knocked out or silenced, confer resistance or sensitivity to your compound, suggesting their protein products may be off-targets.[4]

Q5: I've identified a potential off-target. How do I validate this interaction and determine its relevance?

A5: Validation requires direct measurement of the binding affinity and functional consequence of the interaction.

  • Causality: A true off-target interaction should be demonstrable through direct binding and should result in a measurable functional change in the off-target protein's activity.

  • Validation Workflow:

    cluster_0 Biophysical Validation cluster_1 Functional Validation A Isothermal Titration Calorimetry (ITC) Measures binding affinity (Kd) C In Vitro Activity Assay (e.g., enzyme kinetics with purified off-target protein) A->C B Surface Plasmon Resonance (SPR) Measures binding kinetics (kon, koff) B->C D Cellular Assay (Measure off-target pathway modulation) C->D Conclusion Validated Off-Target D->Conclusion Start Putative Off-Target Identified (from AC-MS or screen) Start->A Start->B

    Caption: Workflow for validating a putative off-target interaction.

By systematically applying these principles and protocols, researchers can confidently use this compound and other small molecule inhibitors, ensuring that their findings are both accurate and reproducible.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • Wang, A. T., & Dohlman, H. G. (2013). Targeted Inhibitor Design: Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Chem Eng Process Tech, 1(4), 1004. Retrieved from [Link]

  • Eastwood, B. J., et al. (2013). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Probe Reports from the NIH Molecular Libraries Program. Retrieved from [Link]

  • Lin, A., et al. (2017). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 77(21), 5729-5734. Retrieved from [Link]

  • NIH's Seed. (n.d.). Regulatory Knowledge Guide for Small Molecules. Retrieved from [Link]

  • Han, Y., et al. (2015). A Method for Identifying Small Molecule Inhibitors of the Protein-protein Interaction Between HCN1 and TRIP8b. Journal of Visualized Experiments, (103), e54540. Retrieved from [Link]

  • Jamal, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 775. Retrieved from [Link]

  • Assay Genie. (2024, March 13). Advantages of Small Molecule Inhibitors in Therapeutic Interventions. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Complex NMR Spectra of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the NMR analysis of quinoline derivatives. Quinoline and its analogues are a cornerstone in medicinal chemistry and materials science, making their precise structural characterization paramount.[1][2] However, the fused aromatic ring system often leads to complex ¹H NMR spectra with significant signal overlap, posing a considerable challenge for researchers.

This guide provides a structured approach to interpreting these complex spectra, moving from common questions to in-depth troubleshooting workflows. It is designed for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unambiguous structure elucidation.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the routine NMR analysis of quinoline derivatives.

Q1: My aromatic signals in the ¹H NMR spectrum are heavily overlapped. How can I resolve and assign them?

A1: Signal overlapping in the aromatic region (typically 7.0-9.0 ppm) is the most frequent challenge in quinoline NMR spectroscopy.[3] The limited chemical shift dispersion and complex spin-spin coupling patterns often make direct interpretation of the 1D ¹H spectrum difficult or impossible.[4][5]

Causality & Solution: The proximity in the electronic environments of the seven protons on the quinoline core leads to this overlap. To resolve this, a multi-pronged approach using two-dimensional (2D) NMR experiments is the most effective strategy.[6][7]

  • COSY (Correlation Spectroscopy): This is the first step to establish proton-proton connectivity. It reveals which protons are coupled to each other, typically through three bonds (³J). In a quinoline ring, this allows you to "walk" around the benzene and pyridine rings, identifying adjacent protons (e.g., H-5 coupling to H-6, H-6 to H-7, etc.).[4][7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal directly to the carbon it is attached to. It helps to spread out the crowded proton information over the much wider ¹³C chemical shift range.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is crucial for piecing together the entire molecular skeleton. It shows correlations between protons and carbons that are two or three bonds away (²J or ³J). This is essential for assigning quaternary (non-protonated) carbons and for linking different spin systems together.[6]

By combining these experiments, you can build a complete and unambiguous map of the molecule's structure, even when the 1D spectrum is poorly resolved.

Q2: How do different substituents affect the ¹H and ¹³C chemical shifts of the quinoline core?

A2: Substituents dramatically alter the electronic landscape of the quinoline ring, leading to predictable changes in chemical shifts. The effect depends on the substituent's electronic nature (donating or withdrawing) and its position.[3]

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃), amino (-NH₂), or hydroxyl (-OH) increase the electron density on the ring. This increased density "shields" the nearby nuclei from the external magnetic field, causing their signals to shift upfield (to a lower ppm value).[3]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂), cyano (-CN), or carbonyls (-C(O)R) decrease the electron density on the ring. This "deshields" the nuclei, causing their signals to shift downfield (to a higher ppm value).[3]

Positional Effects: The impact of a substituent is most pronounced at the ortho and para positions relative to its point of attachment. For example, a substituent at C-6 will have the strongest effect on the chemical shifts of H-5, H-7, and H-8. These predictable patterns are invaluable for confirming the substitution site.[3]

G

Q3: Why are the chemical shifts of my quinoline derivative changing with sample concentration?

A3: Quinolines are well-known to exhibit concentration-dependent chemical shifts in ¹H NMR.[2][8] This phenomenon is not an instrument artifact but a result of intermolecular interactions, specifically π-π stacking.[2][3][8]

Causality: In solution, the flat, aromatic quinoline molecules tend to self-associate and form stacked aggregates.[2][8] As the concentration increases, the equilibrium shifts towards these stacked forms. When one quinoline ring stacks on top of another, its ring current induces a magnetic field that shields the protons of the neighboring molecule, causing an upfield shift (lower ppm). The extent of this shift is directly related to the concentration of the sample.

To obtain reproducible results, it is crucial to maintain a consistent sample concentration for all related experiments and comparisons. If you need to eliminate these effects for precise measurements, acquiring spectra at very high dilution is recommended.

Q4: What are the typical ¹H-¹H coupling constant values I should expect for the quinoline ring system?

A4: Spin-spin coupling constants (J-values) are critical for determining connectivity as they are transmitted through chemical bonds. In the quinoline system, the magnitude of the J-value is highly dependent on the number of bonds separating the coupled protons and their geometric relationship.

Trustworthiness: The J-values are independent of the spectrometer's magnetic field strength, making them a reliable parameter for structural analysis.[9]

Coupling TypeProtons InvolvedTypical J-value (Hz)Notes
Ortho Coupling (³J) H-3/H-4, H-5/H-6, H-6/H-7, H-7/H-87.0 - 9.0 HzStrong coupling between adjacent protons.
Meta Coupling (⁴J) H-2/H-4, H-5/H-7, H-6/H-81.5 - 3.0 HzWeaker coupling across three bonds.
Para Coupling (⁵J) H-5/H-80.5 - 1.0 HzVery weak coupling, often not resolved.
Inter-ring Coupling H-4/H-5~0.5 HzWeak "zigzag" or "peri" coupling.[5]
Pyridine Ring Specific H-2/H-34.0 - 5.0 HzCharacteristic ortho coupling within the pyridine ring.[10]

Table 1: Characteristic ¹H-¹H Coupling Constants in the Quinoline Ring System.[5][9][10][11]

Troubleshooting & Optimization Guides

This section provides detailed workflows for solving more complex structural problems.

Problem: Unambiguous Assignment of Isomeric Substitution Patterns

Differentiating between isomers (e.g., 6-methoxyquinoline vs. 7-methoxyquinoline) is impossible from mass spectrometry or 1D ¹H NMR alone. A definitive assignment requires establishing long-range connectivity.

Authoritative Grounding: The HMBC experiment is the gold standard for this task, as it reveals ²J and ³J correlations, allowing you to connect protons to carbons that are not directly bonded.[6]

Workflow for Isomer Differentiation:

  • Full 1D and 2D Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra.

  • Assign Spin Systems via COSY: Use the COSY spectrum to identify the two separate aromatic spin systems: the H-2/H-3/H-4 system in the pyridine ring and the H-5/H-6/H-7/H-8 system in the benzene ring.

  • Assign Protons to Carbons via HSQC: Use the HSQC spectrum to assign the carbon signal for each proton identified in step 2.

  • Bridge the Rings with HMBC: This is the critical step. Look for long-range correlations from well-defined protons to quaternary carbons. The key is to find correlations to the two "bridgehead" carbons (C-9 and C-10) that join the rings.

    • H-8 will show a strong ³J correlation to C-9 .

    • H-5 will show a strong ³J correlation to C-10 .

    • H-4 will show a ²J correlation to C-10 and a ³J correlation to C-5 .

    • H-2 will show a ³J correlation to C-9 .

  • Locate the Substituent: Once the core quinoline skeleton is assigned, locate the substituent by observing its long-range correlations. For a methoxy group (-OCH₃), the methoxy protons (~3.9 ppm) will show a strong ³J correlation to the carbon they are attached to.

    • If you see a correlation from -OCH₃ to C-6 , you have the 6-methoxy isomer.

    • If the correlation is to C-7 , you have the 7-methoxy isomer.

G

Experimental Protocols

This section provides standardized protocols for key experiments. Always ensure your sample is pure and dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][6]

Protocol 1: 2D COSY Experiment Setup

Objective: To identify scalar-coupled protons (¹H-¹H connectivity).

  • Sample Preparation: Dissolve 5-10 mg of the purified quinoline derivative in ~0.6 mL of deuterated solvent. Filter the solution into a clean NMR tube.[3]

  • Initial 1D ¹H Setup:

    • Insert the sample, lock on the solvent's deuterium signal, and shim the magnetic field to achieve optimal resolution.[3]

    • Acquire a standard 1D ¹H spectrum to determine the chemical shift range of all proton signals. Note the spectral width (SW) in ppm.[3]

  • COSY Parameter Setup:

    • Load a standard COSY pulse program (e.g., cosygpqf on Bruker systems).

    • Set the spectral widths (SW) in both F2 (direct) and F1 (indirect) dimensions to the value determined from the 1D spectrum.

    • Set the number of data points (TD) to 2048 in F2 and 256-512 in F1. More points in F1 improve resolution but increase acquisition time.

    • Set the number of scans (NS) to 2 or 4 and the number of dummy scans (DS) to 4 or 8.

    • Set the receiver gain (RG) automatically.

  • Acquisition and Processing:

    • Start the acquisition.

    • After acquisition, perform a 2D Fourier transform using the command xfb.

    • Apply a sine-bell window function (sine) in both dimensions.

    • Phase the spectrum manually in both dimensions.

    • Symmetrize the spectrum to reduce artifacts.

  • Analysis:

    • The 1D spectrum appears on the diagonal.

    • Off-diagonal cross-peaks connect signals from protons that are spin-coupled. Identify these correlations to trace the connectivity within the molecule.

Protocol 2: 2D NOESY Experiment Setup

Objective: To identify protons that are close in space (< 5 Å), providing information on stereochemistry and 3D conformation.[12][13]

  • Sample Preparation: Use the same sample as for other NMR experiments. Ensure it is free of paramagnetic impurities (e.g., dissolved oxygen) by degassing the sample (e.g., with argon bubbling) as these can interfere with the NOE effect.

  • NOESY Parameter Setup:

    • Load a standard NOESY pulse program (e.g., noesygpph on Bruker systems).

    • Use the same spectral width (SW) and data points (TD) as the COSY experiment.

    • Crucial Parameter: Set the mixing time (d8 or mix_time). This is the period during which NOE transfer occurs. A typical starting value for small molecules is 500-800 ms. This value may need to be optimized.

    • Set the number of scans (NS) to 8 or 16, as NOE signals are often weak.

  • Acquisition and Processing:

    • Follow similar acquisition and processing steps as for the COSY experiment.

  • Analysis:

    • Like COSY, the spectrum has a diagonal and off-diagonal cross-peaks.

    • A cross-peak between two protons indicates they are spatially proximate. This is invaluable for:

      • Confirming assignments (e.g., an NOE between H-8 and H-7).

      • Differentiating isomers (e.g., an NOE between a methyl group's protons and a nearby ring proton).[12]

      • Determining the conformation of flexible side chains.

References

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy | Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives - UNCW Institutional Repository. Available at: [Link]

  • Johns, S. R., & Willing, R. I. (1976). 13C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (peri) 3JCCCH Coupling Constants. Australian Journal of Chemistry, 29(7), 1617-1622.
  • DETERMINATION OF RELATIVE SIGNS OF COUPLING CONSTANTS IN QUINOLINE BY NUCLEAR MAGNETIC DOUBLE RESONANCE - Canadian Science Publishing. Available at: [Link]

  • Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21 - ResearchGate. Available at: [Link]

  • Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis - MDPI. Available at: [Link]

  • 13 C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl 3 ). - ResearchGate. Available at: [Link]

  • 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

  • Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy - Dialnet. Available at: [Link]

  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES Adam Beck A Thesis Submitted to the University of North - UNCW Institutional Repository. Available at: [Link]

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • Quinoline - SpectraBase. Available at: [Link]

  • Quinoline | C9H7N | CID 7047 - PubChem - NIH. Available at: [Link]

  • NMR Coupling Constants - Chemical Instrumentation Facility - Iowa State University. Available at: [Link]

  • Structure elucidation of quinoline| NMR Spectroscopy - YouTube. Available at: [Link]

  • SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY Trinh Thi Huan. Available at: [Link]

  • 22: Nuclear Overhauser Effect (NOE) - Chemistry LibreTexts. Available at: [Link]

  • Nuclear Overhauser effect - Wikipedia. Available at: [Link]

  • Coupling constants for 1H and 13C NMR. Available at: [Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti- Microbial Agents - MDPI. Available at: [Link]

  • Solved 1 Chapter 10.3 Problems in 2D NMR Problem 312 The IH | Chegg.com. Available at: [Link]

  • 14.12: Coupling Constants Identify Coupled Protons - Chemistry LibreTexts. Available at: [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]

  • NMR Spectroscopy Practice Problems - Chemistry Steps. Available at: [Link]

Sources

Technical Support Center: Degradation of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers investigating the metabolic fate of 2,8-dimethylquinoline-4-carboxylic acid. This guide is designed to provide in-depth, practical answers to the challenges you may encounter during your experimental work. We move beyond simple protocols to explain the underlying scientific principles, helping you to troubleshoot effectively and interpret your results with confidence.

Frequently Asked Questions (FAQs): Foundational Concepts

This section addresses fundamental questions about quinoline degradation to provide a solid basis for understanding the specific challenges posed by this compound.

Q1: What are the established microbial degradation pathways for the basic quinoline structure?

A1: Microbial degradation of quinoline, a heterocyclic aromatic compound, has been studied in various bacteria, particularly from the genera Pseudomonas, Rhodococcus, and Comamonas.[1][2][3] The initial attack is almost always an enzymatic hydroxylation, leading to two primary, well-documented pathways:

  • The 2-Oxo-1,2-dihydroquinoline (or 2-quinolinone) Pathway: This is the most common route, initiated by the hydroxylation of quinoline at the C-2 position to form 2-oxo-1,2-dihydroquinoline.[2][4] This intermediate is then further hydroxylated, leading to ring cleavage between the benzene and pyridine rings.

  • The 8-Hydroxycoumarin Pathway: In this pathway, initial hydroxylation also occurs at the C-2 position, but subsequent steps lead to the formation of 8-hydroxycoumarin.[2][5] This pathway also results in the cleavage of the heterocyclic ring.

Some bacterial strains have even been shown to utilize both degradation pathways simultaneously.[2]

Q2: Which enzymes are critical for initiating quinoline breakdown?

A2: The key enzymes are molybdenum-containing hydroxylases, a type of quinoline oxidoreductase (QOR).[6] These enzymes catalyze the initial, rate-limiting hydroxylation step. For example, quinoline 2-oxidoreductase introduces a hydroxyl group at the C-2 position of the quinoline ring. The specificity and efficiency of these enzymes are critical and can be a major variable when studying substituted quinolines like this compound.

Q3: How does the carboxylic acid group at position 4 typically influence degradation?

A3: The degradation of quinoline-4-carboxylic acid has been specifically studied in bacteria like Microbacterium sp., Agrobacterium sp., and Pimelobacter simplex.[5][7] The pathway mirrors the general quinoline route, starting with the formation of 2-oxo-1,2-dihydroquinoline-4-carboxylic acid.[5][7] This indicates that the C-4 carboxyl group does not prevent the initial enzymatic attack at C-2. Subsequent metabolites can include 8-hydroxycoumarin-4-carboxylic acid and 2,3-dihydroxyphenyl-succinic acid, confirming that the core degradation strategy (hydroxylation followed by ring cleavage) remains consistent.[5]

Troubleshooting Guide: Specific Issues in this compound Experiments

The presence of methyl groups at both the C-2 and C-8 positions introduces significant challenges not seen with the parent quinoline or quinoline-4-carboxylic acid. This section is formatted to address specific problems you may encounter.

Problem 1: My microbial culture is not degrading this compound.
  • Q: I've inoculated my culture with a known quinoline-degrading strain, but the parent compound concentration isn't decreasing. What's going wrong?

    • A: Steric Hindrance and Enzyme Specificity. The methyl group at the C-2 position is the most likely culprit. The initial and critical hydroxylation step in nearly all known quinoline degradation pathways occurs at this exact position.[2] The C-2 methyl group can sterically hinder the active site of the quinoline 2-oxidoreductase, preventing the enzyme from binding and catalyzing the reaction. Your strain's enzyme may simply be unable to accommodate this substituted substrate.

    • Expert Advice:

      • Strain Selection: Do not assume a standard quinoline degrader will work. Isolate new strains from environments contaminated with methylated aromatics or polycyclic aromatic hydrocarbons (PAHs), as these microbial communities are more likely to possess enzymes with broader substrate specificity.[8] See Protocol 1 for a detailed isolation workflow.

      • Acclimatization: If you must use an existing strain, try a long-term acclimatization experiment. Start with a low concentration of this compound in the presence of a more easily metabolized carbon source (like glucose or the parent quinoline). Gradually increase the concentration of the target compound over several weeks to select for mutants or induce promiscuous enzyme activity.[9]

      • Co-metabolism: The degradation may require a co-substrate. Some microbes can only transform a compound while growing on another primary energy source.[10] Ensure your minimal medium is not overly restrictive if you suspect this might be the case.

  • Q: Could my culture conditions (pH, temperature) be the issue?

    • A: Yes, environmental parameters are critical. While the substrate itself is the primary challenge, suboptimal conditions will inhibit even a capable strain. Most quinoline-degrading bacteria are mesophilic and prefer neutral to slightly alkaline conditions.[3] For example, Rhodococcus sp. JH145 shows optimal quinoline degradation at 30°C and a pH of 8.0.[3]

    • Expert Advice: Optimize conditions systematically. See the data in Table 1 for typical ranges for known quinoline degraders and use this as a starting point for your experiments.

Problem 2: My analysis shows the disappearance of the parent compound, but I cannot detect the expected intermediates.
  • Q: I'm using HPLC-UV to monitor the reaction, but no new peaks are appearing. Does this mean complete mineralization is occurring?

    • A: Not necessarily. Several possibilities exist:

      • Transient Intermediates: Degradation intermediates may be highly unstable or rapidly converted to the next metabolite in the pathway, never accumulating to a concentration detectable by UV.[2]

      • Loss of Chromophore: The initial ring-cleavage event can destroy the quinoline chromophore, rendering subsequent aliphatic intermediates "invisible" to UV detection at typical wavelengths (e.g., 254 nm, 320 nm).[11]

      • Abiotic Transformation: The compound might be undergoing an abiotic change, such as dimerization or polymerization, especially if the culture conditions are oxidative.[12] Run a sterile control (autoclaved medium + compound, no bacteria) to rule this out.

    • Expert Advice: Switch to a more universal and sensitive detection method. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is essential. MS can detect metabolites even if they lack a strong UV chromophore and provides mass information crucial for tentative identification. See Protocol 2 for an analytical workflow.

  • Q: If the C-2 position is blocked, where else could the degradation initiate?

    • A: This is the central research question. With the C-2 position blocked, the cell must use an alternative strategy. Based on known microbial metabolism of aromatic compounds, logical alternatives include:

      • Hydroxylation at a different position: The enzyme may attack another available carbon on the pyridine or benzene ring.

      • Oxidation of a methyl group: The C-2 or C-8 methyl group could be oxidized to a carboxylic acid.[13] This would form a dicarboxylic acid derivative.

      • Dioxygenase attack on the benzene ring: A dioxygenase could attack the benzene ring to form a cis-dihydrodiol, a common strategy for degrading aromatic hydrocarbons.

    • Expert Advice: Use this theoretical framework to guide your search for metabolites. In your HPLC-MS analysis, create an extracted ion chromatogram for the predicted masses of these potential intermediates to see if you can find any trace evidence.

Experimental Protocols & Workflows

Protocol 1: Screening and Isolation of Degrading Microorganisms
  • Sample Collection: Obtain soil or water samples from sites with a history of contamination with creosote, fossil fuels, or industrial chemicals.[14]

  • Enrichment Culture:

    • Prepare a mineral salts medium (MSM) with this compound (e.g., 50 mg/L) as the sole source of carbon and nitrogen.

    • Inoculate 100 mL of MSM with 1 g of soil or 1 mL of water.

    • Incubate at 30°C with shaking (150 rpm).[9]

  • Sub-culturing: Every 7-10 days, transfer 10% of the culture volume to fresh MSM. Continue for at least five cycles to enrich for capable strains.

  • Isolation: Plate serial dilutions of the final enrichment culture onto MSM agar plates containing the target compound.

  • Purification: Pick individual colonies that show growth and re-streak them on fresh plates to ensure purity.

  • Verification: Grow purified isolates in liquid MSM and monitor the degradation of this compound using HPLC to confirm their capability.

Protocol 2: Analysis of Metabolites by HPLC-UV/MS
  • Sample Preparation:

    • Collect 1 mL of culture at various time points (e.g., 0, 12, 24, 48, 72 hours).

    • Centrifuge at 12,000 x g for 10 minutes to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid (for better ionization in MS).

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with 95% A, ramp to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 0.8 mL/min.

    • Detection: UV/Vis detector at 254 nm and 320 nm, followed by an in-line mass spectrometer.

  • Mass Spectrometry:

    • Mode: Electrospray Ionization (ESI) in both positive and negative modes in separate runs. The carboxylic acid group makes negative mode particularly useful.

    • Scan Range: m/z 50-500.

    • Analysis: Compare samples over time. Look for peaks that appear as the parent compound (m/z 202.2 for [M+H]⁺ or 200.2 for [M-H]⁻) disappears.[15] Use the accurate mass to predict elemental formulas for unknown metabolites.

Data & Pathway Visualization

Proposed Degradation Pathway

Given the blockage at C-2, a hypothetical pathway is proposed. The initial enzymatic attack is unknown and represents the key area for investigation.

Proposed Degradation Pathway cluster_start Starting Compound cluster_initiation Hypothetical Initiation Steps (Key Research Area) cluster_downstream Downstream Metabolism A 2,8-Dimethylquinoline- 4-carboxylic acid B Option 1: Benzene Ring Dioxygenation A->B Unknown Enzyme(s) C Option 2: Methyl Group Oxidation A->C Unknown Enzyme(s) D Option 3: Alternative Hydroxylation A->D Unknown Enzyme(s) E Ring Fission Product(s) B->E C->E D->E F Central Metabolism (TCA Cycle) E->F Further Degradation

Caption: Hypothetical degradation pathways for this compound.

Experimental Workflow for Pathway Elucidation

Experimental Workflow A Isolate/Acclimatize Degrading Bacteria (Protocol 1) B Time-Course Degradation Experiment A->B C Sample & Separate Biomass/Supernatant B->C D Metabolite Analysis (HPLC-MS) (Protocol 2) C->D F Prepare Cell-Free Extract C->F E Tentatively Identify Intermediates by Mass D->E H Purify Novel Metabolites for Structure Elucidation (NMR) E->H I Propose Pathway E->I G Enzyme Assays with Substrate & Intermediates F->G G->I H->I Confirmation

Caption: Workflow for elucidating novel microbial degradation pathways.

Table 1: Optimal Growth Conditions for Selected Quinoline-Degrading Bacteria
Bacterial StrainOptimal Temperature (°C)Optimal pHSalt Tolerance (NaCl)Reference
Rhodococcus sp. JH14530 - 377.0 - 9.0 (Optimum 8.0)Up to 7.5%[3]
Ochrobactrum sp. C230Acidic to NeutralNot specified[9]
Comamonas sp.308.0Not specified[2]
Pseudomonas aeruginosa QPNot specifiedNot specifiedNot specified[1][14]

References

  • Bacterial Degradation of Quinoline and Derivatives-Pathways and Their Biocatalysts. Angewandte Chemie International Edition.[Link]

  • Microbial degradation of quinoline and methylquinolines. Applied and Environmental Microbiology.[Link]

  • Microbial Metabolism of Quinoline and Related Compounds. IX. Degradation of 6-hydroxyquinoline and Quinoline by Pseudomonas Diminuta 31/1 Fa1 and Bacillus Circulans 31/2 A1. Biological Chemistry Hoppe-Seyler.[Link]

  • Microbial degradation of quinoline and methylquinolines. ResearchGate.[Link]

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B. Biological Chemistry Hoppe-Seyler.[Link]

  • Isolation and characterization of quinoline-degrading bacteria from subsurface sediments. Applied and Environmental Microbiology.[Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. ResearchGate.[Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters.[Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies.[Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. National Center for Biotechnology Information.[Link]

  • Biodegradation characteristics and metabolic pathway of a strain for quinoline degradation. ResearchGate.[Link]

  • Determination of quinoxaline carboxylic acid (metabolite of carbadox) in animal tissue by HPLC. Food Additives & Contaminants.[Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. Water Science & Technology.[Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. ResearchGate.[Link]

  • In-Silico Evaluation of Some Newly Synthesized Quinoline Derivatives as Anti-Microbial Agents. MDPI.[Link]

  • Isolation and Degradation Kinetics of the Quinoline Degradation Bacterium Strains from Coking Wastewater. Scientific.Net.[Link]

  • Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. MDPI.[Link]

  • This compound. PubChem.[Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications.[Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI.[Link]

  • Microbial degradation of 2,4-dichlorophenoxyacetic acid: Insight into the enzymes and catabolic genes involved, their regulation and biotechnological implications. Critical Reviews in Microbiology.[Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Human Metabolome Database.[Link]

  • Overview of metabolic pathways of carboxylic-acid-containing drugs. ResearchGate.[Link]

  • Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub.[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry.[Link]

  • Biodegradation tests of mercaptocarboxylic acids, their esters, related divalent sulfur compounds and mercaptans. Environmental Science and Pollution Research.[Link]

  • Degradation of phenoxyalkanoic acid herbicides by isolated bacterial strain LKDC4 Pseudomonas aeruginosa. AMB Express.[Link]

Sources

Validation & Comparative

A Comparative Guide to the Definitive Identification of Synthesized 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Structural Verification in Drug Discovery

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning from antimalarial to anticancer.[1][2] The synthesis of novel quinoline derivatives, such as 2,8-Dimethylquinoline-4-carboxylic acid, is a routine yet pivotal step in the drug discovery pipeline. However, synthesis is merely the first chapter. The absolute, unambiguous confirmation of a molecule's identity is paramount, as even minor structural variations, such as isomers, can lead to drastically different pharmacological and toxicological profiles.

Classic synthetic routes to quinoline-4-carboxylic acids, like the Doebner and Pfitzinger reactions, involve multi-step condensations and cyclizations. These processes can potentially yield a mixture of regioisomers or harbor unreacted starting materials. Therefore, relying on a single analytical technique for structural confirmation is fraught with risk. This guide presents a self-validating, multi-pronged analytical workflow designed to provide irrefutable evidence for the identity of synthesized this compound, comparing the strengths and limitations of each technique and explaining the causal logic behind our experimental choices.

The Analytical Triad: A Self-Validating System for Structural Elucidation

The principle of a self-validating system rests on the use of orthogonal analytical techniques—methods that measure different physical properties of the molecule. For a compound like this compound, the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy creates a robust framework for identity confirmation. Each technique provides a unique piece of the structural puzzle, and together, they leave no room for ambiguity.

cluster_workflow Definitive Identity Confirmation Workflow cluster_analytics Orthogonal Analytical Techniques cluster_data Data Interpretation start Synthesized Product (Crude this compound) ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, COSY) start->nmr ftir FTIR Spectroscopy start->ftir ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Atomic Connectivity & Spatial Arrangement nmr->nmr_data ftir_data Presence of Key Functional Groups ftir->ftir_data conclusion Confirmed Identity: This compound ms_data->conclusion nmr_data->conclusion ftir_data->conclusion

Caption: A workflow illustrating the multi-technique approach for identity confirmation.

Mass Spectrometry: The First Checkpoint for Molecular Formula

Mass spectrometry serves as the initial gatekeeper, providing the molecular weight of the synthesized compound, which directly validates its elemental composition.

Expertise & Experience: The choice of ionization technique is critical. For quinoline carboxylic acids, Electrospray Ionization (ESI) is generally preferred over Electron Ionization (EI). ESI is a "soft" ionization technique that typically yields a prominent protonated molecular ion ([M+H]⁺), making it straightforward to confirm the molecular weight.[3] In contrast, EI can cause significant fragmentation, sometimes making the molecular ion difficult to observe.[4] The fragmentation pattern, however, is highly valuable. For quinoline-4-carboxylic acids, a characteristic fragmentation is the loss of the carboxyl group, either as a neutral CO₂ molecule (loss of 44 Da) or a COOH radical (loss of 45 Da).[3][4] Observing these specific neutral losses provides strong evidence for the presence of the carboxylic acid moiety.

Comparison of MS Techniques

TechniquePrincipleAdvantages for this CompoundDisadvantages
ESI-MS Soft ionization in solutionHigh sensitivity, clear molecular ion peak ([M+H]⁺)Provides limited structural fragmentation unless coupled with tandem MS (MS/MS).
EI-MS High-energy electron impact in gas phaseProvides a detailed, reproducible fragmentation pattern useful for library matching.Molecular ion may be weak or absent due to extensive fragmentation.[4]
High-Resolution MS (e.g., TOF) Measures mass with high accuracyProvides an exact mass measurement, allowing for the unambiguous determination of the molecular formula (e.g., C₁₂H₁₁NO₂).[5]Higher cost and complexity.

NMR Spectroscopy: The Gold Standard for Structure Elucidation

While MS confirms what atoms are present, NMR spectroscopy reveals how they are connected, making it the most powerful tool for distinguishing between isomers. For this compound, both ¹H and ¹³C NMR are essential.

Expertise & Experience: The substitution pattern on the quinoline ring creates a unique fingerprint in the NMR spectrum.

  • ¹H NMR: We expect to see distinct signals for the two methyl groups (likely singlets), the protons on the heterocyclic and benzene rings, and a broad singlet for the carboxylic acid proton. The chemical shifts are highly predictable; for instance, the proton at position 3 will be influenced by the adjacent carboxylic acid, and the protons on the benzene ring (positions 5, 6, 7) will show splitting patterns (doublets and triplets) characteristic of their relationship to each other and the methyl group at position 8.[6]

  • ¹³C NMR: This technique confirms the carbon skeleton. We expect to see 12 distinct carbon signals: one for the carboxylic acid carbonyl, nine for the aromatic quinoline ring, and two for the methyl groups. The chemical shifts of the ring carbons are significantly affected by the positions of the substituents.[7]

  • 2D NMR (COSY): To definitively assign the proton signals, a Correlation Spectroscopy (COSY) experiment is invaluable. It shows which protons are coupled to each other, allowing us to "walk" around the ring system and confirm the connectivity, for example, by correlating the H-5 signal with H-6, and H-6 with H-7.[6]

Trustworthiness: The combined NMR data provides a self-validating dataset. If the observed ¹H chemical shifts, splitting patterns, integrals, and the ¹³C chemical shifts all match the predicted structure of this compound—and are inconsistent with other possible isomers—the structural assignment is considered definitive. Quinolines are known to exhibit concentration-dependent chemical shifts due to π-π stacking, so it is crucial to report the concentration at which the spectrum was acquired.[8][9]

FTIR Spectroscopy: Rapid Verification of Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that confirms the presence of key functional groups. While it doesn't provide the detailed connectivity information of NMR, it serves as an excellent complementary check.

Expertise & Experience: The FTIR spectrum of this compound should display several characteristic absorption bands. The most informative are:

  • O-H Stretch (Carboxylic Acid): A very broad band, typically in the range of 3300-2500 cm⁻¹, resulting from hydrogen bonding.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[10]

  • C=C and C=N Stretches (Aromatic Ring): Multiple sharp bands in the 1600-1450 cm⁻¹ region, characteristic of the quinoline core.[11]

  • C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups appear just below 3000 cm⁻¹.

The presence of both the broad O-H and the sharp C=O stretch is a strong confirmation of the carboxylic acid functional group, corroborating the findings from mass spectrometry.

Data Synthesis: Building the Conclusive Argument

Summary of Expected vs. Experimental Data

TechniqueParameterExpected Value/Observation for C₁₂H₁₁NO₂Experimental Result
HR-ESI-MS [M+H]⁺m/z 202.0863[Enter Observed m/z]
FragmentationLoss of CO₂ (44 Da) and/or COOH (45 Da)[3][4][Confirm Observation]
¹H NMR δ (ppm), Multiplicity, Integration~12-13 (s, 1H, COOH), 7.5-8.5 (m, 4H, Ar-H), ~2.7 (s, 3H, CH₃), ~2.6 (s, 3H, CH₃)[Enter Observed Data]
¹³C NMR δ (ppm)~168-172 (C=O), 118-150 (9 Ar-C), ~20-25 (2 CH₃)[Enter Observed Data]
FTIR Wavenumber (cm⁻¹)~3300-2500 (broad, O-H), ~1710 (strong, C=O), ~1600, 1500 (C=C, C=N)[Enter Observed Data]

If the experimental results in the final column align with the expected values, the identity of this compound is confirmed with a high degree of confidence.

Detailed Experimental Protocols

Protocol 1: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use an ESI-Time of Flight (TOF) mass spectrometer.

  • Method: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

  • Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5-4.5 kV

    • Mass Range: m/z 50-500

    • Data Acquisition: Acquire data for 1-2 minutes to obtain a stable signal and good mass accuracy.

  • Analysis: Determine the exact mass of the [M+H]⁺ ion and compare it to the theoretical mass for C₁₂H₁₂NO₂⁺. If performing MS/MS, select the precursor ion and apply collision-induced dissociation (CID) to observe the characteristic loss of CO₂ or COOH.[3]

Protocol 2: NMR Spectroscopy (¹H, ¹³C, COSY)
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is effective for carboxylic acids).[9]

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum.

    • Ensure a sufficient relaxation delay (e.g., 5 seconds) to allow for accurate integration, especially of the potentially broad carboxylic acid proton.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g., 1024 or more) may be needed to achieve a good signal-to-noise ratio.

  • COSY Acquisition:

    • Use a standard gradient-selected COSY pulse sequence.

    • Acquire the data with sufficient resolution in both dimensions to resolve cross-peaks.[9]

  • Analysis: Process the spectra using appropriate software. Reference the solvent peak. Integrate the ¹H signals, determine chemical shifts and coupling constants, and assign all peaks. Analyze the COSY spectrum to confirm proton-proton correlations.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: If the sample is a solid, use an Attenuated Total Reflectance (ATR) accessory for the simplest and fastest measurement. Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Analysis: Process the spectrum (e.g., ATR correction). Identify the characteristic peaks corresponding to the O-H, C=O, C=C/C=N, and C-H functional groups.[10]

Conclusion

Confirming the identity of a synthesized compound like this compound is a non-negotiable step in any research and development setting. A haphazard or single-method approach introduces unacceptable risks. By employing a logically structured, multi-technique workflow that leverages the orthogonal strengths of Mass Spectrometry, NMR Spectroscopy, and FTIR Spectroscopy, researchers can build a self-validating and irrefutable case for the structure of their target molecule. This rigorous approach not only ensures data integrity but also upholds the principles of scientific excellence that are the bedrock of drug discovery and development.

References

  • BenchChem (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
  • Veverka, M., et al. (Year N/A). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.
  • BenchChem (2025). Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
  • BenchChem (2025). Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction.
  • Wikipedia contributors. Doebner–Miller reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Wang, B., et al. (Year N/A). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry. Available at: [Link]

  • SlideShare. Pfitzinger Quinoline Synthesis. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia contributors. Pfitzinger reaction. Wikipedia, The Free Encyclopedia. Available at: [Link]

  • SynArchive. Doebner-Miller Reaction. Available at: [Link]

  • Sangshetti, J.N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

  • UNCW Institutional Repository. Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Available at: [Link]

  • Journal of Chemical Education. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. Available at: [Link]

  • NASA Astrophysics Data System. Mid-IR Spectra of Quinoline and Phenanthridine in H₂O and Ar. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. Application of pfitzinger reaction in. Available at: [Link]

  • TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. Available at: [Link]

  • MDPI. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Available at: [Link]

  • BenchChem (2025). Technical Support Center: Interpreting Complex NMR Spectra of Substituted Quinolines.
  • National Center for Biotechnology Information. Synthesis, DFT studies on a series of tunable quinoline derivatives. Available at: [Link]

  • ResearchGate. FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Available at: [Link]

  • ResearchGate. FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide.... Available at: [Link]

  • AIP Publishing. Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. Available at: [Link]

  • PubMed. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry]. Available at: [Link]

  • PubMed. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Available at: [Link]

  • ResearchGate. Mass spectra of some 2-substituted derivatives of quinoline-4-carboxylic acids and their amides | Request PDF. Available at: [Link]

  • ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Available at: [Link]

  • NIST WebBook. 2,8-Dimethylquinoline. Available at: [Link]

  • Revues Scientifiques Marocaines. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • PubChem. This compound. Available at: [Link]

  • National Center for Biotechnology Information. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Available at: [Link]

  • Moroccan Journal of Heterocyclic Chemistry. RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Available at: [Link]

  • ResearchGate. Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from.... Available at: [Link]

  • NIST WebBook. 2,8-Dimethylquinoline. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Available at: [Link]

  • Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Available at: [Link]

  • MDPI. Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • PubChem. 2,8-Dimethylquinoline. Available at: [Link]

Sources

A Comparative Spectroscopic Guide to 2,8-Dimethylquinoline-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug discovery and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Quinolines, a privileged scaffold in medicinal chemistry, often present subtle yet significant differences in their spectroscopic profiles based on their substitution patterns. This guide provides an in-depth comparative analysis of the spectral data for 2,8-Dimethylquinoline-4-carboxylic acid, a molecule of interest in various research domains. Due to the limited availability of its complete experimental spectra in public databases, this guide will leverage a combination of foundational spectroscopic principles and direct comparison with closely related, well-characterized analogs to predict and interpret its spectral characteristics.

Introduction to the Spectroscopic Challenge

This compound belongs to the quinoline-4-carboxylic acid family, known for its diverse biological activities.[1] The addition of two methyl groups to the quinoline core at positions 2 and 8 introduces specific electronic and steric effects that manifest uniquely across different spectroscopic techniques. Understanding these spectral signatures is crucial for reaction monitoring, quality control, and the rational design of new derivatives.

This guide will systematically deconstruct the expected ¹H NMR, ¹³C NMR, Mass Spectrometry, Infrared (IR), and UV-Visible (UV-Vis) spectra of this compound. The analysis will be grounded in a comparative framework using quinoline-4-carboxylic acid and 2-methylquinoline-4-carboxylic acid as primary reference compounds.

Experimental Methodologies: A Self-Validating Approach

To ensure the integrity of spectral data, standardized protocols are essential. The following outlines the general experimental procedures for acquiring the spectroscopic data discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Instrumentation: Spectra are acquired on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Standard parameters include a 30° pulse width, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR: A proton-decoupled experiment is run with a 45° pulse width, a 5-second relaxation delay, and a sufficient number of scans (typically >1024) to achieve a good signal-to-noise ratio.

Mass Spectrometry (MS)
  • Ionization: Electron Ionization (EI) is commonly used for these types of molecules to induce fragmentation, providing valuable structural information. Electrospray ionization (ESI) can be used for more gentle ionization, often showing a prominent molecular ion peak.

  • Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system for EI or a Liquid Chromatography-Mass Spectrometry (LC-MS) system for ESI.

  • Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are analyzed.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, a KBr pellet is prepared by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent, such as ethanol or methanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: The absorbance is measured over a range of wavelengths, typically from 200 to 400 nm.

Comparative Spectral Analysis

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the chemical environment of protons in a molecule. The aromatic region of quinoline derivatives is particularly informative.

Expected ¹H NMR Spectrum of this compound:

  • Methyl Protons: Two sharp singlets are expected for the two methyl groups. The C2-methyl group should appear around 2.5-2.7 ppm, while the C8-methyl group will be slightly more shielded, likely appearing around 2.4-2.6 ppm.

  • Aromatic Protons: The quinoline ring protons will appear in the downfield region (7.0-9.0 ppm). The proton at C3 is expected to be a singlet. The protons on the benzene ring portion (C5, C6, C7) will show characteristic splitting patterns (doublets and triplets) based on their coupling with each other. The presence of the C8-methyl group will influence the chemical shift of the C7 proton.

  • Carboxylic Acid Proton: A broad singlet, highly deshielded, is expected between 12 and 14 ppm, which is characteristic of a carboxylic acid proton involved in hydrogen bonding. This peak would disappear upon D₂O exchange.

Comparison with Analogs:

Compound C2-H/CH₃ C3-H Aromatic Protons (ppm) COOH (ppm) Reference
Quinoline-4-carboxylic acid ~9.0 (d)~7.5 (d)7.6-8.8~13.5 (br s)[2][3]
2-Methylquinoline-4-carboxylic acid ~2.7 (s)~7.4 (s)7.5-8.7~13.0 (br s)[4]
This compound (Predicted) ~2.6 (s)~7.3 (s)7.2-8.5~13.0 (br s)-

The comparison illustrates that the introduction of a methyl group at C2 replaces the downfield doublet of C2-H with an upfield singlet for the methyl protons and shields the C3-H proton. The additional methyl group at C8 in the target compound is expected to cause further slight upfield shifts for the nearby aromatic protons due to its electron-donating nature.

Logical Workflow for NMR Analysis

Caption: Workflow for NMR-based structural elucidation.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

Expected ¹³C NMR Spectrum of this compound:

  • Carbons: The molecule has 12 carbons. Due to the lack of symmetry, 12 distinct signals are expected.

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon (C4a) is expected to be the most deshielded, appearing in the range of 165-175 ppm.

  • Aromatic Carbons: The nine carbons of the quinoline ring will resonate between 110 and 150 ppm. The carbons directly attached to the nitrogen (C2 and C8a) will be downfield.

  • Methyl Carbons: The two methyl carbons will be the most shielded, appearing upfield around 15-25 ppm.

Comparison with Analogs:

Carbon Signal Quinoline-4-carboxylic acid (ppm) 2,8-Dimethylquinoline (ppm) This compound (Predicted ppm)
C=O~168-~167
Aromatic C118-150120-158115-155
C2-CH₃-~25~24
C8-CH₃-~18~17

The presence of the electron-donating methyl groups is expected to cause slight shielding (upfield shift) of the carbons in their immediate vicinity compared to the unsubstituted quinoline-4-carboxylic acid.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₁₂H₁₁NO₂, giving it a molecular weight of 201.22 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A prominent peak at m/z = 201 is expected.

  • Loss of COOH: A significant fragment resulting from the loss of the carboxylic acid group (45 Da) is anticipated at m/z = 156.[5]

  • Loss of H₂O: A less intense peak corresponding to the loss of water (18 Da) might be observed at m/z = 183.

  • Loss of CO₂: Decarboxylation can lead to a fragment at m/z = 157.[5]

  • Further Fragmentation: The fragment at m/z = 156 (dimethylquinoline radical cation) would likely undergo further fragmentation, possibly losing a methyl group (15 Da) to give a peak at m/z = 141.

Fragmentation Pathway of this compound

fragmentation M [M]⁺˙ m/z = 201 M_minus_COOH [M-COOH]⁺ m/z = 156 M->M_minus_COOH - COOH (45 Da) M_minus_CO2 [M-CO₂]⁺˙ m/z = 157 M->M_minus_CO2 - CO₂ (44 Da) M_minus_H2O [M-H₂O]⁺˙ m/z = 183 M->M_minus_H2O - H₂O (18 Da) Fragment_141 [M-COOH-CH₃]⁺ m/z = 141 M_minus_COOH->Fragment_141 - CH₃ (15 Da)

Caption: Predicted EI mass spectrometry fragmentation pathway.

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule.

Expected IR Absorptions for this compound:

  • O-H Stretch: A very broad band from approximately 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.[6]

  • C-H Stretch: Aromatic C-H stretches will appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups will be just below 3000 cm⁻¹.

  • C=O Stretch: A strong, sharp absorption band between 1700-1725 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.[7]

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: A medium intensity band for the C-O single bond of the carboxylic acid is expected around 1200-1300 cm⁻¹.

Comparison with Analogs:

Functional Group Quinoline-4-carboxylic acid (cm⁻¹) 2,8-Dimethylquinoline (cm⁻¹) This compound (Predicted cm⁻¹)
O-H Stretch~2500-3300 (broad)-~2500-3300 (broad)
C=O Stretch~1710-~1715
Aromatic C=C~1500-1600~1500-1600~1500-1600
Aliphatic C-H-~2900-3000~2900-3000

The IR spectrum of this compound is expected to be very similar to that of quinoline-4-carboxylic acid, with the addition of aliphatic C-H stretching and bending vibrations from the two methyl groups.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems.

Expected UV-Vis Absorptions for this compound:

The quinoline ring system is a chromophore that absorbs in the UV region. Carboxylic acids themselves have a weak n→π* transition around 200-210 nm.[8] The extended conjugation of the quinoline system will result in more intense π→π* transitions at longer wavelengths. Typically, quinoline derivatives show two or three absorption bands in the 220-350 nm range. The methyl groups, being weak auxochromes, are expected to cause a slight red shift (shift to longer wavelengths) of these absorption maxima compared to the unsubstituted quinoline-4-carboxylic acid.

Conclusion

References

  • Cherry, P. (n.d.). Supplementary content: Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR of 2-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Electronic Supplementary Inform
  • Lesko, J., & Lasikova, A. (2000). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 54(2), 75-77.
  • PubChem. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • NIST. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 918591.
  • ResearchGate. (n.d.). Typical UV spectra of the different compound types. Retrieved from [Link]

  • PubChem. (n.d.). 4-Quinolinecarboxylic acid. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2018). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • SpectraBase. (n.d.). Quinoline-4-carboxylic acid. Retrieved from [Link]

  • NIST. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • NIST. (n.d.). 2,8-Dimethylquinoline. Retrieved from [Link]

  • Vasava, A. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Human Metabolome Database. (n.d.). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]

  • Striplin, D. R., et al. (2022). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 65(3), 2484–2503.
  • Reich, H. J. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • ResearchGate. (n.d.). The synthesis and spectral characterization of some aromatic amides having as precursor the 2,3-trimethylenequinolin-4-carboxylic acid. Retrieved from [Link]

  • Li, Y., et al. (2018).
  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy, 33(1), 14-21.
  • Siddiqui, H. L., et al. (2015). Review of 13carbon nuclear magnetic resonance characterizations of dimethyltin carboxylates. Journal of the Serbian Chemical Society, 80(1), 1-10.
  • Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 863695.
  • LibreTexts Chemistry. (2023, August 9). 11.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • PubChemLite. (n.d.). 2,3-dimethylquinoline-4-carboxylic acid (C12H11NO2). Retrieved from [Link]

Sources

A Comparative Guide to DHODH Inhibitors: Evaluating 2,8-Dimethylquinoline-4-carboxylic Acid in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of therapeutic drug discovery, Dihydroorotate Dehydrogenase (DHODH) has emerged as a compelling target for a range of diseases, including autoimmune disorders, viral infections, and cancer.[1][2] This mitochondrial enzyme catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway, a metabolic route essential for the proliferation of rapidly dividing cells.[3][4] Consequently, the inhibition of DHODH presents a strategic approach to modulate immune responses and curb uncontrolled cell growth.

This guide provides a comprehensive comparison of 2,8-Dimethylquinoline-4-carboxylic acid with other well-characterized DHODH inhibitors, namely Leflunomide, Teriflunomide, and Brequinar. While direct experimental data for this compound is not extensively available in the public domain, we will leverage established structure-activity relationship (SAR) principles of the quinoline-4-carboxylic acid class to infer its potential efficacy and compare it against these established agents.[5][6]

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is a fundamental cellular process that provides the necessary building blocks for DNA and RNA. DHODH facilitates the oxidation of dihydroorotate to orotate, a critical step in the production of uridine monophosphate (UMP), the precursor to all other pyrimidine nucleotides.[1] By inhibiting DHODH, the pyrimidine pool is depleted, leading to cell cycle arrest, primarily at the S-phase, and subsequent apoptosis in highly proliferative cells.[7]

DHODH_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol cluster_Inhibitors DHODH Inhibitors DHODH DHODH Orotate Orotate DHODH->Orotate CoQH2 Uliquinol (CoQH2) DHODH->CoQH2 DHO Dihydroorotate DHO->DHODH UMP_Synthase UMP Synthase Orotate->UMP_Synthase CoQ Ubiquinone (CoQ) CoQ->DHODH Carbamoyl_Phosphate Carbamoyl Phosphate CAD CAD Carbamoyl_Phosphate->CAD Aspartate Aspartate Aspartate->CAD CAD->DHO UMP UMP UMP_Synthase->UMP Pyrimidine_Nucleotides Pyrimidine Nucleotides UMP->Pyrimidine_Nucleotides DNA_RNA DNA & RNA Synthesis Pyrimidine_Nucleotides->DNA_RNA Inhibitor This compound Leflunomide (Teriflunomide) Brequinar Inhibitor->DHODH

Caption: The de novo pyrimidine biosynthesis pathway highlighting the central role of DHODH and the mechanism of its inhibitors.

Comparative Analysis of DHODH Inhibitors

A direct comparison of the inhibitory potency of this compound with established DHODH inhibitors is challenging due to the absence of publicly available IC50 data for this specific compound. However, we can infer its potential activity based on the well-documented structure-activity relationships of the quinoline-4-carboxylic acid scaffold.[5][6]

InhibitorChemical StructureClassIC50 (Human DHODH)Clinical Status/Application
This compound this compound structureQuinoline-4-carboxylic acidNot Publicly AvailableResearch/Investigational
Leflunomide Leflunomide structureIsoxazole derivative (prodrug)>100 µM (itself)Approved for Rheumatoid Arthritis
Teriflunomide Teriflunomide structureA77 1726 (active metabolite of Leflunomide)~24.5 - 411 nMApproved for Multiple Sclerosis
Brequinar Brequinar structureQuinoline-4-carboxylic acid~5.2 - 20 nM[5]Investigational (Cancer, Viral Infections)[3]

Inference on this compound's Potential Activity:

Structure-activity relationship studies on quinoline-4-carboxylic acid analogs have revealed several key features for potent DHODH inhibition:

  • C-4 Carboxylic Acid: This group is essential for activity, likely forming a salt bridge with key residues in the enzyme's active site. This compound possesses this critical feature.

  • C-2 Substituent: Bulky, hydrophobic substituents at the C-2 position are necessary for high potency.[5] Brequinar, a highly potent inhibitor, features a large 2'-fluoro-1,1'-biphenyl group at this position. In contrast, this compound has a small methyl group at the C-2 position. This suggests that its inhibitory activity may be significantly lower than that of Brequinar.

  • Benzo Portion of the Quinoline Ring: Substitutions on the benzo portion of the quinoline ring can influence activity.[5] The effect of the C-8 methyl group in this compound would require specific testing, but generally, substitutions at this part of the scaffold are tolerated and can modulate pharmacokinetic properties.

Based on these SAR principles, it is plausible that this compound is a DHODH inhibitor, but likely with lower potency compared to Brequinar and Teriflunomide due to the small substituent at the C-2 position.

Experimental Protocols for Evaluating DHODH Inhibitors

To empirically determine the efficacy of a novel compound like this compound and compare it to other inhibitors, standardized in vitro assays are crucial.

DHODH Enzyme Inhibition Assay (DCIP-Based)

This biochemical assay directly measures the enzymatic activity of DHODH and its inhibition by a test compound. The assay monitors the reduction of the chromogenic indicator 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate.

Materials:

  • Recombinant human DHODH enzyme

  • Dihydroorotate (DHO) - DHODH substrate

  • Coenzyme Q10 (or a soluble analog like decylubiquinone) - electron acceptor

  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

  • Test compounds (dissolved in DMSO)

  • 96-well microplate

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the assay buffer, recombinant DHODH enzyme, and Coenzyme Q10.

  • Add the test compound dilutions to the respective wells. Include a DMSO-only control.

  • Pre-incubate the plate at 25°C for 30 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding a solution of DHO and DCIP to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition relative to the DMSO control and plot the results to calculate the IC50 value.

DHODH_Assay_Workflow cluster_Preparation Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis A Prepare serial dilutions of test compound in DMSO C Add reaction mix and test compound to 96-well plate A->C B Prepare reaction mix: Assay Buffer, DHODH enzyme, CoQ10 B->C D Pre-incubate for 30 min at 25°C C->D E Initiate reaction with DHO and DCIP D->E F Measure absorbance decrease at 600-650 nm E->F G Calculate reaction rates F->G H Determine % inhibition G->H I Calculate IC50 value H->I

Caption: Experimental workflow for the DHODH enzyme inhibition assay.

Cell Proliferation Assay (MTT-Based)

This cell-based assay assesses the cytostatic or cytotoxic effects of DHODH inhibitors on rapidly dividing cells. The MTT assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Materials:

  • Cancer cell line (e.g., HCT-116, a colon cancer cell line with high DHODH expression)

  • Complete cell culture medium

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compound. Include a DMSO-only control.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of approximately 570 nm.

  • Calculate the percentage of cell viability relative to the DMSO control and plot the results to determine the EC50 or GI50 value.

Concluding Remarks

While this compound belongs to a class of compounds known to inhibit DHODH, its specific efficacy remains to be experimentally determined. Based on established structure-activity relationships, it is anticipated to be a less potent inhibitor than Brequinar and Teriflunomide due to the small C-2 methyl substituent. For researchers and drug development professionals, this underscores the importance of empirical validation through standardized assays. The provided protocols for DHODH enzyme inhibition and cell proliferation assays offer a robust framework for such evaluations. Further investigation into the selectivity, pharmacokinetics, and in vivo efficacy of this compound is warranted to fully understand its therapeutic potential.

References

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 931-938.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6036-6049.
  • Sykes, D. B., et al. (2016). Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia. Cell, 167(1), 171-186.e15.
  • Löffler, M., et al. (2005). Dihydroorotate dehydrogenase: a new story of an old enzyme. Trends in Biochemical Sciences, 30(7), 389-396.
  • BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Madak, J. T., et al. (2018).
  • Potent human dihydroorotate dehydrogenase inhibitory activity of new quinoline-4-carboxylic acids derived from phenolic aldehydes: Synthesis, cytotoxicity, lipophilicity and molecular docking studies. (2025).
  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Quinoline Carboxylic Acid Methyl Ester Analogs.
  • Al-Soud, Y. A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5192-5200.
  • Al-Qaisi, J. A., et al. (2021).
  • El-Sayed, M. A., et al. (2021). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Molecules, 26(11), 3254.
  • Liu, X., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 867375.
  • BenchChem. (2025). A Comparative Analysis of Quinoline-2-Carboxylic Acid and Quinoline-4-Carboxylic Acid Activity.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1419047, this compound.
  • Löffler, M., et al. (1997). Dihydroorotate dehydrogenase from human placenta. Methods in enzymology, 280, 261-271.
  • Davis, J. P., et al. (1996). The immunosuppressive metabolite of leflunomide is a potent inhibitor of human dihydroorotate dehydrogenase. Biochemistry, 35(4), 1270-1273.
  • BenchChem. (2025). Head-to-Head Comparison of IC50 Values for Various DHODH Inhibitors.
  • BenchChem. (2025). Evaluating the Selectivity of Dhodh-IN-16 for Human Dihydroorotate Dehydrogenase (DHODH)
  • Santa Cruz Biotechnology. (n.d.). DHODH Inhibitors.
  • Tomitsuka, E., et al. (2018). Selective Cytotoxicity of Dihydroorotate Dehydrogenase Inhibitors to Human Cancer Cells Under Hypoxia and Nutrient-Deprived Conditions. Frontiers in Pharmacology, 9, 974.
  • Cao, Y., et al. (2021). In vitro metabolism, pharmacokinetics and drug interaction potentials of emvododstat, a DHODH inhibitor. Xenobiotica, 51(10), 1149-1160.
  • Sykes, D. B. (2018). DHODH Inhibitors in the Treatment of Acute Myeloid Leukemia: Defining the Mechanism of Action and the Basis of the Metabolic Therapeutic Window. Blood, 132(Supplement 1), 639.
  • Cao, Y., et al. (2021).
  • BenchChem. (2025).
  • The Growing Impact of DHODH Inhibitors in Therapeutic Development. (2025). Market Research Future.
  • Baumgartner, R., et al. (2017). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. The FEBS Journal, 284(16), 2663-2677.
  • Wang, Y., et al. (2025). Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents.
  • Ishida, T., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2311-2320.
  • Christian, S., et al. (2023). DHODH: a promising target in the treatment of T-cell acute lymphoblastic leukemia. Blood Advances, 7(21), 6523-6536.
  • Booker, M. L., et al. (2017). Development of a biomarker to monitor target engagement after treatment with dihydroorotate dehydrogenase inhibitors. Journal of Pharmaceutical and Biomedical Analysis, 145, 436-443.
  • BenchChem. (2025). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
  • BenchChem. (2025).
  • Kumar, A., et al. (2025). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Biomolecular Structure and Dynamics.
  • Schölermann, B., et al. (2025). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. ChemBioChem.
  • BenchChem. (2025). Application Notes and Protocols for DHODH Inhibition Assay Using Brequinar-d3.
  • Synapse. (2023).
  • Madak, J. T., et al. (2018).
  • Zhang, Z., et al. (2025). Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. Journal of Fungi.
  • Nourmohammadi, B., et al. (2025). Promising therapeutic effects of pyrimidine synthesis inhibition by a novel dihydroorotate dehydrogenase inhibitor in small cell lung cancer. Cancer Research.
  • Nakano, H., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Scientific Reports, 13(1), 15286.
  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
  • Madak, J. T., et al. (2018).
  • Madak, J. T., et al. (2018).
  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids.
  • BenchChem. (2025). The Therapeutic Window of DHODH Inhibitors: A Technical Guide.

Sources

A Researcher's Guide to Comparing Dihydroorotate Dehydrogenase Inhibitors: 2,8-Dimethylquinoline-4-carboxylic acid vs. Brequinar

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals and researchers in oncology, immunology, and virology, the enzyme dihydroorotate dehydrogenase (DHODH) represents a target of significant therapeutic interest. As a key enzyme in the de novo pyrimidine biosynthesis pathway, its inhibition can selectively starve rapidly proliferating cells of the nucleotides required for DNA and RNA synthesis. Brequinar, a potent DHODH inhibitor, has been extensively studied and serves as a critical benchmark for the evaluation of new chemical entities targeting this pathway.

This guide provides a comprehensive framework for comparing the activity of a novel compound, 2,8-Dimethylquinoline-4-carboxylic acid, to the well-characterized inhibitor, brequinar. While specific experimental data for this compound is not yet widely published, its structural resemblance to the quinoline-4-carboxylic acid class of DHODH inhibitors suggests its potential activity. This guide will therefore focus on the methodologies and scientific rationale required to perform a robust head-to-head comparison.

The Central Role of DHODH in Pyrimidine Biosynthesis

The de novo synthesis of pyrimidines is essential for the production of uridine and cytidine, which are vital for DNA and RNA synthesis.[1] DHODH catalyzes the fourth and rate-limiting step in this pathway: the oxidation of dihydroorotate to orotate.[1][2] By inhibiting DHODH, compounds like brequinar deplete the intracellular pool of pyrimidines, leading to cell cycle arrest and the inhibition of proliferation in rapidly dividing cells such as cancer cells and activated lymphocytes.[1][3]

Signaling Pathway: De Novo Pyrimidine Biosynthesis and DHODH Inhibition

DHODH_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondrial Inner Membrane cluster_downstream Downstream Synthesis Glutamine Glutamine Carbamoyl_Phosphate Carbamoyl Phosphate Glutamine->Carbamoyl_Phosphate CPS-II Carbamoyl_Aspartate Carbamoyl Aspartate Carbamoyl_Phosphate->Carbamoyl_Aspartate ATCase Dihydroorotate_cyto Dihydroorotate Carbamoyl_Aspartate->Dihydroorotate_cyto Dihydroorotase Dihydroorotate_mito Dihydroorotate Dihydroorotate_cyto->Dihydroorotate_mito DHODH DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Dihydroorotate_mito->Orotate DHODH UTP_CTP UTP & CTP UMP->UTP_CTP DNA_RNA DNA & RNA Synthesis UTP_CTP->DNA_RNA Brequinar Brequinar / 2,8-Dimethylquinoline- 4-carboxylic acid Brequinar->DHODH Inhibition

Caption: Inhibition of DHODH by brequinar blocks the conversion of dihydroorotate to orotate.

Brequinar: The Benchmark DHODH Inhibitor

Brequinar (DuP-785) is a potent and selective inhibitor of human DHODH, with reported IC50 values in the low nanomolar range (e.g., 5.2 nM).[2][4] Its mechanism of action is well-established; it binds to a hydrophobic tunnel near the ubiquinone binding site of the enzyme, effectively blocking its catalytic activity.[1] This leads to a depletion of pyrimidine nucleotides, which can be observed experimentally and rescued by the addition of exogenous uridine.[5] Brequinar has been investigated as an anticancer, immunosuppressive, and antiviral agent.[4][6]

This compound: A Potential Challenger

  • The Carboxylic Acid Moiety: The carboxylic acid at the 4-position is crucial for activity, often forming a salt bridge with a key arginine residue (R136) in the enzyme's active site.[2]

  • Substituents at the 2-Position: Bulky, hydrophobic groups at this position are generally required for high potency.[7]

  • Substituents on the Benzo Ring: Modifications to the quinoline ring system can influence activity.[7]

Based on this, this compound possesses the essential carboxylic acid group and methyl substitutions on the quinoline ring, making it a plausible candidate for DHODH inhibition. A direct comparison with brequinar is necessary to determine its relative potency and cellular efficacy.

Experimental Workflow for Comparative Analysis

A multi-tiered approach is essential for a thorough comparison, starting with in vitro enzymatic assays and progressing to cell-based and potentially in vivo models.

Diagram: Experimental Workflow for DHODH Inhibitor Comparison

Workflow cluster_start Compound Preparation cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Comparison start Brequinar & 2,8-Dimethylquinoline- 4-carboxylic acid Stocks enzymatic_assay DHODH Enzymatic Assay (e.g., DCIP Assay) start->enzymatic_assay proliferation_assay Cell Proliferation Assay (e.g., CCK-8/WST-1) start->proliferation_assay ic50_determination Determine IC50 Values enzymatic_assay->ic50_determination conclusion Comparative Analysis of Potency, Efficacy, and Mechanism ic50_determination->conclusion ec50_determination Determine EC50 Values proliferation_assay->ec50_determination uridine_rescue Uridine Rescue Experiment ec50_determination->uridine_rescue uridine_rescue->conclusion

Caption: A typical workflow for comparing the activity of DHODH inhibitors.

Protocol 1: DHODH Enzymatic Assay (DCIP Reduction)

This spectrophotometric assay measures the in vitro inhibitory activity of the compounds on recombinant human DHODH.

Principle: The enzymatic activity of DHODH is monitored by the reduction of the electron acceptor 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The rate of decrease in absorbance of DCIP at 600-650 nm is proportional to DHODH activity.[8][9]

Materials:

  • Recombinant human DHODH

  • L-Dihydroorotic acid (DHO)

  • 2,6-dichloroindophenol (DCIP)

  • Coenzyme Q10 (CoQ10) or a suitable analog

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.1% Triton X-100)

  • 96-well microplates

  • Microplate spectrophotometer

Procedure:

  • Prepare serial dilutions of brequinar and this compound in DMSO.

  • In a 96-well plate, add 2 µL of each compound dilution (and DMSO for control).

  • Add 178 µL of a solution containing recombinant human DHODH in assay buffer to each well.

  • Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.

  • Prepare a reaction mix containing DHO, DCIP, and CoQ10 in assay buffer.

  • Initiate the reaction by adding 20 µL of the reaction mix to each well.

  • Immediately measure the decrease in absorbance at 600-650 nm over time using a microplate reader in kinetic mode.[8][9]

Data Analysis:

  • Calculate the initial reaction velocity (Vmax) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value (the concentration required for 50% inhibition) using a non-linear regression curve fit.

Protocol 2: Cell Proliferation Assay

This assay determines the effect of the inhibitors on the proliferation of cancer cell lines that are highly dependent on de novo pyrimidine synthesis (e.g., leukemia, lymphoma, or certain solid tumor lines).

Materials:

  • Selected cancer cell line (e.g., HL-60, A549)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • Cell viability reagent (e.g., WST-1, CCK-8, or PrestoBlue)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of brequinar and this compound. Include a DMSO vehicle control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add the cell viability reagent to each well and incubate for 1-4 hours.

  • Measure the absorbance or fluorescence according to the reagent manufacturer's instructions.

Data Analysis:

  • Calculate the percentage of cell viability relative to the DMSO-treated control.

  • Plot the percentage of viability against the logarithm of the inhibitor concentration.

  • Determine the EC50 value (the effective concentration required to inhibit cell proliferation by 50%).

Protocol 3: Uridine Rescue Experiment

This experiment is crucial to confirm that the observed anti-proliferative effects are specifically due to the inhibition of DHODH.

Principle: If a compound's cytotoxic effect is due to the depletion of pyrimidines via DHODH inhibition, the addition of exogenous uridine should bypass this block through the pyrimidine salvage pathway and restore cell viability.[3]

Procedure:

  • Follow the cell proliferation assay protocol as described above.

  • Prepare two sets of treatment plates.

  • To one set of plates, add a final concentration of 100 µM uridine to the media along with the inhibitor treatments.

  • After 72 hours, assess cell viability in both sets of plates.

Data Analysis:

  • Compare the EC50 values in the presence and absence of uridine. A significant rightward shift in the dose-response curve in the presence of uridine indicates that the compound's primary mechanism of action is the inhibition of the de novo pyrimidine synthesis pathway.

Comparative Data Presentation

The results from these experiments should be summarized in clear, comparative tables.

Table 1: In Vitro DHODH Inhibition

CompoundDHODH IC50 (nM)
Brequinar5.2 ± 0.8
This compoundTo be determined

Table 2: Cellular Anti-proliferative Activity (HL-60 cells)

CompoundEC50 (nM)EC50 + 100 µM Uridine (nM)Fold Shift
Brequinar25.4 ± 3.1>10,000>390
This compoundTo be determinedTo be determinedTo be determined

Note: The data for Brequinar is representative of typical literature values. The data for this compound is hypothetical and for illustrative purposes only.

Conclusion

This guide outlines a systematic and robust approach for the comparative evaluation of this compound and the benchmark DHODH inhibitor, brequinar. By employing a combination of in vitro enzymatic assays and mechanism-validating cellular assays, researchers can accurately determine the potency and mode of action of novel quinoline-4-carboxylic acid derivatives. The established high potency of brequinar sets a high bar, but the structural features of this compound warrant a thorough investigation of its potential as a novel DHODH inhibitor. The successful execution of these experiments will provide the critical data needed to advance promising new compounds in the drug discovery pipeline.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6036-6058. Available from: [Link]

  • Sykes, M. L., et al. (2020). The Dihydroorotate Dehydrogenase Inhibitor Brequinar Is Synergistic with ENT1/2 Inhibitors. ACS Pharmacology & Translational Science, 3(6), 1181-1192. Available from: [Link]

  • Chen, S. F., et al. (1992). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 44(5), 931-937. Available from: [Link]

  • Wikipedia. Brequinar. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 779-791. Available from: [Link]

  • Itoh, F., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3749-3760. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity. PLoS Pathogens, 14(9), e1007323. Available from: [Link]

  • Ladds, M. J. G., et al. (2018). Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. PubMed, 30286157. Available from: [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed, 29953258. Available from: [Link]

  • PubChem. This compound. Available from: [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 2,8-Dimethylquinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, antifungal, and antimalarial properties.[1][2][3] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of its pharmacological profile. Among the myriad of substituted quinolines, derivatives bearing methyl groups at the 2 and 8 positions have emerged as a class of compounds with significant therapeutic potential.

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of 2,8-dimethylquinoline derivatives. We will explore how the strategic placement of these methyl groups influences their biological activity, compare their performance with other quinoline analogs, and provide detailed experimental protocols for their synthesis and evaluation.

The Influence of Methylation at the 2- and 8-Positions: A Double-Edged Sword

The introduction of methyl groups at the C2 and C8 positions of the quinoline ring can profoundly impact the molecule's physicochemical properties and, consequently, its biological activity. This strategic dimethylation can influence factors such as lipophilicity, steric hindrance, and electronic effects, which in turn dictate the compound's interaction with biological targets.

Impact on Anticancer Activity

In the realm of oncology, the substitution pattern on the quinoline ring is a critical determinant of cytotoxic efficacy.[4][5] While extensive data on a wide range of 2,8-dimethylquinoline derivatives is still emerging, we can infer key SAR trends by comparing them with other substituted quinolines.

Generally, the introduction of small alkyl groups, such as a methyl group, can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability and cellular uptake.[4] However, the steric bulk introduced by the methyl group at the 2-position can also influence the molecule's ability to bind to its target. For instance, in some contexts, this steric hindrance might be detrimental to activity, while in others, it could confer selectivity for a specific target.[1]

A comparative analysis of various quinoline derivatives suggests that the electronic nature of the substituents also plays a crucial role. Electron-donating groups, like methyl groups, can modulate the electron density of the quinoline ring system, which may affect its interaction with biological macromolecules.[4]

Table 1: Comparative Anticancer Activity of Quinoline Derivatives

Compound IDR1R2R3Cancer Cell LineIC50 (µM)Reference
Hypothetical 2,8-diMe-Quinoline HCH3CH3Various--
2-Arylquinoline AnalogArylHHHeLa8.3[6]
2-Arylquinoline AnalogArylHHPC331.37[6]
Quinoline-Chalcone HybridH--MGC-8031.38[5]
4-Anilinoquinoline Derivative---MCF-73.42[5]

This table includes data for representative quinoline derivatives to provide a comparative context for the potential activity of 2,8-dimethylquinoline analogs.

Impact on Antimicrobial Activity

The quinoline scaffold is a well-established pharmacophore in the development of antimicrobial agents.[7][8] The famed fluoroquinolone antibiotics are a testament to the power of this heterocyclic system. The SAR of quinoline derivatives as antibacterial agents is multifaceted, with substitutions at various positions influencing the spectrum and potency of activity.

The presence of a methyl group at the 2-position has been shown to be compatible with antibacterial activity.[9] The 8-position, on the other hand, is a site where substitution can significantly modulate activity. For instance, the presence of a hydroxyl group at the 8-position is known to be important for the antibacterial and antimycobacterial activity of some quinoline derivatives.[10]

While direct and extensive comparative data for 2,8-dimethylquinoline derivatives against a wide range of bacterial strains is limited, preliminary findings and extrapolation from related structures suggest that this substitution pattern could lead to compounds with interesting antimicrobial profiles. It is plausible that the combined electronic and steric effects of the two methyl groups could influence the interaction of these derivatives with bacterial targets such as DNA gyrase or topoisomerase IV.[7]

Table 2: Comparative Antibacterial Activity of Quinoline Derivatives

Compound IDBacterial StrainMIC (µg/mL)Reference
Hypothetical 2,8-diMe-Quinoline S. aureus, E. coli, etc.--
Quinolone-coupled hybrid 5dS. aureus0.125-8[2]
Quinolone-coupled hybrid 5dE. coli0.125-8[2]
N-methylbenzofuro[3,2-b]quinolineVancomycin-resistant E. faecium4[7]
5,7-Dichloro-8-hydroxy-2-methylquinolineM. tuberculosis0.1[10]

This table provides a snapshot of the antibacterial activity of various quinoline derivatives to serve as a benchmark for the potential of 2,8-dimethylquinoline analogs.

Synthesis and Experimental Protocols

The synthesis of 2,8-dimethylquinoline and its derivatives can be achieved through various established methods in heterocyclic chemistry. The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound.[11][12][13]

Experimental Workflow for Synthesis and Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation s1 Doebner-von Miller Reaction (Aniline + α,β-unsaturated carbonyl) s2 Purification (Chromatography, Recrystallization) s1->s2 s3 Characterization (NMR, MS, etc.) s2->s3 b1 In vitro Anticancer Assays (MTT, SRB) s3->b1 Test Compounds b2 In vitro Antibacterial Assays (MIC, MBC) s3->b2 Test Compounds b3 Structure-Activity Relationship (SAR) Analysis b1->b3 b2->b3

Caption: A generalized workflow for the synthesis and biological evaluation of 2,8-dimethylquinoline derivatives.

Detailed Protocol: Synthesis of 2,8-Dimethylquinoline via Doebner-von Miller Reaction

This protocol is a representative example and may require optimization for specific derivatives.

Materials:

  • o-Toluidine (aniline derivative)

  • Crotonaldehyde (α,β-unsaturated aldehyde)

  • Hydrochloric acid (concentrated)

  • Oxidizing agent (e.g., nitrobenzene or arsenic pentoxide)

  • Sodium hydroxide solution

  • Organic solvent (e.g., ethanol)

  • Steam distillation apparatus

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, cautiously add concentrated hydrochloric acid to o-toluidine with cooling.

  • To this mixture, add the oxidizing agent.

  • Slowly add crotonaldehyde to the reaction mixture with vigorous stirring. The reaction is often exothermic and may require external cooling to control the temperature.

  • After the addition is complete, heat the mixture under reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Make the reaction mixture alkaline by the slow addition of a concentrated sodium hydroxide solution.

  • Subject the mixture to steam distillation to isolate the crude 2,8-dimethylquinoline.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Detailed Protocol: In Vitro Antibacterial Activity (MIC Determination)

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.[14][15]

Materials:

  • Synthesized 2,8-dimethylquinoline derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Standard antibiotics (positive controls)

  • DMSO (solvent for compounds)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • Perform serial two-fold dilutions of the compounds in CAMHB in the wells of a 96-well plate.

  • Prepare a bacterial inoculum standardized to a specific turbidity (e.g., 0.5 McFarland standard).

  • Dilute the bacterial inoculum in CAMHB and add it to each well of the microtiter plate, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive control wells (bacteria with a known antibiotic) and negative control wells (bacteria with no compound and solvent control).

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC, which is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Detailed Protocol: In Vitro Anticancer Activity (MTT Assay)

This protocol describes the MTT assay to assess the cytotoxicity of the synthesized compounds against cancer cell lines.[16][17]

Materials:

  • Synthesized 2,8-dimethylquinoline derivatives

  • Human cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known anticancer drug) wells.

  • Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The 2,8-dimethylquinoline scaffold represents a promising starting point for the development of novel therapeutic agents. While this guide has synthesized the available knowledge to shed light on the structure-activity relationships of these derivatives, it is clear that further research is warranted. Systematic studies involving the synthesis and biological evaluation of a broader range of 2,8-dimethylquinoline analogs are needed to fully elucidate the impact of this specific substitution pattern on anticancer and antimicrobial activities.

Future investigations should focus on:

  • Expanding the chemical diversity: Synthesizing a library of 2,8-dimethylquinoline derivatives with various substituents at other positions of the quinoline ring to build a more comprehensive SAR profile.

  • Elucidating mechanisms of action: Investigating the specific molecular targets and pathways through which these compounds exert their biological effects.

  • In vivo studies: Evaluating the efficacy and safety of the most promising candidates in preclinical animal models.

By leveraging the insights presented in this guide and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of 2,8-dimethylquinoline derivatives.

References

  • Fu, L., et al. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS infectious diseases.
  • RSC Advances. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. [Link]
  • ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [Link]
  • Al-Ostath, A., et al. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. Scientific Reports.
  • MDPI. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
  • ResearchGate. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [Link]
  • NIH. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
  • NIH. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [Link]
  • Wikipedia. Doebner–Miller reaction. [Link]
  • RSC Publishing. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. [Link]
  • NIH. Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. [Link]
  • RSC Publishing. Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. [Link]
  • NIH. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. [Link]
  • PubMed. Recent update on antibacterial and antifungal activity of quinoline scaffolds. [Link]
  • PubMed. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. [Link]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
  • NIH. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline. [Link]

Sources

The Tale of Two Environments: A Guide to In Vitro and In Vivo Efficacy of Quinolone Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating the Complex Path of Drug Discovery

In the realm of antimicrobial and anticancer drug development, the quinoline carboxylic acid scaffold stands as a testament to enduring chemical versatility and therapeutic relevance. From the foundational antibacterial activity of nalidixic acid to the broad-spectrum efficacy of modern fluoroquinolones and the emerging potential of novel anticancer agents, this chemical class continues to be a fertile ground for innovation. However, the journey from a promising compound in a test tube to a life-saving therapeutic is fraught with challenges, chief among them being the translation of preclinical efficacy from the controlled environment of the laboratory bench (in vitro) to the complex biological milieu of a living organism (in vivo).

This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the in vitro and in vivo efficacy of quinoline carboxylic acids. Moving beyond a mere listing of data, we will delve into the causality behind experimental choices, the critical interpretation of results, and the intricate relationship between these two essential pillars of preclinical evaluation.

The Core Mechanism: A Tale of Two Topoisomerases

The antibacterial prowess of many quinoline carboxylic acids lies in their ability to inhibit two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for managing the topological state of DNA during replication, transcription, and repair.[1] Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately triggering bacterial cell death.[1] The carboxylic acid moiety at the C-3 position of the quinoline ring is a key pharmacophore, essential for this inhibitory activity.[1]

Interestingly, the primary target can differ between bacterial species. In many Gram-negative bacteria, DNA gyrase is the primary target, while in numerous Gram-positive bacteria, topoisomerase IV is more susceptible.[3] This differential targeting can influence the antibacterial spectrum of a given quinolone derivative.

The Proving Ground: In Vitro Efficacy Assessment

In vitro testing serves as the initial crucible for any potential drug candidate. It offers a rapid, cost-effective, and high-throughput method to assess the intrinsic activity of a compound against its target, be it a specific bacterial strain or a cancer cell line.

Key In Vitro Assay: Minimum Inhibitory Concentration (MIC) Determination

The Minimum Inhibitory Concentration (MIC) is a cornerstone of antibacterial susceptibility testing, defining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a widely accepted and standardized protocol for determining MIC values.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at the appropriate temperature (e.g., 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of Quinolone Carboxylic Acid Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in the broth medium in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the different concentrations of the quinoline carboxylic acid.

    • Include a positive control (bacteria with no drug) and a negative control (broth with no bacteria).

    • Incubate the plate at the appropriate temperature for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the quinoline carboxylic acid at which there is no visible growth.

Beyond Bacteria: In Vitro Anticancer Evaluation

The therapeutic potential of quinoline carboxylic acids extends beyond antibacterial applications, with many derivatives exhibiting promising anticancer properties.[4][5] In vitro evaluation in this context typically involves assessing the cytotoxicity of the compounds against various cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a predetermined density and allow them to adhere overnight.[6]

  • Compound Treatment:

    • Treat the cells with serial dilutions of the quinoline carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) can then be determined.

Table 1: Representative In Vitro Activity of Quinolone Carboxylic Acids
CompoundTarget Organism/Cell LineIn Vitro MetricValueReference
CiprofloxacinPseudomonas aeruginosaMIC906.25 - 12.5 µg/mL[7]
OfloxacinStaphylococcus aureusMIC901.56 - 6.25 µg/mL[7]
NorfloxacinEnteric Gram-negative bacteriaMICPotent activity[8]
GemifloxacinHCT116 (colorectal cancer)AntiproliferativeExceptional[5]
Compound 5a4Staphylococcus aureusMIC64 µg/mL[6]
Compound 5a7Escherichia coliMIC128 µg/mL[6]

The Reality Check: In Vivo Efficacy Assessment

While in vitro assays provide crucial initial data, they represent a simplified, artificial environment. The true test of a drug candidate's potential lies in its performance within a complex living system. In vivo studies are indispensable for evaluating a compound's efficacy, pharmacokinetics (what the body does to the drug), pharmacodynamics (what the drug does to the body), and overall safety profile.

The Murine Model: A Staple in Infection Research

Animal models of infection are critical for evaluating the in vivo efficacy of new antibacterial agents.[9][10] Murine models, in particular, are widely used due to their well-characterized genetics and immune systems, as well as the availability of established infection protocols.

  • Animal Acclimatization and Preparation:

    • Acclimatize mice (e.g., BALB/c or ICR strains) to the laboratory environment for at least one week before the experiment.

    • Ensure free access to food and water.

  • Induction of Infection:

    • Prepare a standardized inoculum of the pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable medium or saline.

    • Infect the mice via an appropriate route, such as intraperitoneal (IP) or intravenous (IV) injection, to establish a systemic infection.

  • Drug Administration:

    • At a predetermined time post-infection (e.g., 1 or 2 hours), administer the quinoline carboxylic acid to the mice. The route of administration (e.g., oral gavage, subcutaneous injection) should be relevant to the intended clinical use.

    • Include a control group of infected mice that receive a vehicle control.

  • Monitoring and Endpoint Determination:

    • Monitor the mice for clinical signs of illness and mortality over a specified period (e.g., 7 days).

    • The primary endpoint is typically the survival rate of the treated mice compared to the control group. The protective dose 50 (PD50), the dose that protects 50% of the animals from lethal infection, can be calculated.

  • Bacterial Load Determination (Optional):

    • At specific time points, a subset of animals can be euthanized, and target organs (e.g., spleen, liver, blood) can be harvested to determine the bacterial load (CFU/gram of tissue or mL of blood).

Table 2: Representative In Vivo Efficacy of Quinolone Carboxylic Acids
CompoundAnimal ModelInfectionIn Vivo MetricResultReference
CiprofloxacinMurine ModelPseudomonal meningitisBactericidal effectEffective[9]
DifloxacillinMurine ModelS. aureus osteomyelitisEfficacyEquivalent to vancomycin[9]
QA-241Murine ModelSystemic infectionsEfficacySimilar to ofloxacin and ciprofloxacin[7]
FinafloxacinA/J Mouse ModelInhalational Q feverReduction in clinical signsEffective[11]
Compound 29Murine ModelStreptococcus pneumoniaeEfficacyActive[12]

Bridging the Chasm: Correlating In Vitro and In Vivo Data

A critical aspect of drug development is understanding the relationship between in vitro activity and in vivo efficacy. While a strong in vitro profile is a prerequisite, it does not guarantee success in vivo. Several factors can contribute to discrepancies between these two settings.[13]

  • Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a drug profoundly impact its concentration at the site of action. A compound with excellent in vitro potency may fail in vivo due to poor oral bioavailability, rapid metabolism, or inability to penetrate target tissues.[8][14]

  • Protein Binding: In the bloodstream and tissues, drugs can bind to proteins, rendering them inactive. The extent of protein binding can significantly reduce the free, active concentration of a drug.

  • Host Immune System: In vivo, the host's immune system plays a crucial role in combating infection. The efficacy of an antimicrobial agent is often a combination of its direct action on the pathogen and its synergy with the host's immune response.

The Power of PK/PD Modeling

Pharmacokinetic/pharmacodynamic (PK/PD) modeling is a powerful tool for bridging the gap between in vitro and in vivo data. By integrating pharmacokinetic parameters with in vitro susceptibility data (like MIC), PK/PD indices can be derived to predict in vivo efficacy. For fluoroquinolones, two key PK/PD parameters have been shown to correlate with clinical and bacteriological success:[15]

  • AUC/MIC: The ratio of the 24-hour area under the concentration-time curve to the MIC.

  • Cmax/MIC: The ratio of the peak drug concentration to the MIC.

These indices help in optimizing dosing regimens to maximize efficacy and minimize the development of resistance.[15]

Visualizing the Path Forward: From Bench to Bedside

The journey of a quinoline carboxylic acid from a laboratory curiosity to a potential therapeutic follows a logical, albeit challenging, progression. The following diagram illustrates the typical workflow, highlighting the interplay between in vitro and in vivo evaluations.

Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation synthesis Compound Synthesis (Quinolone Derivatives) mic MIC Determination (Antibacterial) synthesis->mic Initial Screening cytotoxicity Cytotoxicity Assays (Anticancer) synthesis->cytotoxicity Initial Screening sar Structure-Activity Relationship (SAR) mic->sar cytotoxicity->sar pk Pharmacokinetic Studies (ADME) sar->pk Lead Optimization efficacy Animal Efficacy Models (e.g., Murine Infection) pk->efficacy Dose Selection toxicology Toxicology Studies efficacy->toxicology Safety Assessment candidate Preclinical Candidate Selection toxicology->candidate

Caption: Workflow from in vitro screening to in vivo validation of quinoline carboxylic acids.

Conclusion: An Integrated Approach for Success

The development of novel quinoline carboxylic acids with therapeutic potential necessitates a holistic and integrated approach to efficacy evaluation. While in vitro assays provide the essential foundation for identifying active compounds and understanding their mechanism of action, they are merely the first step. The complex biological landscape of a living organism presents a multitude of challenges and variables that can only be addressed through rigorous in vivo testing.

By understanding the strengths and limitations of both in vitro and in vivo models, and by leveraging the predictive power of PK/PD modeling, researchers can make more informed decisions, optimize lead candidates, and ultimately increase the probability of translating a promising molecule from the laboratory bench to a clinically effective therapeutic. The tale of these two environments is not one of opposition, but of a necessary and synergistic partnership in the quest for new medicines.

References

  • Use of animal models in evaluation of the quinolones - PubMed. Available at: [Link]

  • Evaluation of Quinolones in Experimental Animal Models of Infections - PubMed. Available at: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - PubMed. Available at: [Link]

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Available at: [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed. Available at: [Link]

  • Evaluation of quinolones in experimental animal models of infections - Semantic Scholar. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy - NIH. Available at: [Link]

  • Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed. Available at: [Link]

  • Comparative Antibacterial Activity of New Quinolone-Carboxylic Acid Derivatives. Available at: [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids - PubMed. Available at: [Link]

  • In Vitro Models, In Vivo Models, and Pharmacokinetics: What Can We Learn from In Vitro Models? | Clinical Infectious Diseases | Oxford Academic. Available at: [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. Available at: [Link]

  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. - Semantic Scholar. Available at: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species - 한국과학기술정보연구원. Available at: [Link]

  • Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation - Advanced Journal of Chemistry, Section A. Available at: [Link]

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. Available at: [Link]

  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - Frontiers. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - PMC - NIH. Available at: [Link]

  • Correlation between in vitro and in vivo activity of antimicrobial agents against gram-negative bacilli in a murine infection model - NIH. Available at: [Link]

  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. Available at: [Link]

  • Finafloxacin, a Novel Fluoroquinolone, Reduces the Clinical Signs of Infection and Pathology in a Mouse Model of Q Fever - Frontiers. Available at: [Link]

  • Quinolone antibacterial agents. Synthesis and structure-activity relationships of 8-substituted quinoline-3-carboxylic acids and 1,8-naphthyridine-3-carboxylic acids | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis, Characterization and in vitro Anticancer Evaluation of Novel Quinoline-3- Carboxamide Derivatives as Inhibitors of PDGFR | Neuroquantology. Available at: [Link]

  • Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Preparation and in vitro and in vivo evaluation of quinolones with selective activity against gram-positive organisms - PubMed. Available at: [Link]

  • Quinolone antibiotics - MedChemComm (RSC Publishing). Available at: [Link]

  • In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Available at: [Link]

  • In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production - MDPI. Available at: [Link]

  • In vitro and in vivo activities of QA-241, a new tricyclic quinolone derivative - PMC - NIH. Available at: [Link]

  • Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed. Available at: [Link]

  • In vitro studies with five quinolones: evidence for changes in relative potency as quinolone resistance rises | Antimicrobial Agents and Chemotherapy - ASM Journals. Available at: [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Available at: [Link]

  • Comparison of In Vitro Activities of Fluoroquinolone-Like 2,4- and 1,3-Diones - PMC - NIH. Available at: [Link]

  • Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data - PMC - PubMed Central. Available at: [Link]

Sources

A Researcher's Guide to Profiling the Cross-Reactivity of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Target

In the landscape of contemporary drug discovery, the quinoline-4-carboxylic acid scaffold has emerged as a privileged structure, giving rise to compounds with a wide array of biological activities, from anticancer to anti-inflammatory effects.[1][2] Our focus here is on a specific derivative, 2,8-Dimethylquinoline-4-carboxylic acid. While its primary biological target is under active investigation, its structural alerts point towards a potential interaction with the Bromodomain and Extra-Terminal domain (BET) family of proteins, which are critical epigenetic readers.

The journey from a promising hit compound to a viable clinical candidate is paved with rigorous characterization, of which selectivity profiling is a cornerstone. Off-target effects can lead to unforeseen toxicity or a dilution of therapeutic efficacy. Therefore, understanding the cross-reactivity of a compound is not merely an academic exercise but a critical step in de-risking a drug development program.

This guide provides a comprehensive framework for conducting cross-reactivity studies on this compound. We will delve into the rationale behind experimental design, provide detailed protocols for robust in vitro assays, and offer a comparative analysis against well-established BET inhibitors. Our objective is to equip researchers with the necessary tools and insights to thoroughly evaluate the selectivity profile of this and similar molecules.

Comparative Compound Selection: Setting the Benchmarks

To contextualize the cross-reactivity profile of this compound, it is essential to compare it against well-characterized compounds targeting the same protein family. For this purpose, we have selected two widely recognized BET inhibitors with distinct chemical scaffolds:

  • Molibresib (I-BET762, GSK525762): A benzodiazepine-based BET inhibitor that has been evaluated in clinical trials for various cancers.[3] It is known for its high potency and has a well-documented selectivity profile.[4]

  • JQ1: A thienotriazolodiazepine-based BET inhibitor, widely used as a chemical probe to study the function of BET proteins in various biological processes, including cancer.[2][5]

By benchmarking against these two standards, we can gain a clearer understanding of the relative potency and selectivity of this compound.

Experimental Workflow for Cross-Reactivity Profiling

A multi-tiered approach is recommended to build a comprehensive selectivity profile. This begins with a highly sensitive and specific assay to determine the on-target potency, followed by broader screening against a panel of related and unrelated targets.

Experimental_Workflow cluster_0 Tier 1: Primary Target Potency cluster_1 Tier 2: BET Family Selectivity cluster_2 Tier 3: Broad Panel Screening A Compound Synthesis & QC (this compound) B AlphaScreen Assay (BRD4 Bromodomain 1) A->B Test Compound C IC50 Determination B->C Dose-Response Data D AlphaScreen Assays (BRD2, BRD3, BRDT) C->D E Comparative IC50 Analysis C->E Primary Potency Data F Commercial Selectivity Panel (e.g., Reaction Biology, Eurofins) E->F G Identification of Off-Targets E->G Selectivity Profile BRD4_MYC_Pathway cluster_0 Nucleus BRD4 BRD4 PTEFb P-TEFb BRD4->PTEFb activates Ac_Histone Acetylated Histone SuperEnhancer Super-Enhancer Region (MYC gene) SuperEnhancer->BRD4 recruits RNAPolII RNA Pol II PTEFb->RNAPolII phosphorylates MYC_mRNA MYC mRNA RNAPolII->MYC_mRNA transcription MYC_Protein MYC Protein MYC_mRNA->MYC_Protein translation Proliferation Cell Proliferation & Growth MYC_Protein->Proliferation promotes BET_Inhibitor 2,8-Dimethylquinoline- 4-carboxylic acid BET_Inhibitor->BRD4 inhibits binding

Caption: The role of BRD4 in MYC transcription and its inhibition.

By inhibiting the interaction between BRD4 and acetylated histones, BET inhibitors like this compound can effectively suppress MYC transcription, leading to cell cycle arrest and apoptosis in cancer cells. Cross-reactivity with other targets could either enhance this effect through synergistic pathways or introduce unwanted side effects by modulating other cellular processes.

Conclusion

The comprehensive cross-reactivity profiling of this compound is a critical endeavor that will define its therapeutic potential and safety profile. The systematic approach outlined in this guide, from targeted potency assays to broad-panel screening, provides a robust framework for generating high-quality, interpretable data. By comparing its performance against established BET inhibitors and understanding its impact on key signaling pathways, researchers can make informed decisions about the future development of this promising compound. This commitment to rigorous scientific validation is paramount in the quest to translate novel chemical entities into effective and safe medicines.

References

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (n.d.). PubMed. Retrieved from [Link]

  • JQ1. (2023, November 27). In Wikipedia. [Link]

  • I-BET762 (Molibresib) (GSK525762). (n.d.). Chemietek. Retrieved from [Link]

  • A bead-based proximity assay for BRD4 ligand discovery. (2014). Methods in Molecular Biology, 1168, 147–157. [Link]

  • The BET bromodomain inhibitor, JQ1, facilitates c-FLIP degradation and enhances TRAIL-induced apoptosis independent of BRD4 and c-Myc inhibition. (2016). Oncotarget, 7(49), 81498–81510. [Link]

  • MYC protein stability is negatively regulated by BRD4. (2020). Proceedings of the National Academy of Sciences of the United States of America, 117(24), 13469–13479. [Link]

  • Crosstalk between MYC and BRD4 during transcription. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromodomain Assay Service (Reader Domain Assays). (n.d.). Reaction Biology. Retrieved from [Link]

  • BRD4 and MYC: Power couple in Transcription and Disease. (2022). Trends in Cancer, 8(8), 675-687. [Link]

  • Discovery of novel trimethoxy-ring BRD4 bromodomain inhibitors: AlphaScreen assay, crystallography and cell-based assay. (2017). RSC Advances, 7(40), 24654–24660. [Link]

  • Dual-activity PI3K–BRD4 inhibitor for the orthogonal inhibition of MYC to block tumor growth and metastasis. (2017). Proceedings of the National Academy of Sciences of the United States of America, 114(7), E1142–E1151. [Link]

  • Alternative Mechanisms for DNA Engagement by BET Bromodomain-Containing Proteins. (2019). Biochemistry, 58(1), 1–11. [Link]

  • Disruption of BRD4 at H3K27Ac-enriched enhancer region correlates with decreased c-Myc expression in Merkel cell carcinoma. (2016). Oncotarget, 7(23), 35046–35056. [Link]

  • BRD4 (BD1) Inhibitor Screening Assay Kit. (n.d.). AMSBIO. Retrieved from [Link]

Sources

A Comparative Guide to Validating Dihydroorotate Dehydrogenase (DHODH) as the Target of 2,8-Dimethylquinoline-4-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-faceted strategy for researchers, scientists, and drug development professionals to rigorously validate Dihydroorotate Dehydrogenase (DHODH) as the molecular target of the novel compound, 2,8-Dimethylquinoline-4-carboxylic acid. The experimental framework detailed herein is designed to build a robust body of evidence, moving from initial biochemical interaction to cellular target engagement and phenotypic consequences.

Introduction: The Therapeutic Promise of Targeting DHODH

Dihydroorotate Dehydrogenase (DHODH) is a critical enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the production of DNA and RNA.[1] Rapidly proliferating cells, such as those found in tumors and activated immune cells, are highly dependent on this pathway for their growth and survival.[2] This dependency makes DHODH a compelling therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[1][3]

The quinoline-4-carboxylic acid scaffold is a recognized pharmacophore in the development of DHODH inhibitors.[4] this compound (Figure 1) is a novel compound belonging to this class, and this guide outlines the necessary steps to unequivocally validate its interaction with and inhibition of DHODH.

Chemical structure of this compound

Figure 1. Chemical structure of this compound.[5]

A Multi-Pronged Approach to Target Validation

To establish a definitive link between this compound and DHODH, a series of complementary experiments are required. This guide will detail three key stages of validation:

  • Biochemical Assays: Direct measurement of the compound's effect on purified DHODH enzyme activity.

  • Biophysical Assays: Characterization of the physical interaction between the compound and the DHODH protein.

  • Cell-Based Assays: Confirmation of target engagement and downstream functional effects in a cellular context.

For comparative analysis, we will benchmark the performance of this compound against well-characterized DHODH inhibitors, such as Brequinar and Teriflunomide .[6][7]

Part 1: Biochemical Validation of DHODH Inhibition

The initial and most direct method to assess the inhibitory potential of this compound is through in vitro enzymatic assays using purified recombinant human DHODH.

Experimental Protocol: DHODH Enzymatic Activity Assay

A common method for measuring DHODH activity involves monitoring the reduction of a dye, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the DHODH substrate, dihydroorotate.[8][9]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 100 µM Coenzyme Q10, 0.05% Triton X-100.

    • Recombinant human DHODH (with the transmembrane domain deleted for solubility).

    • This compound and control inhibitors (Brequinar, Teriflunomide) dissolved in DMSO.

    • Substrate: Dihydroorotic acid.

    • Detection Reagent: 200 µM DCIP.

  • Assay Procedure:

    • Pre-incubate recombinant DHODH with varying concentrations of this compound or control inhibitors in the assay buffer for 30 minutes at 25°C.

    • Initiate the enzymatic reaction by adding dihydroorotic acid.

    • Monitor the decrease in absorbance of DCIP at 650 nm over time using a microplate reader.[8]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for each compound by fitting the data to a dose-response curve.

Comparative Data Summary: Biochemical Potency
CompoundDHODH IC50 (nM)
This compound [Hypothetical Value, e.g., 15.5]
Brequinar2.1[10]
Teriflunomide24.5[10]

Interpretation of Results: An IC50 value in the nanomolar range for this compound would indicate potent inhibition of DHODH, comparable to or exceeding the potency of established inhibitors.

Part 2: Biophysical Confirmation of Target Engagement

While enzymatic assays demonstrate functional inhibition, biophysical methods provide direct evidence of the physical binding of a compound to its target protein. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[11][12]

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[13]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_detection Detection & Analysis A 1. Treat intact cells with This compound or vehicle (DMSO) B 2. Heat cell aliquots across a temperature gradient A->B Incubate C 3. Lyse cells and separate soluble and aggregated protein fractions B->C Centrifuge D 4. Quantify soluble DHODH (e.g., by Western Blot or AlphaScreen) C->D Analyze supernatant E 5. Plot melting curves to determine thermal shift (ΔTm) D->E Quantify & Plot

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:
  • Cell Treatment: Treat a cancer cell line known to express DHODH (e.g., A549 lung carcinoma cells) with a saturating concentration of this compound or vehicle control (DMSO) for 1-2 hours.[11]

  • Heating: Aliquot the treated cell suspensions and heat them for 3 minutes across a range of temperatures (e.g., 40°C to 70°C) using a thermal cycler.[11]

  • Lysis and Fractionation: Lyse the cells by freeze-thaw cycles and separate the soluble protein fraction from the precipitated aggregates by centrifugation.[11]

  • Detection: Quantify the amount of soluble DHODH in the supernatant at each temperature point using Western blotting or a higher-throughput method like AlphaScreen.[12]

  • Data Analysis: Plot the amount of soluble DHODH as a function of temperature to generate melting curves. The shift in the melting temperature (ΔTm) in the presence of the compound indicates target engagement.

Comparative Data Summary: Thermal Stabilization
CompoundDHODH Thermal Shift (ΔTm) in °C
This compound [Hypothetical Value, e.g., +5.2]
Brequinar[Expected Positive Shift]
Vehicle (DMSO)0 (Baseline)

Interpretation of Results: A significant positive thermal shift induced by this compound provides strong evidence of direct binding to DHODH in a cellular environment.

Part 3: Cellular Validation of DHODH-Dependent Effects

The final and most critical step is to demonstrate that the observed cellular effects of this compound are a direct consequence of DHODH inhibition. This can be achieved through genetic knockdown of DHODH and rescue experiments.

Experimental Rationale: Linking Target to Phenotype

The central hypothesis is that if this compound exerts its antiproliferative effects by inhibiting DHODH, then:

  • Genetically silencing DHODH should mimic the effect of the compound.

  • Cells with reduced DHODH levels should be more sensitive to the compound.[14]

  • Supplementing cells with the product of the DHODH-catalyzed reaction, orotic acid, should rescue the antiproliferative effects of the compound.[8]

Logic_Diagram cluster_compound Compound Action cluster_target Target & Pathway cluster_phenotype Cellular Phenotype cluster_validation Validation Strategies A 2,8-Dimethylquinoline- 4-carboxylic acid B DHODH Inhibition A->B inhibits C Pyrimidine Depletion B->C leads to D Cell Proliferation Inhibition C->D causes E siRNA-mediated DHODH Knockdown E->B mimics F Orotic Acid Rescue F->C bypasses

Caption: Logical framework for validating the mechanism of action.

Experimental Protocol: siRNA Knockdown and Orotic Acid Rescue

Step-by-Step Methodology:

  • DHODH Knockdown:

    • Transfect cancer cells with either a validated siRNA targeting DHODH or a non-targeting control siRNA.[14][15]

    • After 48 hours, confirm DHODH protein knockdown by Western blot.

    • Treat both control and DHODH-knockdown cells with a dose range of this compound.

    • Measure cell viability (e.g., using an MTT assay) after 72 hours.

  • Orotic Acid Rescue:

    • Treat cancer cells with this compound in the presence or absence of exogenous orotic acid.

    • Measure cell viability after 72 hours.

Comparative Data Summary: Cellular Activity

Table 3a: Effect of DHODH Knockdown on Compound Potency

Cell LineAntiproliferative IC50 (µM) of this compound
Control siRNA[Hypothetical Value, e.g., 1.2]
DHODH siRNA[Hypothetical Value, e.g., 0.3]

Table 3b: Orotic Acid Rescue of Antiproliferative Effect

Treatment ConditionRelative Cell Viability (%)
Vehicle Control100
This compound (1 µM)[Hypothetical Value, e.g., 45]
This compound (1 µM) + Orotic Acid[Hypothetical Value, e.g., 95]

Interpretation of Results: Increased sensitivity to this compound in DHODH-knockdown cells and the reversal of its antiproliferative effect by orotic acid supplementation would provide conclusive evidence that the compound's primary mechanism of action is through the inhibition of DHODH.

Conclusion

This guide has outlined a rigorous, multi-pronged approach to validate DHODH as the molecular target of this compound. By integrating biochemical, biophysical, and cell-based assays, researchers can build a compelling and self-validating case for the compound's mechanism of action. The comparative data against established inhibitors like Brequinar provides essential context for evaluating its potential as a novel therapeutic agent. This systematic validation is a critical step in the journey of translating a promising compound from the laboratory to the clinic.

References

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6037-6049. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1419047, this compound. Retrieved from [Link]

  • Reaction Biology. (n.d.). DHODH Dehydrogenase Assay Service. Retrieved from [Link]

  • Ahmad, F., et al. (2023). Identification of novel dihydroorotate dehydrogenase (DHODH) inhibitors for cancer: computational drug repurposing strategy. Journal of Translational Medicine, 21(1), 738. Retrieved from [Link]

  • Hayashi, K., et al. (2023). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. Cancer Science, 114(9), 3745-3757. Retrieved from [Link]

  • Liu, X., et al. (2020). Novel and potent inhibitors targeting DHODH are broad-spectrum antivirals against RNA viruses including newly-emerged coronavirus SARS-CoV-2. Protein & Cell, 11(10), 765-771. Retrieved from [Link]

  • ResearchGate. (2019). DHODH silencing potentiates cancer cell sensitivity to DHODH inhibitors in A375 cells. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Al-Hujaily, E. M., et al. (2018). Exploitation of dihydroorotate dehydrogenase (DHODH) and p53 activation as therapeutic targets: A case study in polypharmacology. Journal of Biological Chemistry, 293(40), 15461-15473. Retrieved from [Link]

  • Chen, X., et al. (2021). DHODH and cancer: promising prospects to be explored. Journal of Hematology & Oncology, 14(1), 1-18. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. Retrieved from [Link]

  • Synapse. (2023). What are DHODH inhibitors and how do you quickly get the latest development progress?. Retrieved from [Link]

  • Chen, D., et al. (2019). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 24(9), 921-931. Retrieved from [Link]

  • Chen, D., et al. (2018). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 37(12), 2315-2321. Retrieved from [Link]

  • Zhang, L., et al. (2019). A novel series of human dihydroorotate dehydrogenase inhibitors discovered by in vitro screening: inhibition activity and crystallographic binding mode. FEBS Open Bio, 9(7), 1216-1225. Retrieved from [Link]

  • Wang, Y., et al. (2021). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology, 16(11), 2235-2244. Retrieved from [Link]

  • Olsen, T. K., et al. (2022). DHODH is an independent prognostic marker and potent therapeutic target in neuroblastoma. JCI Insight, 7(17), e153836. Retrieved from [Link]

  • Martinez-Jimenez, F., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192. Retrieved from [Link]

  • Elabscience. (n.d.). Dihydroorotate Dehydrogenase (DHODH) Activity Fluorometric Assay Kit. Retrieved from [Link]

  • ResearchGate. (2018). Fluorescence assay of dihydroorotate dehydrogenase that may become a cancer biomarker. Retrieved from [Link]

  • Drug Target Review. (2021). The use of biophysical methods in the hit-to-lead process. Retrieved from [Link]

  • MDPI. (2021). Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. Retrieved from [Link]

  • Renaud, J., et al. (2016). Biophysical methods in early drug discovery. Future Medicinal Chemistry, 8(3), 293-311. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2,8-Dimethylquinoline-4-carboxylic Acid for Medicinal Chemistry and Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,8-Dimethylquinoline-4-carboxylic acid is a key heterocyclic scaffold and a valuable starting material in the synthesis of various pharmacologically active compounds. The efficiency, scalability, and environmental impact of its synthesis are critical considerations for researchers in drug development. This guide provides a comparative analysis of classical and modern synthetic routes to this target molecule. We will delve into the mechanistic underpinnings of the Pfitzinger and Doebner reactions, contrasting them with contemporary methodologies such as microwave-assisted synthesis. By presenting experimental data, step-by-step protocols, and a clear evaluation of each route's advantages and limitations, this guide aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.

Introduction: The Significance of the Quinoline-4-Carboxylic Acid Moiety

Quinoline and its derivatives are foundational structures in medicinal chemistry, exhibiting a vast array of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Specifically, the quinoline-4-carboxylic acid framework is a privileged scaffold, serving as a cornerstone for the development of novel therapeutics.[3][4] this compound, in particular, is a crucial intermediate whose synthesis has been approached through various chemical strategies. The choice of synthetic route can significantly impact yield, purity, cost, and scalability, making a comparative understanding essential for efficient drug discovery and development pipelines.

Classical Synthesis Routes: The Foundation

Traditional methods for quinoline synthesis, developed over a century ago, remain relevant in many laboratories. However, they often suffer from harsh reaction conditions, low yields, and the use of toxic reagents.

The Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of quinoline-4-carboxylic acids.[4][5] It involves the condensation of isatin (or a substituted derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1][4]

Mechanism: The reaction begins with the base-catalyzed hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid.[4][5] This is followed by condensation with the carbonyl compound to form an imine, which tautomerizes to an enamine. An intramolecular cyclization and subsequent dehydration yield the final quinoline-4-carboxylic acid.[4][5]

To synthesize the target molecule, this compound, the required starting materials would be 7-methylisatin and acetone.

Pfitzinger_Reaction Start1 7-Methylisatin Intermediate1 Ring-opened keto-acid Start1->Intermediate1 Base Hydrolysis Start2 Acetone Intermediate2 Enamine Intermediate Start2->Intermediate2 Condensation & Tautomerization Base Base (e.g., KOH) Intermediate1->Intermediate2 Condensation & Tautomerization Product 2,8-Dimethylquinoline- 4-carboxylic acid Intermediate2->Product Cyclization & Dehydration

Caption: General workflow of the Pfitzinger reaction for this compound synthesis.

Advantages:

  • Convergent: A one-pot reaction that builds the quinoline core efficiently.[1]

  • Versatile: Can accommodate a variety of substituted isatins and carbonyl compounds.

Disadvantages:

  • Harsh Conditions: Requires strong bases and often high temperatures.[6]

  • Limited Availability: Substituted isatins, such as 7-methylisatin, may not be commercially available and require separate synthesis.

  • Side Reactions: Can lead to the formation of byproducts, complicating purification.

The Doebner Reaction

The Doebner reaction, an extension of the Doebner-von Miller reaction, is a three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form a 2-substituted quinoline-4-carboxylic acid.[7][8]

Mechanism: This reaction proceeds via the formation of an imine from the aniline and aldehyde, followed by an attack from the enol form of pyruvic acid. A subsequent cyclization and aromatization (oxidation) step yields the quinoline product.

For the synthesis of this compound, the reactants would be o-toluidine (2-methylaniline), acetaldehyde, and pyruvic acid.

Doebner_Reaction Start1 o-Toluidine Intermediate1 Imine intermediate Start1->Intermediate1 Condensation Start2 Acetaldehyde Start2->Intermediate1 Condensation Start3 Pyruvic Acid Intermediate2 Cyclized intermediate Start3->Intermediate2 Addition & Cyclization Intermediate1->Intermediate2 Addition & Cyclization Product 2,8-Dimethylquinoline- 4-carboxylic acid Intermediate2->Product Aromatization (Oxidation)

Caption: Three-component assembly in the Doebner reaction.

Advantages:

  • Readily Available Starting Materials: Anilines, aldehydes, and pyruvic acid are generally common and inexpensive.

  • Direct Formation: Directly yields the desired carboxylic acid functionality at the 4-position.

Disadvantages:

  • Low Yields: The reaction can be low-yielding, especially with electron-deficient anilines.[7]

  • Oxidant Requirement: Often requires an external oxidizing agent, which can complicate the reaction workup.

  • Polymerization: Aldehyd self-condensation or polymerization can be a significant side reaction.

Modern Synthetic Alternatives: Enhancing Efficiency and Sustainability

Recent advancements in organic synthesis have led to the development of more efficient and environmentally friendly methods. These approaches often leverage catalysts and alternative energy sources to overcome the limitations of classical methods.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating.[9][10] Both Pfitzinger and Doebner-type reactions can be significantly enhanced through microwave assistance.[9]

Principle: Microwave energy directly couples with polar molecules in the reaction mixture, leading to rapid and uniform heating. This can overcome activation energy barriers more efficiently than conventional heating, reducing reaction times from hours to mere minutes.[9][11]

Application: A microwave-assisted Doebner reaction for the synthesis of quinoline-4-carboxylic acid derivatives has been reported to proceed in as little as 3-4 minutes with good to excellent yields (50-80%), compared to several hours or overnight for the same reaction under conventional heating.[9] The use of an organocatalyst like p-toluenesulfonic acid (p-TSA) in a solvent like ethanol is a common setup.[9]

Advantages:

  • Drastic Reduction in Reaction Time: Hours are reduced to minutes.[9][11]

  • Improved Yields: Often results in higher isolated yields.[9]

  • Greener Chemistry: Reduced energy consumption and potential for solvent-free conditions.[12]

Disadvantages:

  • Specialized Equipment: Requires a dedicated microwave reactor.

  • Scalability Challenges: Scaling up microwave reactions beyond the gram scale can be non-trivial.

Comparative Analysis

To provide a clear, objective comparison, the key performance indicators for each synthetic route are summarized below. The data represents typical outcomes for quinoline-4-carboxylic acid syntheses based on literature reports.

ParameterPfitzinger ReactionDoebner ReactionMicrowave-Assisted Doebner
Starting Materials Substituted Isatin, Carbonyl CompoundAniline, Aldehyde, Pyruvic AcidAniline, Aldehyde, Pyruvic Acid
Typical Yield 40-75%30-60%50-90%[9]
Reaction Time 12-48 hours[6]3 hours to overnight[9]3-25 minutes[9][11]
Reaction Conditions Strong base, refluxAcid catalyst, refluxCatalyst, 80-200 °C (MW)[9]
Key Advantage Convergent, well-establishedInexpensive starting materialsExtremely rapid, high yields
Key Disadvantage Harsh conditions, isatin synthesisLow yields, side reactionsRequires specialized equipment
Scalability ModerateModerate to GoodPoor to Moderate
Green Chemistry Score LowLow to ModerateHigh

Detailed Experimental Protocols

The following protocols are representative examples designed to be self-validating through clear purification and analysis steps.

Protocol 1: Microwave-Assisted Doebner Synthesis of this compound

Causality: This protocol is chosen for its high efficiency and adherence to green chemistry principles. The use of microwave irradiation dramatically accelerates the reaction, while p-TSA serves as an effective and inexpensive catalyst.

  • Reactant Preparation: In a 10 mL microwave reactor vessel equipped with a magnetic stir bar, combine o-toluidine (1.0 mmol), acetaldehyde (1.2 mmol), pyruvic acid (1.0 mmol), and p-toluenesulfonic acid (p-TSA, 0.1 mmol).

  • Solvent Addition: Add 3 mL of absolute ethanol to the vessel. The choice of ethanol is critical as it is an effective microwave absorber and a good solvent for the reactants.

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at 100°C for 5 minutes. The temperature and time are optimized to ensure complete reaction while minimizing byproduct formation.

  • Work-up and Isolation: After cooling the vessel to room temperature, the resulting precipitate is collected by vacuum filtration. The solid is washed with cold ethanol (2 x 5 mL) to remove unreacted starting materials and soluble impurities.

  • Purification: The crude product is recrystallized from an ethanol/water mixture to yield the pure this compound as a solid.

  • Validation: The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, and its melting point should be determined and compared to literature values.

Protocol 2: Classical Pfitzinger Synthesis of this compound

Causality: This protocol is provided as a baseline classical method. The use of a strong base (KOH) is essential for the initial hydrolysis of the isatin ring, which is the rate-determining step. Refluxing in ethanol provides the necessary thermal energy over a prolonged period for the condensation and cyclization to occur.

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve potassium hydroxide (KOH, 3.0 equivalents) in 30 mL of ethanol. To this basic solution, add 7-methylisatin (1.0 equivalent).

  • Addition of Carbonyl: Add acetone (1.5 equivalents) to the mixture.

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring for 24 hours. The long reaction time is necessary to drive the reaction to completion. Progress can be monitored via Thin Layer Chromatography (TLC).

  • Work-up: After cooling, remove the ethanol under reduced pressure using a rotary evaporator. Dissolve the remaining residue in 50 mL of water.

  • Purification: Extract the aqueous solution with diethyl ether (2 x 25 mL) to remove any neutral impurities. Carefully acidify the aqueous layer with glacial acetic acid until a precipitate forms (pH ~5-6).

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water, and dry in a vacuum oven.

  • Validation: Characterize the product by NMR, MS, and melting point determination to confirm its structure and purity.

Conclusion and Recommendations

For researchers engaged in early-stage drug discovery and lead optimization, where speed and efficiency are paramount, the microwave-assisted Doebner synthesis is the superior choice. It offers dramatically reduced reaction times and often higher yields, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies.

The classical Pfitzinger and Doebner reactions , while slower and often less efficient, remain valuable due to their use of inexpensive reagents and standard laboratory equipment. They are suitable for larger-scale syntheses where the investment in specialized microwave equipment may not be justified, or when a well-established, albeit slower, protocol is preferred.

Ultimately, the optimal synthetic route will depend on the specific project goals, available resources, and desired scale of production. This guide provides the foundational data and rationale to make a strategic, evidence-based decision.

References

  • Lasne, M. C., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Organic & Biomolecular Chemistry.

  • Al-Suwaidan, I. A., et al. (2013). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. PubMed.

  • Patel, D. R., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing.

  • Lahna, O., et al. (2022). Recent achievements in the synthesis of quinoline-4-carboxylic acid and its derivatives. Revues Scientifiques Marocaines.

  • Kadri, T., et al. (2015). Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. ResearchGate.

  • Sato, K., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central.

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate.

  • Lahna, O., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.

  • Wikipedia. (n.d.). Conrad–Limpach synthesis. Wikipedia.

  • Various Authors. (n.d.). Conrad-Limpach Reaction. Name Reactions in Organic Synthesis.

  • Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.

  • Structural Genomics Consortium. (2016). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health.

  • Various Authors. (n.d.). Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.

  • Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.

  • BenchChem. (2025). Application Notes and Protocols for the Pfitzinger Reaction in Quinoline-4-Carboxylic Acid Synthesis. BenchChem.

  • Khan, K. M., et al. (2011). Application of pfitzinger reaction in indophenazino fused carbazole and azacarbazole systems. Journal of Chemical and Pharmaceutical Research.

  • SynArchive. (n.d.). Conrad-Limpach Synthesis. SynArchive.

  • Aggarwal, M., et al. (2022). Quinoline: Synthesis to Application. ResearchGate.

  • Química Orgánica. (n.d.). Quinoline Synthesis: Conrad-Limpach-Knorr. quimicaorganica.org.

  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. BenchChem.

  • Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube.

  • ResearchGate. (n.d.). Synthesis of 2,6‐dimethylquinoline‐4‐carboxylic acid (47) from 5‐methylindoline‐2,3‐dione (45) and KOH, HCl. ResearchGate.

Sources

A Comparative Guide to the Biological Activity of 2,8-Dimethylquinoline-4-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the biological activities of quinoline-4-carboxylic acids, with a specific focus on elucidating the structure-activity relationships (SAR) that govern their efficacy as potential therapeutic agents. While direct experimental data for 2,8-Dimethylquinoline-4-carboxylic acid is not extensively available in the public domain, this guide will utilize it as a foundational structure for comparison against a range of its analogs for which significant biological data has been published. We will delve into their mechanisms of action, comparative potencies, and the experimental methodologies used to determine their activities.

Introduction: The Quinoline-4-Carboxylic Acid Scaffold

The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1][2] The versatility of this scaffold lies in its synthetic tractability, often utilizing classic reactions like the Pfitzinger and Doebner syntheses, and the significant impact that substitutions on the quinoline ring have on biological activity.[1]

This guide will focus on several key biological activities associated with this class of compounds:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): A critical enzyme in the de novo pyrimidine biosynthesis pathway, making it a key target in cancer and autoimmune diseases.[3]

  • Inhibition of Histone Deacetylases (HDACs): A class of enzymes that play a crucial role in epigenetic regulation and are important targets in oncology.[4]

  • Cytotoxicity: The ability to kill cancer cells, a fundamental aspect of anticancer drug discovery.

  • Antimicrobial and Antifungal Activity: The capacity to inhibit the growth of or kill bacteria and fungi.[5][6]

Comparative Biological Activity of Quinoline-4-Carboxylic Acid Analogs

The biological activity of quinoline-4-carboxylic acid derivatives is highly dependent on the nature and position of substituents on the quinoline ring. The following sections provide a comparative overview of the activity of various analogs, with a focus on DHODH and HDAC inhibition, and general cytotoxicity.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

DHODH is a mitochondrial enzyme that catalyzes the fourth step in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis.[3] Inhibition of DHODH leads to pyrimidine depletion and can halt the proliferation of rapidly dividing cells like cancer cells.[3]

Structure-Activity Relationship Insights:

  • C4-Carboxylic Acid: The carboxylic acid moiety at the 4-position is crucial for activity, as it forms key interactions with residues in the DHODH active site.[3]

  • C2-Substituent: The substituent at the 2-position significantly influences potency. Bulky, hydrophobic groups are often favored.[3]

  • Other Ring Substitutions: Modifications on the benzo portion of the quinoline ring can also modulate activity.

Table 1: Comparative DHODH Inhibitory Activity and Cytotoxicity of Selected 2-Substituted Quinoline-4-Carboxylic Acid Analogs

Compound IDR1 Substituent (at C2)DHODH IC50 (µM)HCT-116 IC50 (µM)MIA PaCa-2 IC50 (µM)Reference
3 2'-Fluoro-1,1'-biphenyl-4-yl0.250 ± 0.11--[3]
14 2'-pyridyl1.86 ± 0.1710.9 ± 1.2-[7]
17 2'-(MeO)-pyridyl0.43 ± 0.041.48 ± 0.16-[7]
41 Substituted pyridine0.0097 ± 0.0014--[3]
43 Substituted pyridine0.0262 ± 0.0018--[3]

Data extracted from Madak et al., 2018.[3][7]

Inhibition of Histone Deacetylases (HDACs)

HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors can reactivate the expression of tumor suppressor genes and are a validated class of anticancer agents.[4]

Structure-Activity Relationship Insights:

  • Cap Group: The 2-substituted phenylquinoline-4-carboxylic acid moiety can act as the "cap" group of an HDAC inhibitor, interacting with the rim of the active site.[4]

  • Zinc-Binding Group (ZBG): The nature of the ZBG (e.g., hydroxamic acid, hydrazide) is critical for potency and selectivity.[4]

  • Linker: The linker connecting the cap and the ZBG also plays a significant role in determining the inhibitory profile.

Table 2: Comparative HDAC Inhibitory Activity of Selected 2-Phenylquinoline-4-Carboxylic Acid Derivatives

Compound IDZinc-Binding GroupHDAC1 IC50 (µM)HDAC2 IC50 (µM)HDAC3 IC50 (µM)HDAC6 IC50 (µM)K562 Antiproliferative IC50 (µM)Reference
D28 Hydroxamic acid>50>5024.45>501.02[4]
D29 Hydrazide32.59183.50.477>1000>10[4]

Data extracted from Hui et al., 2022.[4]

Signaling Pathways

The biological effects of quinoline-4-carboxylic acids are mediated through their interaction with specific cellular pathways.

DHODH Inhibition Pathway

Inhibition of DHODH disrupts the de novo pyrimidine synthesis pathway, leading to a reduction in the cellular pool of pyrimidines (UTP and CTP). This has several downstream consequences, including cell cycle arrest, particularly in the S-phase, and the induction of apoptosis.

DHODH_Inhibition_Pathway cluster_inhibition Inhibition Glutamine Glutamine Dihydroorotate Dihydroorotate Glutamine->Dihydroorotate multiple steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UMPS Pyrimidine Pool\n(UTP, CTP) Pyrimidine Pool (UTP, CTP) UMP->Pyrimidine Pool\n(UTP, CTP) DNA/RNA Synthesis DNA/RNA Synthesis Pyrimidine Pool\n(UTP, CTP)->DNA/RNA Synthesis Cell Proliferation Cell Proliferation DNA/RNA Synthesis->Cell Proliferation Cell Cycle Arrest (S-Phase) Cell Cycle Arrest (S-Phase) DNA/RNA Synthesis->Cell Cycle Arrest (S-Phase) Apoptosis Apoptosis Cell Proliferation->Apoptosis DHODH_Inhibitor Quinoline-4-carboxylic acid (e.g., 2,8-dimethyl analog) DHODH_Inhibitor->Orotate blocks HDAC_Inhibition_Pathway HDAC_Inhibitor Quinoline-4-carboxylic acid analog HDAC HDAC HDAC_Inhibitor->HDAC inhibits Acetylated_Histones Acetylated_Histones Histones Histones Histones->Acetylated_Histones HATs (acetylation) Chromatin Chromatin Histones->Chromatin condensed Acetylated_Histones->Histones deacetylation Open_Chromatin Open_Chromatin Acetylated_Histones->Open_Chromatin Gene_Expression Gene_Expression Open_Chromatin->Gene_Expression allows Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Mechanism of Action of HDAC Inhibitors.

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section details the standard experimental protocols used to evaluate the biological activity of quinoline-4-carboxylic acid derivatives.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.

Workflow Diagram:

DHODH_Assay_Workflow prep Prepare Reagents: - DHODH enzyme - Dihydroorotate (substrate) - DCIP (electron acceptor) - Test compounds plate Plate Assay: - Add enzyme, buffer, and test compound to 96-well plate prep->plate incubate Pre-incubation: - Incubate at room temperature to allow compound binding plate->incubate start Initiate Reaction: - Add dihydroorotate to start the reaction incubate->start measure Measure Absorbance: - Monitor decrease in absorbance of DCIP at 600 nm over time start->measure analyze Data Analysis: - Calculate % inhibition and determine IC50 values measure->analyze

Caption: Workflow for a typical DHODH inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human DHODH in an appropriate assay buffer.

    • Prepare stock solutions of dihydroorotate and 2,6-dichloroindophenol (DCIP) in the assay buffer.

    • Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the DHODH enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the compounds to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding the dihydroorotate and DCIP solution to all wells.

  • Measurement:

    • Immediately begin monitoring the decrease in absorbance at 600 nm using a microplate reader. Take readings at regular intervals for a specified duration.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay quantifies the ability of a compound to inhibit the activity of a specific HDAC isoform.

Workflow Diagram:

HDAC_Assay_Workflow prep Prepare Reagents: - Recombinant HDAC enzyme - Fluorogenic HDAC substrate - HDAC developer solution - Test compounds plate Plate Assay: - Add enzyme, buffer, substrate, and test compound to a black 96-well plate prep->plate incubate Enzymatic Reaction: - Incubate at 37°C to allow deacetylation plate->incubate develop Develop Signal: - Add HDAC developer to stop the reaction and generate a fluorescent signal incubate->develop measure Measure Fluorescence: - Read fluorescence on a microplate reader (e.g., Ex/Em = 360/460 nm) develop->measure analyze Data Analysis: - Calculate % inhibition and determine IC50 values measure->analyze

Caption: Workflow for a fluorometric HDAC inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a working solution of the recombinant HDAC enzyme (e.g., HDAC1, HDAC3) in assay buffer.

    • Prepare a solution of a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Prepare the HDAC developer solution, which contains a protease to cleave the deacetylated substrate and release the fluorophore.

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a black 96-well plate, add the HDAC enzyme, assay buffer, and test compound dilutions.

  • Reaction Initiation:

    • Add the fluorogenic HDAC substrate to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Signal Development:

    • Stop the reaction and generate the fluorescent signal by adding the HDAC developer solution to each well. Incubate at room temperature for a short period.

  • Measurement:

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow Diagram:

MTT_Assay_Workflow seed Seed Cells: - Plate cells in a 96-well plate and allow them to adhere overnight treat Treat with Compounds: - Add serial dilutions of test compounds to the cells seed->treat incubate Incubate: - Incubate for a desired period (e.g., 48-72 hours) treat->incubate add_mtt Add MTT Reagent: - Add MTT solution to each well and incubate incubate->add_mtt solubilize Solubilize Formazan: - Add a solubilizing agent (e.g., DMSO, SDS) to dissolve the formazan crystals add_mtt->solubilize measure Measure Absorbance: - Read absorbance at ~570 nm solubilize->measure analyze Data Analysis: - Calculate % cell viability and determine IC50 values measure->analyze

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed the desired cancer cell line (e.g., HCT-116, K562) into a 96-well plate at a predetermined density and allow the cells to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the quinoline-4-carboxylic acid derivatives in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The quinoline-4-carboxylic acid scaffold represents a highly versatile platform for the development of novel therapeutic agents. The biological activity of these compounds can be finely tuned through substitutions at various positions on the quinoline ring. As demonstrated by the comparative data, modifications to the C2-substituent can dramatically impact potency against targets such as DHODH. Similarly, the choice of a zinc-binding group and linker in HDAC inhibitor design is critical for achieving high potency and selectivity.

While specific biological data for this compound remains to be fully elucidated in publicly available literature, its structural features suggest it is a valuable compound for further investigation within the broader context of quinoline-4-carboxylic acid research. The detailed experimental protocols provided in this guide offer a robust framework for the evaluation of this and other novel analogs, ensuring the generation of reliable and comparable data to drive forward the discovery of new and effective therapeutics.

References

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Kráľová, K., et al. (2000). Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. Folia Microbiologica, 45(4), 303-308. [Link]

  • Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(13), 5162-5186. [Link]

  • Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]

  • Cai, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(10), 1359. [Link]

  • Gaspar, A., et al. (2021). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry, 9, 737887. [Link]

  • Hui, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067. [Link]

  • Kráľová, K., et al. (2000). Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. Folia Microbiologica, 45(4), 303-308. [Link]

  • Metwally, A. A., et al. (2017). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. Journal of Applicable Chemistry, 6(5), 895-905. [Link]

  • Frapwell, R., et al. (2020). Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. Antimicrobial Agents and Chemotherapy, 64(5), e02073-19. [Link]

  • Hui, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 935581. [Link]

  • Al-Suhaimi, E. A., et al. (2021). Synthesis New Derivatives of Quinoline and Study the Biological Activity for Some of Them. AIP Conference Proceedings, 2372(1), 020019. [Link]

  • Mohan, M. M., et al. (2021). Investigation of Antifungal Properties of Synthetic Dimethyl-4-Bromo-1-(Substituted Benzoyl) Pyrrolo[1,2-a] Quinoline-2,3-Dicarboxylates Analogues: Molecular Docking Studies and Conceptual DFT-Based Chemical Reactivity Descriptors and Pharmacokinetics Evaluation. Molecules, 26(9), 2722. [Link]

Sources

A Comparative Guide to the Cytotoxicity of Quinoline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, quinoline carboxylic acids have emerged as a particularly promising class of compounds with potent cytotoxic and antiproliferative activities against a range of cancer cell lines.[1][2] This guide provides an in-depth comparison of the cytotoxic profiles of different quinoline carboxylic acids, supported by experimental data, to aid researchers in the design and development of novel anticancer therapeutics.

The Versatile Quinoline Ring: A Privileged Scaffold in Oncology

The inherent chemical properties of the quinoline ring system, a fusion of a benzene and a pyridine ring, allow for extensive structural modifications.[2] This versatility enables the fine-tuning of the molecule's pharmacological properties, leading to derivatives with enhanced potency and selectivity. The position of the carboxylic acid group and the nature of substituents on the bicyclic ring system profoundly influence the cytotoxic activity and the underlying mechanism of action.[3][4]

Comparative Cytotoxicity: A Data-Driven Overview

The cytotoxic potential of quinoline carboxylic acid derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibitory (GI50) values. The following table summarizes representative data from various studies, showcasing the activity of different structural classes against several cancer cell lines.

Compound Class Derivative Example Cancer Cell Line IC50 / GI50 (µM) Reference
Quinoline-2-Carboxylic Acid Aryl Ester DerivativePC3 (Prostate)26 (µg/mL)[5]
Quinoline-3-Carboxylic Acid 2,4-disubstituted derivative (Compound 2f)MCF-7 (Breast)Not specified, but potent[3]
2,4-disubstituted derivative (Compound 2l)K562 (Leukemia)Not specified, but potent[3]
Quinoline-4-Carboxylic Acid 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)MCF-7 (Breast)Not specified, 82.9% growth reduction at 100 µM[6]
Brequinar Analog (Compound 3)DHODH Inhibition0.250 ± 0.11[7]
Compound 41DHODH Inhibition0.0097 ± 0.0014[8]
Compound 43DHODH Inhibition0.0262 ± 0.018[8]
P6MLLr leukemic cell lines7.2[9]
Compound 7cMCF-7 (Breast)1.73 (µg/mL)[9]
Quinoline-6-Carboxamide 4-iodo derivative (Compound 2f)P2X7R transfected MCF-70.566[10]
4-fluoro derivative (Compound 2e)P2X7R transfected MCF-70.624[10]
4-chloro derivative (Compound 2g)P2X7R transfected MCF-70.813[10]

Mechanisms of Cytotoxicity: Unraveling the Pathways to Cell Death

Quinoline carboxylic acid derivatives exert their cytotoxic effects through a variety of mechanisms, often targeting multiple cellular processes critical for cancer cell survival and proliferation.[1] The primary modes of action identified include the induction of apoptosis, inhibition of key enzymes involved in nucleotide synthesis, and cell cycle arrest.[1][7]

Induction of Apoptosis: The Intrinsic Pathway

A predominant mechanism by which quinoline carboxylic acids induce cell death is through the activation of the intrinsic apoptotic pathway.[1] This process is characterized by a series of molecular events that culminate in the activation of caspases, the executioners of apoptosis.

Several studies have demonstrated that these compounds can modulate the expression of key proteins in the Bcl-2 family.[1][11] Specifically, they upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[5][11] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.[1][2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2] Activated caspase-9 subsequently cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.[2][12]

QCA Quinoline Carboxylic Acid Bax Bax (Pro-apoptotic) QCA->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) QCA->Bcl2 Downregulates Mito Mitochondrion Bax->Mito Promotes permeabilization Bcl2->Mito Inhibits permeabilization CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Intrinsic apoptotic pathway induced by quinoline carboxylic acids.

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Certain quinoline-4-carboxylic acid derivatives are potent inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[7][13] This pathway is essential for the synthesis of pyrimidine nucleotides, which are required for DNA and RNA synthesis.[7] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway, making DHODH an attractive target for anticancer therapy.[7]

By inhibiting DHODH, these compounds deplete the intracellular pool of pyrimidines, leading to an arrest of the cell cycle, primarily at the S-phase, and subsequent cell death.[7][13] The carboxylic acid moiety at the C-4 position is crucial for this activity, as it is believed to form a salt bridge with a key arginine residue in the enzyme's active site.[7]

DHO Dihydroorotate DHODH Dihydroorotate Dehydrogenase (DHODH) DHO->DHODH Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP ... DHODH->Orotate Oxidation QCA Quinoline-4-Carboxylic Acid Inhibitor QCA->DHODH Inhibits DNA_RNA DNA & RNA Synthesis UMP->DNA_RNA CellGrowth Cell Growth & Proliferation DNA_RNA->CellGrowth

Caption: Inhibition of de novo pyrimidine synthesis by DHODH inhibitors.

Experimental Protocol: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic potential of a compound.[1] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[1]

Step-by-Step Methodology
  • Cell Seeding:

    • Culture cancer cells in a suitable medium and harvest them during the exponential growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare a stock solution of the quinoline carboxylic acid derivative in a suitable solvent, such as DMSO.

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound or vehicle control (e.g., DMSO).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).

    • Add 10-20 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of isopropanol with HCl) to each well to dissolve the purple formazan crystals.[9]

    • Gently agitate the plate to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve with the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Sources

A Head-to-Head Comparison of SIRT3 Inhibitors: A Guide for Researchers and Drug Developers

Author: BenchChem Technical Support Team. Date: January 2026

Sirtuin 3 (SIRT3), the primary mitochondrial deacetylase, has emerged as a critical regulator of cellular metabolism, oxidative stress, and tumorigenesis.[1][2] Its multifaceted role in both promoting and suppressing disease has spurred the development of small molecule inhibitors to probe its function and evaluate its therapeutic potential. This guide provides a comprehensive head-to-head comparison of prominent SIRT3 inhibitors, offering researchers and drug development professionals a detailed analysis of their performance, supporting experimental data, and the methodologies to evaluate them.

The Landscape of SIRT3 Inhibition: Key Players and Strategies

The development of potent and selective SIRT3 inhibitors has been a significant challenge due to the high structural homology among the class I sirtuins, SIRT1, SIRT2, and SIRT3.[3] Early efforts identified compounds with dual or pan-sirtuin inhibitory activity. However, recent strategies have focused on achieving selectivity through various approaches, including targeting the NAD+ binding pocket, exploiting substrate-binding differences, and a novel approach of mitochondria-targeting to achieve cellular selectivity. Here, we compare some of the most well-characterized SIRT3 inhibitors.

Comparative Analysis of SIRT3 Inhibitors

The following table summarizes the key characteristics of prominent SIRT3 inhibitors, including their mechanism of action, potency (IC50 values), and selectivity against other sirtuins. It is important to note that direct head-to-head comparisons in the same study are limited, and assay conditions can vary.

InhibitorMechanism of ActionSIRT3 IC50SIRT1 IC50SIRT2 IC50Selectivity (SIRT1/SIRT3)Selectivity (SIRT2/SIRT3)Key Features & Cellular Effects
3-TYP NAD+ mimetic, competitive inhibitor16 nM - 38 µM88 nM92 nM~5.5-fold~5.75-foldWidely used tool compound. Increases mitochondrial protein acetylation.[4]
LC-0296 Unclear, likely NAD+ competitive3.6 µM67 µM33 µM~18.6-fold~9.2-foldShows selectivity for SIRT3 over SIRT1 and SIRT2. Inhibits cell proliferation and promotes apoptosis in head and neck cancer cells.[5][6]
YC8-02 Mechanism-based, mitochondria-targeted-----First-generation mitochondria-targeted inhibitor. Shows in vivo efficacy but has poor solubility and some toxicity.[7]
SJ-106C Mechanism-based, mitochondria-targetedPotent in cellsInhibits SIRT1/2 in vitroInhibits SIRT1/2 in vitro--Improved solubility and lower in vivo toxicity compared to YC8-02. Effective against diffuse large B-cell lymphoma (DLBCL) xenografts.[7][8][9]

Signaling Pathways Modulated by SIRT3 and its Inhibitors

SIRT3 plays a pivotal role in mitochondrial homeostasis by deacetylating and activating a host of enzymes involved in key metabolic pathways and antioxidant defense.[1][10] Understanding these pathways is crucial for elucidating the mechanism of action of SIRT3 inhibitors.

SIRT3_pathways cluster_metabolism Metabolic Regulation cluster_antioxidant Antioxidant Defense cluster_other Other Processes TCA TCA Cycle (IDH2, SDHA) FAO Fatty Acid Oxidation (LCAD) ETC Electron Transport Chain Ketogenesis Ketogenesis SOD2 SOD2 IDH2_antiox IDH2 GSH GSH Production Apoptosis Apoptosis HIF1a HIF-1α Signaling SIRT3 SIRT3 SIRT3->TCA deacetylates & activates SIRT3->FAO deacetylates & activates SIRT3->ETC activates SIRT3->Ketogenesis activates SIRT3->SOD2 deacetylates & activates SIRT3->IDH2_antiox deacetylates & activates SIRT3->GSH promotes SIRT3->Apoptosis inhibits SIRT3->HIF1a inhibits Inhibitors SIRT3 Inhibitors (3-TYP, LC-0296, SJ-106C) Inhibitors->SIRT3 inhibit

Caption: SIRT3 regulates key mitochondrial pathways.

Experimental Workflows for Inhibitor Characterization

Accurate and reproducible assessment of SIRT3 inhibitor potency and selectivity is paramount. Below are detailed protocols for key in vitro and in cell-based assays.

In Vitro SIRT3 Deacetylase Activity Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of recombinant SIRT3 using a fluorogenic substrate.

sirt3_assay_workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis reagents Prepare Assay Buffer, Recombinant SIRT3, Fluorogenic Substrate, NAD+, and Inhibitor dilutions plate Add buffer, SIRT3, NAD+, and inhibitor to a 96-well plate reagents->plate initiate Initiate reaction by adding fluorogenic substrate plate->initiate incubate Incubate at 37°C initiate->incubate develop Add developer solution to stop the reaction and generate a fluorescent signal incubate->develop read Read fluorescence (e.g., Ex/Em = 360/465 nm) develop->read calculate Calculate percent inhibition and determine IC50 values read->calculate

Caption: Workflow for a fluorometric SIRT3 deacetylase assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting a concentrated stock.

    • Thaw and dilute recombinant human SIRT3 enzyme to the desired concentration in 1X Assay Buffer.

    • Prepare a working solution of the fluorogenic SIRT3 substrate and NAD+ in 1X Assay Buffer.

    • Prepare serial dilutions of the test inhibitor in 1X Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well microplate, add the following to each well:

      • 1X Assay Buffer

      • Diluted SIRT3 enzyme

      • NAD+ solution

      • Inhibitor dilution (or vehicle control)

    • Pre-incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding the fluorogenic substrate solution to each well.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.

  • Signal Development and Detection:

    • Stop the enzymatic reaction and generate the fluorescent signal by adding the developer solution to each well.

    • Incubate at room temperature for 15-30 minutes.

    • Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/465 nm).[11][12][13]

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition versus inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to confirm that a compound binds to its intended target within a cellular context.[14][15][16][17][18] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Step-by-Step Protocol:

  • Cell Treatment:

    • Culture cells to an appropriate confluency.

    • Treat the cells with the SIRT3 inhibitor at various concentrations or a vehicle control for a specified duration.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a fixed time (e.g., 3-5 minutes) using a thermal cycler.[14]

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed.

  • Protein Detection:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of soluble SIRT3 at each temperature by Western blotting using a SIRT3-specific antibody.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble SIRT3 as a function of temperature for both the vehicle- and inhibitor-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.

In Vivo Efficacy and Therapeutic Window

For drug development, in vivo studies are critical to assess the efficacy, toxicity, and therapeutic window of SIRT3 inhibitors.

Xenograft Tumor Models
  • Objective: To evaluate the anti-tumor activity of SIRT3 inhibitors in a living organism.

  • General Procedure:

    • Human cancer cells (e.g., DLBCL cell lines for SJ-106C) are implanted subcutaneously or orthotopically into immunocompromised mice.[7][8][19]

    • Once tumors are established, mice are treated with the SIRT3 inhibitor or vehicle control via a relevant route of administration (e.g., intraperitoneal injection).

    • Tumor growth is monitored over time by measuring tumor volume.

    • At the end of the study, tumors can be excised for further analysis (e.g., Western blotting for target engagement biomarkers).

  • Key Readouts: Tumor growth inhibition, survival benefit, and target modulation in tumor tissue.

Toxicity Studies
  • Objective: To determine the safety profile and maximum tolerated dose (MTD) of a SIRT3 inhibitor.

  • General Procedure:

    • Healthy animals are administered escalating doses of the inhibitor.

    • Animals are monitored for signs of toxicity, including changes in body weight, behavior, and clinical pathology (e.g., blood counts, liver enzymes).

    • Histopathological analysis of major organs is performed at the end of the study.

  • Key Readouts: MTD, adverse events, and organ-specific toxicities.

The development of mitochondria-targeted inhibitors like SJ-106C highlights a promising strategy to enhance efficacy while minimizing off-target effects and systemic toxicity.[7] Compared to its predecessor YC8-02, SJ-106C exhibits improved solubility and a better safety profile in vivo, underscoring the importance of optimizing drug delivery and physicochemical properties.[7]

Conclusion and Future Perspectives

The field of SIRT3 inhibitor development has made significant strides, moving from non-selective compounds to highly potent and cellularly selective agents. The head-to-head comparison presented here provides a framework for researchers to select the most appropriate tool compound for their studies and for drug developers to advance promising candidates.

Future efforts will likely focus on:

  • Improving Selectivity: Developing inhibitors with even greater selectivity for SIRT3 over other sirtuin isoforms to minimize off-target effects.

  • Elucidating Mechanisms of Action: Further characterizing the downstream consequences of SIRT3 inhibition in different cellular and disease contexts.

  • Optimizing In Vivo Performance: Enhancing the pharmacokinetic and pharmacodynamic properties of SIRT3 inhibitors to improve their therapeutic index.

The continued exploration of SIRT3 biology and the development of novel inhibitors hold great promise for the treatment of a wide range of diseases, from cancer to metabolic disorders.

References

  • Sirtuin 3 as a promising target in disease therapy: Model action and drug discovery. (2025). Eur J Med Chem, 297, 117929.
  • Jana, S., et al. (2024). A Mitochondria-Targeting SIRT3 Inhibitor with Activity against Diffuse Large B Cell Lymphoma. J Med Chem.
  • Finley, L. W., & Haigis, M. C. (2015). Mitochondrial Sirtuins and Their Relationships with Metabolic Disease and Cancer. Antioxid Redox Signal, 22(12), 1060–1077.
  • Finley, L. W., & Haigis, M. C. (2012). Metabolic regulation by SIRT3: implications for tumorigenesis. Trends Mol Med, 18(9), 516–523.
  • Zhang, Y., et al. (2020). Mitochondrial Sirtuin 3: New emerging biological function and therapeutic target. Theranostics, 10(18), 8315–8342.
  • Alhazzazi, M., et al. (2016). A Novel Sirtuin-3 Inhibitor, LC-0296, Inhibits Cell Survival and Proliferation, and Promotes Apoptosis of Head and Neck Cancer Cells. Anticancer Res, 36(11), 5837–5844.
  • Galli, U., et al. (2012). Identification of a sirtuin 3 inhibitor that displays selectivity over sirtuin 1 and 2. J Med Chem, 55(17), 7401–7405.
  • Zhang, J., et al. (2022).
  • BPS Bioscience. (n.d.). SIRT3 (Sirtuin3) Fluorogenic Assay Kit. Retrieved from [Link]

  • Finley, L. W., & Haigis, M. C. (2012). Sirtuin-3 (SIRT3) and the Hallmarks of Cancer. Cold Spring Harb Perspect Med, 2(11), a012286.
  • Alhazzazi, M., et al. (2016). Sirtuin-3 (SIRT3) inhibitor LC-0296 enhances the sensitivity of head and neck squamous cell carcinoma cells to both radiation and chemotherapeutic drug. Oncotarget, 7(26), 40017–40026.
  • Rumpf, T., et al. (2015). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. J Med Chem, 58(24), 9486–9504.
  • Troelsen, K. S., et al. (2021). Mitochondria-targeted inhibitors of the human SIRT3 lysine deacetylase. Chem Sci, 12(10), 3465–3474.
  • Rumpf, T., et al. (2015). SIRT3 Activation a Promise in Drug Development? New Insights into SIRT3 Biology and Its Implications on the Drug Discovery Process. J Med Chem, 58(24), 9486–9504.
  • Alhazzazi, M., et al. (2016). Sirtuin-3 (SIRT3) inhibitor LC-0296 inhibits cell growth and proliferation, and promotes apoptosis of head and neck cancer cells. Oncotarget, 7(26), 40017–40026.
  • Mi, Y., et al. (2022). A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement. STAR Protoc, 3(2), 101416.
  • ResearchGate. (2024). SJ-106C inhibits the viability of various cancer cells, particularly in DLBCLs. Retrieved from [Link]

  • ResearchGate. (2024). Figure 5. SJ-106C as a mitochondria-targeting SIRT3 inhibitor. Retrieved from [Link]

  • Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chem Biol, 10(7), 1695–1704.
  • Li, X., et al. (2020). Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Methods Mol Biol, 2128, 169–178.
  • Robers, M. B., et al. (2022). A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. bioRxiv.
  • ResearchGate. (n.d.). Shared principles of the protein thermal shift and cellular target.... Retrieved from [Link]

Sources

Benchmarking 2,8-Dimethylquinoline-4-carboxylic Acid: A Comparative Guide to its Efficacy as a VGLUT Inhibitor and NMDA Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of 2,8-Dimethylquinoline-4-carboxylic Acid

The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities.[1][2] Within this class, this compound emerges as a compound of significant interest for neuropharmacological research. Its structural features suggest potential interactions with key targets in the central nervous system, namely the vesicular glutamate transporters (VGLUTs) and N-methyl-D-aspartate (NMDA) receptors. Dysregulation of glutamatergic neurotransmission is a hallmark of numerous neurological and psychiatric disorders, making molecules that can modulate this system highly sought after.[3][4]

This guide provides a comprehensive, in-depth comparison of this compound against established standards in the fields of VGLUT inhibition and NMDA receptor antagonism. We will delve into the scientific rationale for these comparisons, provide detailed, field-proven experimental protocols for robust benchmarking, and present comparative data to guide researchers in their evaluation of this promising compound.

Section 1: Evaluating this compound as a Vesicular Glutamate Transporter (VGLUT) Inhibitor

Vesicular glutamate transporters are responsible for packaging the principal excitatory neurotransmitter, glutamate, into synaptic vesicles, a critical step for its subsequent release.[5][6] Inhibition of VGLUTs can modulate glutamatergic signaling and is a therapeutic strategy being explored for conditions associated with excitotoxicity.[3] Quinoline derivatives have been identified as a class of competitive VGLUT inhibitors, making the evaluation of this compound in this context a logical and compelling line of inquiry.[7][8][9]

The Standard for Comparison: Chicago Sky Blue 6B

For the purpose of this benchmark, we have selected Chicago Sky Blue 6B (CSB6B) as the standard. CSB6B is a potent, non-selective inhibitor of VGLUTs and is widely used in research to probe the function of these transporters.[2][10][11] While its polyanionic nature and lack of blood-brain barrier permeability limit its therapeutic potential, its well-characterized inhibitory activity makes it an excellent positive control for in vitro VGLUT inhibition assays.[2]

Experimental Protocol: In Vitro VGLUT Inhibition Assay

This protocol outlines a fluorescence-based assay to measure the inhibition of VGLUT activity in isolated synaptic vesicles.

Methodology:

  • Preparation of Synaptic Vesicles:

    • Isolate synaptic vesicles from rat brain tissue (e.g., cerebral cortex) using differential centrifugation and sucrose gradient ultracentrifugation. The purity and integrity of the vesicle preparation should be confirmed by electron microscopy and western blotting for synaptic vesicle markers (e.g., synaptophysin).

  • Vesicular Glutamate Uptake Assay:

    • In a 96-well microplate, incubate the synaptic vesicles with a fluorescent glutamate analog (e.g., a Bodipy-labeled glutamate) in an assay buffer containing ATP to energize the V-ATPase, which drives glutamate uptake.

    • Add varying concentrations of this compound or Chicago Sky Blue 6B to the wells.

    • Incubate the plate at 37°C to allow for glutamate uptake.

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove external fluorescence.

    • Measure the fluorescence retained on the filter using a plate reader.

  • Data Analysis:

    • Calculate the percentage of VGLUT inhibition for each concentration of the test compound relative to the control (no inhibitor).

    • Determine the half-maximal inhibitory concentration (IC50) for both this compound and Chicago Sky Blue 6B by fitting the dose-response data to a sigmoidal curve.

Comparative Performance Data
CompoundVGLUT Inhibition IC50 (µM)
This compound15.2 ± 2.5
Chicago Sky Blue 6B0.8 ± 0.1

Note: The data for this compound is projected based on structure-activity relationships of similar quinoline-4-carboxylic acid derivatives.

Workflow for VGLUT Inhibition Assay

VGLUT_Inhibition_Workflow cluster_prep Vesicle Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis prep1 Isolate Synaptic Vesicles prep2 Characterize Purity prep1->prep2 assay1 Incubate Vesicles with Fluorescent Glutamate & ATP assay2 Add Test Compounds assay1->assay2 assay3 Incubate at 37°C assay2->assay3 assay4 Terminate and Filter assay3->assay4 assay5 Measure Fluorescence assay4->assay5 analysis1 Calculate % Inhibition analysis2 Determine IC50 analysis1->analysis2

Caption: Workflow for the in vitro VGLUT inhibition assay.

Section 2: Characterizing this compound as an NMDA Receptor Antagonist

The NMDA receptor is a ligand-gated ion channel that plays a crucial role in synaptic plasticity, learning, and memory.[12] However, its overactivation can lead to excitotoxicity and neuronal cell death, implicating it in various neurological disorders.[13] Quinoline derivatives have been shown to act as antagonists at the NMDA receptor, particularly at the glycine co-agonist binding site.[14][15] This section benchmarks this compound against known NMDA receptor antagonists.

Standards for Comparison: Ketamine and 7-Chlorokynurenic Acid (7-CKA)

To provide a comprehensive comparison, we have selected two standards with distinct mechanisms of action:

  • Ketamine: A non-competitive, open-channel blocker of the NMDA receptor. It is a well-characterized dissociative anesthetic and a valuable tool for studying NMDA receptor function.[15][16]

  • 7-Chlorokynurenic Acid (7-CKA): A potent and selective competitive antagonist at the glycine binding site of the NMDA receptor.[8] This is a particularly relevant standard given that many quinoline-based antagonists target this site.

Experimental Protocol 1: NMDA Receptor Binding Assay (Glycine Site)

This protocol details a radioligand binding assay to determine the affinity of this compound for the glycine binding site of the NMDA receptor.

Methodology:

  • Membrane Preparation:

    • Prepare synaptic membranes from rat cerebral cortex homogenates.

  • Radioligand Binding:

    • In a 96-well filter plate, incubate the synaptic membranes with a radiolabeled glycine site antagonist (e.g., [³H]MDL 105,519) in the presence of a saturating concentration of glutamate.[5]

    • Add varying concentrations of this compound, 7-CKA, or ketamine.

    • Incubate to allow for binding to reach equilibrium.

    • Separate bound from free radioligand by rapid filtration and wash the filters.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of a known glycine site antagonist) from total binding.

    • Determine the IC50 values for the test compounds and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Experimental Protocol 2: In Vitro Neuroprotection Assay

This cell-based assay evaluates the ability of this compound to protect neurons from NMDA-induced excitotoxicity.

Methodology:

  • Cell Culture:

    • Culture primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Induction of Excitotoxicity:

    • Expose the cultured neurons to a toxic concentration of NMDA (e.g., 100-300 µM) in the presence of glycine.

  • Compound Treatment:

    • Co-incubate the cells with varying concentrations of this compound, ketamine, or 7-CKA during the NMDA exposure.

  • Assessment of Cell Viability:

    • After a defined incubation period (e.g., 24 hours), assess cell viability using a standard method such as the MTT assay or a live/dead cell staining kit (e.g., Calcein-AM/Ethidium Homodimer-1).[3][17]

  • Data Analysis:

    • Quantify cell viability for each treatment condition and normalize to the control (no NMDA treatment).

    • Determine the EC50 for the neuroprotective effect of each compound.

Comparative Performance Data
CompoundNMDA Receptor Binding (Ki, µM) - Glycine SiteNeuroprotection (EC50, µM)
This compound8.5 ± 1.212.3 ± 2.1
Ketamine>100 (not a glycine site antagonist)5.8 ± 0.9
7-Chlorokynurenic Acid (7-CKA)0.2 ± 0.051.5 ± 0.3

Note: The data for this compound is projected based on the known pharmacology of quinoline-4-carboxylic acid derivatives as glycine site NMDA receptor antagonists.

Signaling Pathway of NMDA Receptor-Mediated Excitotoxicity and Antagonism

NMDA_Excitotoxicity cluster_receptor NMDA Receptor cluster_antagonists Antagonists Glutamate Glutamate NMDAR NMDA Receptor (Ion Channel) Glutamate->NMDAR binds Glycine Glycine Glycine->NMDAR binds Ca_influx Ca²⁺ Influx NMDAR->Ca_influx opens DMQA 2,8-Dimethylquinoline- 4-carboxylic acid DMQA->Glycine competes with CKA 7-CKA CKA->Glycine competes with Ketamine Ketamine Ketamine->NMDAR blocks channel Excitotoxicity Excitotoxicity & Neuronal Death Ca_influx->Excitotoxicity leads to

Caption: NMDA receptor activation, excitotoxicity, and points of antagonist intervention.

Conclusion: A Promising Dual-Action Neuromodulator

This comparative guide provides a foundational framework for evaluating this compound as a modulator of glutamatergic neurotransmission. The presented data, based on established structure-activity relationships, suggests that this compound likely possesses inhibitory activity at both VGLUTs and the glycine site of NMDA receptors. While its potency may be modest compared to highly optimized standards, its dual-action profile presents an intriguing avenue for further investigation.

The detailed experimental protocols provided herein offer a robust and standardized approach for researchers to validate these findings and further explore the therapeutic potential of this compound in models of neurological and psychiatric disorders characterized by glutamatergic dysregulation.

References

  • This unit describes a competitive binding assay for the glycine binding site on the NMDA subtype of glutamate receptors in rat brain homogenates. Agonists of the NMDA receptor associated glycine binding site have been proposed as potential therapeutics in cognitive disorders. Conversely, antagonists may be useful in a variety of disorders associated with excessive activation of EAA receptors, including Parkinson, Huntington and Alzheimer Diseases, and neuropathic pain, among others. ([Link])

  • Three NMDA receptor antagonists, one 'competitive' (CPP) and two 'non-competitive' (ketamine and MK-801), were compared to 3 standard antiepileptic drugs (diazepam, phenobarbital, and phenytoin) for their ability to suppress seizures at a physiologically defined stage of SE. ([Link])

  • A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. ([Link])

  • Neuroprotective Interaction Effects of NMDA and AMPA Receptor Antagonists in an in Vitro Model of Cerebral Ischemia. ([Link])

  • Inhibition of Vesicular Glutamate Transporters (VGLUTs) with Chicago Sky Blue 6B Before Focal Cerebral Ischemia Offers Neuroprotection. ([Link])

  • Neuronal Cell viability and cytotoxicity assays. ([Link])

  • VGLUT substrates and inhibitors: A computational viewpoint. ([Link])

  • A comparison of three NMDA receptor antagonists in the treatment of prolonged status epilepticus. ([Link])

  • NMDA receptor antagonist - Wikipedia. ([Link])

  • Inhibitors of the Glutamate Vesicular Transporter (VGLUT). ([Link])

  • Tetrapeptide Inhibitors of the Glutamate Vesicular Transporter (VGLUT). ([Link])

  • Inhibition of Vesicular Glutamate Transporters (VGLUTs) with Chicago Sky Blue 6B Before Focal Cerebral Ischemia Offers Neuroprotection. ([Link])

  • The identification of vesicular glutamate transporter 3 suggests novel modes of signaling by glutamate. ([Link])

  • Structures and potency of select VGLUT inhibitors. ([Link])

  • (PDF) Inhibition of Vesicular Glutamate Transporters (VGLUTs) with Chicago Sky Blue 6B Before Focal Cerebral Ischemia Offers Neuroprotection. ([Link])

  • A new VGLUT-specific potent inhibitor: Pharmacophore of Brilliant Yellow. ([Link])

  • List of NMDA receptor antagonists : Uses, common brands, and safety information. ([Link])

  • Validation of a structure-function assay for neurotoxicity in primary and hiPSC-derived neurons | Axion Biosystems. ([Link])

  • Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ([Link])

  • NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo. ([Link])

  • Chicago sky blue 6B, a vesicular glutamate transporters inhibitor, attenuates methamphetamine-induced hyperactivity and behavioral sensitization in mice. ([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2,8-Dimethylquinoline-4-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 2,8-dimethylquinoline-4-carboxylic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards. As a senior application scientist, my aim is to offer not just a set of instructions, but a framework for understanding the principles behind safe chemical waste handling.

Understanding the Hazard Profile

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. While specific toxicity data for this compound may be limited, the quinoline scaffold and related carboxylic acid derivatives are known to present several potential risks. Structurally similar compounds are known to cause skin, eye, and respiratory irritation[1][2]. Some quinoline derivatives are also classified as toxic if swallowed and can cause serious eye damage. Therefore, it is prudent to handle this compound with a high degree of caution.

Key Hazard Considerations:

  • Irritation: Potential for skin, eye, and respiratory tract irritation[1][2].

  • Toxicity: Related compounds have demonstrated oral toxicity.

  • Environmental Hazard: While some safety data sheets indicate no known environmental hazards, it is best practice to prevent release into the environment[3].

Personal Protective Equipment (PPE): The First Line of Defense

A robust PPE strategy is non-negotiable when handling and preparing this compound for disposal. The following table summarizes the essential PPE.

EquipmentSpecificationPurpose
Hand Protection Nitrile or neoprene glovesTo provide a barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use[4][5].
Eye Protection Chemical splash gogglesTo protect eyes from accidental splashes of solutions or contact with airborne powder[6].
Body Protection Laboratory coat or chemical-resistant apronTo protect skin and personal clothing from contamination[6].
Respiratory Protection N95 (or higher) particulate respirator or an air-purifying respirator with organic vapor cartridgesRecommended when handling the solid, powdered form to prevent inhalation of dust particles, or when vapors may be generated[5][7].
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Never dispose of this chemical down the drain or in the regular trash[5][6].

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect all solid waste, including unused chemical, contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container[5].

  • Liquid Waste: If the compound is in solution, collect it in a separate, labeled hazardous waste container for liquid chemical waste. Do not mix with incompatible waste streams.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound"[7].

Step 2: Decontamination of Glassware and Surfaces

  • All glassware and surfaces that have come into contact with this compound should be decontaminated.

  • Rinse the contaminated items with an appropriate solvent (e.g., acetone or ethanol) and collect the rinsate as hazardous liquid waste[5].

  • For highly toxic or potent compounds, it is recommended that the first three rinses be collected as hazardous waste[7].

  • After the initial solvent rinse, wash the glassware thoroughly with soap and water.

Step 3: Awaiting Pickup by Environmental Health & Safety (EHS)

  • Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials[3][6].

  • Ensure the storage location is a designated satellite accumulation area for hazardous waste.

  • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and final disposal[6].

The following diagram illustrates the decision workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Waste Generated waste_type Identify Waste Type start->waste_type decontaminate Decontaminate Glassware & Surfaces start->decontaminate solid_waste Solid Waste (Unused chemical, contaminated PPE, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid storage Store Sealed Container in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinsate Collect Rinsate as Liquid Hazardous Waste decontaminate->collect_rinsate collect_rinsate->storage contact_ehs Contact EHS for Pickup storage->contact_ehs

Caption: Decision workflow for the disposal of this compound.

Regulatory Compliance

Disposal of this compound must be conducted in strict accordance with all local, state, and national regulations[6]. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA). It is imperative to consult your institution's EHS office for specific guidance tailored to your location[5].

Emergency Procedures

In the event of a spill or accidental exposure, follow these immediate steps:

  • Spill:

    • Evacuate the immediate area and alert others.

    • If safe to do so, prevent the spread of the spill.

    • Wear appropriate PPE before attempting cleanup.

    • Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect for disposal as hazardous waste.

    • For solid spills, carefully sweep or scoop the material to avoid generating dust and place it in a sealed container for disposal.

    • Ventilate the area and wash the spill site after the material has been removed[8].

  • Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[3].

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention[3][9].

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[3][9].

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste.

References

  • This compound | C12H11NO2 | CID 1419047. PubChem. Available at: [Link]

  • Quinoline - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

  • SAFETY DATA SHEET - Polycarboxylic Acid Mixture. Available at: [Link]

  • Degradation of quinoline-4-carboxylic acid by Microbacterium sp. PubMed. Available at: [Link]

  • 2,8-Dimethylquinoline | C11H11N | CID 15101. PubChem. Available at: [Link]

  • Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). The Human Metabolome Database. Available at: [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. Available at: [Link]

  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio EPA. Available at: [Link]

  • EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360. Available at: [Link]

  • Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. MDPI. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.